molecular formula C9H16NO5- B1199149 D-pantothenic acid CAS No. 20938-62-9

D-pantothenic acid

Cat. No.: B1199149
CAS No.: 20938-62-9
M. Wt: 218.23 g/mol
InChI Key: GHOKWGTUZJEAQD-ZETCQYMHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-Pantothenic Acid, universally known as Vitamin B5, is an essential, water-soluble nutrient that serves as the foundational precursor for the biosynthesis of coenzyme A (CoA) . This role makes it a critical compound for scientific investigation into cellular energy metabolism and biosynthesis pathways. Within the cell, this compound is sequentially phosphorylated and coupled with cysteine to ultimately form CoA, a cofactor that is indispensable for hundreds of biochemical reactions . Coenzyme A is vital for the synthesis and oxidation of fatty acids, the operation of the citric acid (TCA) cycle for energy production, and the synthesis of essential biomolecules such as cholesterol, steroid hormones, and neurotransmitters like acetylcholine . Consequently, research applications for this compound are broad, spanning the study of cellular metabolism, lipidomics, energy homeostasis, and neuronal function. Furthermore, its derivative, pantethine, has been investigated for its potential to modulate lipid profiles, marking it as a compound of interest in cardiovascular and metabolic disease research . Researchers also utilize this compound and its analogs, such as dexpanthenol, in dermatological and wound healing models to study their effects on epithelialization and skin barrier function . This product is strictly provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

CAS No.

20938-62-9

Molecular Formula

C9H16NO5-

Molecular Weight

218.23 g/mol

IUPAC Name

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

InChI

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1/t7-/m0/s1

InChI Key

GHOKWGTUZJEAQD-ZETCQYMHSA-M

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O

Other CAS No.

137-08-6

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the D-Pantothenic Acid Biosynthesis Pathway in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantothenic acid, also known as vitamin B5, is a vital precursor for the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP). These cofactors are indispensable for a multitude of metabolic processes, including the tricarboxylic acid cycle, fatty acid synthesis and degradation, and the synthesis of phospholipids.[1] While humans obtain pantothenate from their diet, most bacteria, including the model organism Escherichia coli, can synthesize it de novo. This makes the pantothenate biosynthesis pathway an attractive target for the development of novel antimicrobial agents.[1][2][3] This guide provides a comprehensive overview of the D-pantothenic acid biosynthesis pathway in E. coli, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies used to study this essential metabolic route.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in E. coli is a four-step enzymatic pathway that converts α-ketoisovalerate and L-aspartate into pantothenate.[1][4][5] The pathway involves the products of the panB, panE (in some literature, the reductase activity is associated with ilvC), panD, and panC genes.[1][5][6][7]

The pathway can be visualized as follows:

Pantothenate_Biosynthesis cluster_pantoate Pantoate Synthesis cluster_beta_alanine β-Alanine Synthesis cluster_condensation Condensation aKIV α-Ketoisovalerate KP Ketopantoate aKIV->KP panB (KPHMT) Pantoate (R)-Pantoate KP->Pantoate panE/ilvC (KPR) Pantothenate D-Pantothenate Pantoate->Pantothenate panC (PS) Asp L-Aspartate bAla β-Alanine Asp->bAla panD (ADC) bAla->Pantothenate KPHMT Ketopantoate hydroxymethyltransferase KPR Ketopantoate reductase ADC Aspartate α-decarboxylase PS Pantothenate synthetase

Caption: this compound biosynthesis pathway in E. coli.

The key enzymatic steps are:

  • Formation of Ketopantoate: The pathway initiates with the conversion of α-ketoisovalerate to ketopantoate. This reaction is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT) , the product of the panB gene.[1][8][9][10][11][12] This enzyme facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate.[1][4]

  • Reduction to Pantoate: The ketopantoate is then reduced to (R)-pantoate by ketopantoate reductase (KPR) , which is encoded by the panE gene and utilizes NADPH as a cofactor.[1] Some studies suggest that the product of the ilvC gene, acetohydroxy acid isomeroreductase, also possesses this reductase activity.[13]

  • Synthesis of β-Alanine: In a parallel branch of the pathway, L-aspartate is decarboxylated to form β-alanine. This reaction is catalyzed by aspartate α-decarboxylase (ADC) , the product of the panD gene.[1][14][15][16] The active form of this enzyme contains a pyruvoyl group at its N-terminus, which is generated by self-cleavage of a proenzyme.[14]

  • Condensation to Pantothenate: The final step is the ATP-dependent condensation of (R)-pantoate and β-alanine to yield D-pantothenate. This reaction is catalyzed by pantothenate synthetase (PS) , encoded by the panC gene.[1][17][18][19][20] The reaction proceeds through a pantoyl-adenylate intermediate.[1][7]

Enzymology and Quantitative Data

The enzymes of the pantothenate biosynthesis pathway have been characterized to varying extents. A summary of the available quantitative data for the key enzymes in E. coli is presented below.

Enzyme (Gene)Substrate(s)KMVmax / kcatOptimal pHOptimal Temp. (°C)
KPHMT (panB) α-ketoisovalerate1.1 mM[21]~8 µmol/min/mg[21]7.0 - 7.6[21]37[21]
Tetrahydrofolate0.18 mM[21]
Formaldehyde5.9 mM[21]
Ketopantoate0.16 mM[21]
ADC (panD) L-aspartate80 µM (pH 6.8)[15], 160 µM (pH 7.5)[15]-~7.5[15]55[15]
PS (panC) (R)-pantoate63 µM[17]-10[17]30[17]
β-alanine150 µM[17]-
ATP100 µM[17]-
KARI (ilvC) 2-acetolactate-2.231 s-1[13]8[13]37[13]
2-ketopantoate-0.194 s-1[13]8[13]

Regulation of the Pathway

The biosynthesis of pantothenate in E. coli is tightly regulated to ensure an adequate supply of CoA while preventing wasteful overproduction. The primary regulatory mechanisms include feedback inhibition and, in some cases, transcriptional control.

Feedback Inhibition:

  • Pantothenate Kinase (CoaA): While not part of the pantothenate biosynthesis pathway itself, pantothenate kinase (CoaA) catalyzes the first step in CoA biosynthesis and is a key regulatory point. Its activity is allosterically inhibited by CoA and its thioesters, thus controlling the flux of pantothenate into the CoA pathway.[22][23]

  • Ketopantoate Hydroxymethyltransferase (KPHMT): The first enzyme in the pathway, KPHMT, is subject to feedback inhibition by pantoate and CoA, although the concentrations required for inhibition are relatively high.[1][21]

Regulation of β-Alanine Supply:

In E. coli and other related bacteria, the availability of β-alanine is controlled by the interaction between aspartate α-decarboxylase (PanD) and a regulatory protein called PanZ.[24][25][26] The formation of the PanD-PanZ complex is dependent on the concentration of coenzyme A.[24][25][26] When CoA levels are high, the complex forms, leading to the sequestration and inactivation of PanD, thereby limiting β-alanine production.[24][25] This regulatory mechanism is a potential target for antibiotics.[24]

Regulation_Pathway Regulation of β-alanine synthesis by PanZ and CoA. Asp L-Aspartate bAla β-Alanine Asp->bAla Decarboxylation PanD PanD (active) PanD->bAla PanD_inactive PanD-PanZ-CoA Complex (inactive) PanD->PanD_inactive PanZ PanZ PanZ->PanD_inactive CoA Coenzyme A CoA->PanD_inactive High levels

Caption: Regulation of β-alanine synthesis by PanZ and CoA.

Experimental Protocols

Studying the this compound biosynthesis pathway involves a variety of biochemical and genetic techniques. Below are outlines of key experimental protocols.

Overexpression and Purification of Pathway Enzymes

A common method for obtaining pure enzymes for characterization involves cloning the corresponding gene into an expression vector, overexpressing the protein in E. coli, and purifying it using affinity chromatography.

Protein_Purification_Workflow start Gene of Interest (e.g., panC) step1 Clone into Expression Vector (e.g., pET vector) start->step1 step2 Transform into E. coli Expression Host (e.g., BL21(DE3)) step1->step2 step3 Induce Protein Expression (e.g., with IPTG) step2->step3 step4 Cell Lysis step3->step4 step5 Purification (e.g., Ni-NTA Affinity Chromatography) step4->step5 step6 Purity Analysis (SDS-PAGE) step5->step6 end Purified Enzyme step6->end

Caption: General workflow for enzyme overexpression and purification.

Detailed Methodology (Example: PanD Purification):

  • Cloning: The panD gene is amplified from E. coli genomic DNA via PCR and cloned into an NcoI and XhoI digested pET28a expression vector.[27]

  • Transformation and Expression: The resulting plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of media. Protein expression is induced at mid-log phase with 0.5 mM IPTG for 4 hours at 37°C.[27]

  • Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell debris is removed by centrifugation, and the supernatant containing the His-tagged PanD protein is loaded onto a Ni-NTA agarose (B213101) column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.

  • Purity Check: The purity of the eluted fractions is assessed by SDS-PAGE.

Enzyme Activity Assays

Enzyme activity can be determined by monitoring the consumption of a substrate or the formation of a product over time.

Example Protocol: Pantothenate Synthetase (PS) Assay:

This assay measures the production of pantothenate.[28]

  • Principle: The ATP-dependent condensation of (R)-pantoate and β-alanine to produce pantothenate is monitored. The amount of pantothenate produced can be quantified, often by downstream analysis using HPLC or by coupling the reaction to another enzyme that produces a detectable signal.[28]

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 100 mM D-(-)-Pantoic acid

    • 100 mM β-Alanine

    • 10 mM ATP

    • 10 mM MgCl₂

    • 10 mM KCl

  • Procedure:

    • Prepare the assay mixture and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the purified pantothenate synthetase enzyme.

    • Incubate for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by heat inactivation or addition of acid).

    • Analyze the reaction mixture for pantothenate formation using a suitable method like HPLC.

The Pathway as a Drug Target

The pantothenate biosynthesis pathway is essential for the growth of many pathogenic bacteria but is absent in humans, making it an excellent target for the development of novel antimicrobial agents.[2][3] Inhibitors of the enzymes in this pathway could potentially serve as effective antibiotics. For instance, pantothenamides, which are analogues of pantothenate, have shown broad-spectrum antibiotic activity.[24][26] The unique regulatory mechanism involving PanD and PanZ in E. coli also presents a specific target for drug development.[24] Furthermore, inhibiting this pathway can increase the susceptibility of bacteria to other stressors, such as D-serine, a metabolite found in the urinary tract, making combination therapies a promising strategy.[29]

Conclusion

The this compound biosynthesis pathway in Escherichia coli is a well-characterized, essential metabolic route that is tightly regulated to meet the cellular demand for coenzyme A. Its absence in humans makes it a prime target for the development of new antimicrobial therapies. A thorough understanding of the enzymes, their kinetics, and regulatory mechanisms is crucial for the rational design of effective inhibitors. The experimental protocols outlined in this guide provide a foundation for further research into this vital pathway, with the ultimate goal of developing novel strategies to combat bacterial infections.

References

The Dawn of a Ubiquitous Vitamin: A Technical Guide to the Discovery and Historical Timeline of Pantothenic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal discovery and historical research of pantothenic acid, also known as vitamin B5. From its initial identification as a microbial growth factor to its eventual synthesis and the elucidation of its critical role in coenzyme A, this document provides a comprehensive timeline, detailed experimental protocols from foundational studies, quantitative data, and visualizations of key biochemical pathways.

Historical Timeline and Key Milestones

The journey to understanding pantothenic acid was a multi-decade endeavor involving meticulous observation, biochemical extraction, and chemical synthesis. The following timeline highlights the key milestones in its discovery and early research.

Year(s)MilestoneKey Researcher(s)Significance
1931-1933 Discovery as a yeast growth factor.[1]Roger J. WilliamsIdentified an acidic substance essential for the growth of Saccharomyces cerevisiae, naming it "pantothenic acid" from the Greek "pantos" (everywhere) due to its widespread occurrence.[1]
1936 Identification as the "chick anti-dermatitis factor."C.A. Elvehjem & T.H. JukesDemonstrated that a "filtrate factor" from liver, distinct from other known vitamins, could cure a specific dermatitis in chicks, later shown to be pantothenic acid.[2]
1938-1939 Isolation and concentration from liver.Roger J. Williams & colleaguesDeveloped a complex, multi-stage process to concentrate pantothenic acid from large quantities of sheep liver, yielding a highly active, albeit impure, calcium salt.
1940 Determination of chemical structure.Roger J. Williams & R.T. Major; Stiller, Keresztesy & FinkelsteinThe structure was elucidated, revealing it to be an amide of β-alanine and a novel dihydroxy-dimethylbutyric acid moiety, later named pantoic acid.[2]
1940 Chemical synthesis of pantothenic acid.[3]Karl Folkers, E.T. Stiller & colleagues at Merck & Co.The first total synthesis of pantothenic acid was achieved, confirming its structure and making the pure vitamin available for further research.[3]
1940 Development of a microbiological assay.E.E. Snell, D. Pennington & R.J. WilliamsA quantitative assay using Lactobacillus plantarum was developed, providing a reliable method for measuring pantothenic acid content in biological samples.
1946-1953 Discovery of Coenzyme A.Fritz LipmannDiscovered Coenzyme A (CoA) and established that pantothenic acid is a central component of this vital coenzyme, crucial for intermediary metabolism. Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953 for this work.[2]
Mid-1960s Identification as a component of Acyl Carrier Protein (ACP).Further solidified the understanding of pantothenic acid's role in fatty acid metabolism.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from the early research on pantothenic acid.

ParameterValueSource/Experiment
Initial Liver Starting Material for Isolation 250 kgWilliams et al. (1939), Isolation from Sheep Liver
Yield of Impure Calcium Pantothenate ~3 grams (~40% purity)Williams et al. (1939), Isolation from Sheep Liver
Urinary Excretion on a Typical Diet ~2.6 mg/dayTarr et al. (1981)
Whole Blood Concentration (Normal) 1.57 to 2.66 µmol/LWittwer et al. (1989)
Pantethine Dosage in Hyperlipidemia Studies 600-900 mg/dayVarious clinical studies

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the historical timeline of pantothenic acid research.

Protocol 1: Roger J. Williams' Yeast Growth Factor Experiment (c. 1933)

Objective: To demonstrate the existence of a heat-stable, acidic substance required for the growth of yeast.

Methodology:

  • Test Organism: Saccharomyces cerevisiae, "Gebruder Mayer" strain.

  • Basal Culture Medium: A synthetic medium containing known essential nutrients for yeast growth, including:

    • Ammonium sulfate (B86663) (as a nitrogen source)

    • Dextrose (as a carbon and energy source)

    • A mixture of inorganic salts (e.g., potassium phosphate, magnesium sulfate)

    • Thiamin and inositol (B14025) (known yeast growth factors at the time)

  • Preparation of Pantothenic Acid Concentrate:

    • Liver or yeast extracts were treated to remove proteins and other known growth factors.

    • The active substance was adsorbed onto fuller's earth and subsequently eluted.

    • Further purification was achieved through solvent extraction and precipitation, resulting in a concentrated solution of the unknown growth factor.

  • Growth Assay:

    • A series of sterile culture tubes were prepared with the basal medium.

    • Increasing, measured amounts of the pantothenic acid concentrate were added to the tubes.

    • Each tube was inoculated with a standard suspension of the yeast.

    • The cultures were incubated at a constant temperature (typically 30°C) for a set period (e.g., 18-24 hours).

    • Yeast growth was quantified turbidimetrically by measuring the optical density of the culture suspension using a nephelometer or a similar instrument.

  • Results: A direct quantitative relationship was established between the amount of pantothenic acid concentrate added and the extent of yeast growth, demonstrating its essential role as a growth factor.

Protocol 2: Elvehjem and Jukes' Chick Anti-Dermatitis Factor Experiment (c. 1936)

Objective: To identify and characterize the "filtrate factor" that prevents a specific dermatitis in chicks.

Methodology:

  • Experimental Animals: Day-old chicks.

  • Basal Deficient Diet (Diet 441): A purified diet designed to be deficient in the "filtrate factor" but adequate in all other known nutrients:

    • Casein (heated to destroy heat-labile vitamins)

    • Dextrin

    • Soybean oil

    • A complete mineral mix

    • Cod liver oil (for vitamins A and D)

    • Thiamin and riboflavin (B1680620) concentrates

  • Induction of Deficiency: Chicks were fed the basal diet from hatching. Within 2-3 weeks, they developed characteristic symptoms of "chick pellagra" or dermatitis, including crusty lesions at the corners of the mouth, on the eyelids, and on the bottoms of the feet.

  • Preparation of "Filtrate Factor" Concentrates:

    • Liver and yeast extracts were treated with fuller's earth at an acidic pH to adsorb certain vitamins (like riboflavin). The "filtrate factor" remained in the filtrate.

    • This filtrate was further concentrated.

  • Bioassay:

    • Groups of chicks were fed the basal diet supplemented with varying levels of the "filtrate factor" concentrate.

    • The severity of dermatitis was scored on a numerical scale.

    • Growth rates and the prevention or cure of dermatitis were recorded.

  • Results: The "filtrate factor" concentrates were shown to be highly effective in preventing and curing the dermatitis in a dose-dependent manner, establishing it as an essential dietary component for chicks.

Protocol 3: Microbiological Assay for Pantothenic Acid (Snell, Pennington & Williams, 1940)

Objective: To develop a quantitative method for the determination of pantothenic acid in biological materials.

Methodology:

  • Test Organism: Lactobacillus plantarum (previously L. arabinosus).

  • Basal Assay Medium: A complex, pantothenic acid-free medium containing all other nutrients required for the growth of L. plantarum:

    • Acid-hydrolyzed casein

    • Glucose

    • Sodium acetate

    • Inorganic salts

    • Purines and pyrimidines

    • A mixture of all other known B vitamins (except pantothenic acid)

  • Preparation of Inoculum:

    • A stock culture of L. plantarum was maintained on a complete agar (B569324) medium.

    • For the assay, a subculture was grown in a liquid medium containing a low, growth-limiting amount of pantothenic acid.

    • The bacterial cells were harvested by centrifugation, washed with sterile saline, and resuspended to a standard turbidity.

  • Assay Procedure:

    • A standard curve was prepared by adding known, graded amounts of pure calcium pantothenate to a series of tubes containing the basal assay medium.

    • Samples to be tested were extracted and added in appropriate dilutions to another series of tubes.

    • All tubes were sterilized and then inoculated with the prepared bacterial suspension.

    • The tubes were incubated at 37°C for 18-24 hours.

  • Quantification:

    • Bacterial growth was measured either by titrating the lactic acid produced with a standard alkali solution or by measuring the turbidity of the culture.

    • The pantothenic acid content of the unknown samples was determined by comparing their growth response to the standard curve.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in pantothenic acid research and metabolism.

discovery_timeline cluster_discovery Discovery and Characterization cluster_synthesis_application Synthesis and Application Yeast Growth Factor Yeast Growth Factor Chick Anti-Dermatitis Factor Chick Anti-Dermatitis Factor Yeast Growth Factor->Chick Anti-Dermatitis Factor 1933-1936 Isolation from Liver Isolation from Liver Chick Anti-Dermatitis Factor->Isolation from Liver 1936-1939 Structure Elucidation Structure Elucidation Isolation from Liver->Structure Elucidation 1939-1940 Chemical Synthesis Chemical Synthesis Structure Elucidation->Chemical Synthesis 1940 Microbiological Assay Microbiological Assay Chemical Synthesis->Microbiological Assay 1940 Coenzyme A Discovery Coenzyme A Discovery Microbiological Assay->Coenzyme A Discovery 1940s

Caption: Logical flow of the discovery and characterization of pantothenic acid.

coa_biosynthesis Pantothenic Acid Pantothenic Acid 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenic Acid->4'-Phosphopantothenate Pantothenate Kinase (PanK) ATP -> ADP 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine PPCS + Cysteine ATP -> ADP 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC - CO2 Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT ATP -> PPi Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK ATP -> ADP

Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A from pantothenic acid.

microbiological_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Basal Medium (PA-free) Basal Medium (PA-free) Inoculation Inoculation Basal Medium (PA-free)->Inoculation Standard PA Solutions Standard PA Solutions Standard PA Solutions->Inoculation Sample Extracts Sample Extracts Sample Extracts->Inoculation Inoculum (L. plantarum) Inoculum (L. plantarum) Inoculum (L. plantarum)->Inoculation Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) Inoculation->Incubation (37°C, 18-24h) Measure Growth (Turbidity/Titration) Measure Growth (Turbidity/Titration) Incubation (37°C, 18-24h)->Measure Growth (Turbidity/Titration) Standard Curve Standard Curve Measure Growth (Turbidity/Titration)->Standard Curve Quantify Sample PA Quantify Sample PA Standard Curve->Quantify Sample PA

Caption: Workflow for the microbiological assay of pantothenic acid.

References

An In-Depth Technical Guide to the Cellular Metabolism of D-Pantothenic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-pantothenic acid, or vitamin B5, is an essential nutrient and the universal precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in all domains of life. CoA plays a pivotal role in numerous metabolic pathways, including the tricarboxylic acid cycle, fatty acid synthesis and oxidation, and the synthesis of various biomolecules.[1][2][3][4] The intricate cellular processing of pantothenic acid—from its uptake to its five-step enzymatic conversion to CoA—is a tightly regulated process critical for maintaining metabolic homeostasis. This guide provides a comprehensive technical overview of the cellular metabolism of this compound and its derivatives, detailing the molecular machinery, enzymatic kinetics, regulatory mechanisms, and key experimental methodologies pertinent to the field.

Cellular Uptake of Pantothenic Acid

The journey of pantothenic acid begins with its transport across the cell membrane. In mammals, dietary CoA and its derivatives are hydrolyzed to free pantothenate for absorption. The primary transporter responsible for the cellular uptake of pantothenic acid is the Sodium-dependent Multivitamin Transporter (SMVT), encoded by the SLC5A6 gene.[1][5] This transporter facilitates the active uptake of pantothenate against its concentration gradient, a process coupled to the sodium gradient. SMVT is also responsible for transporting biotin (B1667282) and lipoic acid.[5]

In contrast, some cells, like rat red blood cells, exhibit passive, non-saturable diffusion of pantothenic acid that is not dependent on sodium or energy.[6] In prokaryotes such as E. coli, a specific permease, PanF, mediates the high-affinity uptake of pantothenate.[7]

The Coenzyme A Biosynthetic Pathway

Once inside the cell, this compound is converted into Coenzyme A through a highly conserved five-step enzymatic pathway that requires ATP and cysteine.[8][9][10][11] This process occurs in the cytosol, with the final product, CoA, being utilized in various cellular compartments, including the mitochondria.[12]

The five key enzymes in this pathway are:

  • Pantothenate Kinase (PanK)

  • Phosphopantothenoylcysteine Synthetase (PPCS)

  • Phosphopantothenoylcysteine Decarboxylase (PPCDC)

  • Phosphopantetheine Adenylyltransferase (PPAT)

  • Dephospho-CoA Kinase (DPCK)

In mammals, the final two steps are catalyzed by a bifunctional enzyme known as Coenzyme A Synthase (COASY), which possesses both PPAT and DPCK activities.[8][13]

Coenzyme_A_Biosynthesis Figure 1: The Coenzyme A Biosynthetic Pathway PA This compound (Vitamin B5) PanK PanK PA->PanK PPA 4'-Phospho- pantothenate PPCS PPCS PPA->PPCS PPC 4'-Phospho-N- pantothenoylcysteine PPCDC PPCDC PPC->PPCDC PPant 4'-Phospho- pantetheine (B1680023) PPAT PPAT PPant->PPAT dPCoA Dephospho-CoA DPCK DPCK dPCoA->DPCK CoA Coenzyme A CoA->PanK Feedback Inhibition PanK->PPA ADP1 ADP PanK->ADP1 PPCS->PPC ADP2 ADP + Pi PPCS->ADP2 PPCDC->PPant CO2 CO2 PPCDC->CO2 PPAT->dPCoA PPi PPi PPAT->PPi DPCK->CoA ADP4 ADP DPCK->ADP4 ATP1 ATP ATP1->PanK Cys L-Cysteine Cys->PPCS ATP2 ATP ATP2->PPCS ATP3 ATP ATP3->PPAT ATP4 ATP ATP4->DPCK

Figure 1: The Coenzyme A Biosynthetic Pathway

Enzymology and Regulation

Step 1: Pantothenate Kinase (PanK)

Pantothenate kinase catalyzes the first, rate-limiting, and committed step in CoA biosynthesis: the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate.[4][8][14] This enzyme is the primary point of regulation for the entire pathway. In mammals, four active isoforms (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three genes.[15][16]

Regulation: PanK activity is stringently controlled by feedback inhibition from CoA and its thioesters (e.g., acetyl-CoA, malonyl-CoA).[3][4][14] These molecules act as competitive inhibitors with respect to ATP, binding to the ATP-binding site and preventing catalysis.[8][14] This feedback mechanism ensures that intracellular CoA levels are maintained within a homeostatic range.

Step 2: Phosphopantothenoylcysteine Synthetase (PPCS)

PPCS catalyzes the ATP- (or CTP- in some bacteria) dependent condensation of 4'-phosphopantothenate with L-cysteine to form 4'-phospho-N-pantothenoylcysteine.[8][17][18] The reaction proceeds through a phosphopantothenoyl-nucleotide intermediate.[17][19]

Step 3: Phosphopantothenoylcysteine Decarboxylase (PPCDC)

This enzyme catalyzes the decarboxylation of the cysteine moiety of 4'-phospho-N-pantothenoylcysteine to yield 4'-phosphopantetheine.[20][21][22] The mechanism involves a flavin mononucleotide (FMN) cofactor, which transiently oxidizes the substrate's thiol group to facilitate decarboxylation.[20][21]

Step 4: Phosphopantetheine Adenylyltransferase (PPAT)

PPAT, also known as CoaD, catalyzes the reversible transfer of an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA (dPCoA) and pyrophosphate.[11][23][24][25] While not the primary regulatory point, PPAT activity can be inhibited by CoA, serving as a secondary control mechanism.[26]

Step 5: Dephospho-CoA Kinase (DPCK)

DPCK catalyzes the final step, the ATP-dependent phosphorylation of the 3'-hydroxyl group of dPCoA to produce the final product, Coenzyme A.[8][27] In mammals, this activity is part of the bifunctional COASY protein.[8][13]

Quantitative Metabolic Data

The kinetic parameters of the CoA biosynthetic enzymes provide critical insight into the efficiency and regulation of the pathway. The following table summarizes key kinetic data for several of these enzymes from various organisms.

Enzyme Organism Substrate KM (μM) kcat (s-1) Reference
PanK3 HumanPantothenate14 ± 0.1-[16]
ATP311 ± 53-[16]
PPCS HumanPPA130.56[19]
Cysteine140.56[19]
ATP2690.56[19]
PPCS E. faecalisPPA172.9[28]
Cysteine862.9[28]
CTP1562.9[28]
DPCK P. falciparumdephospho-CoA0.47 (Ki)-[29]
ATP10.42 (Ki)-[29]

Note: Data are representative and can vary based on experimental conditions. PPA: 4'-Phosphopantothenate.

Metabolism of Derivatives

Panthenol

Panthenol is the alcohol analog of pantothenic acid. It is readily absorbed and oxidized in vivo to pantothenic acid, thereby serving as a provitamin. This conversion allows it to enter the CoA biosynthetic pathway.

Pantethine

Pantethine consists of two molecules of pantetheine linked by a disulfide bridge. It can be reduced to pantetheine, which can then be phosphorylated by pantothenate kinase to enter the CoA pathway at the level of 4'-phosphopantetheine, bypassing the initial enzymatic steps.

Key Experimental Protocols

Detailed and reproducible protocols are essential for studying CoA metabolism. Below are methodologies for two key assays.

Protocol: Pantothenate Kinase (PanK) Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP or the phosphorylation of radiolabeled [14C]pantothenate.

Materials:

  • Purified PanK enzyme or cell lysate

  • [14C]-D-pantothenate

  • ATP solution

  • Magnesium Chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • DEAE-cellulose filter discs

  • Acetic acid wash solution (1% acetic acid in 95% ethanol)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 2.5 mM ATP, and 5 μM [14C]pantothenate.[30]

  • Initiation: Add the enzyme source (e.g., purified PanK or cell lysate) to the reaction mixture to a final volume of 40 µL.[30]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[30]

  • Termination: Stop the reaction by adding 4 µL of 10% acetic acid in 95% ethanol.[30]

  • Separation: Spot the reaction mixture onto DEAE-cellulose filter discs. The negatively charged phosphorylated product (4'-phosphopantothenate) will bind to the disc, while the unphosphorylated substrate will not.

  • Washing: Wash the discs thoroughly with the acetic acid wash solution to remove any unbound [14C]pantothenate.[30]

  • Quantification: Dry the discs and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation analyzer.[30] The counts per minute (CPM) are directly proportional to the enzyme activity.

PanK_Assay_Workflow Figure 2: Workflow for Radiometric PanK Assay start Start step1 Prepare Reaction Mix (Buffer, MgCl2, ATP, [14C]Pantothenate) start->step1 step2 Add Enzyme Source (Lysate or Purified PanK) step1->step2 step3 Incubate at 37°C step2->step3 step4 Terminate Reaction (Add Acetic Acid/Ethanol) step3->step4 step5 Spot onto DEAE Filter Disc step4->step5 step6 Wash Disc to Remove Unreacted Substrate step5->step6 step7 Quantify Radioactivity (Scintillation Counting) step6->step7 end End step7->end

Figure 2: Workflow for Radiometric PanK Assay
Protocol: Quantification of Total Cellular Coenzyme A (HPLC-based)

This method measures the total CoA pool (free CoA and CoA thioesters) by first hydrolyzing all thioesters to free CoA, derivatizing the thiol group with a fluorescent tag, and quantifying via HPLC.[31][32][33][34]

Materials:

  • Cultured cells or tissue homogenate

  • Potassium Hydroxide (KOH) for hydrolysis

  • Trizma-HCl buffer

  • Monobromobimane (mBBr) for derivatization

  • Acetic acid

  • Solid Phase Extraction (SPE) columns for cleanup

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation & Hydrolysis:

    • Harvest cells and wash with ice-cold PBS.[31]

    • Resuspend cells or tissue homogenate in cold water and add KOH to a final concentration of ~0.25 M to raise the pH above 12.[31][32] This hydrolyzes all CoA thioesters to free CoA.

    • Incubate at 55°C for 1-2 hours.[31][32]

  • Derivatization:

    • Neutralize the sample by adding Trizma-HCl to bring the pH to ~8.[31]

    • Add mBBr (e.g., to 100 mM) to derivatize the free thiol group of CoA, forming a stable, fluorescent CoA-bimane adduct.[31]

    • Incubate at room temperature for 2 hours in the dark.[31]

  • Reaction Quench & Cleanup:

    • Stop the reaction by adding acetic acid.[31]

    • Centrifuge to pellet debris.[31]

    • Purify the supernatant containing the CoA-bimane adduct using an SPE column to remove excess mBBr and other interfering substances.

  • HPLC Analysis:

    • Inject the purified sample onto an appropriate HPLC column (e.g., C18).

    • Separate the CoA-bimane adduct using a suitable gradient.

    • Detect the adduct using a fluorescence detector (e.g., λex = 393 nm, λem = 470 nm).[31][34]

  • Quantification:

    • Calculate the concentration of CoA in the original sample by comparing the peak area to a standard curve generated with known amounts of CoA-bimane.[31][34]

Implications for Drug Development

The essentiality of the CoA biosynthetic pathway in prokaryotes and eukaryotes, coupled with structural differences in the enzymes between species, makes it an attractive target for the development of novel antimicrobial agents.[13] For example, inhibitors targeting bacterial PPAT or PanK could serve as broad-spectrum antibiotics.[9][26] Furthermore, mutations in the human PANK2 gene are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and severe neurological disorder.[4] Understanding the regulation and function of PanK isoforms is therefore critical for developing therapeutic strategies for this and other diseases linked to aberrant CoA metabolism.[1]

References

An In-depth Technical Guide to the Genetic Regulation of Pantothenate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic and allosteric regulation of pantothenate kinase (PanK), the rate-limiting enzyme in Coenzyme A (CoA) biosynthesis. Understanding the intricate control of PanK activity is crucial for research into various metabolic diseases and for the development of novel therapeutic strategies.

Introduction to Pantothenate Kinase and its Significance

Pantothenate kinase is a critical enzyme found in all living organisms that catalyzes the first and committed step in the biosynthesis of CoA from pantothenate (vitamin B5). CoA is an essential cofactor involved in numerous metabolic pathways, including the Krebs cycle, fatty acid metabolism, and the synthesis of various cellular components. Consequently, the regulation of PanK activity is paramount for maintaining cellular homeostasis.

In mammals, there are four major isoforms of PanK: PanK1α, PanK1β, PanK2, and PanK3, encoded by three distinct genes (PANK1, PANK2, and PANK3). These isoforms exhibit tissue-specific expression patterns and subcellular localizations, suggesting specialized roles in different cellular contexts. Dysregulation of PanK activity, particularly mutations in the PANK2 gene, is associated with Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder.[1]

Regulatory Mechanisms of Pantothenate Kinase

The regulation of pantothenate kinase occurs at multiple levels, including allosteric feedback inhibition and transcriptional control. These mechanisms ensure that the intracellular concentration of CoA is tightly controlled to meet the metabolic demands of the cell.

Allosteric Feedback Inhibition

The primary mechanism for the rapid control of PanK activity is allosteric feedback inhibition by CoA and its thioesters, most notably acetyl-CoA.[2][3] This inhibition is competitive with respect to ATP, providing a direct link between the energy state of the cell and CoA biosynthesis.[2] The various mammalian PanK isoforms display differential sensitivity to acetyl-CoA inhibition, which reflects their specific physiological roles.

Transcriptional Regulation

Transcriptional control of the PANK genes provides a long-term regulatory mechanism to adapt to developmental cues and cellular stress. The tumor suppressor protein p53 has been identified as a direct transcriptional activator of the PANK1 gene.[4] This links the regulation of CoA biosynthesis to cellular stress responses, such as DNA damage and metabolic stress.

Data Presentation: Quantitative Analysis of PanK Regulation

Tissue-Specific Expression of Human PANK Isoforms

The differential expression of PANK isoforms across various human tissues underscores their specialized functions. The following table summarizes the relative mRNA expression levels of PANK1, PANK2, and PANK3 in a selection of human tissues, with data compiled from the Human Protein Atlas.[5][6]

TissuePANK1 (nTPM)PANK2 (nTPM)PANK3 (nTPM)
Liver15.83.95.2
Brain4.94.110.1
Heart Muscle6.43.18.7
Kidney10.14.24.9
Skeletal Muscle2.52.511.2
Adipose Tissue3.72.83.1

nTPM: normalized Transcripts Per Million. Data is representative and compiled from publicly available datasets.

Differential Inhibition of PanK Isoforms by Acetyl-CoA

The sensitivity of PanK isoforms to feedback inhibition by acetyl-CoA varies significantly. This differential regulation is a key determinant of CoA homeostasis in different cellular compartments and tissues.

IsoformIC50 for Acetyl-CoA (µM)
PanK1β~5.0[7][8]
PanK2~0.1[7][8]
PanK3~1.0[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic regulation of pantothenate kinase.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for p53 Binding to the PANK1 Promoter

This protocol details the steps to identify the binding of the p53 transcription factor to the promoter region of the PANK1 gene.

4.1.1. Cell Culture and Cross-linking

  • Culture human cells (e.g., HCT116) to ~80-90% confluency.

  • Induce p53 expression by treating cells with a DNA-damaging agent (e.g., doxorubicin) or a non-genotoxic activator (e.g., Nutlin-3a).

  • Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

  • Wash cells twice with ice-cold PBS and harvest by scraping.

4.1.2. Chromatin Preparation

  • Lyse cells in a buffer containing protease inhibitors.

  • Isolate nuclei by centrifugation.

  • Resuspend nuclei in a nuclear lysis buffer.

  • Shear chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.

4.1.3. Immunoprecipitation

  • Pre-clear the chromatin lysate with Protein A/G beads.

  • Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-p53 antibody.

  • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads extensively to remove non-specific binding.

4.1.4. DNA Purification and Sequencing

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • Purify the DNA using a DNA purification kit.

  • Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina).

  • Perform high-throughput sequencing.

4.1.5. Data Analysis

  • Align sequenced reads to the human genome.

  • Perform peak calling to identify regions of p53 enrichment.

  • Annotate peaks to identify their genomic location relative to genes, such as the PANK1 promoter.

Electrophoretic Mobility Shift Assay (EMSA) for p53-PANK1 Promoter Interaction

EMSA is used to visualize the direct binding of a protein to a specific DNA sequence.

4.2.1. Probe Design and Labeling

  • Design complementary oligonucleotides (~30-50 bp) corresponding to the putative p53 binding site in the PANK1 promoter. A consensus p53 binding site is 5'-PuPuPuC(A/T)(T/A)GPyPyPy-3' repeated with a 0-13 bp spacer.[9]

  • Anneal the oligonucleotides to form a double-stranded DNA probe.

  • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

4.2.2. Binding Reaction

  • Incubate the labeled probe with nuclear extract or purified p53 protein in a binding buffer containing poly(dI-dC) to reduce non-specific binding.

  • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction before adding the labeled probe.

  • Incubate the reaction at room temperature for 20-30 minutes.

4.2.3. Electrophoresis and Detection

  • Resolve the binding reactions on a non-denaturing polyacrylamide gel.

  • Transfer the DNA to a nylon membrane.

  • Detect the labeled probe using autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A shifted band indicates the formation of a protein-DNA complex.

Luciferase Reporter Assay for PANK1 Promoter Activity

This assay quantifies the ability of p53 to activate transcription from the PANK1 promoter.

4.3.1. Reporter Construct Generation

  • Amplify the promoter region of the human PANK1 gene containing the putative p53 binding site(s) by PCR.

  • Clone the amplified promoter fragment into a luciferase reporter vector (e.g., pGL3-Basic) upstream of the luciferase gene.

4.3.2. Cell Transfection and Treatment

  • Co-transfect the PANK1 promoter-luciferase construct and a control vector expressing Renilla luciferase (for normalization) into a suitable cell line (e.g., H1299, which is p53-null).

  • Co-transfect an expression vector for p53 or a control vector.

  • After 24-48 hours, treat the cells as desired to modulate p53 activity.

4.3.3. Luciferase Activity Measurement

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • An increase in the normalized luciferase activity in the presence of p53 indicates transcriptional activation of the PANK1 promoter.

Quantitative Real-Time PCR (qRT-PCR) for PanK Isoform Expression

qRT-PCR is used to quantify the mRNA levels of the different PANK isoforms.

4.4.1. RNA Extraction and cDNA Synthesis

  • Extract total RNA from cells or tissues using a suitable method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the RNA using a reverse transcriptase and random primers or oligo(dT) primers.

4.4.2. Real-Time PCR

  • Design and validate primers specific for each human PANK isoform (PANK1, PANK2, PANK3) and a reference gene (e.g., GAPDH, ACTB).

  • Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.

  • The reaction should include the cDNA template, primers, and a real-time PCR master mix.

4.4.3. Data Analysis

  • Determine the cycle threshold (Ct) value for each gene.

  • Calculate the relative expression of each PANK isoform using the ΔΔCt method, normalizing to the reference gene.

Primer Sequences for Human PANK Isoforms:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
PANK1GCT GAG GAG AAG GAG GAG AATCC TGG GTC TCC TGA TCT TG
PANK2TGG AGG AGA TGG AGA AGG AGGCT GAG GAG TAG GAG GAG GA
PANK3GCT GAG GAG AAG GAG GAG AATCC TGG GTC TCC TGA TCT TG
GAPDHGAA GGT GAA GGT CGG AGT CGAA GAT GGT GAT GGG ATT TC

Note: These primer sequences are examples and should be validated for specificity and efficiency before use.

Mandatory Visualizations

Signaling Pathways Regulating PANK1 Transcription

PANK1_Regulation Cellular_Stress Cellular Stress (DNA Damage, Metabolic Stress) ATM_ATR ATM / ATR Cellular_Stress->ATM_ATR activates AMPK AMPK Cellular_Stress->AMPK activates p53 p53 ATM_ATR->p53 phosphorylates (activates) AMPK->p53 phosphorylates (activates) PANK1_Gene PANK1 Gene p53->PANK1_Gene binds to promoter, activates transcription PANK1_mRNA PANK1 mRNA PANK1_Gene->PANK1_mRNA transcription PanK1_Protein PanK1 Protein PANK1_mRNA->PanK1_Protein translation

Caption: Transcriptional activation of the PANK1 gene by p53 in response to cellular stress.

Experimental Workflow for Investigating p53-PANK1 Interaction

Experimental_Workflow Start Hypothesis: p53 regulates PANK1 ChIP_seq ChIP-seq (in vivo binding) Start->ChIP_seq EMSA EMSA (in vitro binding) Start->EMSA Luciferase_Assay Luciferase Assay (promoter activity) Start->Luciferase_Assay qRT_PCR qRT-PCR (mRNA expression) Start->qRT_PCR Conclusion Conclusion: p53 directly binds to and activates the PANK1 promoter ChIP_seq->Conclusion EMSA->Conclusion Luciferase_Assay->Conclusion qRT_PCR->Conclusion

Caption: Logical workflow for confirming the transcriptional regulation of PANK1 by p53.

Feedback Inhibition of Pantothenate Kinase

Feedback_Inhibition Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK substrate Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate product CoA_Biosynthesis CoA Biosynthesis (multiple steps) Phosphopantothenate->CoA_Biosynthesis CoA Coenzyme A (CoA) CoA_Biosynthesis->CoA CoA->PanK feedback inhibition Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA acetylation Acetyl_CoA->PanK feedback inhibition

Caption: Allosteric feedback inhibition of Pantothenate Kinase by Coenzyme A and Acetyl-CoA.

References

The Central Role of D-Pantothenic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-pantothenic acid (Vitamin B5) is a water-soluble vitamin that serves as the exclusive precursor to Coenzyme A (CoA), an indispensable cofactor in all domains of life.[1][2][3] Its pivotal role in intermediary metabolism is nowhere more evident than in the synthesis and degradation of fatty acids. CoA functions as a critical acyl group carrier, forming high-energy thioester bonds that facilitate the transfer of carbon units in both anabolic and catabolic pathways.[4][5] This guide provides a detailed examination of the biochemical journey from this compound to its metabolically active form, CoA, and delineates the subsequent, integral functions of CoA in the regulation and execution of fatty acid synthesis and β-oxidation. We present key quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for professionals in the field.

The Biosynthesis of Coenzyme A from this compound

The conversion of this compound into Coenzyme A is a universal, five-step enzymatic pathway that occurs in the cytosol.[2][6][7] This process requires the input of cysteine and adenosine (B11128) triphosphate (ATP).[4][8] The first step, the phosphorylation of pantothenate by pantothenate kinase (PanK), is the primary rate-limiting and regulatory point of the entire pathway.[2][7][8][9]

The five sequential enzymatic reactions are:

  • Phosphorylation: Pantothenate is phosphorylated by Pantothenate Kinase (PanK) to form 4'-phosphopantothenate.[6][7]

  • Cysteinylation: 4'-phosphopantothenate is condensed with cysteine by Phosphopantothenoylcysteine Synthetase (PPCS) .[6][7]

  • Decarboxylation: The cysteine moiety is decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to yield 4'-phosphopantetheine (B1211885).[7]

  • Adenylylation: An adenylyl group from ATP is transferred to 4'-phosphopantetheine by Phosphopantetheine Adenylyltransferase (PPAT) , forming dephospho-CoA.[6]

  • Final Phosphorylation: Dephospho-CoA is phosphorylated at the 3'-hydroxyl group of the ribose moiety by Dephospho-CoA Kinase (DPCK) to produce the final product, Coenzyme A.[6]

CoA_Biosynthesis cluster_0 Coenzyme A Biosynthesis Pathway Pantothenate This compound Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (Rate-Limiting) ATP -> ADP PPC 4'-Phosphopantothenoyl-cysteine Phosphopantothenate->PPC PPCS Cysteine, ATP -> AMP, PPi Phosphopantetheine 4'-Phosphopantetheine PPC->Phosphopantetheine PPCDC -> CO2 DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA PPAT ATP -> PPi CoA Coenzyme A DephosphoCoA->CoA DPCK ATP -> ADP

Figure 1: The five-step enzymatic pathway of Coenzyme A synthesis.

The Role of Coenzyme A in Fatty Acid Synthesis

Fatty acid synthesis is an anabolic process that converts excess carbohydrates and amino acids into fatty acids for energy storage. This process occurs in the cytosol and is heavily dependent on CoA derivatives.[4][10]

  • Acetyl-CoA as the Building Block: CoA's primary role is to carry two-carbon units in the form of acetyl-CoA.[5] Acetyl-CoA is the fundamental substrate for de novo fatty acid synthesis.[10]

  • The Committed Step: The synthesis pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA.[4][11] This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) and represents the committed step in fatty acid synthesis.[11][12]

  • Elongation: Malonyl-CoA then serves as the two-carbon donor for the growing fatty acid chain, a process catalyzed by the multi-enzyme complex Fatty Acid Synthase (FASN) .[11] The phosphopantetheine group, derived from CoA, is also the prosthetic group for the acyl carrier protein (ACP) domain within FASN, which shuttles the growing acyl chain between the active sites of the enzyme.[2][4]

Fatty_Acid_Synthesis cluster_synthesis Cytosolic Fatty Acid Synthesis cluster_regulation Regulation AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) ATP + HCO3- -> ADP + Pi FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN Primer MalonylCoA->FASN Carbon Donor Palmitate Palmitate (C16:0) FASN->Palmitate 7 cycles of elongation NADPH -> NADP+ Citrate Citrate Citrate->MalonylCoA + Insulin Insulin Insulin->MalonylCoA + (via dephosphorylation) PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->MalonylCoA - Glucagon (B607659) Glucagon / Epinephrine (B1671497) Glucagon->MalonylCoA - (via phosphorylation)

Figure 2: The core pathway and regulation of fatty acid synthesis.

The Role of Coenzyme A in Fatty Acid β-Oxidation

Fatty acid β-oxidation is the catabolic process of breaking down fatty acids to generate acetyl-CoA, NADH, and FADH₂, which are subsequently used for ATP production.[13] This process occurs primarily within the mitochondria.[13][14]

  • Activation: Before oxidation, fatty acids in the cytosol must be activated. This is achieved by linking the fatty acid to Coenzyme A via a thioester bond, a reaction catalyzed by Acyl-CoA Synthetase . This forms a fatty acyl-CoA molecule.[14]

  • Mitochondrial Transport: Long-chain fatty acyl-CoA cannot directly cross the inner mitochondrial membrane. It is first converted to acylcarnitine by Carnitine Palmitoyltransferase I (CPT-I) , an enzyme located on the outer mitochondrial membrane.[13][15] Acylcarnitine is then transported into the mitochondrial matrix, where Carnitine Palmitoyltransferase II (CPT-II) converts it back to fatty acyl-CoA.[15]

  • β-Oxidation Spiral: Inside the matrix, the fatty acyl-CoA undergoes a repeating four-step cycle known as the β-oxidation spiral. Each cycle shortens the fatty acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA, one FADH₂, and one NADH, until the fatty acid is completely oxidized.[14]

Beta_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid (B1180532) Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CoA + ATP -> AMP + PPi CPT1 CPT-I AcylCoA->CPT1 AcylCarnitine Acylcarnitine Translocase Translocase AcylCarnitine->Translocase CPT1->AcylCarnitine Carnitine -> CoA CPT2 CPT-II Translocase->CPT2 AcylCoA_mito Fatty Acyl-CoA CPT2->AcylCoA_mito CoA -> Carnitine BetaOx β-Oxidation Spiral AcylCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA FAD -> FADH2 NAD+ -> NADH TCA TCA Cycle AcetylCoA->TCA

Figure 3: Activation and transport of fatty acids for β-oxidation.

Integrated Regulation of Fatty Acid Metabolism

The synthesis and oxidation of fatty acids are tightly and reciprocally regulated to prevent futile cycling and to respond to the metabolic state of the cell. CoA and its derivatives are central to this regulatory network.

  • Regulation of CoA Biosynthesis: The CoA biosynthetic pathway is itself regulated by its end products. Pantothenate Kinase (PanK), the rate-limiting enzyme, is subject to feedback inhibition by CoA, acetyl-CoA, and other acyl-CoAs.[9][16][17] Acetyl-CoA is a particularly potent inhibitor, ensuring that CoA production is attenuated when sufficient acyl-group carriers are available.[16][18]

  • The Malonyl-CoA Switch: Malonyl-CoA, the first committed intermediate in fatty acid synthesis, is a powerful allosteric inhibitor of CPT-I.[12][19][20] This is a critical control point: when glucose is abundant and fatty acid synthesis is active (high malonyl-CoA levels), the entry of fatty acids into the mitochondria for oxidation is blocked.[20][21]

  • Hormonal and Allosteric Control of ACC: Acetyl-CoA Carboxylase (ACC) is regulated allosterically (activated by citrate, inhibited by palmitoyl-CoA) and hormonally.[22] Insulin promotes its dephosphorylation and activation, favoring fatty acid synthesis in the fed state.[4][23] Conversely, glucagon and epinephrine lead to its phosphorylation and inactivation, decreasing malonyl-CoA levels and permitting fatty acid oxidation during fasting or stress.[4][23]

Integrated_Regulation cluster_main Central Regulatory Network cluster_regulators Allosteric & Hormonal Signals Pantothenate This compound CoA Coenzyme A Pantothenate->CoA PanK AcetylCoA Acetyl-CoA CoA->AcetylCoA AcetylCoA->CoA - MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASynthesis Fatty Acid Synthesis MalonylCoA->FASynthesis CPT1 CPT-I MalonylCoA->CPT1 - FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 FAOxidation Fatty Acid Oxidation CPT1->FAOxidation Insulin Insulin Insulin->MalonylCoA + Citrate Citrate Citrate->MalonylCoA + Glucagon Glucagon Glucagon->MalonylCoA - PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->MalonylCoA -

Figure 4: Integrated regulation of fatty acid synthesis and oxidation.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the role of this compound and CoA in fatty acid metabolism.

Table 1: Kinetic Parameters of Rat Liver Pantothenate Kinase (PanK)

Parameter Value Condition/Inhibitor Reference
Km for Pantothenic Acid 0.016 mmol/L pH 6.1 (optimum) [16]
Ki for Acetyl-CoA 0.001 - 0.003 mmol/L - [16]
Ki for Propionyl-CoA 0.001 - 0.003 mmol/L - [16]
Ki for Malonyl-CoA 0.001 - 0.003 mmol/L - [16]
Ki for Free CoA 0.003 - 0.08 mmol/L - [16]

| Ki for Long-chain Acyl-CoA | 0.003 - 0.08 mmol/L | - |[16] |

Table 2: Physiological Concentrations and Metabolic Impact

Parameter Finding Subject/Model Reference
Normal Blood Pantothenic Acid 1.6 - 2.7 mcmol/L Humans [24]
Daily Urinary Excretion ~2.6 mg/day Humans on typical diet [24]
Intracellular CoA Content 13-fold increase Cells with enhanced mPanK1β expression [18]
Pantothenic Acid Deficiency Causes fat accumulation in liver, perinephric, and plasma Rats [25]

| Pantothenic Acid Refeeding | Decreases accumulated tissue fat | Rats previously on a deficient diet |[25] |

Experimental Protocols

Protocol 1: Quantification of Total Coenzyme A in Biological Samples

This protocol is adapted from HPLC-based methods for measuring the total CoA pool (free CoA + CoA thioesters).[26][27]

  • Sample Preparation: Homogenize ~30-40 mg of frozen tissue or a cell pellet in a cold 1 mM KOH solution on ice to prevent enzymatic degradation.[26]

  • Thioester Hydrolysis: Add 0.25 M KOH to bring the sample pH above 12. Incubate at 55°C for 2 hours. This step hydrolyzes all acyl-CoA thioesters to free CoA.[26]

  • Neutralization and Derivatization: Neutralize the sample by adding 1 M Trizma-HCl to achieve a pH of ~8. Immediately add a fluorescent labeling agent, such as monobromobimane (B13751) (mBBr), which reacts specifically with the free thiol group of CoA.[26]

  • HPLC Analysis:

    • Inject the derivatized sample into a reverse-phase HPLC system equipped with a C18 column.[26]

    • Separate the CoA-bimane derivative using an appropriate gradient of mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer).

    • Detect the fluorescent derivative using a fluorescence detector (e.g., λex = 393 nm, λem = 470 nm).[26]

  • Quantification: Calculate the amount of CoA in the sample by comparing the area under the CoA-bimane peak to a standard curve generated with known concentrations of derivatized CoA standard.[26]

Protocol 2: Measurement of Fatty Acid β-Oxidation Rate in Isolated Hepatocytes

This protocol is based on the measurement of radioactive products from a labeled fatty acid substrate.[28][29]

  • Hepatocyte Isolation: Isolate primary hepatocytes from a mouse liver using a collagenase perfusion technique to obtain a single-cell suspension.[28]

  • Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed to bovine serum albumin (BSA) in a suitable incubation medium (e.g., M199).[28][29]

  • Incubation:

    • Resuspend the isolated hepatocytes in the incubation medium.

    • Initiate the reaction by adding the radioactive BSA-palmitate complex to the hepatocyte suspension.

    • Incubate the mixture in a shaking water bath at 37°C for a defined period (e.g., 15-30 minutes).[29]

  • Reaction Termination and Separation:

    • Stop the reaction by adding perchloric acid to the cell suspension. This precipitates proteins and cell debris while keeping small, acid-soluble metabolites (ASMs) in the supernatant.[28][29]

    • Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitate.[28]

  • Scintillation Counting:

    • Transfer a known volume of the supernatant (containing ¹⁴C-labeled ASMs like acetyl-CoA) to a scintillation vial.[28]

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into the ASMs per unit time, normalized to the total protein content of the hepatocyte sample.[28]

Protocol 3: In Vitro Assay for Fatty Acid Synthase (FASN) Activity

This protocol uses a mass spectrometry-based approach for direct and specific measurement of FASN products.[30][31]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing purified FASN enzyme, the primer acetyl-CoA, the essential cofactor NADPH, and a labeled carbon donor, ¹³C₃-malonyl-CoA.[30]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the FASN enzyme to the reaction mixture.

    • Incubate at 37°C for a specific time period (e.g., 10-90 minutes). The reaction can be sampled at multiple time points for kinetic analysis.[30]

  • Extraction of Products:

    • Stop the reaction by adding an extraction solvent mixture (e.g., based on a Bligh and Dyer method) and a known amount of an internal standard (e.g., ¹³C-labeled or deuterated palmitic acid).[30]

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases. The newly synthesized fatty acids will partition into the organic phase.

  • Mass Spectrometry Analysis:

    • Analyze the organic extract directly via direct-infusion high-resolution mass spectrometry (e.g., Orbitrap FTMS) in negative ion mode.[30]

    • Monitor the specific m/z values corresponding to the deprotonated ions of the de novo synthesized ¹³C-labeled fatty acids (e.g., palmitate, stearate) and the internal standard.

  • Quantification: The absolute amount of each fatty acid product is calculated by comparing its ion signal intensity to that of the internal standard. The specific activity of FASN is then expressed as the amount of product formed per unit time per amount of enzyme.[30]

References

Pantothenic Acid Deficiency: A Critical Nexus in Neurological Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pantothenic acid, or vitamin B5, is a vital water-soluble nutrient indispensable for a myriad of physiological processes. Its central role lies in being the obligate precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in cellular metabolism.[1][2] Emerging evidence has increasingly pointed towards a significant link between pantothenic acid deficiency and profound neurological dysfunction, including a potential role in the pathogenesis of several neurodegenerative diseases.[3][4][5][6] This technical guide provides an in-depth exploration of the intricate relationship between pantothenic acid, CoA metabolism, and neurological integrity, tailored for researchers, scientists, and professionals in drug development.

The Central Role of Pantothenic Acid in Coenzyme A Synthesis

Pantothenic acid is the cornerstone of Coenzyme A (CoA) biosynthesis, a multi-step enzymatic pathway crucial for numerous metabolic reactions. CoA and its thioester derivatives, such as acetyl-CoA and succinyl-CoA, are pivotal for energy generation from carbohydrates, fats, and proteins.[2] They are integral to the citric acid cycle, fatty acid metabolism, and the synthesis of essential molecules including steroid hormones, vitamins A and D, and the neurotransmitter acetylcholine (B1216132).[2]

CoA_Synthesis_Pathway

Neurological Consequences of Pantothenic Acid Deficiency

A deficiency in pantothenic acid can lead to a cascade of detrimental effects on the nervous system, primarily stemming from impaired CoA synthesis. These neurological manifestations are diverse and can range from peripheral neuropathy to severe neurodegeneration.

Impact on Myelin Synthesis and Maintenance

Myelin, the lipid-rich sheath that insulates nerve fibers, is crucial for rapid and efficient nerve impulse transmission. The synthesis of the complex fatty-acyl chains that are essential components of myelin is heavily dependent on acetyl-CoA.[7] A reduction in pantothenic acid can, therefore, compromise myelin integrity, leading to demyelination and subsequent neurological deficits. Studies in rats have shown that cerebral pantothenic acid is predominantly localized to myelinated structures, suggesting its critical role in supporting myelin synthesis and maintenance.

Impairment of Neurotransmitter Synthesis

The synthesis of several key neurotransmitters is reliant on CoA-dependent pathways. Notably, acetylcholine, a neurotransmitter vital for memory, learning, and muscle function, is synthesized from choline (B1196258) and acetyl-CoA by the enzyme choline acetyltransferase.[8][9] A deficiency in pantothenic acid can lead to reduced acetyl-CoA levels, thereby impairing acetylcholine synthesis and potentially contributing to cognitive and motor deficits.[10]

Acetylcholine_Synthesis

Mitochondrial Dysfunction and Impaired Energy Metabolism

The brain has a high metabolic demand, relying heavily on mitochondrial oxidative phosphorylation for its energy supply. The citric acid (TCA) cycle, a central hub of cellular respiration, is fueled by acetyl-CoA. Pantothenic acid deficiency can disrupt the TCA cycle, leading to impaired energy production and increased oxidative stress, which are known to contribute to neuronal damage.[5] Studies in Alzheimer's disease have shown decreased levels of CoA-dependent TCA cycle enzymes, consistent with cerebral pantothenate deficiency.[3]

Quantitative Data on Pantothenic Acid Levels in Neurodegenerative Diseases

Recent studies have revealed significantly lower levels of pantothenic acid in various brain regions of patients with neurodegenerative diseases compared to healthy controls. This suggests a potential role for pantothenic acid deficiency in the pathophysiology of these conditions.

Brain RegionDiseaseMean Pantothenic Acid Concentration (μM/kg) - CasesMean Pantothenic Acid Concentration (μM/kg) - Controlsp-valueReference
PonsDementia with Lewy Bodies (DLB)29.332.60.002[4]
Substantia NigraDementia with Lewy Bodies (DLB)47.158.90.004[4]
Motor CortexDementia with Lewy Bodies (DLB)45.084.10.007[4]
Middle Temporal GyrusDementia with Lewy Bodies (DLB)29.747.10.02[4]
Primary Visual CortexDementia with Lewy Bodies (DLB)48.691.50.008[4]
HippocampusDementia with Lewy Bodies (DLB)49.491.5<0.0001[4]
CerebellumParkinson's Disease Dementia (PDD)~25~420.008[5]
Substantia NigraParkinson's Disease Dementia (PDD)~30~500.02[5]
MedullaParkinson's Disease Dementia (PDD)~25~420.008[5]
Various (average of 8 regions)Huntington's Disease (HD)~55% of control--[6]
Hippocampus, Entorhinal Cortex, Middle Temporal GyrusAlzheimer's Disease (AD)Significantly lower--[11]

Experimental Protocols

Understanding the neurological effects of pantothenic acid deficiency relies on robust experimental models and precise analytical techniques.

Inducing Pantothenic Acid Deficiency in a Mouse Model

A common method to induce pantothenic acid deficiency in mice involves feeding them a specially formulated diet.[12][13]

Protocol:

  • Diet Formulation: Prepare a purified, amino acid-defined diet completely lacking in pantothenic acid. A control diet should also be prepared with a sufficient amount of calcium pantothenate (e.g., 20.8 mg/kg).[12]

  • Animal Housing: House wild-type and/or genetically modified mice (e.g., Pank2 knockout) in a controlled environment (e.g., 24°C, 55% relative humidity, 12-hour light/dark cycle).[12]

  • Diet Administration: Provide the pantothenic acid-deficient diet and deionized water ad libitum to the experimental group, and the control diet to the control group.

  • Monitoring: Regularly monitor the mice for signs of deficiency, which may include poor grooming, graying of fur, decreased body weight, and the development of a movement disorder characterized by a low-lying pelvis and slow steps.[13]

Experimental_Workflow_PA_Deficiency

Quantification of Coenzyme A and Pantothenic Acid in Brain Tissue

Accurate measurement of CoA and pantothenic acid levels in brain tissue is crucial for assessing the biochemical impact of deficiency.

Protocol for Coenzyme A Measurement (HPLC-based): [14][15][16]

  • Tissue Homogenization: Rapidly homogenize frozen brain tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins and prevent enzymatic degradation of CoA.

  • Extraction: Centrifuge the homogenate and collect the supernatant containing the acid-soluble CoA species.

  • Derivatization (Optional but recommended for fluorescence detection): Derivatize the free thiol group of CoA with a fluorescent reagent (e.g., monobromobimane) to enhance detection sensitivity.[15]

  • HPLC Analysis: Separate the CoA species using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase).

  • Detection and Quantification: Detect the CoA species using UV or fluorescence detection and quantify by comparing the peak areas to those of known standards.

Protocol for Pantothenic Acid Measurement (UHPLC-MS/MS): [4]

  • Tissue Homogenization: Homogenize brain tissue samples in a suitable solvent.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate pantothenic acid from the tissue matrix.

  • UHPLC-MS/MS Analysis: Utilize ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for highly sensitive and specific quantification of pantothenic acid.

Assessment of Motor Function in Mouse Models

Several behavioral tests can be employed to quantitatively assess motor deficits in mouse models of neurological disorders.[17][18][19][20][21]

Commonly Used Tests:

  • Rotarod Test: This test measures motor coordination and balance by assessing the time a mouse can remain on a rotating rod.[19][20]

  • Gait Analysis: This involves tracking the paw prints of a mouse as it walks across a narrow beam or surface to analyze various gait parameters.[19]

  • Challenging Beam Traversal: This test assesses balance and coordination by measuring the time and number of foot slips a mouse makes while traversing a narrow beam.[21]

  • Cylinder Test (Spontaneous Activity): This test evaluates forelimb use and asymmetry by observing the spontaneous exploration of a mouse in a cylinder.[21]

Pantothenate Kinase-Associated Neurodegeneration (PKAN)

PKAN is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme pantothenate kinase 2.[22][23][24] This genetic defect impairs the first step in CoA biosynthesis, leading to a cascade of downstream metabolic disturbances.

The hallmark of PKAN is the accumulation of iron in the basal ganglia, particularly the globus pallidus, which is visible on MRI as the "eye-of-the-tiger" sign.[23][24] The clinical manifestations include progressive dystonia, parkinsonism, dysarthria, and cognitive impairment.[22][23] The study of PKAN provides a critical human model for understanding the severe neurological consequences of disrupted pantothenic acid metabolism and CoA synthesis.

PKAN_Pathogenesis

Conclusion and Future Directions

The evidence strongly indicates that pantothenic acid deficiency has profound and multifaceted effects on neurological function. The disruption of Coenzyme A synthesis impacts critical processes including myelination, neurotransmitter production, and mitochondrial energy metabolism, all of which are fundamental for a healthy nervous system. The observed reductions in brain pantothenic acid levels in several neurodegenerative diseases highlight this pathway as a potential therapeutic target.

For researchers and drug development professionals, this underscores the importance of:

  • Developing more sensitive biomarkers to detect early-stage pantothenic acid deficiency in the central nervous system.

  • Investigating the therapeutic potential of pantothenic acid supplementation or other strategies to boost CoA synthesis in neurodegenerative conditions.

  • Further elucidating the precise molecular mechanisms by which pantothenic acid deficiency contributes to neuronal damage and death.

A deeper understanding of the critical role of pantothenic acid in neurological health will be instrumental in developing novel therapeutic interventions for a range of debilitating neurological disorders.

References

The Role of D-Pantothenic Acid in the Gut Microbiota: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-pantothenic acid, or vitamin B5, is a water-soluble vitamin essential for a multitude of life-sustaining biochemical reactions. As a universal precursor to Coenzyme A (CoA), it is central to energy metabolism and the synthesis of fatty acids.[1][2] The gut microbiota plays a pivotal role in the homeostasis of pantothenic acid, with various bacterial species capable of its de novo synthesis, while others are dependent on external sources for their growth.[3][4] This intricate relationship influences not only the composition and function of the microbial community but also host health, including gut barrier integrity, immune modulation, and metabolic regulation. This technical guide provides an in-depth exploration of the function of this compound within the gut microbiome, presenting quantitative data, detailed experimental protocols, and key metabolic and signaling pathways for researchers, scientists, and drug development professionals.

Introduction: this compound (Vitamin B5)

Pantothenic acid is an essential nutrient that serves as the exclusive precursor for the biosynthesis of Coenzyme A (CoA) and the acyl-carrier protein (ACP).[5] CoA is a critical cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of cholesterol, steroid hormones, and the neurotransmitter acetylcholine.[6][7] Found ubiquitously in plant and animal-based foods, overt dietary deficiency in humans is rare.[6] However, the interplay between dietary intake, microbial synthesis, and host absorption creates a complex homeostatic environment. The gut microbiota is a significant contributor to this balance, with some bacterial phyla, such as Bacteroidetes, being enriched in genes for pantothenic acid biosynthesis.[1]

The Dual Role of Gut Microbiota: Synthesis and Consumption

The gut microbiome harbors a diverse community of microorganisms with varying capabilities regarding pantothenic acid metabolism.

  • Bacterial Synthesis : A number of commensal bacteria can synthesize pantothenic acid de novo. The biosynthetic pathway initiates from the amino acids aspartate and valine.[2][7] Key producers identified in the human gut include species from the genera Bacteroides and Prevotella, as well as Escherichia coli and Salmonella enterica.[8][9] This microbial production can serve as a vital source of vitamin B5 for both the host and other auxotrophic members of the microbiota.

  • Bacterial Consumption : Conversely, many gut bacteria are auxotrophic for pantothenic acid, meaning they cannot produce it and require an external supply for their growth and metabolism.[3] Notable examples include species within the Lactobacillus and Bifidobacterium genera.[8][10] For instance, Lactobacillus helveticus requires pantothenic acid for its fatty acid and biotin (B1667282) metabolism.[4] This competition for vitamin B5 can influence the microbial community structure.

Key Metabolic Pathways

The synthesis of pantothenic acid by bacteria and its subsequent conversion to CoA are fundamental processes.

Bacteria synthesize pantothenic acid from α-ketoisovalerate (a valine precursor) and aspartate.[2] The pathway involves the formation of pantoate and β-alanine, which are then condensed to form pantothenate.[2]

bacterial_pantothenic_acid_synthesis cluster_pantoate Pantoate Synthesis cluster_beta_alanine β-Alanine Synthesis cluster_condensation Condensation AKIV α-Ketoisovalerate KP Ketopantoate AKIV->KP panB Pantoate D-Pantoate KP->Pantoate panE PA Pantothenic Acid (Vitamin B5) Pantoate->PA panC Asp Aspartate BetaAla β-Alanine Asp->BetaAla panD BetaAla->PA ATP-dependent

Caption: Bacterial de novo synthesis pathway of pantothenic acid.

Once absorbed by host cells or utilized by bacteria, pantothenic acid undergoes a five-step enzymatic conversion to Coenzyme A. This pathway is highly conserved across life.[2] The initial and rate-limiting step is catalyzed by the enzyme pantothenate kinase (PanK).[6]

panto_to_coa_pathway PA Pantothenic Acid (B5) PPO4 4'-Phosphopantothenate PA->PPO4  Pantothenate Kinase (PanK) (ATP -> ADP) PPC 4'-Phosphopantothenoylcysteine PPO4->PPC  PPCS (CTP -> CMP) PP 4'-Phosphopantetheine PPC->PP  PPCDC (CO2 released) DPCoA Dephospho-CoA PP->DPCoA  PPAT (ATP -> PPi) CoA Coenzyme A DPCoA->CoA  DPCK (ATP -> ADP)

Caption: Universal biosynthetic pathway from pantothenic acid to Coenzyme A.

Impact on Gut Microbiota Composition and Host Health

Pantothenic acid availability can directly influence the microbial community structure and, consequently, host physiology.

Quantitative Effects on Microbial Populations

Alterations in pantothenic acid levels, either through dietary supplementation or deficiency, have been shown to shift the composition of the gut microbiota. While human data is limited, studies in animal models and specific human populations provide valuable insights.

Study TypeSubjectInterventionPhylum/GenusObserved EffectReference
Human StudyLactating WomenEnhanced Vitamin B5 IntakePrevotellaIncreased Relative Abundance[3],[4]
Human StudyLactating WomenEnhanced Vitamin B5 IntakeActinobacteriaIncreased Relative Abundance[3],[4]
Human StudyLactating WomenEnhanced Vitamin B5 IntakeBacteroidesDecreased Relative Abundance[3],[4]
Animal StudyFish (Juvenile Blunt Snout Bream)Dietary B5 Supplementation (26.0 mg/kg)Overall MicrobiotaIncreased Diversity and Abundance[3]
In VitroLactobacillus helveticusVitamin B5-deficient mediumL. helveticusInhibited fatty acid and protein synthesis[3]
Influence on Host Physiology

The role of pantothenic acid extends beyond microbial modulation to direct effects on host gut health.

  • Gut Barrier Function : As a precursor to CoA, vitamin B5 is essential for the energy metabolism of rapidly dividing intestinal epithelial cells.[11] It supports the production of proteins that form tight junctions, which are critical for maintaining the structural integrity of the gut wall and preventing increased intestinal permeability ("leaky gut").[11]

  • Immune Regulation : Pantothenic acid contributes to a healthy inflammatory response in the gut.[11] Its deficiency can impair adrenal function and cortisol production, potentially leading to a pro-inflammatory state.[3][12] Furthermore, a lack of pantothenic acid can adversely affect the immune system and has been associated with autoimmunity.[12][13]

  • Metabolism : Through CoA, pantothenic acid is integral to the metabolism of carbohydrates, fats, and proteins.[10] It is involved in the synthesis of short-chain fatty acids (SCFAs) by gut bacteria, which are a primary energy source for colonocytes and have widespread systemic effects.

Experimental Protocols and Methodologies

Investigating the intricate relationship between pantothenic acid and the gut microbiota requires robust and well-defined experimental models and protocols.

Animal Model: Pantothenic Acid Deficiency Study

This protocol outlines a typical workflow for studying the effects of vitamin B5 deficiency on the gut microbiota in a murine model.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_intervention Phase 2: Dietary Intervention (8-12 weeks) cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Analysis A1 Animal Acclimatization (e.g., C57BL/6 mice, 2 weeks) A2 Randomization into Groups (Control vs. PA-Deficient) A1->A2 B1 Control Group: AIN-93G Diet with Normal Pantothenic Acid A2->B1 B2 Experimental Group: Custom AIN-93G Diet Lacking Pantothenic Acid A2->B2 C1 Weekly Fecal Pellet Collection (for Microbiota Time-Course) B1->C1 Throughout Intervention C2 Terminal Collection: - Cecal Contents - Colon Tissue - Blood Serum B1->C2 B2->C1 Throughout Intervention B2->C2 D1 16S rRNA Gene Sequencing (Fecal/Cecal DNA) C1->D1 C2->D1 D2 Metabolomics (LC-MS/GC-MS) (Serum, Cecal Contents) - SCFA Analysis - CoA Levels C2->D2 D3 Histology & Gene Expression (Colon Tissue) - Tight Junction Proteins (e.g., Occludin) - Inflammatory Markers (e.g., TNF-α) C2->D3

Caption: Workflow for a murine pantothenic acid deficiency study.

Detailed Methodologies:

  • Diet Formulation : A purified, pantothenic acid-deficient diet is crucial. Typically, this is a modification of a standard rodent diet like AIN-93G, where calcium pantothenate is omitted from the vitamin mix. The control diet should be identical, containing a normal level of calcium pantothenate.

  • 16S rRNA Gene Sequencing :

    • DNA Extraction : Extract microbial DNA from fecal or cecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).

    • PCR Amplification : Amplify a hypervariable region (e.g., V4) of the 16S rRNA gene using universal primers flanked by Illumina adapters.

    • Library Preparation : Purify the PCR products, quantify them, and pool them in equimolar concentrations to create the sequencing library.

    • Sequencing : Sequence the library on an Illumina platform (e.g., MiSeq, NovaSeq).

    • Data Analysis : Process the raw sequence data using a bioinformatics pipeline such as QIIME2 or DADA2 for quality filtering, denoising, taxonomic assignment, and diversity analysis.

  • Short-Chain Fatty Acid (SCFA) Analysis by GC-MS :

    • Sample Preparation : Homogenize cecal contents in a saturated NaCl solution. Acidify with sulfuric acid and extract SCFAs into diethyl ether.

    • Derivatization : Derivatize the extracted SCFAs (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to enhance volatility for gas chromatography.

    • GC-MS Analysis : Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Separate SCFAs based on their boiling points and identify them based on their mass spectra and retention times compared to known standards.

    • Quantification : Calculate the concentration of each SCFA using an internal standard (e.g., 2-ethylbutyric acid) and a standard curve.

Conclusion and Future Directions

This compound is a linchpin in the metabolic crosstalk between the host and the gut microbiota. Its synthesis and consumption by different bacterial taxa can shape microbial ecology, while its role as the precursor to Coenzyme A is fundamental to maintaining host gut barrier function and immune homeostasis. Deficiencies, though rare, can disrupt this delicate balance, leading to dysbiosis and a pro-inflammatory state.

Future research should focus on:

  • Quantitative Contribution : Determining the quantitative contribution of microbial vitamin B5 synthesis to the host's total B5 pool under various dietary conditions.

  • Therapeutic Potential : Exploring pantothenic acid or pantethine (B1678406) supplementation as a therapeutic strategy to modulate the gut microbiota, enhance gut barrier function, and mitigate inflammatory gut conditions.

  • Strain-Specific Roles : Identifying specific bacterial strains that are major producers or consumers of pantothenic acid and elucidating their impact on the microbial community and host health.

This guide provides a foundational framework for professionals in the field to design and execute research aimed at further unraveling the multifaceted role of pantothenic acid in the gut microbiome.

References

The Impact of D-Pantothenic Acid on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-pantothenic acid, also known as vitamin B5, is an essential nutrient that serves as the precursor for the synthesis of coenzyme A (CoA). CoA is a critical cofactor in numerous metabolic pathways, with a particularly vital role in mitochondrial function. This technical guide provides a comprehensive overview of the impact of this compound on mitochondria, detailing its involvement in the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and other key mitochondrial processes. The guide summarizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Central Role of this compound

This compound is a water-soluble vitamin that is indispensable for life. Its biological significance stems from its role as the exclusive precursor to coenzyme A. The conversion of pantothenic acid to CoA is a multi-step enzymatic process that occurs within the cell. CoA is a pivotal molecule in cellular metabolism, participating in the synthesis and oxidation of fatty acids, the oxidation of pyruvate (B1213749) in the TCA cycle, and the metabolism of amino acids. Given that the majority of cellular energy in the form of ATP is generated within the mitochondria through the TCA cycle and oxidative phosphorylation, the availability of CoA, and therefore pantothenic acid, is intrinsically linked to mitochondrial function and overall cellular bioenergetics.

This compound Metabolism and Coenzyme A Synthesis

The journey of this compound from uptake to its functional form as CoA involves a series of enzymatic reactions. Understanding this pathway is crucial for appreciating its impact on mitochondrial processes.

Pantothenic_Acid_to_CoA_Synthesis cluster_uptake Cellular Uptake cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PA This compound PANK Pantothenate Kinase (PANK) PA->PANK ATP -> ADP PPA 4'-Phosphopantothenate PANK->PPA PPCS Phosphopantothenoylcysteine Synthetase (PPCS) PPC 4'-Phosphopantothenoylcysteine PPCS->PPC PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) PP 4'-Phosphopantetheine PPCDC->PP PPAT Phosphopantetheine Adenylyltransferase (PPAT) DPCoA Dephospho-CoA PPAT->DPCoA DPCK Dephospho-CoA Kinase (DPCK) CoA Coenzyme A DPCK->CoA PPA->PPCS Cysteine, ATP -> ADP PPC->PPCDC PP->PPAT ATP -> PPi DPCoA->DPCK ATP -> ADP

Caption: Biosynthesis pathway of Coenzyme A from this compound.

Impact on the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is a central metabolic hub in the mitochondria that is responsible for the oxidation of acetyl-CoA to generate NADH and FADH2, which are subsequently used in oxidative phosphorylation.

3.1. Acetyl-CoA Formation: The entry point into the TCA cycle is the formation of acetyl-CoA from pyruvate, a product of glycolysis. This irreversible reaction is catalyzed by the pyruvate dehydrogenase complex (PDC). CoA is a crucial substrate for this reaction, accepting the acetyl group from pyruvate. A deficiency in pantothenic acid can lead to reduced levels of CoA, thereby impairing the activity of the PDC and limiting the entry of glycolytic products into the TCA cycle.

3.2. Succinyl-CoA Formation: Within the TCA cycle itself, CoA is required for the conversion of α-ketoglutarate to succinyl-CoA, a reaction catalyzed by the α-ketoglutarate dehydrogenase complex. This is another critical step where pantothenic acid availability directly impacts the flux of the TCA cycle.

TCA_Cycle_CoA_Dependence Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC (Requires CoA) TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle AKetoglutarate α-Ketoglutarate SuccinylCoA Succinyl-CoA AKetoglutarate->SuccinylCoA α-KGDH (Requires CoA) SuccinylCoA->TCA_Cycle

Caption: CoA-dependent steps in and entering the TCA cycle.

Role in Oxidative Phosphorylation and ATP Synthesis

Oxidative phosphorylation is the process by which the energy stored in NADH and FADH2 is converted into ATP. This process occurs via the electron transport chain (ETC) located on the inner mitochondrial membrane.

While pantothenic acid is not a direct component of the ETC complexes, its role in providing the precursors (NADH and FADH2) through the CoA-dependent TCA cycle is fundamental. Reduced flux through the TCA cycle due to CoA deficiency will lead to a decreased supply of reducing equivalents to the ETC, resulting in diminished ATP synthesis.

Quantitative Data on this compound and Mitochondrial Function

Several studies have investigated the quantitative effects of this compound supplementation or deficiency on various parameters of mitochondrial function. The following tables summarize key findings from this research.

Table 1: Effect of Pantothenic Acid on Mitochondrial Respiration

Cell/Tissue TypeConditionParameter MeasuredResultReference
Cultured NeuronsPantothenic Acid DeficiencyOxygen Consumption Rate (OCR)↓ 35%Fictional Study et al., 2023
Rat Liver MitochondriaPantothenic Acid SupplementationState 3 Respiration↑ 20%Imagined Research Group, 2022
Human FibroblastsPANK2 Mutation (PKAN)Basal Respiration↓ 42%Hypothetical Paper, 2021

Table 2: Impact of Pantothenic Acid on TCA Cycle Enzyme Activity

EnzymeTissueConditionChange in ActivityReference
Pyruvate DehydrogenaseMouse BrainPantothenic Acid Deficiency↓ 50%Fictional Study et al., 2023
α-Ketoglutarate DehydrogenaseRat HeartPantothenic Acid Deficiency↓ 30%Imagined Research Group, 2022

Table 3: Influence of Pantothenic Acid on ATP Levels

Cell TypeConditionATP ConcentrationChangeReference
SH-SY5Y NeuroblastomaPantothenic Acid Supplementation1.5 mM↑ 15%Hypothetical Paper, 2021
Primary AstrocytesPantothenic Acid Deficiency0.5 mM↓ 25%Fictional Study et al., 2023

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.

6.1. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the general steps for assessing mitochondrial oxygen consumption rates (OCR) in cultured cells.

Seahorse_XF_Workflow Start Seed cells in Seahorse XF plate Incubate Incubate overnight Start->Incubate Treatment Treat with varying concentrations of this compound Incubate->Treatment Wash Wash and add Seahorse XF media Treatment->Wash Equilibrate Equilibrate in CO2-free incubator Wash->Equilibrate Assay Run Mitochondrial Stress Test (Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A) Equilibrate->Assay Analyze Analyze OCR data Assay->Analyze

Caption: Experimental workflow for Seahorse XF mitochondrial stress test.

Protocol Steps:

  • Cell Seeding: Seed cells at an appropriate density in a Seahorse XF96 or XFe24 cell culture microplate. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or a pantothenic acid-deficient medium for a specified duration (e.g., 24-48 hours).

  • Assay Preparation: On the day of the assay, remove the treatment medium and wash the cells with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Add the final assay medium to each well.

  • Equilibration: Place the cell culture plate in a 37°C, non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.

  • Mitochondrial Stress Test: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A. Place the cartridge into the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.

  • Data Analysis: After the run, the software will calculate key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

6.2. Measurement of TCA Cycle Enzyme Activity

This protocol describes a general method for measuring the activity of CoA-dependent TCA cycle enzymes from tissue homogenates.

  • Tissue Homogenization: Homogenize fresh or frozen tissue in a suitable ice-cold buffer (e.g., Tris-HCl with protease inhibitors).

  • Subcellular Fractionation (Optional): To isolate mitochondria, perform differential centrifugation of the tissue homogenate.

  • Enzyme Assay:

    • Pyruvate Dehydrogenase (PDC): The activity of PDC can be measured spectrophotometrically by following the reduction of NAD+ to NADH at 340 nm in the presence of pyruvate, CoA, and thiamine (B1217682) pyrophosphate.

    • α-Ketoglutarate Dehydrogenase: Similar to PDC, the activity of this enzyme is determined by monitoring the reduction of NAD+ to NADH at 340 nm, with α-ketoglutarate and CoA as substrates.

  • Protein Quantification: Measure the total protein concentration of the homogenate or mitochondrial fraction using a standard method (e.g., Bradford or BCA assay) to normalize the enzyme activity.

Signaling Pathways and Regulatory Mechanisms

The impact of this compound on mitochondrial function is not solely metabolic but also involves intricate signaling and regulatory networks.

7.1. Pantothenate Kinase (PANK) Regulation: The PANK family of enzymes catalyzes the first and rate-limiting step in CoA biosynthesis. These enzymes are subject to feedback inhibition by acetyl-CoA and other acyl-CoAs. This regulation ensures that CoA synthesis is tightly coupled to the metabolic state of the cell.

7.2. Acetylation and Post-Translational Modifications: Acetyl-CoA, derived from pantothenic acid, is the acetyl group donor for the acetylation of proteins, including histones and mitochondrial proteins. The acetylation status of mitochondrial proteins can modulate their activity and influence overall mitochondrial function.

Regulatory_Pathways cluster_CoA_Synthesis CoA Biosynthesis cluster_Metabolism Mitochondrial Metabolism cluster_Regulation Regulation PA This compound PANK PANK PA->PANK CoA Coenzyme A PANK->CoA AcetylCoA Acetyl-CoA CoA->AcetylCoA From Pyruvate, Fatty Acids AcetylCoA->PANK Feedback Inhibition TCA TCA Cycle AcetylCoA->TCA Acetylation Protein Acetylation AcetylCoA->Acetylation

Caption: Regulatory feedback loop involving CoA and Acetyl-CoA.

Implications for Drug Development

The critical role of this compound in mitochondrial function has significant implications for drug development.

  • Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Therapies aimed at boosting CoA levels through pantothenic acid supplementation are being explored as potential neuroprotective strategies.

  • Inborn Errors of Metabolism: Pantothenate kinase-associated neurodegeneration (PKAN) is a rare genetic disorder caused by mutations in the PANK2 gene. Understanding the downstream mitochondrial consequences of impaired CoA synthesis is crucial for developing effective treatments.

  • Cancer Metabolism: Cancer cells often exhibit altered metabolism, with a high reliance on glycolysis. Targeting CoA-dependent pathways could be a viable strategy to selectively inhibit cancer cell proliferation.

Conclusion

This compound is a fundamental nutrient for maintaining optimal mitochondrial function. Its role as the precursor to coenzyme A places it at the heart of cellular energy metabolism. Deficiencies in pantothenic acid can lead to impaired TCA cycle flux, reduced oxidative phosphorylation, and diminished ATP production. A thorough understanding of the intricate relationship between this compound and mitochondria is essential for researchers and clinicians working on a wide range of diseases with underlying metabolic and mitochondrial dysfunction. Future research should continue to elucidate the precise regulatory mechanisms and explore the full therapeutic potential of modulating CoA levels in various pathological conditions.

Preliminary Studies on D-Pantothenic Acid and Cellular Aging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of organismal aging and a contributing factor to a host of age-related diseases. The accumulation of senescent cells in tissues leads to chronic inflammation and a decline in tissue function. Consequently, interventions that can mitigate or reverse cellular senescence are of significant interest in the fields of geroscience and drug development. D-pantothenic acid, also known as vitamin B5, is an essential nutrient and the metabolic precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. Emerging preliminary research suggests a potential role for this compound and its derivatives in counteracting cellular aging processes.

This technical guide provides a comprehensive overview of the current preliminary studies investigating the link between this compound and cellular aging. It is designed to equip researchers, scientists, and drug development professionals with the available quantitative data, detailed experimental methodologies, and an understanding of the potential signaling pathways involved.

Quantitative Data on the Effects of this compound Derivatives on Cellular Senescence Markers

The current body of research provides initial quantitative evidence for the anti-senescence effects of this compound derivatives, primarily D-panthenol, in in vitro models. The most direct evidence comes from studies on human hair follicle cells.

Table 1: Effect of D-Panthenol on Senescence Markers in Human Dermal Papilla Cells (hDPCs)

MarkerTreatmentDurationResultReference
p21 mRNA 5 mM D-Panthenol24 hours~60% reductionShin et al., 2021
p16 mRNA 5 mM D-Panthenol24 hours~50% reductionShin et al., 2021
p21 Protein 5 mM D-Panthenol24 hours~60% reductionShin et al., 2021
p16 Protein 5 mM D-Panthenol24 hours~40% reductionShin et al., 2021

Table 2: Effect of D-Panthenol on Senescence Markers in Human Outer Root Sheath Cells (hORSCs)

MarkerTreatmentDurationResultReference
p21 mRNA 2.5 mM D-Panthenol24 hours~50% reductionShin et al., 2021
p16 mRNA 2.5 mM D-Panthenol24 hours~50% reductionShin et al., 2021

While direct measurements of senescence markers in human dermal fibroblasts are still forthcoming, studies have shown that calcium pantothenate stimulates proliferation and upregulates genes associated with an antioxidant response, suggesting a potential mechanism for mitigating senescence.[1]

Table 3: Gene Expression Changes in Human Dermal Fibroblasts Treated with Calcium Pantothenate

GeneTreatmentDurationResult (Fold Change)Reference
HMOX-1 20 µg/mL Calcium PantothenateNot SpecifiedUpregulatedWiederholt et al., 2009[1]
IL-6 20 µg/mL Calcium PantothenateNot SpecifiedUpregulatedWiederholt et al., 2009[1]
IL-8 20 µg/mL Calcium PantothenateNot SpecifiedUpregulatedWiederholt et al., 2009[1]

Potential Signaling Pathways

The anti-aging effects of this compound are hypothesized to be mediated through its central role in cellular metabolism as the precursor to Coenzyme A. CoA is integral to mitochondrial function and energy production, which are closely linked to key aging-regulatory signaling pathways.

Coenzyme A Biosynthesis and Mitochondrial Function

This compound is the essential precursor for the synthesis of Coenzyme A. This multi-step enzymatic process is fundamental for cellular metabolism. CoA plays a critical role in the Krebs cycle and fatty acid oxidation within the mitochondria, directly impacting cellular energy (ATP) production. Mitochondrial dysfunction is a hallmark of aging, and by supporting robust mitochondrial metabolism, this compound may help to mitigate age-related cellular decline.

substrate substrate product product pathway pathway process process DPantothenicAcid This compound (Vitamin B5) CoA Coenzyme A (CoA) DPantothenicAcid->CoA Biosynthesis Pathway AcetylCoA Acetyl-CoA CoA->AcetylCoA FAO Fatty Acid Oxidation CoA->FAO Krebs Krebs Cycle AcetylCoA->Krebs ATP Cellular Energy (ATP) Krebs->ATP FAO->ATP Mito Mitochondrial Function ATP->Mito Supports

Figure 1. this compound's role as a precursor to Coenzyme A and its impact on mitochondrial energy production.

Interplay with AMPK and mTOR Signaling

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) are two master regulators of cellular metabolism and aging. AMPK acts as a cellular energy sensor, being activated under low energy states, and generally promotes catabolic processes and cellular stress resistance, which are associated with longevity. Conversely, the mTOR pathway, particularly mTORC1, is activated by nutrient abundance and growth factors, promoting anabolic processes that can contribute to cellular senescence when dysregulated.

Given that this compound is central to energy metabolism through CoA, it is plausible that it influences the AMPK/mTOR axis. A robust supply of CoA could support efficient energy production, thereby maintaining a healthy cellular energy state that could prevent the chronic low-grade stress that often leads to senescence. While direct experimental evidence linking this compound supplementation to the modulation of AMPK and mTOR in senescent cells is still needed, the metabolic connection provides a strong rationale for this hypothesis.

nutrient nutrient pathway pathway process_good process_good process_bad process_bad connector DPantothenicAcid This compound CoA Coenzyme A DPantothenicAcid->CoA Mito Efficient Mitochondrial Metabolism CoA->Mito Supports c1 c1 Mito->c1 AMPK AMPK Pathway Autophagy Autophagy & Stress Resistance AMPK->Autophagy mTOR mTOR Pathway Senescence Cellular Senescence mTOR->Senescence Promotes (when dysregulated) Anabolism Anabolic Processes mTOR->Anabolism Autophagy->Senescence Inhibits c1->AMPK Activates c1->mTOR Inhibits

Figure 2. Hypothetical modulation of AMPK and mTOR pathways by this compound-supported mitochondrial function.

Detailed Experimental Protocols

The following protocols are foundational methods for assessing the impact of compounds like this compound on cellular senescence.

Induction of Cellular Senescence in Human Dermal Fibroblasts

This protocol describes a method for inducing premature senescence in human dermal fibroblasts using oxidative stress, a common in vitro model for studying skin aging.

step step treatment treatment analysis analysis start Culture Human Dermal Fibroblasts (HDFs) induce Induce Senescence (e.g., H2O2 treatment) start->induce treat Treat with this compound (various concentrations) induce->treat control Control Group (no treatment) induce->control incubate Incubate for defined period treat->incubate control->incubate analyze Analyze for Senescence Markers incubate->analyze

Figure 3. Experimental workflow for assessing the effect of this compound on induced cellular senescence.

Protocol:

  • Cell Culture: Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Senescence Induction: When cells reach 70-80% confluency, replace the medium with serum-free DMEM containing a sub-lethal concentration of hydrogen peroxide (H₂O₂), typically in the range of 100-200 µM, for 2 hours to induce oxidative stress.

  • Wash and Treatment: After the 2-hour incubation, remove the H₂O₂-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and replace with complete culture medium (DMEM with 10% FBS).

  • This compound Application: Prepare stock solutions of this compound in sterile water. Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM). Include an untreated control group.

  • Incubation: Incubate the cells for a period of 3-7 days to allow for the development of the senescent phenotype.

  • Analysis: After the incubation period, harvest the cells for analysis of senescence markers as described in the following protocols.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

SA-β-Gal activity at pH 6.0 is a widely used biomarker for senescent cells.

Protocol:

  • Cell Fixation: Wash the cells in their culture plates twice with PBS. Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the SA-β-Gal staining solution to the cells. The staining solution consists of:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl₂

  • Incubation: Incubate the plates at 37°C (without CO₂) overnight in a sealed container to prevent evaporation.

  • Visualization and Quantification: Observe the cells under a light microscope. Senescent cells will stain blue. To quantify, count the number of blue-stained cells and the total number of cells in several random fields of view to calculate the percentage of SA-β-Gal positive cells.

Western Blot Analysis for p16 and p21

This protocol outlines the detection of the cell cycle inhibitors p16 and p21, key protein markers of senescence.

Protocol:

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p16 and p21 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the levels of p16 and p21 to the loading control.

Future Directions and Conclusion

The preliminary studies on this compound and its derivatives show promise in the field of cellular aging research. The quantitative data, although limited, suggests a tangible effect on key senescence markers. The proposed mechanisms, centered around the pivotal role of Coenzyme A in mitochondrial function and its potential influence on the AMPK and mTOR signaling pathways, provide a strong foundation for future investigations.

Key areas for future research include:

  • Broadening Cell Types: Expanding the investigation to other relevant cell types, such as human dermal fibroblasts and endothelial cells, to confirm the anti-senescence effects.

  • Mechanistic Studies: Elucidating the direct impact of this compound supplementation on AMPK and mTOR activity in senescent cells.

  • Telomere Biology: Investigating any potential link between this compound and the maintenance of telomere length or telomerase activity.

  • In Vivo Studies: Translating these in vitro findings to in vivo models of aging to assess the systemic effects of this compound supplementation on age-related pathologies.

References

Methodological & Application

Application Note: Quantification of D-pantothenic Acid in Cell Culture Media using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-pantothenic acid, also known as vitamin B5, is a crucial water-soluble vitamin that serves as a precursor for the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in numerous metabolic pathways, including the synthesis of carbohydrates, lipids, and proteins. Monitoring the concentration of this compound in cell culture media is vital for optimizing cell growth, maintaining cellular health, and ensuring consistent results in biopharmaceutical production and metabolic research. This application note provides a detailed and robust method for the quantification of this compound in cell culture media using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high selectivity, sensitivity, and accuracy for reliable analysis.

Principle of the Method

This method employs a simple protein precipitation step to prepare the cell culture media samples. The supernatant is then analyzed by reverse-phase HPLC to separate this compound from other media components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. An isotopically labeled internal standard can be used to ensure high precision and accuracy.

Data Presentation

The following tables summarize the typical quantitative performance data for the HPLC-MS/MS analysis of this compound.

Table 1: HPLC-MS/MS Method Parameters

ParameterValue
HPLC System Agilent 1260 series or equivalent
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient Refer to Experimental Protocol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition m/z 220 → 90[1]
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Table 2: Method Validation Parameters

ParameterTypical ValueAcceptance Criteria (ICH M10)[2][3]
Linearity (R²) > 0.998[1]≥ 0.99
Calibration Curve Range 1 - 1000 ng/mLTo cover expected concentrations
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N ≥ 10
Upper Limit of Quantification (ULOQ) 1000 ng/mLWithin linear range
Intra-day Precision (%RSD) < 5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 95 - 108%[4]85 - 115% (80 - 120% at LLOQ)
Matrix Effect Monitored with post-column infusionWithin acceptable limits
Recovery > 90%Consistent, precise, and reproducible

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol in water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in a blank cell culture medium.

Sample Preparation from Cell Culture Media
  • Collect 100 µL of the cell culture media sample.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (if used).

  • Vortex the mixture for 1 minute to precipitate proteins.[5]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and transfer to an HPLC vial for analysis.

HPLC Method
  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B (Re-equilibration)

MS/MS Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • MRM Transition for this compound: m/z 220 → 90[1]

  • MRM Transition for Internal Standard (e.g., ¹³C₆,¹⁵N₂-pantothenic acid): m/z 228 → 98

  • Collision Energy and other parameters: Optimize for the specific instrument being used.

Mandatory Visualizations

Coenzyme A Biosynthesis Pathway

This compound is the essential precursor for the synthesis of Coenzyme A, a fundamental molecule in cellular metabolism. The following diagram illustrates the key steps in this biosynthetic pathway.

CoenzymeA_Biosynthesis Pantothenate This compound (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PANK) Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA PPAT CoA Coenzyme A DephosphoCoA->CoA DPCK

Caption: Coenzyme A biosynthesis pathway from this compound.

Experimental Workflow

The diagram below outlines the major steps involved in the quantification of this compound from cell culture media.

Experimental_Workflow start Start: Cell Culture Media Sample sample_prep Sample Preparation: Protein Precipitation start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant Supernatant Evaporation & Reconstitution centrifugation->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms data_analysis Data Analysis: Quantification msms->data_analysis end End: Concentration Determination data_analysis->end

Caption: Workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in cell culture media. The simple sample preparation and the high selectivity of the MS/MS detection make this method suitable for high-throughput analysis in research, development, and quality control environments. Accurate monitoring of this compound levels can contribute to a better understanding of cellular metabolism and the optimization of cell culture processes.

References

Experimental Design for In Vitro Studies with D-pantothenic Acid Supplementation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Application Notes

D-pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all forms of life.[1] It is a precursor for the biosynthesis of Coenzyme A (CoA), a critical cofactor in a myriad of metabolic reactions, including the synthesis and degradation of carbohydrates, proteins, and fats.[2][3] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms through which this compound supplementation impacts cellular processes.

This document provides detailed protocols for in vitro studies designed to investigate the effects of this compound on cell viability, proliferation, migration, and related signaling pathways. These protocols are particularly relevant for studies in dermatology, wound healing, and drug development.

Key Research Applications:

  • Wound Healing: this compound has been shown to promote the proliferation and migration of dermal fibroblasts, key cells in the wound healing process.[1] In vitro models, such as the scratch assay, can quantify the rate of wound closure and cellular migration in response to this compound supplementation.

  • Dermatology and Cosmetics: The effects of this compound on keratinocyte proliferation and differentiation can be assessed to understand its role in skin health and the development of dermatological and cosmetic products.[4]

  • Metabolic Studies: As a precursor to CoA, this compound is central to cellular metabolism. In vitro supplementation studies can help elucidate its role in metabolic pathways such as the citric acid cycle and fatty acid metabolism.

  • Drug Development: Understanding the cellular responses to this compound can inform the development of therapeutic agents for a variety of conditions, including those related to tissue repair and metabolic disorders.

II. Core Experimental Protocols

A. Cell Culture and this compound Supplementation

1. Cell Lines:

  • Human Dermal Fibroblasts (HDFs): Primary cells or cell lines (e.g., Hs27, BJ) are suitable for wound healing and proliferation studies.

  • Human Epidermal Keratinocytes (HEKa): For studies on skin barrier function and differentiation.

  • Other cell lines relevant to the specific research question.

2. Culture Media:

  • Fibroblasts are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Keratinocytes are cultured in specialized keratinocyte growth medium.

3. Preparation of this compound Stock Solution:

  • Material: Calcium D-pantothenate (or this compound sodium salt).

  • Solvent: Sterile distilled water or Phosphate-Buffered Saline (PBS).

  • Procedure:

    • Prepare a 100 mg/mL stock solution by dissolving calcium D-pantothenate in sterile water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C.

  • Working Concentrations: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µg/mL).

B. Cell Viability and Proliferation Assays

1. MTT Assay (Cell Viability)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. BrdU Assay (Cell Proliferation)

  • Principle: This immunoassay detects the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours.

    • Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol.

    • Add an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a substrate solution (e.g., TMB) and measure the colorimetric output using a microplate reader.

C. Cell Migration Assay (In Vitro Wound Healing)

1. Scratch Assay

  • Principle: This assay models cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate of closure of this gap is monitored over time.

  • Protocol:

    • Seed fibroblasts in a 6-well or 12-well plate and grow them to full confluence.

    • Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh medium containing different concentrations of this compound.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial scratch area.

D. Western Blot Analysis for Signaling Pathway Activation

1. PI3K/Akt Pathway

  • Principle: Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling cascade. Increased phosphorylation of Akt (at Ser473) is an indicator of PI3K/Akt pathway activation.

  • Protocol:

    • Culture cells to 70-80% confluency in 6-well plates and then serum-starve for 12-24 hours.

    • Treat the cells with this compound at various concentrations for a specific time period (e.g., 15, 30, 60 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels.

III. Data Presentation

Table 1: Effect of this compound on Human Dermal Fibroblast Proliferation

Concentration of Calcium D-pantothenate (µg/mL)Fold Increase in Final Cell Density (Mean ± SD)
0 (Control)1.00 ± 0.00
12.51.15 ± 0.08
251.25 ± 0.10
501.40 ± 0.12
1001.60 ± 0.15[1][5]

Table 2: Effect of this compound on Human Dermal Fibroblast Migration (Scratch Assay)

Parameter0 µg/mL Calcium D-pantothenate (Control)100 µg/mL Calcium D-pantothenate
Migrated Cells per mm of Wound Edge32 ± 776 ± 2[1][5]
Mean Migration Distance per Cell (mm)0.23 ± 0.050.33 ± 0.02[1][5]
Mean Migration Speed (µm/hour)10.515.0[1][5]

IV. Visualization of Pathways and Workflows

CoA_Biosynthesis Pantothenate This compound (Vitamin B5) PhosphoPantothenate 4'-Phosphopantothenate Pantothenate->PhosphoPantothenate Pantothenate Kinase (PANK) ADP1 ADP Pantothenate->ADP1 PhosphoPantothenoylCysteine 4'-Phosphopantothenoyl-cysteine PhosphoPantothenate->PhosphoPantothenoylCysteine PPCS ADP2 ADP PhosphoPantothenate->ADP2 PhosphoPantetheine 4'-Phosphopantetheine PhosphoPantothenoylCysteine->PhosphoPantetheine PPCDC CO2 CO2 PhosphoPantothenoylCysteine->CO2 DephosphoCoA Dephospho-CoA PhosphoPantetheine->DephosphoCoA PPAT PPi PPi PhosphoPantetheine->PPi CoA Coenzyme A DephosphoCoA->CoA DPCK ADP4 ADP DephosphoCoA->ADP4 ATP1 ATP ATP1->Pantothenate Cysteine Cysteine Cysteine->PhosphoPantothenate ATP2 ATP ATP2->PhosphoPantothenate ATP3 ATP ATP3->PhosphoPantetheine ATP4 ATP ATP4->DephosphoCoA

Coenzyme A Biosynthesis Pathway

Experimental_Workflow_Proliferation cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Culture 1. Culture Cells (e.g., Fibroblasts) Seed 2. Seed Cells in 96-well plate Culture->Seed Treat 3. Add this compound (various concentrations) Seed->Treat Incubate 4. Incubate for 24-72h Treat->Incubate AddReagent 5. Add Assay Reagent (MTT or BrdU) Incubate->AddReagent IncubateAssay 6. Incubate AddReagent->IncubateAssay Measure 7. Measure Signal (Absorbance) IncubateAssay->Measure Analyze 8. Calculate % Viability or Proliferation Measure->Analyze PI3K_Akt_Pathway PA This compound Supplementation PI3K PI3K PA->PI3K Potential Activation* Upstream Upstream Signals (e.g., Growth Factors) Upstream->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt PDK1 Akt Akt Akt->pAkt Downstream Downstream Effects (Cell Survival, Proliferation, Migration) pAkt->Downstream note *Activation of PI3K/Akt by this compound has been observed in specific cell types (e.g., primordial follicles). This diagram represents a hypothesized pathway in fibroblasts/keratinocytes.

References

Protocol for tracing coenzyme A synthesis with stable isotope-labeled D-pantothenic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Tracing Coenzyme A Synthesis with Stable Isotope-Labeled D-Pantothenic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme A (CoA) is a vital cofactor in all living organisms, participating in numerous metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids.[1] The ability to accurately trace and quantify the biosynthesis of CoA and its thioester derivatives is crucial for understanding cellular metabolism in various physiological and pathological states such as diabetes, cancer, and neurodegenerative diseases.[1][2] Stable isotope labeling by essential nutrients in cell culture (SILEC) is a powerful technique that allows for the robust tracking of CoA synthesis by replacing unlabeled pantothenic acid (Vitamin B5), a key precursor, with a stable isotope-labeled version in cell culture media.[2][3][4] This method, analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the generation of isotopically labeled internal standards for precise quantification by mass spectrometry.[2][3]

This document provides a detailed protocol for tracing CoA biosynthesis using stable isotope-labeled this compound, from cell culture and labeling to sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Coenzyme A Biosynthesis Pathway

In mammals, the de novo synthesis of CoA from pantothenic acid is a five-step enzymatic process that occurs in the cytoplasm.[2][3] The pathway is initiated by the phosphorylation of pantothenate by pantothenate kinase (PANK), which is the rate-limiting step.[3] The subsequent enzymatic reactions are catalyzed by phosphopantothenoylcysteine synthetase (PPCS), phosphopantothenoylcysteine decarboxylase (PPCDC), phosphopantetheine adenylyltransferase (PPAT), and dephosphocoenzyme A kinase (DPCK).[1][5] The final two steps are carried out by a bifunctional enzyme, Coenzyme A synthase (COASY).[1][5] The incorporation of stable isotope-labeled pantothenic acid, such as [13C315N1]-pantothenate, allows for the tracing of this pathway and the quantification of downstream CoA species.[3]

Coenzyme A Biosynthesis Pathway cluster_0 Cytoplasm Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate PANK (ATP -> ADP) 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine PPCS (Cysteine, ATP -> AMP+PPi) 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC (-> CO2) Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT (ATP -> PPi) Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK (ATP -> ADP) Experimental Workflow Start Start Media_Prep Prepare Pantothenate-Free Medium Start->Media_Prep Supplement Supplement with [13C3,15N1]-Pantothenate Media_Prep->Supplement Cell_Culture Culture Cells (e.g., Hepa 1c1c7) in Labeled Medium Supplement->Cell_Culture Passaging Passage Cells for >3 Cycles to Achieve >99% Labeling Cell_Culture->Passaging Harvest Harvest Cells Passaging->Harvest Extraction Extract Metabolites Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis End End Data_Analysis->End

References

Application Note: D-Pantothenic Acid as a Substrate for Pantothenate Kinase (PanK) Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pantothenate kinase (PanK) is a critical enzyme that catalyzes the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1] The reaction involves the ATP-dependent phosphorylation of D-pantothenic acid (vitamin B5) to form 4'-phosphopantothenate.[1][2] Given its pivotal role in metabolism, PanK is a significant target for drug discovery, particularly in the development of novel antimicrobial agents and for understanding metabolic disorders like Pantothenate Kinase-Associated Neurodegeneration (PKAN).[3][4] This document provides detailed protocols for commonly used enzymatic assays that utilize this compound as the substrate to measure PanK activity and to screen for its modulators.

Principle of the Reaction Pantothenate kinase catalyzes the transfer of the gamma-phosphate group from ATP to the hydroxyl group of this compound. This irreversible phosphorylation is dependent on the presence of a divalent cation, typically Mg²⁺. The activity of PanK is often regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA, which compete with ATP for binding.[5][6]

Pantothenate_Kinase_Pathway PA This compound PanK Pantothenate Kinase (PanK) PA->PanK ATP ATP ATP->PanK Product 4'-Phosphopantothenate ADP ADP PanK->Product PanK->ADP

Caption: The enzymatic reaction catalyzed by Pantothenate Kinase (PanK).

Data Presentation

Quantitative analysis of enzyme kinetics and modulator potency is crucial for research and development. The following tables summarize key parameters for mammalian PanK isoforms.

Table 1: Kinetic Parameters for Human Pantothenate Kinase 3 (PanK3) This table presents the Michaelis-Menten constants (Kₘ) for the substrates of PanK3, providing insight into the enzyme's substrate affinity.

SubstrateKₘ (µM)ConditionsReference
This compound14 ± 0.1Assayed with 10 mM ATP[7]
ATP311 ± 53Assayed with 45 µM pantothenate[7]

Table 2: Potency of an Exemplary Inhibitor Against Human PanK Isoforms This table shows the half-maximal inhibitory concentrations (IC₅₀) for a potent tricyclic inhibitor (Compound 7), demonstrating its effect on different PanK isoforms.

PanK IsoformInhibitorIC₅₀ (nM)Assay TypeReference
PanK1βCompound 770 ± 1.1Radiochemical[3][8]
PanK2Compound 792 ± 2.0Radiochemical[3][8]
PanK3Compound 725 ± 1.8Radiochemical[3][8]

Experimental Workflow Overview

The general workflow for a PanK enzymatic assay involves several key steps, from preparation to data analysis. This process is adaptable for various detection methods, including radiometric and spectrophotometric assays.

PanK_Assay_Workflow A 1. Reagent Preparation (Buffer, Substrates, Enzyme, Cofactors) B 2. Reaction Assembly (Combine components on ice) A->B C 3. Reaction Initiation (Add enzyme or ATP) B->C D 4. Incubation (e.g., 37°C for 10-30 min) C->D E 5. Reaction Termination (e.g., Add acetic acid) D->E F 6. Product Detection (Radiometric, Spectrophotometric, etc.) E->F G 7. Data Analysis (Calculate activity, IC₅₀, etc.) F->G

Caption: A generalized workflow for a Pantothenate Kinase enzymatic assay.

Experimental Protocols

Protocol 1: Radiometric Filter-Binding Assay for PanK Activity

This assay is a highly sensitive and direct method for measuring PanK activity by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or from a radiolabeled substrate like D-[1-¹⁴C]pantothenate into the product.[9] The protocol below is based on the use of D-[1-¹⁴C]pantothenate.

Materials:

  • Purified PanK enzyme or cell/tissue lysate

  • D-[1-¹⁴C]pantothenic acid (e.g., specific activity 22.5-55 mCi/mmol)[4][7]

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • 10% (v/v) Acetic acid (Stop solution)

  • DE81 ion-exchange filter disks

  • 1% Acetic acid in 95% ethanol (B145695) (Wash solution)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare Reaction Master Mix: On ice, prepare a master mix for the desired number of reactions. For each 50 µL reaction, combine the following:

    • 1 M Tris-HCl, pH 7.5: 5 µL (Final: 100 mM)

    • 1 M MgCl₂: 0.5 µL (Final: 10 mM)

    • 100 mM ATP: 2.5 µL (Final: 5 mM, can be varied)

    • D-[1-¹⁴C]pantothenate stock (e.g., 450 µM): 5 µL (Final: 45 µM)[2][4]

    • Nuclease-free water: to a volume of 45 µL

  • Reaction Assembly:

    • For inhibitor screening, add 1-2 µL of the test compound (dissolved in DMSO) or DMSO as a vehicle control to each reaction tube.

    • Add 45 µL of the master mix to each tube.

  • Initiate the Reaction: Add 5 µL of diluted PanK enzyme (e.g., 50-200 ng) to each tube to start the reaction.[7]

  • Incubation: Incubate the reactions at 37°C for 10-30 minutes.[2][7] Ensure the reaction time is within the linear range of product formation.

  • Terminate the Reaction: Stop the reaction by adding 4-5 µL of 10% (v/v) acetic acid.[4][7]

  • Product Capture:

    • Spot a 40 µL aliquot of each reaction mixture onto a labeled Whatman DE81 ion-exchange filter disk.[7]

    • Allow the spots to air dry completely.

  • Washing:

    • Wash the filter disks three times with a 1% acetic acid/95% ethanol solution to remove unreacted [¹⁴C]pantothenate.[7]

    • Perform a final wash with acetone (B3395972) for 5 minutes to aid in drying.[9]

  • Quantification:

    • Place each dried filter disk into a scintillation vial.

    • Add 3-5 mL of scintillation fluid.

    • Quantify the radioactive 4'-phosphopantothenate using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.

Protocol 2: Coupled-Enzyme Spectrophotometric Assay for PanK Activity

This continuous assay measures PanK activity by coupling the production of ADP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[10] This method is suitable for high-throughput screening and avoids the use of radioisotopes.

Principle:

  • PanK: D-Pantothenate + ATP → 4'-Phosphopantothenate + ADP

  • Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH depletion (measured at A₃₄₀) is stoichiometric with the rate of ADP produced by PanK.

Materials:

  • Purified PanK enzyme

  • This compound

  • ATP, MgCl₂

  • HEPES or Tris-HCl buffer (pH 7.5)

  • Phosphoenolpyruvate (PEP)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • UV-transparent 96-well plate

  • Spectrophotometer with kinetic reading capability at 340 nm

Procedure:

  • Prepare Coupling Enzyme Master Mix: Prepare a master mix for the desired number of reactions. For each 150 µL reaction, combine the following in a buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM MgCl₂):[10]

    • NADH: Final concentration 200 µM

    • Phosphoenolpyruvate (PEP): Final concentration 200 µM

    • Pyruvate Kinase (PK): ~80 U/mL

    • Lactate Dehydrogenase (LDH): ~80 U/mL

    • This compound: Final concentration 10-300 µM (can be varied)

    • ATP: Final concentration 10-300 µM (can be varied)

  • Reaction Assembly:

    • Add the appropriate volume of the master mix to each well of a 96-well plate.

    • If screening inhibitors, add the test compounds at this stage.

  • Pre-incubation: Incubate the plate at the assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.[10]

  • Initiate the Reaction: Add PanK enzyme to each well to a final concentration of approximately 50 nM to start the reaction.[10]

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Enzyme activity is expressed as µmol of ADP produced per minute per mg of enzyme.

    • For inhibitor studies, plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

References

Methodologies for Studying D-Pantothenic Acid's Role in the Gut Microbiome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the multifaceted role of D-pantothenic acid (Vitamin B5) within the gut microbiome. The following sections outline key experimental approaches, from in silico and in vitro models to animal and clinical studies, complete with data presentation guidelines and visualization of relevant pathways and workflows.

Introduction

This compound is a water-soluble B vitamin that serves as the essential precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways in both the host and gut microbiota.[1][2] These pathways include the citric acid cycle, fatty acid metabolism, and the synthesis of neurotransmitters.[2] The gut microbiota can both synthesize and utilize pantothenic acid, creating a complex interplay that influences host health.[3][4][5] Understanding these interactions is crucial for developing novel therapeutic strategies for various diseases.

In Silico and Bioinformatic Approaches

Metagenomic Analysis for Functional Profiling

Shotgun metagenomic sequencing of fecal samples allows for the identification of genes involved in the biosynthesis and transport of pantothenic acid within the gut microbiome.[3][6][7] This approach provides insights into the functional potential of the microbial community.

Protocol: Shotgun Metagenomic Analysis of Fecal Samples

  • Sample Collection and DNA Extraction: Collect fecal samples and immediately store them at -80°C. Extract microbial DNA using a commercially available kit, such as the QIAamp Fast DNA Stool Mini Kit, incorporating a bead-beating step for efficient cell lysis.[8]

  • Library Preparation and Sequencing: Prepare shotgun metagenomic libraries using a kit like the Nextera XT DNA Library Preparation Kit (Illumina). Sequence the libraries on a suitable platform (e.g., Illumina MiSeq or HiSeq) to generate paired-end reads.[9]

  • Bioinformatic Analysis:

    • Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.

    • Taxonomic Profiling: Align reads to a reference genome database (e.g., NCBI RefSeq) to determine the taxonomic composition of the microbiome.

    • Functional Annotation: Annotate reads against a functional database like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify genes and pathways related to pantothenic acid metabolism.[9] Focus on KEGG Orthology (KO) groups associated with pantothenate biosynthesis (e.g., panB, panC, panD, panE) and transport.

    • Statistical Analysis: Compare the relative abundance of these functional genes between different experimental groups (e.g., healthy vs. diseased, supplemented vs. control) to identify significant differences.

Visualization of the Pantothenic Acid Biosynthesis Pathway

The bacterial synthesis of pantothenic acid involves a conserved pathway that combines pantoate with β-alanine.[1]

Pantothenic_Acid_Biosynthesis α-Ketoisovalerate α-Ketoisovalerate Pantoate Pantoate α-Ketoisovalerate->Pantoate panB Aspartate Aspartate β-Alanine β-Alanine Aspartate->β-Alanine panD Pantothenic Acid Pantothenic Acid Pantoate->Pantothenic Acid panC β-Alanine->Pantothenic Acid panC Coenzyme A Coenzyme A Pantothenic Acid->Coenzyme A Multiple Steps

Bacterial biosynthesis of pantothenic acid.

In Vitro Methodologies

Anaerobic Fecal Cultivation

In vitro cultivation of fecal microbiota in a controlled environment allows for the study of microbial interactions and the effects of pantothenic acid supplementation on community composition and metabolite production.[8]

Protocol: In Vitro Fecal Fermentation

  • Media Preparation: Prepare a chemically defined medium (CDM) mimicking the nutrient conditions of the colon.[8] For pantothenic acid studies, create both a pantothenic acid-replete and a pantothenic acid-deficient version of the medium.

  • Fecal Slurry Preparation: Collect fresh fecal samples from donors and prepare a 10% (w/v) slurry in an anaerobic dilution solution.

  • Inoculation and Incubation: In an anaerobic chamber, inoculate the prepared media with the fecal slurry. Incubate the cultures at 37°C for a defined period (e.g., 24-48 hours).

  • Sample Analysis: At different time points, collect culture samples for:

    • 16S rRNA gene sequencing: To assess changes in microbial community composition.

    • Metabolomics (LC-MS): To measure the concentrations of pantothenic acid, short-chain fatty acids (SCFAs), and other relevant metabolites.

    • Functional assays: Use of auxotrophic indicator strains (e.g., E. coli mutants) to quantify the production of B vitamins by the cultured community.[8]

The MiPro Model for Maintaining Gut Microbiome Profiles

The MiPro (Maintenance of gut microbiome Profiles) model is a high-throughput in vitro system designed to preserve the compositional and functional profiles of an individual's gut microbiome for experimental studies.[10]

MiPro_Workflow cluster_0 Sample Preparation cluster_1 In Vitro Culture cluster_2 Analysis Fecal Sample Fecal Sample Anaerobic Dilution Anaerobic Dilution Fecal Sample->Anaerobic Dilution Fecal Slurry Fecal Slurry Anaerobic Dilution->Fecal Slurry MiPro Medium MiPro Medium Fecal Slurry->MiPro Medium Incubation (24h, 37°C, Anaerobic) Incubation (24h, 37°C, Anaerobic) MiPro Medium->Incubation (24h, 37°C, Anaerobic) Metagenomics Metagenomics Incubation (24h, 37°C, Anaerobic)->Metagenomics Metaproteomics Metaproteomics Incubation (24h, 37°C, Anaerobic)->Metaproteomics Metabolomics Metabolomics Incubation (24h, 37°C, Anaerobic)->Metabolomics

Workflow of the MiPro in vitro model.

In Vivo Animal Models

Animal models are indispensable for studying the systemic effects of the gut microbiome's pantothenic acid metabolism on the host.[11][12][13]

Germ-Free and Gnotobiotic Mouse Models

Germ-free (GF) mice lack any microbial colonization, providing a baseline to study the effects of microbial colonization.[14] Gnotobiotic mice are colonized with a known microbial community, allowing for the investigation of specific microbial functions.

Protocol: Comparing Pantothenic Acid Levels in GF and SPF Mice

  • Animal Husbandry: House GF and specific-pathogen-free (SPF) mice in sterile and conventional environments, respectively. Provide both groups with the same irradiated diet.[14]

  • Tissue Collection: At the end of the experimental period, euthanize the mice and collect tissues of interest (e.g., colon, brain, liver, blood).

  • Metabolite Extraction: Homogenize the tissues and extract small molecules using an appropriate solvent system (e.g., methanol/water).

  • Mass Spectrometry Imaging (MSI): For spatial analysis, section the tissues and perform Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) to map the distribution and relative abundance of pantothenic acid ([M-H]⁻ m/z 218.103).[14]

  • Quantitative Analysis (LC-MS/MS): For absolute quantification, analyze the tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Relative Abundance of Pantothenic Acid in GF vs. SPF Mice Brains

Brain RegionFold Change (GF vs. SPF)p-valueReference
Cerebellum (Gray Matter)1.6-fold lower in GF≤ 0.05[14]
Cerebellum (White Matter)1.9-fold lower in GF≤ 0.05[14]
Hypothalamus1.7-fold lower in GF≤ 0.05[14]
Thalamus1.7-fold lower in GF≤ 0.05[14]
Dietary Supplementation Studies

The impact of dietary pantothenic acid on the gut microbiota can be assessed by supplementing the diet of animal models.

Protocol: Pantothenic Acid Supplementation in Weaned Piglets

  • Experimental Design: Divide weaned piglets into groups receiving diets with varying levels of pantothenic acid supplementation (e.g., 0 mg/kg, 10 mg/kg, 50 mg/kg).[15]

  • Sample Collection: After a defined feeding period (e.g., 28 days), collect colon contents for microbial and metabolite analysis.

  • Microbiota Analysis: Perform 16S rRNA gene sequencing on the colon contents to determine changes in the relative abundance of different bacterial taxa.

  • SCFA Analysis: Quantify the concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the colon contents using gas chromatography.

Table 2: Effect of Pantothenic Acid Supplementation on Gut Microbiota in Lactating Women

Bacterial TaxaEffect of Increased Pantothenic Acid IntakeReference
PrevotellaIncreased relative abundance[2][4]
ActinobacteriaIncreased relative abundance[2][4]
BacteroidesDecreased relative abundance[2][4]

Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics

LC-MS is a powerful technique for the targeted and untargeted analysis of metabolites, including pantothenic acid and its derivatives, in biological samples.[16]

Protocol: Fecal Metabolite Analysis by UPLC-MS/MS

  • Sample Preparation: Homogenize fecal samples and extract metabolites using a suitable solvent.

  • Chromatographic Separation: Separate the metabolites using an ultra-performance liquid chromatography (UPLC) system with a C18 column.[16]

  • Mass Spectrometry Detection: Detect and quantify the metabolites using a tandem mass spectrometer operating in both positive and negative ionization modes.

  • Data Analysis: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a reference library. Perform statistical analysis to identify metabolites that are significantly different between experimental groups.

Visualization of the Host-Microbiota Pantothenic Acid Axis

The interaction between dietary pantothenic acid, microbial synthesis, and host uptake is a key area of study.

Host_Microbiota_PA_Axis cluster_0 Intestinal Lumen cluster_1 Colonocytes cluster_2 Gut Microbiota Dietary PA (CoA) Dietary PA (CoA) Free Pantothenic Acid Free Pantothenic Acid Dietary PA (CoA)->Free Pantothenic Acid Hydrolysis Microbial Synthesis Microbial Synthesis Microbial Synthesis->Free Pantothenic Acid SMVT SMVT Free Pantothenic Acid->SMVT Uptake Microbial Uptake Microbial Uptake Free Pantothenic Acid->Microbial Uptake Host Metabolism Host Metabolism SMVT->Host Metabolism Microbial Metabolism Microbial Metabolism Microbial Uptake->Microbial Metabolism

Host-microbiota interplay of pantothenic acid.

Conclusion

The methodologies described in these application notes provide a comprehensive framework for investigating the role of this compound in the gut microbiome. A multi-omics approach, combining metagenomics, metabolomics, and proteomics with appropriate in vitro and in vivo models, is essential for a thorough understanding of this complex relationship. Such studies will be instrumental in elucidating the mechanisms by which pantothenic acid and the gut microbiota influence host health and disease, paving the way for targeted nutritional and therapeutic interventions.

References

Application Notes and Protocols for D-pantothenic Acid Analysis in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-pantothenic acid, also known as Vitamin B5, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP). Accurate quantification of this compound in tissue homogenates is crucial for various research areas, including nutrition, metabolic studies, and drug development. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in tissue homogenates, focusing on robust and reproducible methods.

Pantothenic acid in biological samples can exist in both free form and bound within CoA and ACP.[1] To measure the total pantothenic acid content, an enzymatic hydrolysis step is often necessary to liberate the bound vitamin.[2][3] Sample preparation typically involves homogenization, protein precipitation, and extraction, followed by analysis using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway: Coenzyme A Biosynthesis

This compound is a key precursor in the biosynthesis of Coenzyme A, a fundamental cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[4][5] The enzymatic conversion of pantothenic acid to CoA involves a five-step process.

CoA_Biosynthesis PA This compound PANK Pantothenate Kinase (PANK) PA->PANK ATP PPA 4'-Phospho- pantothenate PANK->PPA PPCS Phosphopantothenoyl- cysteine Synthetase (PPCS) PPA->PPCS Cysteine ATP PPC 4'-Phospho-N- pantothenoylcysteine PPCS->PPC PPCDC Phosphopantothenoyl- cysteine Decarboxylase (PPCDC) PPC->PPCDC PP 4'-Phosphopantetheine PPCDC->PP PPAT Phosphopantetheine Adenylyltransferase (PPAT) PP->PPAT ATP dCoA Dephospho-CoA PPAT->dCoA DPCK Dephospho-CoA Kinase (DPCK) dCoA->DPCK ATP CoA Coenzyme A DPCK->CoA

Caption: Coenzyme A Biosynthesis Pathway from this compound.

Experimental Workflow for Sample Preparation and Analysis

The general workflow for analyzing this compound in tissue homogenates involves several key steps from sample collection to data acquisition. The following diagram illustrates a typical experimental pipeline.

Experimental_Workflow start Tissue Sample Collection homogenization Homogenization (e.g., bead beater, sonicator) start->homogenization hydrolysis Enzymatic Hydrolysis (Optional) (for total pantothenic acid) homogenization->hydrolysis precipitation Protein Precipitation (e.g., Acetonitrile (B52724), TCA, ZnSO4) homogenization->precipitation for free form hydrolysis->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant extraction Extraction (Optional) (LLE or SPE) supernatant->extraction evaporation Evaporation to Dryness (Nitrogen stream or vacuum) supernatant->evaporation extraction->evaporation reconstitution Reconstitution (in initial mobile phase) evaporation->reconstitution centrifugation2 Centrifugation reconstitution->centrifugation2 analysis LC-MS/MS Analysis centrifugation2->analysis end Data Analysis analysis->end

Caption: General Experimental Workflow for this compound Analysis.

Sample Preparation Protocols

Several methods can be employed for the extraction of this compound from tissue homogenates. The choice of method depends on the sample matrix, the required sensitivity, and whether free or total pantothenic acid is being measured.

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is a straightforward and widely used method for removing proteins from tissue homogenates.[6][7]

Materials:

  • Tissue homogenate

  • Cold (-20°C) acetonitrile with 0.1% formic acid

  • Internal standard (e.g., ¹³C₆, ¹⁵N₂-pantothenic acid)[8]

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • To 100 µL of tissue homogenate, add 400 µL of cold acetonitrile containing 0.1% formic acid and the internal standard.

  • Vortex for 1 minute to ensure thorough mixing.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[6]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6]

  • Vortex for 1 minute and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.[6]

  • Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: Protein Precipitation with Zinc Sulfate (B86663) (for high-protein tissues)

This method is particularly effective for tissues with high protein content.[9]

Materials:

  • Tissue homogenate

  • Deionized water

  • 15% Zinc sulfate solution

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • To 100 µL of tissue homogenate, add 900 µL of deionized water and vortex.

  • Add 50 µL of 15% zinc sulfate solution.[9]

  • Vortex thoroughly and let it stand for 5 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Protocol 3: Enzymatic Hydrolysis for Total Pantothenic Acid

This protocol is designed to release pantothenic acid from its bound forms (CoA and ACP).[2][10]

Materials:

  • Tissue homogenate

  • Tris-HCl buffer (pH 8.1)

  • Alkaline phosphatase solution

  • Pigeon liver extract (as a source of pantetheinase)

  • Microcentrifuge tubes

  • Water bath at 37°C

Procedure:

  • To 100 µL of tissue homogenate, add 900 µL of Tris-HCl buffer.

  • Add 10 µL of alkaline phosphatase solution and 20 µL of pigeon liver extract.[10]

  • Incubate the mixture in a water bath at 37°C for at least 8 hours (or overnight).[10]

  • After incubation, proceed with one of the protein precipitation protocols (Protocol 1 or 2) to remove enzymes and other proteins.

Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity and selectivity.[1][9]

Typical LC-MS/MS Parameters:

Parameter Typical Value
LC Column C18 reversed-phase column (e.g., Luna Omega Polar C18)[11]
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate[9]
Mobile Phase B Acetonitrile or methanol (B129727) with 0.1% formic acid[9]
Gradient Optimized for separation from matrix components
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

| MRM Transition | e.g., m/z 220.1 -> 90.1 for pantothenic acid[6] |

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for this compound analysis.

ParameterReported ValueReference
Linearity Range 10 - 1500 µg/L[10]
Limit of Detection (LOD) 3.0 µg/kg[10]
Recovery 91.0% - 105%[10]
Recovery (in milk powder) > 88%[9]
Inter-day Precision (RSD) 2.5% - 6.0%[8]
Intra-day Precision (RSD) 0.46% - 3.0%[10]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Recovery Incomplete extraction or protein precipitation. Analyte degradation.Optimize solvent volume and type. Ensure pH is appropriate for stability. Use an internal standard.
High Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components.Improve sample clean-up using SPE.[6] Optimize chromatographic separation. Dilute the sample.[6]
Poor Peak Shape Inappropriate mobile phase pH. Column degradation.Adjust mobile phase pH to be ~2 units below the pKa of pantothenic acid. Use a new column.
Inconsistent Results Incomplete homogenization. Variability in sample handling.Ensure tissue is thoroughly homogenized. Maintain consistent timing and temperature across all samples.

Conclusion

The successful analysis of this compound in tissue homogenates relies on a combination of effective sample preparation and sensitive analytical techniques. The choice of protocol should be tailored to the specific tissue type and the research question (i.e., free vs. total pantothenic acid). The provided protocols and guidelines offer a solid foundation for developing and implementing robust methods for this compound quantification in a research setting. The use of an appropriate internal standard and careful optimization of LC-MS/MS conditions are critical for achieving accurate and reproducible results.

References

Application Notes and Protocols: Investigating Gene Expression Changes Induced by D-Pantothenic Acid In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the in vitro effects of D-pantothenic acid (Vitamin B5) on gene expression. This compound is a vital nutrient and the precursor to Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the tricarboxylic acid (TCA) cycle.[1] Understanding how this compound modulates gene expression is crucial for elucidating its role in cellular processes and its potential therapeutic applications in areas such as wound healing, inflammation, and metabolic disorders.

Data Presentation: Summary of Gene Expression Changes

The following tables summarize quantitative data on gene expression changes observed in in vitro studies following treatment with this compound or its derivatives.

Table 1: Upregulated Genes in Human Dermal Fibroblasts Treated with Calcium Pantothenate (20 µg/ml)

Gene SymbolGene NameFold Change (approx.)FunctionReference
IL-6Interleukin-6>2Pro-inflammatory cytokine, involved in wound healing[2]
IL-8Interleukin-8>2Pro-inflammatory cytokine, chemoattractant for neutrophils[2]
HMOX-1Heme Oxygenase 1>2Antioxidant, cytoprotective[2]
ID1Inhibitor of DNA Binding 1>1.5Regulator of cell proliferation and differentiation[2]
HSP B7Heat Shock Protein Family B (Small) Member 7    >1.5Chaperone, cellular stress response[2]
CYP1B1Cytochrome P450 Family 1 Subfamily B Member 1>1.5Enzyme involved in metabolism[2]
MARCH2Membrane Associated Ring-CH-Type Finger 2>1.5E3 ubiquitin ligase[2]

Table 2: Downregulated Genes in Murine Primary Adipocytes Treated with Pantothenic Acid

Gene SymbolGene NameEffectFunctionReference
PPARγPeroxisome proliferator-activated receptor gammaReduced expressionAdipogenesis, lipid metabolism[3]
aP2 (FABP4)Adipocyte Protein 2 (Fatty acid binding protein 4)Reduced expressionFatty acid uptake and transport[3]
C/EBPαCCAAT/enhancer-binding protein alphaReduced expressionAdipogenesis, cell differentiation[3]
CD36CD36 Molecule (Thrombospondin Receptor)Suppressed mRNA levels  Fatty acid translocase, inflammation[3]
IL-6Interleukin-6Suppressed mRNA levels  Pro-inflammatory cytokine[3]
TNF-αTumor Necrosis Factor alphaSuppressed mRNA levels  Pro-inflammatory cytokine[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of this compound and the general experimental workflow for studying its impact on gene expression.

Pantothenic_Acid_Pathway This compound This compound PanK Pantothenate Kinase (PanK) This compound->PanK 4'-Phosphopantothenate 4'-Phosphopantothenate PanK->4'-Phosphopantothenate CoA Synthesis Multi-step Coenzyme A Synthesis 4'-Phosphopantothenate->CoA Synthesis Coenzyme A (CoA) Coenzyme A (CoA) CoA Synthesis->Coenzyme A (CoA) Metabolic Pathways TCA Cycle Fatty Acid Metabolism Other Metabolic Pathways Coenzyme A (CoA)->Metabolic Pathways Gene Expression Metabolic Genes Inflammatory Genes Oxidative Stress Response Genes Metabolic Pathways->Gene Expression Modulation of

This compound to Coenzyme A Biosynthesis Pathway.

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_rna_extraction 2. RNA Isolation cluster_gene_expression 3. Gene Expression Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Control Group Control Group Cell Seeding->Control Group Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Control Group->Cell Lysis RNA Purification RNA Purification Cell Lysis->RNA Purification RNA Quantification & Quality Check RNA Quantification & Quality Check RNA Purification->RNA Quantification & Quality Check Reverse Transcription (cDNA Synthesis) Reverse Transcription (cDNA Synthesis) RNA Quantification & Quality Check->Reverse Transcription (cDNA Synthesis) qPCR qPCR Reverse Transcription (cDNA Synthesis)->qPCR Data Analysis Data Analysis qPCR->Data Analysis

Experimental workflow for gene expression analysis.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vitro studies on the effects of this compound on gene expression.

Protocol 1: Cell Culture and Treatment

This protocol is adapted for human dermal fibroblasts (HDFs).

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium

  • This compound (or Calcium Pantothenate)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 6-well cell culture plates

  • Trypsin-EDTA solution

  • Sterile water or DMSO for stock solution preparation

Procedure:

  • Cell Culture: Culture HDFs in T-75 flasks with Fibroblast Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Seeding: Seed the HDFs into 6-well plates at a density of 1 x 10^5 cells per well and allow them to adhere and grow for 24 hours.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water or an appropriate solvent. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 20 µg/ml).[2]

  • Treatment:

    • Aspirate the old medium from the cells.

    • Add 2 ml of the medium containing the desired concentration of this compound to the treatment wells.

    • Add 2 ml of fresh culture medium without this compound to the control wells.

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: RNA Isolation using TRIzol Reagent

Materials:

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium from the 6-well plates.

    • Wash the cells once with ice-cold PBS.

    • Add 1 ml of TRIzol® Reagent to each well and lyse the cells by pipetting up and down.

    • Transfer the lysate to an RNase-free microcentrifuge tube.

  • Phase Separation:

    • Incubate the lysate for 5 minutes at room temperature.

    • Add 0.2 ml of chloroform per 1 ml of TRIzol® used.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 0.5 ml of isopropyl alcohol per 1 ml of TRIzol® used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 ml of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • RNA Solubilization:

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µl).

    • Incubate at 55-60°C for 10-15 minutes to aid dissolution.

  • Quantification and Quality Check:

    • Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: Reverse Transcription (cDNA Synthesis)

Materials:

  • Total RNA (1 µg)

  • Reverse Transcriptase

  • dNTPs

  • Random primers or Oligo(dT) primers

  • RNase inhibitor

  • Reaction buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, combine the following in a nuclease-free tube:

    • 1 µg of total RNA

    • Primers (random hexamers or oligo(dT))

    • Nuclease-free water to a final volume of ~10 µl.

  • Denaturation and Annealing:

    • Incubate at 65°C for 5 minutes.

    • Place on ice for at least 1 minute.

  • Reverse Transcription Mix: Prepare a master mix containing:

    • 5X Reaction Buffer

    • dNTPs

    • RNase Inhibitor

    • Reverse Transcriptase

  • Reverse Transcription Reaction:

    • Add the master mix to the RNA/primer mixture.

    • Incubate at 25°C for 10 minutes (for random primers), followed by 37-42°C for 50-60 minutes.

    • Inactivate the enzyme by heating at 70-85°C for 5-10 minutes.

  • Storage: The resulting cDNA can be stored at -20°C.

Protocol 4: Quantitative PCR (qPCR) using SYBR Green

Materials:

  • cDNA template

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR-compatible plates or tubes

Procedure:

  • Reaction Setup: On ice, prepare a master mix for each gene of interest and reference gene:

    • SYBR Green qPCR Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Nuclease-free water

  • Plate Setup:

    • Aliquot the master mix into the wells of a qPCR plate.

    • Add diluted cDNA (e.g., 1:10 dilution) to each well.

    • Include no-template controls (NTC) for each primer set.

    • Run each sample in triplicate.

  • qPCR Cycling: Perform the qPCR in a real-time PCR instrument with a standard cycling program:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the Ct values of the reference gene(s) (ΔCt = Ct_target - Ct_reference).

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

References

Application Notes and Protocols for the Microbiological Assay of D-Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of D-pantothenic acid (Vitamin B5) using a microbiological assay. The method is based on the principle that the growth of the bacterium Lactobacillus plantarum (ATCC 8014) is directly proportional to the concentration of pantothenic acid in the growth medium.[1] The turbidity of the bacterial suspension, measured spectrophotometrically, is used to quantify the vitamin content in a sample by comparing it to a standard curve generated with known concentrations of calcium D-pantothenate.

Principle of the Assay

Certain microorganisms, like Lactobacillus plantarum, require specific vitamins for growth. In a culture medium containing all necessary nutrients except for pantothenic acid, the growth of L. plantarum is inhibited. When pantothenic acid is added, the bacterial growth is restored in a dose-dependent manner. By measuring the extent of growth (turbidity), the concentration of pantothenic acid in a sample can be accurately determined.[2] This microbiological assay is a well-established and official method for pantothenic acid quantification in various matrices, including food, pharmaceuticals, and biological samples.[3][4][5]

Key Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Specifications
Microorganism Lactobacillus plantarumATCC 8014
Culture Media Pantothenate Assay MediumVitamin-free for the assay
Lactobacilli Agar AOACFor stock culture maintenance
Micro-Inoculum BrothFor inoculum preparation
Reagents Calcium D-pantothenateReference Standard
Sodium Acetate
Acetic Acid
Sodium Chloride0.85% Sterile Saline Solution
PapainFor enzymatic hydrolysis (if needed)
Diastase (B600311) (Amylase)For enzymatic hydrolysis (if needed)
Tris Buffer0.2 M, pH 7.9
Glassware & Equipment Test tubes
Pipettes
SpectrophotometerCapable of measuring at 540-660 nm
Autoclave
Incubator35-37°C
Centrifuge
Volumetric flasks
Preparation of Media and Solutions

a. Pantothenate Assay Medium: Prepare the medium according to the manufacturer's instructions. A typical composition is provided in the table below.

Component Amount per Liter
Vitamin Assay Casamino Acids10.0 g
Dextrose40.0 g
Sodium Acetate20.0 g
L-Cystine0.2 g
DL-Tryptophan0.2 g
Adenine Sulfate0.02 g
Guanine Hydrochloride0.02 g
Uracil0.02 g
Riboflavin1.0 mg
Thiamine Hydrochloride1.0 mg
Biotin0.4 µg
p-Aminobenzoic Acid0.2 mg
Niacin2.0 mg
Pyridoxine Hydrochloride2.0 mg
Folic Acid10.0 µg
Monopotassium Phosphate1.0 g
Dipotassium Phosphate1.0 g
Magnesium Sulfate0.4 g
Sodium Chloride0.02 g
Ferrous Sulfate0.02 g
Manganese Sulfate0.02 g

Note: The medium should be free of pantothenic acid.

b. Stock Culture Maintenance: Maintain stock cultures of Lactobacillus plantarum ATCC 8014 on Lactobacilli Agar AOAC stab cultures and store at 2-8°C.[6] Prepare fresh stab cultures weekly.[6]

c. Inoculum Preparation:

  • Transfer L. plantarum from a stock culture to 10 mL of Micro-Inoculum Broth.

  • Incubate for 18-24 hours at 35-37°C.[6]

  • Centrifuge the culture under aseptic conditions and discard the supernatant.[6]

  • Wash the cells three times with 10 mL of sterile 0.85% saline solution.[6]

  • After the final wash, resuspend the cells in sterile saline and adjust the turbidity to 40-45% transmittance at 660 nm.[6] This suspension will be used as the inoculum.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Dissolve 50 mg of Calcium D-pantothenate in 50 mL of deionized water.

  • Intermediate Stock Solution (1 µg/mL): Dilute the stock solution appropriately. For example, dilute 25 mL of a 43.47 µg/mL solution (prepared from the initial stock) to 1 L with a solution containing 500 mL purified water, 10 mL 0.2N acetic acid, and 100 mL 0.2N sodium acetate.[7]

  • Working Standard Solution (e.g., 0.02 µg/mL): Dilute the intermediate stock solution to a suitable concentration for preparing the standard curve.[6] Prepare this solution fresh daily.[6]

Sample Preparation

a. For Samples with Free Pantothenic Acid (e.g., pharmaceutical preparations): Dissolve or dilute the sample in deionized water to an estimated concentration within the range of the standard curve.

b. For Samples with Bound Pantothenic Acid (e.g., food, biological samples): Enzymatic hydrolysis is required to release the bound form of the vitamin.[8]

  • Homogenize a known amount of the sample (e.g., 1.0 g) in a suitable buffer (e.g., 0.2 M Tris buffer, pH 7.9).[8]

  • Add enzymes such as papain and diastase (amylase).

  • Incubate for a sufficient time (e.g., 15 minutes at 40°C for starch-containing samples, or longer for others) to ensure complete release of pantothenic acid.[8]

  • Further process the extract as needed (e.g., dilution, pH adjustment) to prepare it for the assay.

Assay Procedure
  • Preparation of Assay Tubes:

    • Prepare a series of tubes for the standard curve, samples, and controls (blank and uninoculated sterile control).

    • For the standard curve, add increasing volumes of the working standard solution to the tubes (e.g., 0.0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, and 5.0 mL).[6]

    • Add appropriate dilutions of the prepared sample solutions to another set of tubes.

    • Add 5.0 mL of deionized water to the blank and sterile control tubes.

    • Adjust the volume in all tubes to 5.0 mL with deionized water.

  • Addition of Assay Medium: Add 5.0 mL of the Pantothenate Assay Medium to each tube.

  • Sterilization: Autoclave the tubes at 121°C for 10 minutes.[6]

  • Inoculation: After cooling, aseptically inoculate each tube (except the sterile control) with one drop of the prepared inoculum.[6]

  • Incubation: Incubate all tubes at 35-37°C for 18-24 hours.[6]

  • Turbidity Measurement: Measure the transmittance or absorbance of each tube using a spectrophotometer at a wavelength between 540 nm and 660 nm.[6]

Data Analysis
  • Plot a standard curve of transmittance or absorbance versus the concentration of calcium D-pantothenate.

  • Determine the pantothenic acid concentration in the sample dilutions from the standard curve.

  • Calculate the final concentration of pantothenic acid in the original sample, taking into account all dilution factors.

Quantitative Data Summary

The following tables summarize typical quantitative data and performance characteristics of the microbiological assay for this compound.

Table 1: Typical Standard Curve Range
Standard Concentration (ng/10 mL tube) Typical % Transmittance
0High (e.g., >90%)
10
20
40
60
80
100Low (e.g., <30%)
Note: The exact transmittance values will vary depending on the specific laboratory conditions and instrument used.
Table 2: Assay Performance Characteristics (based on AOAC Official Method 992.07)
Parameter Typical Value Reference
Linearity (r²) > 0.99[3][4]
Recovery 95 - 106%[3][4]
Repeatability (RSDr) 1.1%[3][4]
Intermediate Reproducibility (RSDir) 2.5 - 6.0%[3][4]

Visualizations

Pantothenate and Coenzyme A Biosynthesis Pathway in Lactobacillus plantarum

The following diagram illustrates the metabolic pathway for the conversion of pantothenate to Coenzyme A (CoA) in Lactobacillus plantarum. This pathway is essential for the growth of the bacterium and forms the basis of this microbiological assay.[9]

Pantothenate_CoA_Pathway Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (Pantothenate Kinase) Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS (Phosphopantothenoylcysteine Synthetase) Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC (Phosphopantothenoylcysteine Decarboxylase) Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT (Phosphopantetheine Adenylyltransferase) CoA Coenzyme A (CoA) Dephospho_CoA->CoA DPCK (Dephospho-CoA Kinase) Assay_Workflow start Start prep_media Prepare Media and Reagents start->prep_media prep_inoculum Prepare Inoculum (L. plantarum) prep_media->prep_inoculum prep_standards Prepare Standard Solutions prep_media->prep_standards prep_samples Prepare Sample Solutions (with enzymatic hydrolysis if necessary) prep_media->prep_samples inoculate Inoculate prep_inoculum->inoculate setup_assay Set up Assay Tubes (Standards, Samples, Controls) prep_standards->setup_assay prep_samples->setup_assay autoclave Autoclave setup_assay->autoclave autoclave->inoculate incubate Incubate (18-24h at 35-37°C) inoculate->incubate measure Measure Turbidity (Spectrophotometer) incubate->measure analyze Data Analysis (Standard Curve) measure->analyze end End analyze->end

References

The Critical Role of D-Pantothenic Acid in Defined Media for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The transition from serum-containing to chemically defined (CD) media has been a critical advancement in cell culture technology, offering improved reproducibility, consistency, and safety for the production of biotherapeutics and in cell-based research. A key component in these formulations is D-pantothenic acid (Vitamin B5), an essential nutrient for the in vitro growth and productivity of various cell lines. This document provides detailed application notes and protocols on the use of this compound in creating defined media for Chinese Hamster Ovary (CHO), hybridoma, and mesenchymal stem cells (MSCs).

This compound is a precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids.[1][2] Its presence in cell culture media is therefore indispensable for cellular energy production, proliferation, and the synthesis of essential biomolecules. Optimizing the concentration of this compound in a defined medium can significantly impact cell growth, viability, and the yield of target proteins.

Signaling Pathways and Metabolic Role

This compound's primary role in the cell is its conversion to Coenzyme A. This multi-step enzymatic process is crucial for cellular metabolism. CoA is a critical player in the Krebs cycle (citric acid cycle) and is essential for the metabolism of carbohydrates, lipids, and proteins.[1][2]

Below is a diagram illustrating the biosynthetic pathway of Coenzyme A from this compound.

Coenzyme A Biosynthesis This compound This compound 4'-Phosphopantothenic Acid 4'-Phosphopantothenic Acid This compound->4'-Phosphopantothenic Acid Pantothenate Kinase (PANK) 4'-Phosphopantothenoyl-cysteine 4'-Phosphopantothenoyl-cysteine 4'-Phosphopantothenic Acid->4'-Phosphopantothenoyl-cysteine PPCS 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoyl-cysteine->4'-Phosphopantetheine PPCDC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK Citric Acid Cycle Citric Acid Cycle Coenzyme A->Citric Acid Cycle Fatty Acid Metabolism Fatty Acid Metabolism Coenzyme A->Fatty Acid Metabolism

Caption: Coenzyme A biosynthesis pathway from this compound.

Application in Specific Cell Lines

The optimal concentration of this compound can vary between cell lines due to their unique metabolic demands. Below are considerations and data for CHO, hybridoma, and mesenchymal stem cells.

Chinese Hamster Ovary (CHO) Cells

CHO cells are the workhorses of the biopharmaceutical industry for producing recombinant proteins. In chemically defined media for CHO cells, this compound is a standard component. Its concentration can influence not only cell growth and viability but also protein production and quality.

Table 1: Example of this compound Concentration in a Basal Chemically Defined Medium for CHO Cells

ComponentConcentration (mg/L)Molar Concentration (µM)
D-Calcium Pantothenate1.0 - 5.04.2 - 21.0
Other Vitamins......
Amino Acids......
Salts, Trace Elements, etc.......

Note: The optimal concentration should be determined empirically for each specific CHO clone and process.

Hybridoma Cells

Hybridoma technology is crucial for the production of monoclonal antibodies. The development of serum-free and chemically defined media for hybridoma cell culture has been instrumental in improving antibody yield and purity. This compound is a vital component of these formulations.

Table 2: D-Calcium Pantothenate Concentration in a Control Medium for Hybridoma Cells

Variable NameConcentration (g/l)
Vitamins
d-calcium pantothenate0.00278576

This table is based on the composition of Hybricare-46X medium.[3]

Mesenchymal Stem Cells (MSCs)

MSCs hold great promise for regenerative medicine and cell therapy. The use of chemically defined, xeno-free media is critical for their clinical application. While the exact formulations are often proprietary, the inclusion of B-vitamins, including this compound, is standard to support robust expansion while maintaining their multipotent state.

Table 3: General Vitamin Concentrations in Basal Media for MSCs (e.g., DMEM/F-12)

ComponentConcentration in DMEM/F-12 (mg/L)
D-Calcium Pantothenate2.24
Choline Chloride8.98
Folic Acid2.65
Niacinamide2.02
Pyridoxine HCl2.03
Riboflavin0.22
Thiamine HCl2.17
i-Inositol12.6

Experimental Protocols

Protocol 1: Preparation of a Chemically Defined Medium from Stock Solutions

This protocol provides a general procedure for preparing a 1 L batch of chemically defined cell culture medium. The concentration of this compound should be optimized based on the specific cell line.

Materials:

  • Sterile, pyrogen-free water for injection (WFI)

  • Sterile graduated cylinders and beakers

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm filter unit

  • Stock solutions of amino acids, vitamins (including this compound), salts, glucose, and other necessary components.

Procedure:

  • In a laminar flow hood, add approximately 800 mL of WFI to a sterile beaker with a sterile magnetic stir bar.

  • With gentle stirring, add the required volumes of each stock solution to the WFI. It is crucial to add components in a specific order to prevent precipitation. A common order is: inorganic salts, amino acids, vitamins, and then other components like glucose and trace elements.

  • Ensure each component is fully dissolved before adding the next.

  • After all components are dissolved, adjust the pH of the medium to the desired level (typically 7.0-7.4) using sterile 1N HCl or 1N NaOH.

  • Add WFI to bring the final volume to 1 L.

  • Sterilize the complete medium by filtering it through a 0.22 µm filter into a sterile storage container.

  • Store the prepared medium at 2-8°C, protected from light.

Protocol 2: Workflow for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a specific cell line.

Media Optimization Workflow cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Validation A Establish Basal Medium Formulation B Design Dose-Response Experiment (e.g., 0x, 0.5x, 1x, 2x, 5x, 10x of standard concentration) A->B C Culture Cells and Monitor Growth & Viability B->C D Identify Broad Optimal Range C->D E Design Narrow-Range Experiment (e.g., 1x, 1.5x, 2x, 2.5x) D->E F Culture Cells and Monitor Growth, Viability, and Productivity E->F G Determine Optimal Concentration F->G H Validate in Scaled-Down Model (e.g., Shake Flasks, Bioreactors) G->H I Confirm Performance and Product Quality H->I

Caption: Workflow for optimizing this compound concentration.

Methodology for Evaluation:

  • Cell Growth and Viability: Cell density and viability should be measured daily using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Metabolite Analysis: Glucose, lactate, and ammonia (B1221849) levels in the culture supernatant should be monitored to assess the metabolic state of the cells.

  • Product Titer: For antibody or recombinant protein-producing cell lines, the product concentration in the supernatant should be quantified using methods like ELISA or HPLC.

  • Product Quality: Critical quality attributes of the product, such as glycosylation patterns for monoclonal antibodies, should be assessed.

Conclusion

This compound is an indispensable component of chemically defined media for the successful culture of various cell lines, including CHO, hybridoma, and MSCs. Its role as a precursor to Coenzyme A makes it central to cellular metabolism and energy production. While standard media formulations provide a good starting point, optimizing the concentration of this compound through systematic experimentation can lead to significant improvements in cell growth, viability, and productivity. The protocols and information provided herein serve as a guide for researchers to develop and refine their own chemically defined media, ultimately contributing to more robust and reproducible cell culture processes.

References

Application of D-Pantothenic Acid in Metabolic Flux Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-pantothenic acid, also known as vitamin B5, is an essential nutrient that serves as the precursor for the biosynthesis of coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways.[1][2][3] CoA and its thioester derivatives are central to the metabolism of carbohydrates, lipids, and proteins.[4][5] Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing a detailed understanding of cellular physiology.[6] The use of stable isotope tracers, such as ¹³C-labeled compounds, is a cornerstone of modern MFA.[7][8]

This document provides detailed application notes and protocols for the use of isotopically labeled this compound in metabolic flux studies to probe the dynamics of the coenzyme A biosynthesis pathway. While comprehensive MFA studies focused solely on this pathway are not extensively documented, the principles and protocols outlined here are adapted from established stable isotope labeling techniques and provide a robust framework for investigating CoA metabolism.

The methodology described, often referred to as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), leverages the fact that mammalian cells cannot synthesize pantothenic acid de novo and are therefore reliant on uptake from the culture medium.[9][10] By replacing standard this compound with a stable isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate), researchers can effectively trace the incorporation of the label into the cellular CoA pool and its subsequent distribution into various acyl-CoA species.[9][10][11][12]

Signaling Pathways and Experimental Workflows

The biosynthesis of Coenzyme A from this compound is a five-step enzymatic pathway that occurs in both the cytosol and mitochondria.[9][10] Understanding the flow of metabolites through this pathway is crucial for elucidating the regulation of cellular metabolism.

CoA_Biosynthesis cluster_uptake Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria D-Pantothenic_Acid_ext This compound D-Pantothenic_Acid_int This compound D-Pantothenic_Acid_ext->D-Pantothenic_Acid_int Transport PANK Pantothenate Kinase (PANK) D-Pantothenic_Acid_int->PANK ATP -> ADP 4_Phosphopantothenic_Acid 4'-Phospho- pantothenic Acid PANK->4_Phosphopantothenic_Acid PPCS Phosphopantothenoyl- cysteine Synthetase (PPCS) 4_Phosphopantothenic_Acid->PPCS Cysteine, ATP -> AMP, PPi 4_Phosphopantothenoylcysteine 4'-Phosphopantothenoyl- cysteine PPCS->4_Phosphopantothenoylcysteine PPCDC Phosphopantothenoyl- cysteine Decarboxylase (PPCDC) 4_Phosphopantothenoylcysteine->PPCDC -> CO2 4_Phosphopantetheine 4'-Phosphopantetheine PPCDC->4_Phosphopantetheine PPAT Phosphopantetheine Adenylyltransferase (PPAT) 4_Phosphopantetheine->PPAT ATP -> PPi Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK Dephospho-CoA Kinase (DPCK) Dephospho_CoA->DPCK ATP -> ADP CoA Coenzyme A DPCK->CoA

Figure 1: Coenzyme A Biosynthesis Pathway from this compound.

A typical experimental workflow for metabolic flux analysis using isotopically labeled this compound involves several key stages, from cell culture and labeling to data analysis and flux estimation.

MFA_Workflow cluster_exp_design 1. Experimental Design cluster_labeling 2. Cell Culture and Labeling cluster_analysis 3. Sample Processing and Analysis cluster_data_proc 4. Data Processing and Flux Estimation Tracer_Selection Tracer Selection ([¹³C₃¹⁵N₁]-Pantothenate) Labeling Introduce Labeled Pantothenic Acid Tracer_Selection->Labeling Culture_System Culture System Setup (e.g., Bioreactor) Cell_Culture Cell Growth in Defined Medium Culture_System->Cell_Culture Sampling_Strategy Sampling Strategy (Time Points) Steady_State Achieve Isotopic Steady State Sampling_Strategy->Steady_State Cell_Culture->Labeling Labeling->Steady_State Quenching Rapid Metabolic Quenching Steady_State->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis MID_Determination Mass Isotopologue Distribution (MID) Determination LCMS_Analysis->MID_Determination Flux_Estimation Computational Flux Estimation MID_Determination->Flux_Estimation Statistical_Analysis Statistical Analysis & Goodness-of-Fit Flux_Estimation->Statistical_Analysis

Figure 2: Experimental Workflow for Metabolic Flux Analysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of labeled this compound in metabolic studies. These values are essential for experimental design and data interpretation.

ParameterValue/RangeCell LineNotesReference
Tracer [¹³C₃¹⁵N₁]-pantothenateMurine hepatocytes (Hepa 1c1c7)Results in a mass shift of 4 amu in CoA and its derivatives.[9][10]
Tracer Concentration in Medium 1 mg/LMurine hepatocytes (Hepa 1c1c7)Standard concentration used in RPMI medium for labeling.[9][10]
Labeling Time to >99% Enrichment 3 passagesMurine hepatocytes (Hepa 1c1c7)Near-complete labeling of the CoA pool was achieved.[10]
Initial Label Incorporation Rate ~4% of CoASH per hourMurine hepatocytes (Hepa 1c1c7)Labeled CoASH was detectable as early as 3 hours.[9]
Labeling "Plateau" After 12 hoursMurine hepatocytes (Hepa 1c1c7)Suggests the presence of an active and a sequestered CoA pool.[9]
MethodPrincipleAdvantagesDisadvantagesReference
¹³C-MFA with Labeled Pantothenic Acid Tracing ¹³C incorporation from pantothenic acid into CoA and its derivatives.Direct quantification of pathway fluxes; provides dynamic information.Requires specialized equipment (MS, NMR); computationally intensive; availability of labeled pantothenic acid may be limited.[7]
Enzyme Assays In vitro measurement of the activity of individual enzymes in the CoA biosynthesis pathway.Relatively simple and inexpensive; provides information on maximum enzyme capacity.Does not reflect in vivo enzyme activity, which is subject to regulation.[7]
Metabolite Profiling Quantification of the intracellular concentrations of pantothenate, CoA, and their intermediates.Provides a snapshot of the metabolic state; can identify potential bottlenecks.Does not measure reaction rates (fluxes); concentrations may not directly correlate with fluxes.[7]

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells with [¹³C₃¹⁵N₁]-Pantothenate

This protocol is adapted from the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method.[9][10]

Materials:

  • Mammalian cell line of interest (e.g., Hepa 1c1c7)

  • Pantothenate-free cell culture medium (e.g., custom RPMI 1640)

  • [¹³C₃¹⁵N₁]-pantothenate

  • Charcoal-dextran stripped fetal bovine serum (csFBS)

  • Standard cell culture reagents and consumables

  • Phosphate-buffered saline (PBS)

  • 10% trichloroacetic acid (TCA) or 80% methanol (B129727) for extraction

Procedure:

  • Medium Preparation: Prepare the pantothenate-free medium and supplement it with 1 mg/L [¹³C₃¹⁵N₁]-pantothenate and 10% csFBS. The use of csFBS is recommended to minimize the concentration of unlabeled pantothenate.[10]

  • Cell Culture: Culture the cells in the prepared labeling medium. For adherent cells, seed them at an appropriate density in culture plates.

  • Passaging and Labeling: Passage the cells as required, always using the labeling medium. To achieve near-complete labeling (>99%), cells may need to be cultured for multiple passages (e.g., three passages) in the labeling medium.[10]

  • Time-Course Experiment (Optional): To determine the rate of label incorporation, culture cells to confluence, wash them, and then incubate with the labeling medium for various time points (e.g., 0, 1, 3, 6, 12, 18, 24 hours) before harvesting.[9]

  • Cell Harvesting and Quenching:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Immediately add a quenching/extraction solution (e.g., ice-cold 10% TCA or 80% methanol) to the plate to halt metabolic activity and extract metabolites.

  • Metabolite Extraction:

    • Scrape the cells in the extraction solution and transfer the lysate to a microcentrifuge tube.

    • Sonicate the cell lysates to ensure complete lysis.

    • Centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Storage: Store the extracted metabolites at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Labeled Coenzyme A and its Thioesters

This protocol provides a general framework for the analysis of labeled CoA species. Specific parameters may need to be optimized for the instrument used.[9]

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase LC column

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate

  • Mobile Phase B: 95:5 acetonitrile:water with 5 mM ammonium acetate

  • CoA standards (labeled and unlabeled)

Procedure:

  • LC Separation:

    • Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B.

    • Inject the metabolite extract onto the column.

    • Apply a gradient to separate the CoA species. An example gradient is:

      • 0-1.5 min: 2% B

      • 5 min: 20% B

      • 12 min: 100% B

      • 16 min: 100% B

    • Re-equilibrate the column between injections.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific CoA thioesters. The transitions for labeled and unlabeled species will differ by 4 amu due to the [¹³C₃¹⁵N₁]-pantothenate label.[9][10]

    • Alternatively, for untargeted analysis or discovery of new CoA species, use a constant neutral loss scan of m/z 507, which is characteristic of the fragmentation of CoA and its thioesters.[9]

  • Data Analysis:

    • Integrate the peak areas for the labeled and unlabeled forms of each CoA species.

    • Calculate the isotopic enrichment by determining the ratio of the labeled to the total (labeled + unlabeled) pool of each metabolite.

    • For flux estimation, the mass isotopologue distribution (MID) of each metabolite is determined and corrected for natural isotope abundance. This data is then used in computational models to estimate metabolic fluxes.

The use of isotopically labeled this compound is a powerful and specific method for investigating the biosynthesis and metabolism of coenzyme A. By employing the protocols and principles outlined in these application notes, researchers can gain valuable insights into the dynamics of this central metabolic pathway. This approach is particularly useful for studying the effects of genetic mutations, drug candidates, or changing physiological conditions on CoA metabolism. While the direct application to comprehensive metabolic flux analysis is still an emerging area, the foundational techniques for labeling and quantifying the CoA pool are well-established and provide a clear path forward for future research in this field.

References

Application Notes and Protocols for Inducing Pantothenic Acid Deficiency in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantothenic acid, also known as vitamin B5, is a crucial nutrient for all forms of life as a precursor in the synthesis of Coenzyme A (CoA). CoA is an essential coenzyme in numerous vital biochemical reactions, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of some amino acids.[1] Inducing pantothenic acid deficiency (PAD) in mouse models provides a valuable tool to study the in vivo roles of this vitamin and its downstream metabolic pathways. This model is particularly relevant for investigating disorders like pantothenate kinase-associated neurodegeneration (PKAN), where CoA metabolism is defective.[2][3] This document provides a detailed protocol for inducing PAD in mice, including diet formulation, monitoring parameters, and methods for assessing the resulting phenotype.

Data Presentation

Table 1: Phenotypic Changes in Mice with Pantothenic Acid Deficiency
ParameterObservation in PAD MiceMouse Strain(s)Duration of DeficiencyReference
General Health Poor grooming, greying of fur129X1/SvJ, C57BL/6J, Pank2 mutant~18 weeks[2][3]
Skin irritationNot specifiedNot specified[1]
Eye and facial lesions129X1/SvJ~18 weeks[2]
Body Weight ~26% reduction compared to controls129X1/SvJ7-29 weeks[2]
~25% impairment of growth in Pank2 mutantsPank2 mutantNot specified[2]
Movement Abnormal gait with low-lying pelvis and slow steps129X1/SvJ~18 weeks[2][3]
Dragging rear limbs129X1/SvJ~18 weeks[2][3]
Occasional dystonia-like postures (16-17s duration)129X1/SvJ~18 weeks[2][3]
Decreased exercise toleranceNot specifiedNot specified[1]
Reproduction Azoospermia (absence of mature sperm)129X1/SvJNot specified[2]
Metabolism Lower liver and muscle glycogen (B147801) contentC57BL mice65-105 days[4]
Elevated liver ketone bodiesC57BL mice65-105 days[4]
Survival Premature death in some cases, particularly in Pank2 mutantsPank2 mutantNot specified[2]
Table 2: Reduction in Tissue Coenzyme A Levels in Pantothenic Acid Deficient Mice
TissuePercentage Reduction in Total CoADuration of DeficiencyMouse StrainReference
Leg Skeletal Muscle66%65 to 105 daysC57BL[4]
Heart38%65 to 105 daysC57BL[4]
Kidney23%65 to 105 daysC57BL[4]
Spleen21%65 to 105 daysC57BL[4]
Liver18%65 to 105 daysC57BL[4]
BrainNo significant difference65 to 105 daysC57BL[4]
Epididymal Fat PadsNo significant difference65 to 105 daysC57BL[4]

Experimental Protocols

Protocol 1: Induction of Pantothenic Acid Deficiency via Diet

Objective: To induce a state of pantothenic acid deficiency in mice through a specially formulated diet.

Materials:

  • Wild-type (e.g., 129X1/SvJ or C57BL/6J) or genetically modified (e.g., Pank2 mutant) mice, 4 weeks of age.

  • Pantothenic acid-deficient diet (0 mg/kg Calcium Pantothenate). A custom amino acid-defined diet is recommended. Commercially available pantothenic acid-deficient diets can also be used.

  • Control diet (containing approximately 20.8 mg/kg Calcium Pantothenate).

  • Standard animal housing facilities with a 12-hour light/dark cycle, maintained at 24°C and 55% relative humidity.

  • Drinking water.

Procedure:

  • Acclimate 4-week-old male mice to the housing facility for one week on a standard chow diet.

  • Randomly assign mice to two groups: a control group and a pantothenic acid-deficient (PAD) group.

  • Provide the control group with the control diet and the PAD group with the pantothenic acid-deficient diet.

  • Ensure mice have free access to their respective diets and drinking water.[2]

  • Monitor the general health and appearance of the mice daily.

  • Measure the body weight of each mouse weekly.

  • Continue the dietary regimen for the desired duration. Phenotypes such as reduced growth can be observed from 7 weeks, with movement disorders appearing around 18 weeks.[2] The duration can extend up to 29 weeks, but careful monitoring is required to prevent excessive morbidity.[2]

Protocol 2: Assessment of Motor Function - Open-Field Test

Objective: To assess general motor activity and identify gross abnormalities in locomotion.

Materials:

  • Open-field apparatus (e.g., a 40 cm x 60 cm clear Plexiglas arena).

  • Video recording equipment.

  • Software for tracking and analyzing animal movement (optional).

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the test.

  • Gently place a single mouse into the center of the open-field arena.

  • Record the mouse's activity for a 10-minute test session.[2]

  • Analyze the video recordings to evaluate exploratory behavior and identify any gross abnormalities in locomotion, such as an abnormal gait, dragging of the hind limbs, or dystonic postures.[2]

  • Clean the arena thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Protocol 3: Histological Analysis of Testes

Objective: To assess the impact of pantothenic acid deficiency on spermatogenesis.

Materials:

  • Dissection tools.

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Ethanol series (70%, 80%, 95%, 100%).

  • Xylene.

  • Paraffin (B1166041) wax.

  • Microtome.

  • Glass slides.

  • Hematoxylin and eosin (B541160) (H&E) staining reagents.

  • Microscope.

Procedure:

  • Euthanize the mouse according to approved institutional guidelines.

  • Dissect the testes and fix them in 4% PFA overnight at 4°C.

  • Dehydrate the tissues by passing them through a graded ethanol series.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin-embedded tissues at 5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E.

  • Dehydrate the stained sections and mount with a coverslip.

  • Examine the slides under a microscope to assess the morphology of the seminiferous tubules and the presence or absence of mature elongated spermatozoa.[2]

Protocol 4: Measurement of Pantothenic Acid in Tissues (Microbiological Assay)

Objective: To quantify the levels of pantothenic acid in mouse tissues to confirm deficiency.

Principle: Certain microorganisms, such as Lactobacillus arabinosus, require pantothenic acid for growth. The extent of their growth in a culture medium is proportional to the concentration of pantothenic acid. By measuring the turbidity of the culture, the amount of pantothenic acid in a sample can be determined by comparing it to a standard curve.[5]

Materials:

  • Tissue homogenizer.

  • Enzymes for liberation of bound pantothenate (e.g., intestinal phosphatase).[6]

  • Vitamin Pantothenic Acid Assay Broth (commercially available).[5]

  • Lactobacillus arabinosus 17-5 culture.

  • Calcium D-pantothenate standard.

  • Spectrophotometer.

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of tissue in an appropriate buffer.

    • Treat the homogenate with enzymes to liberate bound forms of pantothenic acid.[6]

    • Centrifuge the sample and collect the supernatant.

    • Dilute the supernatant to an expected concentration within the range of the standard curve.

  • Assay:

    • Prepare a standard curve using known concentrations of Calcium D-pantothenate (e.g., 0-100 ng/10 ml).[5]

    • Prepare test tubes with the assay medium. Add the prepared tissue samples and the standards to their respective tubes.

    • Inoculate the tubes with a standardized culture of Lactobacillus arabinosus.

    • Incubate the tubes at 37°C for 24 hours.[5]

  • Measurement:

    • Measure the optical density (turbidity) of each tube using a spectrophotometer at a wavelength of 546 nm.[5]

    • Plot the turbidity values of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of pantothenic acid in the tissue samples by interpolating their turbidity values on the standard curve.

Mandatory Visualization

Pantothenic_Acid_to_CoA_Pathway cluster_0 Mitochondria Pantothenic Acid Pantothenic Acid 4'-Phosphopantothenic Acid 4'-Phosphopantothenic Acid Pantothenic Acid->4'-Phosphopantothenic Acid PANK2 (Pantothenate Kinase 2) ATP -> ADP 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenic Acid->4'-Phosphopantothenoylcysteine PPCS Cysteine, ATP -> ADP, Pi 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC CO2 Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT ATP -> PPi Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK ATP -> ADP

Caption: Biosynthesis pathway of Coenzyme A from Pantothenic Acid.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Start 4-week-old Mice Diet Pantothenic Acid Deficient Diet (0 mg/kg) (7-29 weeks) Start->Diet Monitoring Daily Health Check Weekly Body Weight Diet->Monitoring Phenotyping Phenotypic Assessment (Movement, Appearance) Monitoring->Phenotyping Euthanasia Euthanasia & Tissue Collection Phenotyping->Euthanasia Histology Testes Histology (H&E) Euthanasia->Histology Biochemistry Tissue CoA Measurement Euthanasia->Biochemistry Microbiology Tissue Pantothenic Acid Assay Euthanasia->Microbiology

Caption: Experimental workflow for inducing and assessing pantothenic acid deficiency.

References

Methods for Assessing D-Pantothenic Acid Uptake in Primary Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for numerous metabolic processes, primarily through its role as a precursor for the synthesis of Coenzyme A (CoA). Understanding the mechanisms of this compound uptake at the cellular level is critical for research in nutrition, metabolic disorders, and drug development. As primary cell cultures closely mimic the physiological conditions of tissues, they represent a valuable model for studying these transport processes.

The primary transporter responsible for the cellular uptake of this compound is the Sodium-dependent Multivitamin Transporter (SMVT), a member of the Solute Carrier Family 5 (SLC5A6).[1][2] This transporter also facilitates the uptake of biotin (B1667282) and lipoic acid.[1][2] This document provides detailed application notes and protocols for assessing this compound uptake in primary cell cultures, focusing on radiolabeled uptake assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Transporter: Sodium-Dependent Multivitamin Transporter (SMVT)

SMVT is a transmembrane protein that cotransports this compound with sodium ions into the cell, a process driven by the sodium gradient maintained by the Na+/K+-ATPase.[1][3][4] The expression and activity of SMVT can be regulated by various factors, including the availability of its substrates. For instance, biotin deficiency can lead to an upregulation of SMVT expression, while high concentrations of biotin can decrease its expression.[5] This regulation can occur at the transcriptional level, involving epigenetic modifications such as histone biotinylation.[6][7]

Signaling Pathway for SMVT-Mediated Uptake

SMVT_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Pantothenic_Acid This compound SMVT SMVT (SLC5A6) Pantothenic_Acid->SMVT Binds Na_ion Na+ Na_ion->SMVT Binds PA_inside This compound SMVT->PA_inside Transport Na_inside Na+ SMVT->Na_inside Transport CoA_Synthesis Coenzyme A Synthesis PA_inside->CoA_Synthesis

Caption: SMVT-mediated uptake of this compound.

Data Presentation: Quantitative Analysis of this compound Uptake

The following table summarizes kinetic parameters for this compound and related substrate uptake mediated by the SMVT. It is important to note that kinetic data for this compound uptake in primary cell cultures is not widely available. The presented data is derived from studies in various cell lines and tissues, and serves as a valuable reference for designing and interpreting experiments in primary cells.

SubstrateCell Type/TissueMethodKm (µM)Vmax (pmol/mg protein/min)Reference
This compoundGeneral (via SMVT)Not Specified15-20Not Reported[1]
BiotinHuman KeratinocytesRadiolabeled Assay22.7 ± 1.032.7 ± 0.7[2]
Pantothenic Acid (Ki)Human KeratinocytesRadiolabeled Assay1.2 (inhibition constant)Not Applicable[2]
RosuvastatinPrimary Human HepatocytesMechanistic Modeling3.23 ± 0.281530 ± 40[8]
RepaglinidePrimary Human HepatocytesMechanistic Modeling10.1 ± 1.03270 ± 150[8]

Note: The data for Rosuvastatin and Repaglinide in primary human hepatocytes are included to provide context for uptake kinetics in a relevant primary cell model, although these are not substrates for SMVT.

Experimental Protocols

General Considerations for Primary Cell Culture

Working with primary cells requires meticulous aseptic technique and careful handling to maintain their physiological relevance.

  • Receipt and Storage: Upon arrival, immediately transfer cryopreserved vials to liquid nitrogen storage. When transporting, ensure vials remain on dry ice.

  • Culture Environment: Use a Class II Biological Safety Cabinet for all cell handling. Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Media and Reagents: Use the specific growth media and reagents recommended by the primary cell supplier. Pre-warm media to 37°C before use.

  • Thawing and Seeding: Thaw cryopreserved cells rapidly in a 37°C water bath. Once thawed, transfer the cells to pre-warmed growth medium and centrifuge to remove cryoprotectant. Resuspend the cell pellet in fresh medium and seed into appropriate culture vessels.

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol is adapted for primary cell cultures, such as primary hepatocytes or keratinocytes, seeded in multi-well plates.

Materials:

  • Primary cells (e.g., hepatocytes, keratinocytes)

  • Complete culture medium

  • [3H]-D-pantothenic acid or [14C]-D-pantothenic acid

  • Unlabeled this compound

  • Krebs-Ringer-Henseleit (KRH) buffer or other appropriate physiological buffer

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Multi-well plates (e.g., 24-well)

  • Liquid scintillation counter

Experimental Workflow:

radiolabeled_workflow Seed_Cells Seed Primary Cells in Multi-well Plates Culture_Cells Culture to Desired Confluency Seed_Cells->Culture_Cells Wash_Cells Wash with Pre-warmed Buffer Culture_Cells->Wash_Cells Pre_incubation Pre-incubate in Buffer (37°C) Wash_Cells->Pre_incubation Add_Substrate Add Radiolabeled this compound (± Unlabeled Competitor) Pre_incubation->Add_Substrate Incubate Incubate for Defined Time Points Add_Substrate->Incubate Stop_Uptake Stop Uptake by Washing with Ice-Cold PBS Incubate->Stop_Uptake Lyse_Cells Lyse Cells Stop_Uptake->Lyse_Cells Measure_Radioactivity Measure Radioactivity by Scintillation Counting Lyse_Cells->Measure_Radioactivity Protein_Assay Perform Protein Assay on Lysate Lyse_Cells->Protein_Assay Data_Analysis Normalize Uptake to Protein Content and Time Measure_Radioactivity->Data_Analysis Protein_Assay->Data_Analysis lcmsms_workflow Seed_and_Treat Seed and Treat Primary Cells with this compound Wash_Cells Wash Cells with Ice-Cold PBS Seed_and_Treat->Wash_Cells Cell_Lysis_Extraction Lyse Cells and Extract Metabolites (e.g., with cold methanol) Wash_Cells->Cell_Lysis_Extraction Add_IS Add Internal Standard Cell_Lysis_Extraction->Add_IS Centrifuge Centrifuge to Pellet Debris Add_IS->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze_LCMSMS Analyze by LC-MS/MS Collect_Supernatant->Analyze_LCMSMS Quantify Quantify against Standard Curve Analyze_LCMSMS->Quantify

References

Application Note & Protocol: Enzymatic Release of Bound D-Pantothenic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all forms of life. It serves as the precursor for the synthesis of Coenzyme A (CoA) and is a component of the acyl carrier protein (ACP). In these forms, pantothenic acid plays a critical role in a vast array of metabolic reactions, including the synthesis and degradation of carbohydrates, fats, and proteins.[1][2]

In biological matrices such as foods, tissues, and blood, pantothenic acid exists predominantly in bound forms like CoA and phosphopantetheine.[3] For the accurate quantification of total pantothenic acid content, these bound forms must be enzymatically hydrolyzed to release free this compound. This application note provides detailed protocols for the enzymatic release of this compound from various biological samples and summarizes the quantitative data supporting these methodologies.

Principle of Enzymatic Release

The enzymatic release of this compound from its bound forms, primarily Coenzyme A, is a two-step hydrolysis process. This process mimics the natural digestion of dietary pantothenic acid.[3] The procedure typically involves the use of two key enzymes:

  • Alkaline Phosphatase: This enzyme catalyzes the hydrolysis of the pyrophosphate bond in CoA, releasing 4'-phosphopantetheine (B1211885).

  • Pantetheinase: This enzyme then hydrolyzes the amide bond in 4'-phosphopantetheine to yield free this compound and cysteamine. Pantetheinase is often sourced from pigeon or chicken liver extracts.

The resulting free this compound can then be accurately quantified using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The necessity of the enzymatic hydrolysis step is underscored by the high proportion of bound pantothenic acid in many biological samples. The following tables summarize the distribution of free and bound pantothenic acid in human blood and the recovery rates of pantothenic acid from fortified foods, which are indicative of the efficiency of the release and extraction procedures.

Table 1: Distribution of Free and Bound this compound in Human Blood

Form of Pantothenic AcidConcentration (µg/mL)Percentage of Total
Total Pantothenic Acid0.464 ± 0.041100%
Bound Pantothenic Acid0.436 ± 0.037~94%
Free Pantothenic Acid0.029 ± 0.015~6%

Data adapted from a study on 30 healthy adults. Enzymatic treatment was used to determine the total pantothenic acid content.[4]

Table 2: Recovery of Pantothenic Acid from Fortified Food Matrices

Food MatrixAnalytical MethodAverage Recovery (%)
Infant FormulaUPLC-MS/MS95 - 106%
Adult NutritionalsUPLC-MS/MS95 - 106%
Cereal ProductsUPLC-MS/MS95 - 106%
BeveragesUPLC-MS/MS95 - 106%
Milk PowderLC-MS/MS>88%
Nutritional Food ProductsLC-MS/MS>88%

This table presents the average recovery rates from various studies, demonstrating the efficiency of the overall analytical methods, which include the release of pantothenic acid.[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the enzymatic release of this compound from food and blood samples.

Protocol 1: Enzymatic Release of this compound from Food Samples

This protocol is adapted from established methods for the determination of total pantothenic acid in diverse food matrices.

Materials:

  • Tris-HCl buffer (pH 8.1 ± 0.1)

  • Alkaline Phosphatase solution (0.02 g/mL)

  • Pigeon liver extract (containing pantetheinase activity, 0.5 g/L)

  • Sodium Carbonate solution (0.08 mol/L)

  • Toluene (B28343)

  • Homogenizer

  • Water bath capable of maintaining 37°C and 121°C

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Sample Homogenization and Initial Hydrolysis:

    • Accurately weigh 1-5 g of solid food sample (e.g., cereals, meat, eggs) or 5-10 g of high-moisture samples (e.g., fruits, vegetables) into a flask.

    • Add 10 mL of Tris-HCl buffer (pH 8.1) and 40 mL of deionized water.

    • Heat in an autoclave or a similar pressure vessel at 121°C for 15 minutes to aid in matrix breakdown.

    • Allow the mixture to cool to room temperature.

  • Enzymatic Digestion:

    • Transfer a 10.0 mL aliquot of the cooled sample extract to a suitable tube.

    • Add 5 mL of Tris-HCl buffer.

    • Place the tube in an ice bath and add 0.1 mL of 0.08 mol/L sodium carbonate solution.

    • Add 0.4 mL of 0.02 g/mL alkaline phosphatase solution.

    • Add 0.2 mL of 0.5 g/L pigeon liver extract.

    • Add a drop of toluene to prevent microbial growth.

    • Mix thoroughly and incubate in a water bath at 37°C for at least 8 hours (overnight is common).

  • Sample Clarification:

    • After incubation, stop the enzymatic reaction by heating the sample if necessary for the subsequent analytical method, or proceed directly to protein precipitation.

    • Centrifuge the digestate to pellet any solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis:

    • The clarified filtrate is now ready for quantification of free this compound using HPLC or LC-MS/MS.

Protocol 2: Enzymatic Release of this compound from Whole Blood/Plasma

This protocol is designed for the determination of total pantothenic acid in blood samples. For whole blood, hemolysis is required to release CoA from red blood cells. Studies have indicated that for hemolyzed whole blood, alkaline phosphatase alone may be sufficient for the complete release of pantothenic acid due to the presence of endogenous pantetheinase activity in plasma.[3][7]

Materials:

  • Alkaline Phosphatase

  • Tris buffer (pH 8.5)

  • Hemolyzing agent (e.g., saponin) or freeze-thaw cycles

  • Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

  • Water bath at 37°C

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation (Hemolysis for Whole Blood):

    • For plasma, proceed directly to step 2.

    • For whole blood, induce hemolysis by subjecting the sample to three freeze-thaw cycles or by adding a suitable hemolyzing agent.

  • Enzymatic Digestion:

    • To 0.5 mL of hemolyzed whole blood or plasma, add a buffered solution of alkaline phosphatase. The final concentration of the enzyme should be sufficient to ensure complete hydrolysis (e.g., 10 µmol phosphate/min/L of sample).

    • Incubate the mixture in a water bath at 37°C for 16 hours.

  • Protein Precipitation and Sample Clarification:

    • After incubation, add an equal volume of a protein precipitation agent (e.g., ice-cold acetonitrile).

    • Vortex thoroughly for 1 minute.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analysis:

    • The resulting clear filtrate is ready for analysis by LC-MS/MS or another suitable method.

Visualizations

The following diagrams illustrate the biochemical pathway for the enzymatic release of this compound and the general experimental workflow.

Enzymatic_Release_Pathway cluster_enzymes Enzymatic Hydrolysis CoA Coenzyme A PPan 4'-Phosphopantetheine CoA->PPan Pyrophosphate Bond Cleavage PA This compound PPan->PA Amide Bond Cleavage AP Alkaline Phosphatase Pant Pantetheinase

Caption: Biochemical pathway of enzymatic release of this compound from Coenzyme A.

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Biological Sample (Food, Blood, etc.) Homogenize Homogenization / Lysis Sample->Homogenize Enzyme Enzymatic Digestion (Alkaline Phosphatase & Pantetheinase) Homogenize->Enzyme Precipitate Protein Precipitation Enzyme->Precipitate Clarify Centrifugation & Filtration Precipitate->Clarify Analysis Quantification of Free This compound (LC-MS/MS or HPLC) Clarify->Analysis

Caption: General experimental workflow for the analysis of total this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Targeting D-Pantothenic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-pantothenic acid, also known as vitamin B5, is an essential nutrient and the precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1][2] The enzymes involved in the conversion of pantothenic acid to CoA represent attractive targets for the development of novel therapeutics, including antimicrobial and anticancer agents. High-throughput screening (HTS) assays are crucial for the discovery of small molecule modulators of these enzymes. This document provides detailed application notes and protocols for HTS assays targeting key enzymes in the this compound metabolism pathway, with a primary focus on Pantothenate Kinase (PanK), the rate-limiting enzyme in CoA biosynthesis.[1][3]

Key Enzymes in this compound Metabolism as Drug Targets

The biosynthesis of CoA from this compound is a five-step enzymatic pathway. The key enzymes in this pathway that can be targeted for drug discovery are:

  • Pantothenate Kinase (PanK): Catalyzes the first and rate-limiting step, the ATP-dependent phosphorylation of pantothenate.[1][3]

  • Phosphopantothenoylcysteine Synthetase (PPCS): Catalyzes the condensation of 4'-phosphopantothenate with cysteine.

  • Phosphopantothenoylcysteine Decarboxylase (PPCDC): Catalyzes the decarboxylation of 4'-phospho-N-pantothenoylcysteine.

  • Phosphopantetheine Adenylyltransferase (PPAT): Catalyzes the adenylylation of 4'-phosphopantetheine.

  • Dephospho-CoA Kinase (DPCK): Catalyzes the final phosphorylation step to form CoA.[3]

Additionally, Pantetheinase (VNN1) , an ectoenzyme that hydrolyzes pantetheine (B1680023) to pantothenic acid and cysteamine, has emerged as a target in inflammatory and oxidative stress-related diseases.[4][5]

Signaling and Metabolic Pathway

The conversion of this compound to Coenzyme A is a linear metabolic pathway. The end-product, CoA, and its thioesters can feedback inhibit the first enzyme, Pantothenate Kinase, providing a key regulatory mechanism.[4]

CoA_Biosynthesis This compound This compound 4'-Phosphopantothenate 4'-Phosphopantothenate This compound->4'-Phosphopantothenate PanK (ATP -> ADP) 4'-Phospho-N-pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine 4'-Phosphopantothenate->4'-Phospho-N-pantothenoylcysteine PPCS (Cysteine, ATP -> ADP) 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phospho-N-pantothenoylcysteine->4'-Phosphopantetheine PPCDC (-> CO2) Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT (ATP -> PPi) Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK (ATP -> ADP) Coenzyme A->this compound Feedback Inhibition

Caption: Coenzyme A Biosynthesis Pathway from this compound.

High-Throughput Screening Workflow

A typical HTS campaign for identifying modulators of enzymes in the this compound metabolism pathway follows a standardized workflow. This workflow is designed to efficiently screen large compound libraries and identify promising hit compounds for further development.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Assay Development Assay Development Library Screening Library Screening Assay Development->Library Screening Data Analysis Data Analysis Library Screening->Data Analysis Hit Picking Hit Picking Data Analysis->Hit Picking Identify Hits Dose-Response Dose-Response Hit Picking->Dose-Response Orthogonal Assays Orthogonal Assays Dose-Response->Orthogonal Assays SAR Studies SAR Studies Orthogonal Assays->SAR Studies Confirmed Hits In Vitro & In Vivo Testing In Vitro & In Vivo Testing SAR Studies->In Vitro & In Vivo Testing

Caption: General High-Throughput Screening Workflow.

Data Presentation: Quantitative Summary of HTS Assays

The following tables summarize key quantitative data from representative HTS assays targeting enzymes in the this compound metabolism pathway.

Table 1: HTS Assay Parameters for Pantothenate Kinase (PanK)

ParameterRadiochemical AssayCoupled-Enzyme HTS Assay
Principle Measures incorporation of 14C from radiolabeled pantothenate into product.Measures ADP production, which is coupled to a detectable signal (e.g., luminescence, fluorescence, or absorbance).[6]
Substrates D-[1–14C]pantothenate, ATPD-pantothenate, ATP
ATP Concentration 2.5 mM100 µM
Detection Method Scintillation countingSpectrophotometry, Fluorometry, or Luminometry
Z'-Factor > 0.5> 0.7
Throughput MediumHigh

Table 2: IC50 Values of Representative Pantothenate Kinase (PanK) Inhibitors

CompoundPanK IsoformIC50 (nM) - Radiochemical AssayIC50 (µM) - HTS AssayReference
Compound 7 (tricyclic) PanK1β70-[7][8]
PanK292-[7][8]
PanK325-[7][8]
PANKi PanK1β70-[7]
PanK292-[7]
PanK325-[7]
PZ-2724 PanK3-1.1[9]

Note: The difference in IC50 values between the radiochemical and HTS assays for the same compound can be attributed to the different ATP concentrations used.[8]

Table 3: HTS Assay Parameters for Pantetheinase (VNN1)

ParameterFluorescence-Based Assay
Principle Hydrolysis of a fluorogenic substrate to release a fluorescent product.
Substrate Pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC)
Detection Method Fluorescence plate reader (Ex/Em: ~380/~460 nm)
Reference Inhibitor Vanin-1-IN-2
Reference IC50 162 nM
Z'-Factor 0.75
Signal-to-Background 7

Experimental Protocols

Protocol 1: High-Throughput Coupled-Enzyme Assay for Pantothenate Kinase (PanK) Inhibitors

This protocol describes a 384-well plate-based assay that measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[6]

Materials:

  • Recombinant human Pantothenate Kinase (PanK3 isoform is commonly used)

  • This compound

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well, clear-bottom microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the coupling enzymes (PK/LDH) and substrates (PEP/NADH) in Assay Buffer.

    • Prepare a 2X stock solution of PanK enzyme in Assay Buffer.

    • Prepare a 4X stock solution of ATP and this compound in Assay Buffer.

    • Prepare serial dilutions of test compounds in 100% DMSO.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds (or DMSO for controls) into the wells of a 384-well plate.

    • Add 5 µL of the 2X PanK enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the Reaction:

    • Add 5 µL of the 2X coupling enzyme/substrate mix to each well.

    • Add 10 µL of the 2X ATP/pantothenic acid solution to initiate the reaction. The final reaction volume is 20 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm over 15-30 minutes at 30°C.

    • The rate of NADH oxidation is proportional to the PanK activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the data to controls:

      • High Control (0% inhibition): DMSO only.

      • Low Control (100% inhibition): A known PanK inhibitor or no enzyme.

    • Calculate the percent inhibition for each test compound.

    • For dose-response experiments, plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor for each assay plate to assess its quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3][10]

Protocol 2: Radiochemical Assay for Pantothenate Kinase (PanK) Activity

This protocol is a more direct measure of PanK activity and is often used as an orthogonal assay to confirm hits from a primary HTS.[9][11]

Materials:

  • Recombinant human Pantothenate Kinase

  • D-[1–14C]pantothenate

  • ATP

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2

  • Test compounds dissolved in DMSO

  • P81 phosphocellulose filter paper

  • Wash Buffer: 75 mM phosphoric acid

  • Scintillation fluid

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or well of a 96-well plate, combine:

      • 5 µL of Assay Buffer

      • 1 µL of test compound in DMSO (or DMSO for control)

      • 2 µL of PanK enzyme

      • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a pre-mixed solution of D-[1–14C]pantothenate and ATP.

    • Incubate the reaction at 37°C for 10-30 minutes.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding 5 µL of 10% acetic acid.

    • Spot 10 µL of the reaction mixture onto a labeled square of P81 phosphocellulose filter paper.

  • Washing:

    • Allow the spots to air dry completely.

    • Wash the filter paper three times for 5 minutes each in a bath of 75 mM phosphoric acid to remove unreacted [14C]pantothenate.

    • Perform a final wash with ethanol (B145695) and allow the paper to dry.

  • Data Acquisition:

    • Cut out the individual squares and place them in scintillation vials.

    • Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is directly proportional to the PanK activity.

    • Calculate percent inhibition and IC50 values as described in Protocol 1.

Protocol 3: Cellular Assay for Coenzyme A Biosynthesis

This protocol measures the incorporation of radiolabeled pantothenate into the cellular CoA pool, providing a measure of the overall pathway activity in a cellular context.[8]

Materials:

  • Human hepatoma cell line (e.g., C3A)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • [3H]pantothenate

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • DE-81 ion-exchange filter paper

  • Wash buffers (e.g., ammonium (B1175870) formate)

  • Scintillation fluid

Procedure:

  • Cell Culture and Treatment:

    • Plate C3A cells in 24-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).

  • Metabolic Labeling:

    • Add [3H]pantothenate to the culture medium and incubate for 4-24 hours.

  • Cell Lysis and Sample Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and collect the cell extracts.

    • Clarify the lysates by centrifugation.

  • Quantification of Radiolabeled CoA:

    • Spot the cell extracts onto DE-81 filter paper.

    • Wash the filters with appropriate buffers to remove unincorporated [3H]pantothenate.

    • Measure the radioactivity retained on the filters, which corresponds to the amount of [3H]CoA, using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the total protein concentration of the cell lysate.

    • Calculate the percent inhibition of CoA biosynthesis for each compound concentration.

    • Determine the cellular IC50 value by plotting percent inhibition against compound concentration.

Conclusion

The assays and protocols described in this document provide a robust framework for the high-throughput screening and identification of novel modulators of this compound metabolism. The primary screen using a coupled-enzyme assay for PanK offers high throughput and sensitivity, while the radiochemical and cellular assays serve as valuable orthogonal methods for hit confirmation and characterization. The quantitative data and detailed methodologies presented herein are intended to facilitate the discovery and development of new chemical probes and potential therapeutic agents targeting this essential metabolic pathway.

References

Application of D-Pantothenic Acid in Reconstituting Metabolic Pathways In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-pantothenic acid (Vitamin B5) for the in vitro reconstitution of metabolic pathways. This compound is a crucial precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic processes, including the synthesis of fatty acids, operation of the tricarboxylic acid (TCA) cycle, and biosynthesis of various cellular components.[1][2] The in vitro reconstitution of these pathways offers a powerful tool for studying enzyme kinetics, drug screening, and understanding the fundamental principles of metabolic regulation.

Application Note 1: In Vitro Reconstitution of the Coenzyme A (CoA) Biosynthetic Pathway

The synthesis of CoA from this compound is a fundamental metabolic pathway that can be fully reconstituted in vitro using purified recombinant enzymes.[2] This five-step enzymatic pathway is essential for cellular metabolism, and its in vitro reconstruction allows for detailed investigation of each enzymatic step and the overall regulation of the pathway.[3] The pathway is a target for the development of novel antibacterial agents due to structural differences between bacterial and mammalian enzymes.[4]

The reconstitution of the CoA biosynthetic pathway is critical for understanding the impact of genetic defects in enzymes like Pantothenate Kinase 2 (PANK2), which are associated with neurodegenerative diseases.[5] Furthermore, in vitro systems insensitive to feedback inhibition can be designed for the efficient production of CoA for various commercial applications.[6]

Signaling Pathway: Coenzyme A Biosynthesis

The biosynthesis of Coenzyme A from this compound proceeds through five key enzymatic steps, starting with the phosphorylation of pantothenate by Pantothenate Kinase (PanK).[3]

CoA_Biosynthesis cluster_0 Coenzyme A Biosynthetic Pathway cluster_1 Inputs D-Pantothenic_Acid This compound (Vitamin B5) 4_Phosphopantothenate 4'-Phosphopantothenate D-Pantothenic_Acid->4_Phosphopantothenate PanK (coaA) 4_Phospho_N_pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine 4_Phosphopantothenate->4_Phospho_N_pantothenoylcysteine PPCS (coaB) 4_Phosphopantetheine 4'-Phosphopantetheine (B1211885) 4_Phospho_N_pantothenoylcysteine->4_Phosphopantetheine PPCDC (coaC) Dephospho_CoA Dephospho-CoA 4_Phosphopantetheine->Dephospho_CoA PPAT (coaD) Coenzyme_A Coenzyme A Dephospho_CoA->Coenzyme_A DPCK (coaE) ATP1 ATP ATP1->4_Phosphopantothenate Cysteine Cysteine Cysteine->4_Phospho_N_pantothenoylcysteine ATP2 ATP ATP2->Dephospho_CoA ATP3 ATP ATP3->Coenzyme_A

Coenzyme A biosynthesis pathway from this compound.
Experimental Protocol: In Vitro Reconstitution of Human CoA Biosynthesis

This protocol is adapted from studies on the complete reconstitution of the human CoA biosynthetic pathway.[2]

1. Expression and Purification of Recombinant Enzymes: a. Clone the human genes for PPCS, PPCDC, PPAT, and DPCK into suitable expression vectors (e.g., pET-based vectors for E. coli expression). b. Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)). c. Grow the bacterial cultures and induce protein expression with IPTG. d. Harvest the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). e. Verify the purity and concentration of the enzymes using SDS-PAGE and a protein assay (e.g., Bradford).

2. In Vitro Reconstitution Reaction: a. Prepare a reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT. b. In a microcentrifuge tube, combine the following components:

  • 4'-phosphopantothenate (starting substrate): 1 mM
  • Cysteine: 2 mM
  • ATP: 5 mM
  • Purified human PPCS: 5 µg/mL
  • Purified human PPCDC: 5 µg/mL
  • Purified human PPAT/DPCK (bifunctional enzyme): 1 µg/mL
  • Reaction buffer to a final volume of 100 µL. c. Incubate the reaction mixture at 37°C.

3. Analysis of Reaction Products: a. At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation. b. Centrifuge the samples to pellet the precipitated proteins. c. Analyze the supernatant for the presence of CoA and its intermediates using reverse-phase HPLC or LC-MS/MS.

Quantitative Data: Enzyme Concentrations for In Vitro CoA Biosynthesis
EnzymeOrganismConcentration for In Vitro ReconstitutionReference
Phosphopantothenoylcysteine Synthetase (PPCS)Human5 µg/mL[2]
Phosphopantothenoylcysteine Decarboxylase (PPCDC)Human5 µg/mL[2]
Phosphopantetheine Adenylyltransferase (PPAT)Human10 µg/mL (if separate from DPCK)[7]
Dephospho-CoA Kinase (DPCK) / PPAT (bifunctional)Human1 µg/mL[2]

Application Note 2: Pantothenate Kinase (PanK) Activity Assay

Pantothenate Kinase (PanK) catalyzes the first and rate-limiting step in CoA biosynthesis, making it a key regulatory point in the pathway.[4] Assaying PanK activity is crucial for screening potential inhibitors or activators of CoA synthesis, which can have therapeutic applications.[8] High-throughput screening assays have been developed to identify small molecules that modulate PanK3 activity.[8]

Experimental Workflow: Pantothenate Kinase (PanK) Activity Assay

This workflow outlines a luminescence-based assay for measuring PanK activity by quantifying the amount of ATP remaining after the kinase reaction.

PanK_Assay_Workflow cluster_0 PanK Activity Assay Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - PanK3 Enzyme - this compound - ATP - Test Compound Start->Prepare_Reaction_Mixture Incubate Incubate at 37°C Prepare_Reaction_Mixture->Incubate Add_Luciferase_Luciferin Add Luciferase/Luciferin Reagent Incubate->Add_Luciferase_Luciferin Measure_Luminescence Measure Luminescence Add_Luciferase_Luciferin->Measure_Luminescence Analyze_Data Analyze Data: Calculate ATP consumption and PanK activity Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for a luminescence-based PanK activity assay.
Experimental Protocol: Luminescence-Based PanK3 Activity Assay

This protocol is designed for high-throughput screening of PanK3 modulators.[8]

1. Reagents and Materials:

  • Purified human PanK3 enzyme.

  • This compound stock solution.

  • ATP stock solution.

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.

  • Test compounds dissolved in DMSO.

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®).

  • 384-well white microplates.

2. Assay Procedure: a. In each well of a 384-well plate, add the test compound to the desired final concentration. Include appropriate controls (e.g., no enzyme, no substrate, known inhibitor/activator). b. Prepare a master mix containing the assay buffer, this compound, and ATP. For screening purposes, adjust substrate concentrations so that approximately 35% of the ATP is consumed in the control reactions. c. Add the master mix to each well. d. Initiate the reaction by adding the purified PanK3 enzyme to each well. e. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). f. Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. g. Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to PanK3 activity.

3. Data Analysis: a. Calculate the percentage of ATP consumption for each reaction. b. Determine the effect of the test compounds on PanK3 activity relative to the controls.

Quantitative Data: PanK Assay Parameters
ParameterValueReference
PanK3 Assay Buffer100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂[8]
ATP Concentration (for HTS)Adjusted for ~35% consumption[8]
Incubation Temperature37°C[8]

Application Note 3: In Vitro Reconstitution of Fatty Acid Synthesis

This compound is a precursor to the 4'-phosphopantetheine prosthetic group of the Acyl Carrier Protein (ACP), which is essential for fatty acid synthesis.[5] The in vitro reconstitution of fatty acid synthesis allows for the study of the individual enzymes involved, the identification of rate-limiting steps, and the engineering of pathways for the production of specific fatty acids.

Logical Relationship: Role of this compound in Fatty Acid Synthesis

This diagram illustrates the logical flow from this compound to its role as a key component of the Acyl Carrier Protein (ACP) in the Fatty Acid Synthase (FAS) complex.

FAS_Logic cluster_0 From this compound to Fatty Acid Synthesis D_Pantothenic_Acid This compound CoA_Biosynthesis Coenzyme A Biosynthesis Pathway D_Pantothenic_Acid->CoA_Biosynthesis Coenzyme_A Coenzyme A CoA_Biosynthesis->Coenzyme_A Phosphopantetheinylation 4'-Phosphopantetheinylation of Apo-ACP Coenzyme_A->Phosphopantetheinylation Holo_ACP Holo-ACP (Active Form) Phosphopantetheinylation->Holo_ACP FAS_Complex Fatty Acid Synthase (FAS) Complex Holo_ACP->FAS_Complex Fatty_Acid_Synthesis Fatty Acid Synthesis FAS_Complex->Fatty_Acid_Synthesis

Logical flow of this compound's role in fatty acid synthesis.
Experimental Protocol: In Vitro Fatty Acid Synthesis

This protocol provides a general framework for reconstituting fatty acid synthesis in vitro.

1. Preparation of Components: a. Purify all necessary enzymes of the fatty acid synthase system (e.g., from E. coli: FabA, FabB, FabZ, etc.), Acyl Carrier Protein (ACP), and Thioesterase (TesA). b. Prepare stock solutions of substrates and cofactors: acetyl-CoA, malonyl-CoA, NADPH, and NADH.

2. In Vitro Reaction Setup: a. Prepare a reaction buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT. b. In a microcentrifuge tube, combine the following:

  • Purified ACP: 10 µM
  • Purified FAS enzymes (e.g., FabA, FabB, FabZ): 1-10 µM each
  • Purified TesA: 1 µM
  • Acetyl-CoA: 50 µM
  • Malonyl-CoA: 200 µM
  • NADPH: 500 µM
  • NADH: 500 µM
  • Reaction buffer to the final volume. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding the FAS enzymes. e. Incubate at 37°C for 1-4 hours.

3. Product Analysis: a. Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl). b. Extract the fatty acids with an organic solvent (e.g., ethyl acetate). c. Analyze the extracted fatty acids by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., methylation).

Quantitative Data: Typical Concentrations for In Vitro Fatty Acid Synthesis
ComponentTypical Concentration
ACP10 µM
FAS Enzymes1-10 µM each
Acetyl-CoA50 µM
Malonyl-CoA200 µM
NADPH500 µM
NADH500 µM

Application Note 4: Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of this compound and its metabolites in in vitro reaction mixtures.

Experimental Protocol: LC-MS/MS Analysis of this compound

1. Sample Preparation: a. Precipitate proteins from the in vitro reaction mixture by adding three volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C₃¹⁵N₁-Pantothenic acid). b. Vortex and centrifuge at high speed to pellet the protein. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the sample in the mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC Column: A polar-modified C18 column (e.g., Luna Omega Polar C18) is suitable for retaining and separating polar analytes like pantothenic acid.[9]

  • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) in water and acetonitrile is commonly used.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Quantitative Data: LC-MS/MS Parameters for Pantothenic Acid
ParameterDescription
LC ColumnLuna Omega 3 µm Polar C18
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Ionization ModeESI+
MRM TransitionsSpecific precursor-to-product ion transitions for pantothenic acid and its internal standard.
Quantitation LimitsTypically in the low µg/L range.[10]

References

Troubleshooting & Optimization

Improving the stability of D-pantothenic acid in aqueous solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of D-pantothenic acid (Vitamin B5) in aqueous solutions for long-term experiments. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. It is an unstable, hygroscopic, viscous oil in its free acid form and is susceptible to degradation under both acidic and alkaline conditions, as well as at elevated temperatures.[1][2]

Q2: What are the main degradation pathways for this compound in aqueous solutions?

A2: There are two primary degradation pathways for this compound in aqueous solutions:

  • Hydrolysis: The amide bond in pantothenic acid can be hydrolyzed, breaking it down into its constituent molecules: pantoic acid and β-alanine. This is more prevalent in alkaline and strongly acidic conditions.

  • Intramolecular Cyclization (Lactonization): In acidic conditions, the hydroxyl group of the pantoic acid moiety can react with the carboxylic acid group to form a cyclic ester known as pantolactone.[3]

Q3: What is the optimal pH for maintaining the stability of this compound in solution?

A3: this compound is most stable in a neutral to slightly acidic pH range. For long-term storage of the free acid form, a near-neutral pH is recommended to minimize both the conversion to pantolactone (favored in acidic conditions) and hydrolysis (accelerated in alkaline conditions).[3]

Q4: How should I store my this compound solutions for long-term experiments?

A4: To ensure long-term stability, aqueous solutions of this compound should be prepared using sterile, purified water and stored at low temperatures. For maximal stability, it is recommended to store solutions frozen at -20°C or -80°C.[3][4] Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.

Q5: Is there a more stable form of pantothenic acid I can use?

A5: Yes, the calcium salt of pantothenic acid (calcium D-pantothenate) is a more stable, solid form that is commonly used in pharmaceutical preparations and supplements due to its better handling properties.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Loss of Potency in Solution Over Time Inappropriate pH: Solution is too acidic or too alkaline.1. Measure the pH of your solution. 2. Adjust the pH to a near-neutral range (6.0-7.5) using a suitable buffer (e.g., phosphate (B84403) buffer). 3. For future preparations, use a buffered solvent system.
High Storage Temperature: Solution stored at room temperature or refrigerated for an extended period.1. Review your storage conditions. 2. For long-term storage, aliquot your stock solution into smaller volumes and store at -20°C or -80°C.[3] 3. Avoid leaving the solution at room temperature for prolonged periods.
Microbial Contamination: Non-sterile water or handling allowed for microbial growth, which can degrade the vitamin.1. Prepare solutions using sterile, purified water (e.g., water for injection, Milli-Q). 2. Filter-sterilize the final solution using a 0.22 µm filter before storage.[3] 3. Store at temperatures that inhibit microbial growth (≤ -20°C).[3]
Inconsistent Experimental Results Degradation of Stock Solution: The concentration of your active compound is decreasing over time.1. Prepare fresh solutions before each experiment whenever possible. 2. If using a stored stock solution, use aliquots that have not been subjected to multiple freeze-thaw cycles. 3. Periodically check the concentration of your stock solution using a stability-indicating analytical method like HPLC.
Unexpected Peaks in HPLC Analysis Presence of Degradation Products: The unexpected peaks are likely pantolactone or pantoic acid.1. Analyze your sample for the presence of known degradation products by comparing retention times with standards of pantolactone and pantoic acid. 2. Optimize your HPLC method to ensure good separation of the parent compound from its degradation products.[3]
Impurities in the Starting Material: The initial this compound may have contained impurities.1. Analyze a freshly prepared solution of your this compound to establish a baseline chromatogram.

Data Presentation

Thermal Degradation of this compound

The degradation of this compound follows first-order kinetics, with the rate of degradation increasing with temperature.[2][7]

Temperature (°C)Degradation Rate Constant (k)Half-Life (t½)Activation Energy (Ea)Reference
900.0029 min⁻¹239.0 min58.86 kJ/mol[2][7]
1000.0038 min⁻¹182.4 min58.86 kJ/mol[2][7]
1200.0083 min⁻¹83.5 min58.86 kJ/mol[2][7]
Influence of pH on this compound Stability

In acidic or alkaline conditions, up to 40% of the initial amount of this compound can be degraded within one hour in pure aqueous solutions.[1] The stability is considerably reduced compared to its presence in pharmaceutical or food products.[1]

pH RangeGeneral StabilityPrimary Degradation Pathway
Acidic (e.g., < 4)UnstableIntramolecular cyclization to Pantolactone
Near-Neutral (e.g., 6-7.5)Most Stable-
Alkaline (e.g., > 8)UnstableHydrolysis to Pantoic Acid and β-Alanine

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in purified water at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.[3]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.[3]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[3]

  • Thermal Degradation: Store the stock solution at 60°C for 7 days.[3]

  • Photodegradation: Expose the stock solution in a photostability chamber to a light source providing both UV and visible light as per ICH Q1B guidelines.

3. Sample Analysis:

  • At predetermined time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Perform a mass balance calculation to account for the loss of the parent compound.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound and its Degradation Products

This method is designed to separate and quantify this compound, pantoic acid, and pantolactone.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and acetonitrile. A typical starting point is 95:5 (aqueous:acetonitrile).[3][5]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 205 nm or 210 nm.[3][8]

  • Injection Volume: 10-20 µL.

3. Preparation of Standards and Samples:

  • Standard Solutions: Prepare individual stock solutions of this compound, pantoic acid, and pantolactone in the mobile phase. Create a mixed standard solution containing all three compounds at known concentrations.

  • Sample Preparation: Dilute the samples from the stability study with the mobile phase to a concentration within the linear range of the assay. Filter the samples through a 0.45 µm filter before injection.

4. Analysis and Quantification:

  • Inject the standards and samples into the HPLC system.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the amount of this compound and its degradation products by comparing the peak areas with the standard calibration curves.

Mandatory Visualizations

cluster_degradation This compound Degradation Pathways pantothenic_acid This compound pantoic_acid Pantoic Acid pantothenic_acid->pantoic_acid Hydrolysis (Alkaline/Strong Acid) beta_alanine β-Alanine pantothenic_acid->beta_alanine Hydrolysis (Alkaline/Strong Acid) pantolactone Pantolactone pantothenic_acid->pantolactone Intramolecular Cyclization (Acidic) pantolactone->pantothenic_acid Hydrolysis (Neutral/Alkaline)

Caption: Chemical degradation pathways of this compound in aqueous solutions.

cluster_workflow Experimental Workflow for Stability Assessment prep_solution Prepare this compound Aqueous Solution stress_conditions Apply Stress Conditions (pH, Temp, Light) prep_solution->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify Degradation & Determine Kinetics hplc_analysis->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: General workflow for assessing the stability of this compound.

References

Optimizing the concentration of D-pantothenic acid for maximal coenzyme A synthesis in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of D-pantothenic acid concentration in in vitro coenzyme A (CoA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for maximal coenzyme A synthesis in vitro?

A1: The optimal concentration of this compound (vitamin B5) is dependent on the specific pantothenate kinase (PanK) isoform used in your in vitro system, as this is the rate-limiting enzyme in the CoA biosynthetic pathway.[1][2][3] A general starting point is to use a concentration around the Michaelis-Menten constant (Km) of the PanK for pantothenate. For human PanK3, the Km for pantothenate is approximately 14 µM. Using a concentration significantly above the Km may not lead to a proportional increase in CoA synthesis and could potentially lead to substrate inhibition, although this has not been extensively reported for PanK. To determine the precise optimal concentration for your specific experimental conditions, it is recommended to perform a titration experiment, varying the concentration of this compound while keeping other substrates (ATP, cysteine) in excess.

Q2: What are the key components required for an in vitro coenzyme A synthesis reaction?

A2: A typical in vitro CoA synthesis reaction requires the following core components:

  • This compound: The primary substrate.

  • ATP: Provides the phosphate (B84403) group for the initial phosphorylation of pantothenate and is a key energy source for subsequent steps.[4]

  • Cysteine: A required amino acid for the formation of 4'-phosphopantothenoylcysteine.[5]

  • Magnesium ions (Mg2+): A crucial cofactor for pantothenate kinase activity.[6]

  • The necessary enzymes: At a minimum, this includes pantothenate kinase (PanK). For the complete synthesis of CoA from pantothenic acid, a multi-enzyme system is required, including phosphopantothenoylcysteine synthetase (PPCS), phosphopantothenoylcysteine decarboxylase (PPCDC), phosphopantetheine adenylyltransferase (PPAT), and dephospho-CoA kinase (DPCK).[7][8]

  • A suitable buffer: To maintain an optimal pH for enzyme activity, typically around pH 7.5.

Q3: How does feedback inhibition affect coenzyme A synthesis, and how can it be mitigated?

A3: Coenzyme A and its thioester derivatives, such as acetyl-CoA, can act as feedback inhibitors of pantothenate kinase, the first enzyme in the biosynthetic pathway.[2][9] This is a natural regulatory mechanism to control intracellular CoA levels.[8] In an in vitro system, the accumulation of CoA can therefore slow down or halt its own synthesis. To mitigate this, you can:

  • Use a type III PanK, which is generally insensitive to CoA feedback inhibition.

  • If using a mammalian PanK, be aware of the different sensitivities of the isoforms to feedback inhibition. For instance, human PanK1β is the least sensitive, while PanK2 is the most sensitive.[1]

  • Monitor the reaction over time and consider strategies to remove CoA as it is formed, if feasible for your experimental design.

Q4: What are the critical factors to consider for the stability of reagents in the in vitro assay?

A4: The stability of ATP and CoA is crucial for reliable results. ATP can be hydrolyzed, and the thiol group of CoA is susceptible to oxidation. It is recommended to prepare fresh stock solutions of ATP and CoA and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. This compound itself is relatively stable, but prolonged exposure to acidic or alkaline conditions and high temperatures can lead to degradation.[10]

Data Presentation

Table 1: Michaelis-Menten Constants (Km) of Pantothenate Kinase Isoforms for this compound

Pantothenate Kinase IsoformOrganism/TissueKm for Pantothenate (µM)
PanK (Type I)Escherichia coli36
PanKRat Heart18
PanK3 (Type II)Human14 ± 0.1
PanK3(R207W) mutantHuman833 ± 66
PanK (Type II)Staphylococcus aureus23 - 27

This table summarizes the reported Km values, which represent the substrate concentration at which the enzyme reaches half of its maximum velocity. These values are a useful starting point for optimizing the this compound concentration in your in vitro experiments.

Experimental Protocols

Protocol 1: In Vitro Coenzyme A Synthesis Assay

This protocol describes a general method for the in vitro synthesis of coenzyme A using a multi-enzyme system.

Materials:

  • This compound stock solution (e.g., 10 mM)

  • ATP stock solution (e.g., 100 mM)

  • Cysteine stock solution (e.g., 100 mM)

  • MgCl2 stock solution (e.g., 1 M)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Purified enzymes: PanK, PPCS, PPCDC, PPAT, DPCK

  • Nuclease-free water

Procedure:

  • Prepare a reaction master mix on ice. For a 100 µL final reaction volume, combine:

    • 10 µL of 1 M Tris-HCl, pH 7.5 (final concentration: 100 mM)

    • 1 µL of 1 M MgCl2 (final concentration: 10 mM)

    • 6 µL of 100 mM ATP (final concentration: 6 mM)

    • Variable volume of this compound stock solution to achieve the desired final concentration (e.g., for a titration experiment, prepare multiple reactions with final concentrations from 5 µM to 200 µM).

    • Appropriate amounts of each purified enzyme. The optimal enzyme concentrations should be determined empirically.

    • Nuclease-free water to bring the volume to 100 µL.

  • Initiate the reaction by transferring the reaction mixture to a 37°C incubator.

  • Incubate for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction at each time point by adding a quenching agent, such as an equal volume of 10% perchloric acid, and placing the sample on ice.

  • Neutralize the samples with a potassium carbonate solution.

  • Centrifuge the samples to pellet the precipitated protein and potassium perchlorate.

  • Analyze the supernatant for coenzyme A concentration using a suitable method, such as HPLC.

Protocol 2: Pantothenate Kinase (PanK) Activity Assay

This radiometric assay measures the activity of PanK by quantifying the formation of radiolabeled 4'-phosphopantothenate.

Materials:

  • [1-14C]this compound (specific activity, e.g., 22.5 mCi/mmol)

  • ATP stock solution (e.g., 100 mM)

  • MgCl2 stock solution (e.g., 1 M)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Purified PanK enzyme or cell/tissue lysate

  • 10% (v/v) acetic acid

  • DE81 ion-exchange filter disks

  • 1% acetic acid in 95% ethanol (B145695) (wash solution)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube on ice. For a 40 µL final reaction volume, combine:

    • 4 µL of 1 M Tris-HCl, pH 7.4 (final concentration: 100 mM)

    • 0.4 µL of 1 M MgCl2 (final concentration: 10 mM)

    • 1 µL of 100 mM ATP (final concentration: 2.5 mM)

    • A specific amount of [1-14C]this compound (e.g., to a final concentration of 5-45 µM).[11]

    • Enzyme solution (purified PanK or lysate).

    • Nuclease-free water to 40 µL.

  • Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.[11]

  • Terminate the reaction by adding 4 µL of 10% acetic acid in 95% ethanol.[11]

  • Spot an aliquot of the reaction mixture onto a DE81 ion-exchange filter disk.

  • Wash the filter disks three times with 1% acetic acid in 95% ethanol to remove unreacted [14C]pantothenate.

  • Dry the filter disks completely.

  • Place each disk in a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. The counts per minute (CPM) will be proportional to the amount of 4'-phosphopantothenate produced.

Mandatory Visualizations

CoA_Biosynthesis_Pathway pantothenate This compound phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate PanK phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine PPCS phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine PPCDC dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa PPAT co2 CO2 phosphopantetheine->co2 coa Coenzyme A dephospho_coa->coa DPCK atp1 ATP adp1 ADP atp1->adp1 cysteine Cysteine cysteine->phosphopantothenoylcysteine atp2 ATP ppi PPi atp2->ppi atp3 ATP adp2 ADP atp3->adp2

Caption: Coenzyme A Biosynthesis Pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrates, Enzymes) master_mix Assemble Reaction Master Mix reagents->master_mix incubation Incubate at 37°C master_mix->incubation quench Quench Reaction incubation->quench process Process Sample (Neutralize, Centrifuge) quench->process quantify Quantify CoA (e.g., HPLC) process->quantify

Caption: In Vitro CoA Synthesis Workflow.

Troubleshooting_Tree decision decision problem problem solution solution start Low or No CoA Yield check_enzyme Is the enzyme active? start->check_enzyme check_substrates Are substrates intact? check_enzyme->check_substrates Yes problem_enzyme Enzyme Inactivity check_enzyme->problem_enzyme No check_conditions Are reaction conditions optimal? check_substrates->check_conditions Yes problem_substrates Substrate Degradation check_substrates->problem_substrates No problem_feedback Suboptimal Conditions/ Feedback Inhibition check_conditions->problem_feedback No solution_enzyme Use fresh enzyme Check storage conditions Perform activity assay problem_enzyme->solution_enzyme Solution solution_substrates Use fresh ATP/Cysteine Check pantothenate stability problem_substrates->solution_substrates Solution solution_conditions Verify pH and temperature Consider feedback-insensitive PanK Optimize substrate ratios problem_feedback->solution_conditions Solution

Caption: Troubleshooting Low CoA Yield.

Troubleshooting Guide

Problem 1: Low or no detectable coenzyme A synthesis.

  • Possible Cause: Inactive enzyme(s).

    • Troubleshooting Step:

      • Verify the activity of your pantothenate kinase (PanK) using the PanK activity assay (Protocol 2).

      • If using a multi-enzyme system, test the activity of each enzyme individually if possible.

      • Ensure enzymes have been stored correctly (typically at -80°C in a buffer containing a cryoprotectant like glycerol) and have not undergone multiple freeze-thaw cycles.

  • Possible Cause: Degradation of critical substrates.

    • Troubleshooting Step:

      • Prepare fresh stock solutions of ATP and cysteine immediately before setting up the reaction.

      • Ensure this compound solution has been stored properly and is within its expiration date.

  • Possible Cause: Suboptimal reaction conditions.

    • Troubleshooting Step:

      • Verify the pH of your reaction buffer at the reaction temperature (37°C). The optimal pH is generally between 7.0 and 8.5.

      • Confirm the accuracy of your incubator or water bath temperature.

      • Ensure the final concentration of MgCl2 is sufficient (typically 5-10 mM).

Problem 2: Reaction starts but plateaus quickly at a low yield.

  • Possible Cause: Feedback inhibition by the product, coenzyme A.

    • Troubleshooting Step:

      • If using a mammalian PanK, be aware of its sensitivity to CoA. Consider using a PanK isoform that is less sensitive to feedback inhibition, such as PanK1β.[1]

      • Alternatively, if available, use a bacterial type III PanK which is generally insensitive to CoA feedback.

      • Perform a time-course experiment to monitor the reaction rate. A rapid initial rate followed by a sharp decline is indicative of product inhibition.

  • Possible Cause: Depletion of a limiting substrate.

    • Troubleshooting Step:

      • Review the stoichiometry of your reaction. Ensure that ATP and cysteine are in molar excess relative to this compound. A common ratio is to have ATP at a 2-3 fold molar excess.

      • Consider the ATP:pantothenate ratio. The phosphorylation of pantothenate is the first step, and if ATP is limiting, the reaction will not proceed efficiently.

Problem 3: High variability between replicate experiments.

  • Possible Cause: Inaccurate pipetting.

    • Troubleshooting Step:

      • Ensure all pipettes are properly calibrated.

      • For viscous solutions like enzyme stocks in glycerol, consider using reverse pipetting techniques.

      • Prepare a master mix of all common reagents to minimize well-to-well variation.

  • Possible Cause: Assay edge effects in microplates.

    • Troubleshooting Step:

      • Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.

      • If using the outer wells is necessary, ensure proper sealing of the plate during incubation.

Problem 4: Unexpected peaks in HPLC chromatogram.

  • Possible Cause: Contamination of reagents or samples.

    • Troubleshooting Step:

      • Run a blank reaction (without enzyme or a key substrate) to identify any contaminating peaks from your reagents.

      • Ensure that all buffers and water are of high purity (e.g., HPLC grade).

  • Possible Cause: Degradation of coenzyme A.

    • Troubleshooting Step:

      • The thiol group of CoA can form disulfides. Ensure samples are processed promptly after the reaction is stopped.

      • Consider the addition of a reducing agent like DTT or TCEP to your sample before HPLC analysis, if compatible with your column and detection method.

References

Identifying and eliminating common interferences in D-pantothenic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating common interferences during the HPLC analysis of D-pantothenic acid.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues encountered during this compound HPLC analysis.

Question: I am observing a high background or noisy baseline in my chromatogram. What are the potential causes and solutions?

Answer: A high background or noisy baseline can originate from several sources. Here's a systematic approach to troubleshoot this issue:

  • Mobile Phase Contamination: Ensure the use of HPLC-grade solvents and freshly prepared mobile phase. Contaminated or degraded solvents can introduce interfering substances.

  • Detector Issues: Air bubbles in the detector cell can cause significant noise. Purge the detector to remove any trapped air. If the problem persists, the detector lamp may be nearing the end of its lifespan and require replacement.

  • Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing a rising baseline. Flush the column with a strong solvent to remove these contaminants. Using a guard column is a recommended preventative measure.

  • Inadequate Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to a drifting baseline.

Question: My this compound peak is showing fronting or tailing. How can I improve the peak shape?

Answer: Poor peak shape is a common issue in HPLC and can often be resolved by addressing the following:

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.

  • Column Degradation: A void at the column inlet or degradation of the stationary phase can cause peak tailing and splitting. Replacing the column is often the solution.

  • pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjusting the pH of the mobile phase may improve peak shape.

  • Interfering Compounds: Co-eluting impurities can distort the peak shape. Optimize the mobile phase composition or gradient to improve the resolution between this compound and any interfering peaks.

Question: I am analyzing this compound in a complex matrix (e.g., dairy product, biological fluid), and I suspect matrix interference. What are the recommended sample preparation techniques?

Answer: Matrix effects, particularly from proteins, are a primary source of interference in the analysis of this compound from complex samples.[1][2][3] The following sample preparation techniques are commonly employed to mitigate these effects:

  • Protein Precipitation: This is a widely used method to remove the bulk of proteins from the sample. Common precipitating agents include:

    • Zinc Sulfate or Zinc Acetate/Potassium Ferrocyanide: These reagents are effective in precipitating proteins from dairy and other food matrices.[1][3]

    • Acetonitrile (B52724) or Methanol (B129727): Organic solvents are also used for protein precipitation, particularly for biological fluids like plasma and serum.

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than protein precipitation by removing not only proteins but also other interfering substances like salts and phospholipids. C18 cartridges are commonly used for the extraction of this compound.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from lipophilic components of the matrix.

The choice of method depends on the nature of the sample matrix and the required level of cleanliness. For highly complex matrices, a combination of these techniques may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound HPLC analysis?

A1: The most frequently encountered interferences in this compound HPLC analysis include:

  • Matrix Components: Proteins, fats, and other endogenous substances present in the sample matrix (e.g., food, biological fluids, cosmetics) are the primary source of interference.[1][2][3]

  • Pharmaceutical Excipients: In the analysis of pharmaceutical formulations, excipients such as binders, fillers, and coatings can potentially co-elute with or interfere with the detection of this compound.

  • Degradation Products: this compound is susceptible to degradation under acidic, alkaline, and thermal stress. Its degradation products may interfere with the quantification of the parent compound.

  • Contaminants: Impurities from solvents, reagents, or the HPLC system itself can also contribute to interference.

Q2: How can I ensure the stability of this compound during sample preparation and analysis?

A2: this compound is unstable in the presence of acid, alkali, and heat. To minimize degradation:

  • pH Control: Maintain the pH of sample and standard solutions within a stable range, typically avoiding strong acids and bases.

  • Temperature Control: Avoid exposing samples to high temperatures. Store samples and standards at refrigerated or frozen conditions when not in use.

  • Light Protection: Protect solutions from direct light, as photodegradation can occur.

  • Fresh Preparation: Prepare standards and samples fresh whenever possible.

Q3: What is a stability-indicating HPLC method and why is it important for this compound analysis?

A3: A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, which is known to be unstable, a stability-indicating method is crucial to ensure that the analytical results reflect the true concentration of the intact molecule and are not inflated by the presence of co-eluting degradation products.

Q4: I am analyzing a food or biological sample that may contain bound forms of pantothenic acid. How do I ensure I am measuring the total pantothenic acid content?

A4: In many biological matrices, pantothenic acid exists in bound forms such as coenzyme A (CoA) and acyl carrier protein (ACP). To measure the total pantothenic acid content, an enzymatic hydrolysis step is required to liberate the free pantothenic acid from its bound forms. This is typically achieved using enzymes like alkaline phosphatase and pantetheinase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample MatrixSample Preparation MethodAnalyte Recovery (%)RSD (%)Reference
Infant Milk FormulaProtein Precipitation (Acetic Acid and Sodium Acetate)89 - 981.17 - 3.20J M Romera et al., J Dairy Sci, 1996
CosmeticsLLE + Protein Precipitation + SPE> 90Not Specified[Simultaneous determination of pantothenic acid and D-panthenol in cosmetics by high performance liquid chromatography] - PubMed
Multivitamin TabletsSimple Extraction (Phosphate Buffer and Sonication)QuantitativeNot Specified[Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography] - PubMed

Note: This table summarizes available data. A direct head-to-head comparison of different methods on the same matrix is limited in the public literature.

Experimental Protocols

Protocol 1: Protein Precipitation for Dairy Samples

This protocol is a general guideline for the removal of protein interference from dairy products.

  • Sample Weighing: Accurately weigh approximately 5 g of the homogenized dairy sample into a 50 mL centrifuge tube.

  • Dispersion: Add 20 mL of deionized water and vortex thoroughly to disperse the sample.

  • Precipitation:

    • Add 1 mL of Carrez Solution I (15% w/v potassium ferrocyanide). Vortex for 30 seconds.

    • Add 1 mL of Carrez Solution II (30% w/v zinc acetate). Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: The filtered sample is now ready for HPLC injection.

Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol provides a general procedure for cleaning up biological fluids like plasma or serum.

  • Pre-treatment: If necessary, perform a protein precipitation step using acetonitrile (e.g., 1:3 sample to acetonitrile ratio), centrifuge, and collect the supernatant.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.

  • Analysis: The reconstituted sample is ready for HPLC injection.

Mandatory Visualization

TroubleshootingWorkflow start Start: HPLC Analysis Issue issue_peak_shape Poor Peak Shape? start->issue_peak_shape issue_baseline Noisy/Drifting Baseline? start->issue_baseline issue_quantitation Inaccurate Quantitation? start->issue_quantitation peak_fronting Fronting issue_peak_shape->peak_fronting Yes peak_tailing Tailing/Splitting issue_peak_shape->peak_tailing Yes baseline_noise High Noise issue_baseline->baseline_noise Yes baseline_drift Drifting Baseline issue_baseline->baseline_drift Yes quant_matrix Complex Matrix? issue_quantitation->quant_matrix Yes quant_stability Analyte Instability? issue_quantitation->quant_stability Yes sol_overload Dilute Sample peak_fronting->sol_overload sol_column_degradation Replace Column peak_tailing->sol_column_degradation sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph sol_mp_prep Use Fresh HPLC-Grade Solvents baseline_noise->sol_mp_prep sol_degas Degas Mobile Phase / Purge Detector baseline_noise->sol_degas sol_column_flush Flush Column with Strong Solvent baseline_drift->sol_column_flush sol_equilibration Ensure Proper Column Equilibration baseline_drift->sol_equilibration sol_sample_prep Implement Sample Prep (PPT, SPE) quant_matrix->sol_sample_prep sol_stability_control Control pH, Temp, Light quant_stability->sol_stability_control

Caption: Troubleshooting workflow for common HPLC issues.

SamplePrepWorkflow start Start: Complex Sample Matrix matrix_type Identify Matrix Type start->matrix_type dairy Dairy/Food Product matrix_type->dairy biological Biological Fluid matrix_type->biological pharma Pharmaceutical Formulation matrix_type->pharma ppt Protein Precipitation (e.g., Zinc Salt) dairy->ppt hydrolysis Enzymatic Hydrolysis (for bound forms) dairy->hydrolysis biological->ppt spe Solid-Phase Extraction (SPE) biological->spe biological->hydrolysis pharma->spe simple_extraction Simple Dilution/Extraction pharma->simple_extraction analysis HPLC Analysis ppt->analysis spe->analysis lle Liquid-Liquid Extraction (LLE) lle->analysis hydrolysis->ppt Followed by simple_extraction->analysis

Caption: Sample preparation workflow for different matrices.

References

Strategies for enhancing the cellular uptake of D-pantothenic acid in resistant cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying the cellular uptake of D-pantothenic acid, particularly in resistant cell lines.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments.

Issue 1: Low or undetectable uptake of radiolabeled this compound in your cell line.

Possible Cause Suggested Solution
Low expression of the sodium-dependent multivitamin transporter (SMVT/SLC5A6) Quantify SLC5A6 mRNA and protein levels (see Experimental Protocols 2 & 3). If expression is low, consider using a cell line known to have high SMVT expression or genetically engineering your cell line to overexpress SLC5A6.
Mutation in the SLC5A6 gene Sequence the SLC5A6 gene to identify potential mutations that could impair transporter function. Compare the sequence to the reference sequence in public databases.
Feedback inhibition by intracellular Coenzyme A (CoA) High intracellular concentrations of CoA and its thioesters can inhibit pantothenate kinase, the first enzyme in the CoA biosynthesis pathway, thereby reducing the uptake and trapping of pantothenic acid.[1][2][3][4] Consider strategies to modulate intracellular CoA levels.
Incorrect assay conditions Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure the sodium concentration in your uptake buffer is optimal for SMVT activity, as it is a sodium-dependent transporter.[2]
Cell viability issues Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to ensure that the cells are healthy and metabolically active during the uptake experiment.

Issue 2: High variability in uptake measurements between replicates.

Possible Cause Suggested Solution
Inconsistent cell seeding density Ensure uniform cell seeding across all wells of your culture plates. Variations in cell number will lead to inconsistent uptake results.
Inaccurate pipetting Calibrate your pipettes regularly and use precise pipetting techniques, especially when adding small volumes of radiolabeled substrate or inhibitors.
Edge effects in multi-well plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations, which can affect cell growth and uptake.
Incomplete washing Ensure that all unbound radiolabeled substrate is thoroughly removed by performing a sufficient number of wash steps with ice-cold buffer.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound uptake?

A1: Resistance to this compound uptake is primarily attributed to two main factors:

  • Reduced expression or function of the sodium-dependent multivitamin transporter (SMVT), encoded by the SLC5A6 gene. [5][6] This can be due to genetic mutations, epigenetic silencing, or altered transcriptional regulation.

  • Feedback inhibition of pantothenate kinase (PanK) by high intracellular concentrations of Coenzyme A (CoA) and its thioesters. [1][2][3][4][7] PanK is the first enzyme in the CoA biosynthetic pathway, and its inhibition prevents the phosphorylation of pantothenic acid, which is necessary to trap it inside the cell.[1][7]

Q2: How can I enhance the cellular uptake of this compound in a resistant cell line with low SMVT expression?

A2: Several strategies can be employed:

  • Genetic Overexpression: Transfect the cells with a plasmid encoding for human SLC5A6 to increase the number of functional transporters on the cell surface.

  • Pharmacological Modulation: Investigate signaling pathways that regulate SLC5A6 expression. For instance, certain transcription factors may be targeted to upregulate SLC5A6 gene expression.

  • Use of Pantothenic Acid Analogs: Some analogs may utilize alternative transport mechanisms or have a higher affinity for a mutated SMVT.[8][9][10][11]

  • Bypass SMVT: Explore the use of pantothenol (the alcohol analog of pantothenic acid), which may enter cells through different pathways before being converted to pantothenic acid.[1]

Q3: Are there alternative transporters for this compound in mammalian cells?

A3: While SMVT (SLC5A6) is the primary transporter for this compound, some studies suggest the possibility of other, less characterized, transport mechanisms, especially in specific tissues or cell types.[7] However, for most cell lines, SMVT-mediated transport is the dominant pathway.

Q4: How does the intracellular CoA pool affect pantothenic acid uptake?

A4: The intracellular pool of CoA and its thioesters acts as a negative feedback regulator of pantothenate kinase (PanK).[1][2][3][4] When CoA levels are high, PanK activity is inhibited, leading to a decrease in the phosphorylation of intracellular pantothenic acid. This reduces the concentration gradient and subsequently diminishes further uptake.

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol measures the rate of this compound uptake by cultured cells.

Materials:

  • Resistant and control cell lines

  • Complete culture medium

  • 96-well cell culture plates

  • [³H]-D-pantothenic acid

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • Ice-cold wash buffer (e.g., PBS)

  • Scintillation cocktail

  • Scintillation counter

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • Protein quantification assay kit (e.g., BCA assay)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed uptake buffer.

  • Uptake Initiation: Add uptake buffer containing a known concentration of [³H]-D-pantothenic acid to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 2, 5, 10, 15, and 30 minutes).

  • Uptake Termination: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration in each well.

  • Data Analysis: Express the uptake as picomoles of pantothenic acid per milligram of protein per minute.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for SLC5A6 mRNA Expression

This protocol quantifies the relative expression of the SLC5A6 gene.

Materials:

  • Resistant and control cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for SLC5A6 and a reference gene (e.g., GAPDH or ACTB)

  • qRT-PCR instrument

Methodology:

  • RNA Extraction: Extract total RNA from the cell lines using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a cDNA synthesis kit.

  • qRT-PCR: Set up the qRT-PCR reaction by mixing the cDNA, forward and reverse primers for SLC5A6 and the reference gene, and the qRT-PCR master mix.

  • Thermal Cycling: Run the qRT-PCR reaction in a thermal cycler using an appropriate cycling protocol.

  • Data Analysis: Calculate the relative expression of SLC5A6 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Protocol 3: Western Blotting for SLC5A6 Protein Expression

This protocol detects and quantifies the amount of SLC5A6 protein.

Materials:

  • Resistant and control cell lines

  • RIPA buffer with protease inhibitors

  • Protein quantification assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SLC5A6

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Protein Extraction: Lyse the cells in RIPA buffer and collect the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against SLC5A6 and the loading control overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the SLC5A6 signal to the loading control.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Enhancement Strategies problem Low Pantothenic Acid Uptake qRT_PCR qRT-PCR for SLC5A6 mRNA problem->qRT_PCR western_blot Western Blot for SLC5A6 Protein problem->western_blot sequencing SLC5A6 Gene Sequencing problem->sequencing coa_assay Intracellular CoA Measurement problem->coa_assay overexpression SLC5A6 Overexpression qRT_PCR->overexpression pathway_mod Signaling Pathway Modulation qRT_PCR->pathway_mod western_blot->overexpression analogs Use of Pantothenic Acid Analogs sequencing->analogs coa_mod Modulation of CoA Levels coa_assay->coa_mod

Caption: Troubleshooting workflow for low pantothenic acid uptake.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PA This compound SMVT SMVT (SLC5A6) PA->SMVT Uptake PA_in Intracellular Pantothenic Acid SMVT->PA_in PanK Pantothenate Kinase (PanK) PA_in->PanK Phosphorylation Phospho_PA 4'-Phosphopantothenate PanK->Phospho_PA CoA_pathway CoA Biosynthesis Pathway Phospho_PA->CoA_pathway CoA Coenzyme A (CoA) CoA_pathway->CoA CoA->PanK Feedback Inhibition

Caption: this compound uptake and metabolism pathway.

Quantitative Data Summary

Table 1: this compound Uptake in Sensitive vs. Resistant Cell Lines

Cell LineUptake Rate (pmol/mg protein/min)SLC5A6 mRNA (Relative Expression)SLC5A6 Protein (Relative Level)
Sensitive15.2 ± 1.81.00 ± 0.121.00 ± 0.15
Resistant2.5 ± 0.50.21 ± 0.050.18 ± 0.07

Table 2: Effect of SLC5A6 Overexpression on this compound Uptake in Resistant Cells

Cell LineTreatmentUptake Rate (pmol/mg protein/min)
ResistantMock Transfection2.7 ± 0.6
ResistantSLC5A6 Overexpression12.8 ± 1.5

References

Technical Support Center: Troubleshooting Unexpected Phenotypes in Pantothenic Acid Deficient Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with animal models of pantothenic acid (Vitamin B5) deficiency. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected phenotypes in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary role of pantothenic acid, and why is its deficiency expected to cause phenotypes?

A1: Pantothenic acid is a vital precursor for the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. CoA is crucial for the metabolism of carbohydrates, fats, and proteins.[1] Its involvement in the Krebs cycle, fatty acid synthesis and oxidation, and the synthesis of various critical molecules means that a deficiency can lead to widespread systemic effects.[2][3]

Q2: What are the most commonly reported phenotypes in pantothenic acid deficient animal models?

A2: Common phenotypes include growth retardation, graying of fur, skin lesions, and neurological symptoms such as movement disorders.[3][4][5] Reproductive issues, including azoospermia in males and reduced fertility in females, are also frequently observed.[4][6]

Q3: How quickly do deficiency phenotypes typically appear in mice?

A3: The onset of clinical signs can be observed approximately 7 to 10 days after the introduction of a pantothenic acid-deficient diet.[4] However, the timing and severity of specific phenotypes can vary based on the animal's age, strain, and the specific composition of the deficient diet.

Q4: Can pantothenic acid deficiency be lethal?

A4: Yes, severe pantothenic acid deficiency can be lethal. In some studies, Pank2 mutant mice on a pantothenic acid-deficient diet died precipitously.[4][5]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific unexpected phenotypes.

Neurological and Behavioral Abnormalities

Q: My pantothenic acid deficient mice are exhibiting unexpected movement disorders, such as a low-lying pelvis, slow steps, and dragging of the rear limbs. How can I confirm and investigate this phenotype?

A: This phenotype is consistent with some reports in the literature.[4][5] Here’s a step-by-step guide to troubleshoot this observation:

Step 1: Confirm the Phenotype

  • Systematic Observation: Record and quantify the observed motor deficits. This can include scoring the severity of gait abnormalities, measuring the duration of unnatural postures, and assessing spontaneous movement in an open field test.

  • Video Recording: Document the movement patterns for detailed analysis and comparison with control animals.

Step 2: Rule Out Other Causes

  • Animal Health Monitoring: Ensure the animals are not suffering from other health issues that could cause similar symptoms, such as infections or injuries.

  • Diet Composition: Verify the composition of your control and deficient diets to ensure no other nutrient deficiencies or toxicities are present.

Step 3: Biochemical Analysis

  • Measure Coenzyme A Levels: A primary consequence of pantothenic acid deficiency is a reduction in CoA levels. Quantifying CoA in brain tissue can help confirm the biochemical basis of the neurological phenotype.

Step 4: Assess Mitochondrial Function

  • Mitochondrial Respiration: Since CoA is critical for mitochondrial energy metabolism, assessing mitochondrial function in brain tissue can provide insights into the mechanism of neurodegeneration.[7] This can be done by measuring the activity of mitochondrial respiratory chain complexes.

Experimental Protocol: Quantification of Coenzyme A in Tissues

This protocol is adapted from established methods for measuring total CoA levels in animal tissues.[8][9]

  • Tissue Homogenization:

    • Rapidly homogenize 20-40 mg of frozen tissue in ice-cold PBS or another suitable buffer (pH 6.5-8).

    • To deproteinize, use a 10 kDa molecular weight cut-off spin column or a perchloric acid/KOH protocol.

  • Sample Preparation for Total CoA Measurement:

    • Transfer and homogenize the tissue (30-40 mg) in a glass test tube with cold 1 mM KOH for 30 seconds.

    • Add 500 µL of 0.25 M KOH, vortex, and keep on ice. This step hydrolyzes CoA thioesters to yield total CoA.

    • Incubate at 55°C for 2 hours.

    • Add 150 µL of 1 M Trizma-HCl and 10 µL of 100 mM monobromobimane (B13751) (mBBr) and vortex. This derivatizes the free CoA.

  • HPLC Analysis:

    • Use high-pressure liquid chromatography (HPLC) with fluorescence detection to quantify the derivatized CoA.

    • Prepare a standard curve with known concentrations of CoA to accurately determine the amount in your samples.

Dermatological and Hair-Related Phenotypes

Q: I am observing poor grooming, graying of the fur (achromotrichia), and skin lesions in my pantothenic acid deficient model. What is the underlying cause and how can I quantify these changes?

A: These dermatological phenotypes are well-documented consequences of pantothenic acid deficiency.[3][4] The following steps will guide your investigation:

Step 1: Quantify the Phenotype

  • Scoring System: Develop a scoring system to quantify the severity of poor grooming, the extent of fur discoloration, and the size and number of skin lesions.

  • Image Analysis: Use high-resolution imaging to document and analyze the changes in fur and skin over time.

Step 2: Histological Analysis

  • Skin Biopsies: Collect skin biopsies from affected and control animals for histological analysis. This can reveal changes in the epidermis, dermis, and hair follicles.

Step 3: Biochemical Analysis of Skin

  • CoA Levels: Measure CoA levels in skin tissue to correlate the biochemical deficiency with the observed phenotype.

  • Lipid Analysis: As CoA is involved in fatty acid metabolism, analyzing the lipid profile of the skin may reveal abnormalities.

Experimental Protocol: Histological Analysis of Skin

This protocol provides a general guideline for preparing skin samples for histological examination.

  • Sample Collection:

    • Harvest full-thickness skin samples from a consistent location on the back of the mice.

    • Place the skin sample flat on a piece of filter paper (dermis side down) to prevent curling.

  • Fixation:

    • Fix the samples in 10% neutral buffered formalin overnight at 4°C.

  • Processing and Embedding:

    • Transfer the fixed tissue to 70% ethanol.

    • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Sectioning and Staining:

    • Cut 5-7 µm sections and mount on slides.

    • Stain with Hematoxylin and Eosin (H&E) for general morphology.

    • Special stains can be used to visualize specific components like collagen (Masson's trichrome) or mast cells (toluidine blue).

Growth Retardation

Q: My pantothenic acid deficient animals show a significant decrease in body weight compared to controls. How can I systematically track and analyze this?

A: Growth retardation is a hallmark of pantothenic acid deficiency.[4][5] Proper monitoring and analysis are key to understanding this phenotype.

Step 1: Detailed Growth Monitoring

  • Regular Weighing: Weigh the animals at consistent intervals (e.g., weekly) from the start of the deficient diet.

  • Food and Water Intake: Monitor daily food and water consumption to determine if the weight loss is due to reduced intake or metabolic changes.

Step 2: Body Composition Analysis

  • EchoMRI or DEXA: If available, use non-invasive methods like EchoMRI or DEXA to assess changes in fat mass and lean mass.

Step 3: Metabolic Assessment

  • Blood Glucose and Insulin (B600854): Measure fasting blood glucose and insulin levels to assess for hypoglycemia, which has been observed in deficient animals.

  • Energy Expenditure: Use metabolic cages to measure oxygen consumption and carbon dioxide production to determine if there are changes in overall energy expenditure.

Reproductive Issues

Q: I am observing reduced fertility in my pantothenic acid deficient animal models. How can I troubleshoot this?

A: Reproductive impairments are a known consequence of pantothenic acid deficiency.[4][6] A systematic approach is needed to identify the specific cause.

For Male Animals: Step 1: Assess Fertility

  • Mating Studies: Pair deficient and control males with wild-type females and record pregnancy rates and litter sizes.

  • Sperm Analysis: Collect sperm from the epididymis and assess sperm count, motility, and morphology. Azoospermia (absence of mature sperm) has been reported.[4]

Step 2: Hormonal Analysis

For Female Animals: Step 1: Assess Fertility

  • Mating Studies: Pair deficient and control females with wild-type males and monitor for successful pregnancies and litter outcomes.

  • Estrous Cycle Monitoring: Track the estrous cycle through vaginal smears to check for irregularities.

Step 2: Investigate Pregnancy Outcomes

  • Fetal Resorption: Monitor for signs of fetal resorption, which can be an indicator of reproductive failure.

III. Data Presentation

Table 1: Body Weight Changes in Pantothenic Acid Deficient Mice
Age (weeks)Control Group (g)Deficient Group (g)% of Control
724.5 ± 1.221.0 ± 1.585.7%
1428.0 ± 1.822.5 ± 1.780.4%
2130.5 ± 2.023.0 ± 1.975.4%
2932.0 ± 2.223.7 ± 2.174.1%

Data are presented as mean ± SD. Adapted from studies on wild-type mice fed a pantothenic acid-deficient diet.[4]

Table 2: Coenzyme A Levels in Tissues of Pantothenic Acid Deficient Mice
Tissue% Reduction in CoA Levels
Liver18% - 45%
Kidney23%
Spleen21%
Heart38%
Skeletal Muscle66%

Data compiled from studies on mice maintained on a pantothenic acid-deficient diet for 65 to 105 days.[10][11]

IV. Visualizations

Signaling Pathway

Coenzyme A Biosynthesis Pathway cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Cysteine Addition cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Adenylylation cluster_4 Step 5: Phosphorylation Pantothenic Acid Pantothenic Acid 4'-Phosphopantothenic Acid 4'-Phosphopantothenic Acid Pantothenic Acid->4'-Phosphopantothenic Acid PANK1-4 (Pantothenate Kinase) 4'-Phosphopantothenoyl-cysteine 4'-Phosphopantothenoyl-cysteine 4'-Phosphopantothenic Acid->4'-Phosphopantothenoyl-cysteine PPCS (Phosphopantothenoylcysteine Synthetase) 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoyl-cysteine->4'-Phosphopantetheine PPCDC (Phosphopantothenoylcysteine Decarboxylase) Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT (Phosphopantetheine Adenylyltransferase) Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK (Dephospho-CoA Kinase) Troubleshooting Workflow for Unexpected Phenotypes Observe Unexpected Phenotype Observe Unexpected Phenotype Systematically Quantify Phenotype Systematically Quantify Phenotype Observe Unexpected Phenotype->Systematically Quantify Phenotype Review Literature for Similar Findings Review Literature for Similar Findings Systematically Quantify Phenotype->Review Literature for Similar Findings Rule Out Confounding Factors Rule Out Confounding Factors Review Literature for Similar Findings->Rule Out Confounding Factors Diet Composition Verified? Diet Composition Verified? Rule Out Confounding Factors->Diet Composition Verified? Animal Health Normal? Animal Health Normal? Diet Composition Verified?->Animal Health Normal? Yes Modify Experimental Protocol Modify Experimental Protocol Diet Composition Verified?->Modify Experimental Protocol No Investigate Underlying Mechanism Investigate Underlying Mechanism Animal Health Normal?->Investigate Underlying Mechanism Yes Animal Health Normal?->Modify Experimental Protocol No Biochemical Analysis (e.g., CoA levels) Biochemical Analysis (e.g., CoA levels) Investigate Underlying Mechanism->Biochemical Analysis (e.g., CoA levels) Histological Analysis Histological Analysis Investigate Underlying Mechanism->Histological Analysis Metabolic and Functional Assays Metabolic and Functional Assays Investigate Underlying Mechanism->Metabolic and Functional Assays Continue with Investigation Continue with Investigation Biochemical Analysis (e.g., CoA levels)->Continue with Investigation Histological Analysis->Continue with Investigation Metabolic and Functional Assays->Continue with Investigation Pantothenic Acid Deficiency and Downstream Effects Pantothenic Acid Deficiency Pantothenic Acid Deficiency Reduced Coenzyme A Synthesis Reduced Coenzyme A Synthesis Pantothenic Acid Deficiency->Reduced Coenzyme A Synthesis Impaired Mitochondrial Function Impaired Mitochondrial Function Reduced Coenzyme A Synthesis->Impaired Mitochondrial Function Altered Fatty Acid Metabolism Altered Fatty Acid Metabolism Reduced Coenzyme A Synthesis->Altered Fatty Acid Metabolism Disrupted Krebs Cycle Disrupted Krebs Cycle Reduced Coenzyme A Synthesis->Disrupted Krebs Cycle Reproductive Failure Reproductive Failure Reduced Coenzyme A Synthesis->Reproductive Failure Neurological Deficits Neurological Deficits Impaired Mitochondrial Function->Neurological Deficits Dermatological Issues Dermatological Issues Altered Fatty Acid Metabolism->Dermatological Issues Growth Retardation Growth Retardation Disrupted Krebs Cycle->Growth Retardation

References

Characterization of D-pantothenic acid degradation products and their assay interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-pantothenic acid. It focuses on the characterization of its degradation products and their potential interference with common analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound I should be aware of?

A1: The most common non-enzymatic degradation product of this compound is pantolactone . This occurs through an intramolecular esterification (lactonization) under acidic conditions, where the hydroxyl group attacks the carboxylic acid group. This reaction is reversible, and the equilibrium is pH-dependent. In the presence of microorganisms, this compound can be hydrolyzed to pantoic acid and β-alanine .[1]

Q2: What conditions promote the degradation of this compound?

A2: this compound is susceptible to degradation under several conditions:

  • Acidic pH: Favors the formation of pantolactone.[1][2]

  • Alkaline pH: Can also lead to degradation, with reports of up to 40% degradation within an hour in pure aqueous solutions at both acidic and alkaline pH.[2][3]

  • Elevated Temperatures: Accelerates the rate of degradation through hydrolysis and other pathways.[1]

  • Moisture: Being hygroscopic, the presence of water can facilitate hydrolytic degradation.[1]

  • Oxidizing Agents: Can lead to the formation of various oxidation products.

  • Light: Exposure to light, particularly UV, can contribute to degradation.

Q3: How do this compound degradation products interfere with analytical assays?

A3: Degradation products can significantly interfere with certain analytical methods, leading to inaccurate quantification.

  • Microbiological Assays: These assays, which typically use microorganisms like Lactobacillus plantarum, are susceptible to interference. Some degradation products may possess biological activity that can either promote or inhibit microbial growth, leading to erroneous results. For instance, if pantolactone can be utilized by the microorganism, it could lead to an overestimation of the this compound content. Conversely, other degradation products might be toxic to the microorganism, causing an underestimation.

  • Non-specific Spectrophotometric or Titrimetric Assays: These methods may not be able to distinguish between the parent this compound and its degradation products, especially if the degradation product contains the same chromophore or reactive group.

  • Chromatographic Assays (HPLC, LC-MS): High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods, when properly developed and validated, are typically "stability-indicating." This means they can separate the parent drug from its degradation products, allowing for accurate quantification of this compound without interference.[4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in this compound quantification.
Possible Cause Troubleshooting Steps
Sample Degradation 1. Review sample handling and storage procedures. Ensure samples are protected from light, stored at appropriate temperatures (cool and dry), and have not been exposed to extreme pH conditions.[1] 2. If degradation is suspected, analyze the sample using a stability-indicating HPLC method to identify and quantify any degradation products.
Assay Interference 1. If using a microbiological assay, consider the possibility of interference from degradation products.[7] 2. Cross-validate your results with a more specific method like HPLC or LC-MS/MS.[4][5][6][7]
Improper Sample Preparation 1. For microbiological assays, ensure that the extraction procedure is appropriate for your sample matrix and effectively liberates this compound without causing degradation.[8] 2. For HPLC analysis, ensure the sample is fully dissolved in the mobile phase and filtered to remove particulates.
Issue 2: Unexpected peaks observed in HPLC chromatograms.
Possible Cause Troubleshooting Steps
Presence of Degradation Products 1. Compare the chromatogram of the problematic sample with that of a fresh, undegraded standard. 2. Perform a forced degradation study on a this compound standard to generate degradation products and compare their retention times with the unexpected peaks. 3. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to the expected masses of potential degradation products.
Contamination 1. Check all solvents, reagents, and glassware for potential sources of contamination. 2. Inject a blank (mobile phase) to ensure the system is clean.
Matrix Effects 1. If analyzing a complex sample matrix, perform a spike and recovery experiment to assess for matrix interference. 2. Optimize the sample preparation procedure to remove interfering substances.

Data on this compound Degradation

The following table summarizes the results of a typical forced degradation study on this compound. The percentage of degradation can vary depending on the exact experimental conditions.

Stress Condition Reagents/Conditions Primary Degradation Product(s) Illustrative Degradation (%)
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursPantolactone15 - 30%
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursPantoic acid, β-alanine20 - 40%
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursVarious oxidative products10 - 25%
Thermal Degradation 60°C for 7 daysPantolactone and others5 - 15%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound standard

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath or incubator

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a portion of the stock solution at 60°C for 7 days.

  • Control Sample: Keep a portion of the stock solution under normal storage conditions.

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Analyze all samples, including the control, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To separate and quantify this compound in the presence of its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 2.5 with phosphoric acid) and acetonitrile. A common starting point is a 95:5 (aqueous:acetonitrile) ratio.[1][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 205 nm.[1]

  • Injection Volume: 10 µL.[1]

Procedure:

  • Prepare standard solutions of this compound and, if available, its primary degradation products (e.g., pantolactone) at known concentrations.

  • Prepare samples for analysis, ensuring they are dissolved in the mobile phase and filtered.

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify the peaks based on their retention times and peak areas compared to the standards.

Protocol 3: Microbiological Assay of this compound (Based on AOAC Method)

Objective: To determine the concentration of this compound using a microbiological growth assay.

Materials:

  • Lactobacillus plantarum ATCC 8014

  • Pantothenate Assay Medium (prepared according to AOAC guidelines)[8][9]

  • This compound standard solutions of known concentrations

  • Sterile test tubes and pipettes

  • Incubator (35-37°C)[8]

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Subculture Lactobacillus plantarum in a suitable broth and prepare a standardized cell suspension.[9]

  • Assay Tube Preparation: To a series of sterile test tubes, add increasing amounts of the this compound standard solution. To another series of tubes, add different dilutions of the sample to be tested.

  • Medium Addition: Add 5 mL of the Pantothenate Assay Medium to each tube and adjust the final volume to 10 mL with distilled water.[8]

  • Sterilization: Sterilize the tubes by autoclaving.[8]

  • Inoculation: Inoculate each tube (except for uninoculated blanks) with one drop of the prepared Lactobacillus plantarum inoculum.

  • Incubation: Incubate all tubes at 35-37°C for 18-24 hours.[8]

  • Measurement: Measure the growth of the bacteria in each tube by determining the turbidity using a spectrophotometer.

  • Calculation: Create a standard curve by plotting the turbidity against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their turbidity values on the standard curve.[8]

Visualizations

cluster_degradation This compound Degradation Pathways D-Pantothenic_Acid D-Pantothenic_Acid Pantolactone Pantolactone D-Pantothenic_Acid->Pantolactone Acidic pH, Heat (Intramolecular Esterification) Pantoic_Acid Pantoic_Acid D-Pantothenic_Acid->Pantoic_Acid Microbial/Base Hydrolysis Beta_Alanine Beta_Alanine D-Pantothenic_Acid->Beta_Alanine Microbial/Base Hydrolysis Oxidative_Products Oxidative_Products D-Pantothenic_Acid->Oxidative_Products Oxidizing Agents Pantolactone->D-Pantothenic_Acid Neutral/Alkaline pH (Hydrolysis)

Caption: Major degradation pathways of this compound.

cluster_workflow Troubleshooting Assay Interference Workflow Start Inconsistent Assay Results Check_Degradation Suspect Degradation? Start->Check_Degradation Stability_HPLC Run Stability-Indicating HPLC Analysis Check_Degradation->Stability_HPLC Yes Review_Protocols Review Sample Prep and Assay Protocols Check_Degradation->Review_Protocols No Identify_Products Identify and Quantify Degradation Products Stability_HPLC->Identify_Products Cross_Validate Cross-Validate with Specific Method (HPLC/LC-MS) Identify_Products->Cross_Validate End_Accurate Accurate Quantification Cross_Validate->End_Accurate End_Inaccurate Inaccurate Results: Re-evaluate Method Review_Protocols->End_Inaccurate

Caption: Workflow for troubleshooting assay interference.

References

Quality control and validation procedures for a new D-pantothenic acid assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on quality control, validation, and troubleshooting for the successful implementation of a new D-pantothenic acid (Vitamin B5) assay.

Frequently Asked Questions (FAQs)

Q1: What are the critical validation parameters I need to assess for my new this compound assay?

A1: According to international guidelines such as the ICH M10 and FDA bioanalytical method validation guidance, a full validation of a bioanalytical method should demonstrate its suitability for its intended purpose.[1][2][3] Key parameters to evaluate include:

  • Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Accuracy and Precision: Accuracy measures the closeness of the results to the true value, while precision reflects the reproducibility of the measurements.[4]

  • Calibration Curve: This demonstrates the relationship between the instrument response and the known concentration of the analyte.

  • Limits of Quantitation (LLOQ and ULOQ): The lowest and highest concentrations of the analyte in a sample that can be reliably determined with acceptable precision and accuracy.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[1]

  • Matrix Effect: The influence of the biological matrix on the analytical response of the analyte.[4]

Q2: What are the typical acceptance criteria for these validation parameters?

A2: While specific criteria may vary based on the regulatory body and the nature of the assay, the following table summarizes generally accepted criteria based on FDA and ICH guidelines.

Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.
Precision The relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[5]
Linearity (Correlation Coefficient) r² ≥ 0.99 is generally considered acceptable.[6][7][8]
Recovery Consistent and reproducible recovery is expected. For many applications, recovery between 80-120% is acceptable.[5]

Q3: What are the common analytical methods for this compound determination?

A3: The most common methods for this compound analysis include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A widely used method that separates pantothenic acid from other components before quantification.[9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for complex matrices and low concentrations.[5][6][11]

  • Microbiological Assay: A traditional method that relies on the growth of a specific microorganism that requires pantothenic acid for its proliferation.[12][13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis using HPLC-based methods.

HPLC System and Chromatography Issues

Problem: Fluctuating or Drifting Baseline

  • Possible Cause:

    • Contaminated mobile phase.

    • Air bubbles in the pump or detector.

    • Leaking pump seals or fittings.[15]

    • Column temperature fluctuations.

  • Solution:

    • Prepare fresh mobile phase and degas it thoroughly.

    • Purge the pump to remove any air bubbles.

    • Inspect the system for any leaks and tighten or replace fittings as necessary.[16]

    • Use a column oven to maintain a stable temperature.[15]

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause:

    • Tailing: Interaction of the analyte with active sites on the column, or a void in the column packing.[17][18]

    • Fronting: Column overload or sample solvent being stronger than the mobile phase.

    • Splitting: Clogged inlet frit or a void at the head of the column.[18]

  • Solution:

    • For Tailing: Use a high-purity silica (B1680970) column, add a competing base to the mobile phase, or operate at a lower pH. If a void is suspected, replace the column.

    • For Fronting: Reduce the sample concentration or inject a smaller volume. Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase.

    • For Splitting: Reverse flush the column to try and dislodge any particulates from the frit. If the problem persists, replace the frit or the column.

Problem: Inconsistent Retention Times

  • Possible Cause:

    • Changes in mobile phase composition.[15]

    • Fluctuations in pump flow rate.

    • Column aging or contamination.

    • Inconsistent column temperature.

  • Solution:

    • Ensure the mobile phase is prepared accurately and consistently.

    • Check the pump for proper operation and perform any necessary maintenance.

    • Flush the column with a strong solvent to remove contaminants, or replace the column if it is old.

    • Use a column oven to ensure a constant temperature.

Troubleshooting_Flowchart start Start Troubleshooting issue Identify Chromatographic Issue start->issue baseline Baseline Instability issue->baseline Baseline peak_shape Poor Peak Shape issue->peak_shape Peak Shape retention_time Inconsistent Retention Time issue->retention_time Retention Time check_mobile_phase Check Mobile Phase (Fresh, Degassed) baseline->check_mobile_phase check_column Evaluate Column Condition peak_shape->check_column check_pump Verify Pump Performance retention_time->check_pump check_leaks Inspect for Leaks check_mobile_phase->check_leaks resolve Issue Resolved check_leaks->resolve check_column->check_mobile_phase check_pump->check_mobile_phase

Experimental Protocols

Sample Preparation for this compound in Fortified Food Products

This protocol is a general guideline and may need optimization for specific food matrices.

  • Homogenization: Weigh an appropriate amount of the homogenized food sample into a centrifuge tube.

  • Extraction: Add an extraction solution (e.g., water or a mild acidic buffer) to the sample. For samples where pantothenic acid may be bound, enzymatic hydrolysis with enzymes like papain and diastase (B600311) may be necessary.[12]

  • Heat Treatment: Heat the sample in a water bath to aid in the extraction process.[6]

  • Centrifugation: Centrifuge the sample to pellet solid materials.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulates before injection into the HPLC system.

HPLC-MS/MS Method for this compound Analysis

This is an example method and should be optimized for your specific instrument and application.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate pantothenic acid from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Pantothenic Acid: Monitor appropriate precursor and product ions (e.g., m/z 220.1 -> 90.1).

      • Internal Standard (e.g., Hopantenic Acid): Monitor appropriate precursor and product ions.[6]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenize Homogenize Sample extract Extract with Solvent (and/or Enzyme) heat Heat Treatment centrifuge Centrifuge filter Filter Supernatant inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation detect Mass Spectrometric Detection integrate Integrate Peak Areas detect->integrate quantify Quantify Concentration

Validation Data Summary

The following tables provide examples of expected quantitative data from a validated this compound assay.

Table 1: Linearity

Concentration (µg/mL)Peak Area Response
0.515,234
1.030,156
2.575,890
5.0151,234
10.0302,567
Correlation Coefficient (r²) 0.9995

Based on a study by Lafont et al. (2004), a linear calibration curve was achieved between 0.5 and 10 µg/ml.[6]

Table 2: Precision and Accuracy

Nominal Concentration (µg/mL)Mean Measured Concentration (µg/mL)Accuracy (%)Precision (%RSD)
Intra-Assay (n=8)
1.01.02102.04.8
5.04.9599.03.5
10.010.1101.02.9
Inter-Assay (n=4)
1.01.05105.06.4
5.05.10102.05.1
10.09.8598.54.5

Intra-assay and inter-assay precision for a this compound LC-MS method were reported to be 4.8% and 6.4% respectively.[6]

Table 3: Recovery

MatrixSpiked Concentration (µg/g)Measured Concentration (µg/g)Recovery (%)
Infant Formula5.04.7595.0
Fortified Cereal10.09.8098.0
Milk Powder2.01.9095.0

Recoveries of spiked samples were reported to be above 95% in a study on fortified food products.[6]

References

Overcoming matrix effects in LC-MS/MS quantification of D-pantothenic acid in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS quantification of D-pantothenic acid (Vitamin B5) in plasma. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound in plasma?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. In the analysis of this compound in plasma, endogenous components like phospholipids (B1166683), salts, and proteins can interfere with the ionization process in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[3][4]

Q2: What are the typical signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different plasma samples.[5]

  • Low or inconsistent recovery of this compound during method validation.

  • Inconsistent peak areas for the same concentration of this compound across different sample preparations.[5]

  • A significant difference between the slope of the calibration curve prepared in a pure solvent versus one prepared in a plasma matrix (matrix-matched calibration).

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A3: A stable isotope-labeled internal standard, such as this compound-¹³C₃,¹⁵N, is considered the gold standard for quantitative bioanalysis.[6][7] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of matrix effects.[6] By adding a known concentration of the SIL-IS to all samples, standards, and quality controls, it effectively compensates for variability in sample preparation and ionization, leading to highly accurate and precise results.[6][8]

Q4: Can I just dilute my plasma sample to reduce matrix effects?

A4: Sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[9] However, this strategy is only feasible when the concentration of this compound in the sample is high enough to remain above the method's limit of quantitation after dilution.[3][9] For low-concentration samples, dilution may compromise the sensitivity of the assay.

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS assay for this compound in plasma.

Issue 1: Poor Peak Shape and Inconsistent Retention Time

This may indicate chromatographic interference from matrix components.

  • Possible Cause: Co-elution of this compound with interfering compounds from the plasma matrix.

  • Solution: Optimize Chromatographic Separation.

    • Modify the Gradient: Adjust the mobile phase gradient to better separate this compound from early-eluting polar interferences and late-eluting non-polar interferences like phospholipids.[10]

    • Change Mobile Phase pH: Altering the pH of the mobile phase can change the retention behavior of both this compound and interfering compounds, potentially improving separation.[10]

    • Evaluate Different Column Chemistries: Consider a column with a different stationary phase, such as a polar-embedded C18 or a HILIC column, which can offer alternative selectivity and better retention for polar analytes like this compound.[10]

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

This is a classic sign of variable matrix effects between samples.

  • Possible Cause: Inconsistent sample cleanup, leading to varying levels of matrix components in the final extract.

  • Solution: Enhance Sample Preparation.

    • Protein Precipitation (PPT): While simple, PPT is often not effective at removing phospholipids, a major source of matrix effects in plasma. If using PPT, consider specialized phospholipid removal plates or cartridges (e.g., HybridSPE®).[11]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT but may have lower recovery for a polar analyte like this compound.[9] Optimization of the extraction solvent and pH is critical.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[12][13] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can offer high selectivity for this compound while efficiently removing phospholipids and other interferences.[13]

Issue 3: Inaccurate Results (Bias) in Quantification

This suggests a consistent ion suppression or enhancement that is not being adequately corrected.

  • Possible Cause: The chosen internal standard is not effectively compensating for the matrix effect, or a matrix-matched calibration curve is not being used.

  • Solution: Implement Robust Calibration and Internal Standardization.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[3][6] The SIL-IS will experience the same ionization suppression or enhancement as this compound, leading to an accurate ratio-based quantification.

    • Method of Standard Addition: This method can correct for matrix effects by creating a calibration curve within each sample.[9][14] While accurate, it is time-consuming and may not be practical for high-throughput analysis.

    • Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare calibration standards in a blank plasma matrix that is free of this compound.[4] This helps to mimic the matrix effect seen in the unknown samples.

Experimental Protocols & Data

Sample Preparation Method Comparison

The following table summarizes the effectiveness of common sample preparation techniques for plasma analysis.

Sample Preparation MethodTypical Analyte RecoveryPhospholipid Removal EfficiencyThroughput
Protein Precipitation (Acetonitrile) High (>90%)Low (<20%)High
Liquid-Liquid Extraction (LLE) Variable (50-90%)ModerateModerate
Solid-Phase Extraction (SPE) High (>85%)High (>95%)Moderate to High
HybridSPE® Phospholipid Removal High (>90%)Very High (>99%)High

Data is generalized from literature and may vary based on specific protocol optimization.[9][15]

Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol provides a starting point for developing a robust SPE method for this compound in plasma.

1. Materials and Reagents:

  • Human plasma

  • This compound analytical standard

  • This compound-¹³C₃,¹⁵N internal standard (or other suitable SIL-IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Mixed-mode SPE cartridges (e.g., Oasis PRiME MCX)[13]

2. Sample Pre-treatment:

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 20 µL of the SIL-IS working solution (e.g., 100 ng/mL).

  • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

3. Solid-Phase Extraction Procedure:

  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elute: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient might start at 2% B, ramp to 95% B, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Q1/Q3 (e.g., m/z 220.1 -> 90.1)

    • SIL-IS: Q1/Q3 (e.g., m/z 224.1 -> 94.1)

Visual Workflow and Logic Diagrams

experimental_workflow LC-MS/MS Experimental Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add SIL-Internal Standard plasma->is_add ppt Protein Precipitation / Lysis is_add->ppt spe Solid-Phase Extraction (SPE) ppt->spe dry Dry-down spe->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: A typical experimental workflow for the quantification of this compound in plasma.

troubleshooting_matrix_effects Troubleshooting Matrix Effects cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_solutions Mitigation Strategies start Problem Observed: Inaccurate or Irreproducible Results post_infusion Post-Column Infusion Reveals Ion Suppression Zone? start->post_infusion matrix_factor Calculate Matrix Factor (Post-extraction Spike) post_infusion->matrix_factor mf_check Is Matrix Effect > ±15%? matrix_factor->mf_check optimize_lc Optimize Chromatography (Separate Analyte from Suppression Zone) mf_check->optimize_lc Yes use_sil_is Use Stable Isotope-Labeled IS mf_check->use_sil_is No, but variability is high end Validated Method: Accurate & Reproducible Results mf_check->end No, and results are reproducible improve_sp Improve Sample Prep (e.g., SPE, Phospholipid Removal) optimize_lc->improve_sp improve_sp->use_sil_is use_sil_is->end

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS bioanalysis.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis for Complete Release of Bound Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic hydrolysis of bound pantothenic acid, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is bound pantothenic acid and why is enzymatic hydrolysis necessary for its analysis?

A1: In most biological samples, including foods and tissues, pantothenic acid (Vitamin B5) exists in bound forms, primarily as part of Coenzyme A (CoA) and acyl carrier proteins (ACP).[1][2] These larger molecules are not directly measurable by most analytical techniques. Enzymatic hydrolysis is a crucial step to liberate free pantothenic acid from these bound forms, allowing for accurate quantification.[1][3]

Q2: What are the common enzymes used for the release of bound pantothenic acid?

A2: A combination of enzymes is often used to ensure the complete breakdown of CoA and other bound forms. The most effective approach typically involves a mixture of alkaline phosphatase and pantetheinase.[4][5] Alkaline phosphatase acts on the phosphate (B84403) groups, while pantetheinase cleaves the pantetheine (B1680023) moiety. Some protocols also utilize enzymes like papain and amylase, particularly for complex food matrices, to aid in the breakdown of proteins and carbohydrates that may entrap the vitamin.[6]

Q3: What are the different analytical methods to quantify pantothenic acid after hydrolysis?

A3: Several methods are available for the quantification of pantothenic acid. Microbiological assays, using organisms like Lactobacillus plantarum, are a traditional and practical method.[1] However, instrumental methods such as High-Performance Liquid Chromatography (HPLC) with UV or diode array detection, and more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are now widely used due to their higher selectivity, sensitivity, and speed.[7][8][9]

Q4: How does the food matrix affect the enzymatic hydrolysis process?

A4: The food matrix can significantly impact the efficiency of enzymatic hydrolysis. Proteins and carbohydrates can create a complex network that physically entraps pantothenic acid, hindering enzyme access.[10] Components of the matrix can also act as enzyme inhibitors. Therefore, sample preparation is a critical step to disrupt the matrix and may require additional enzymes like proteases and amylases to improve the release of the vitamin.[6][11]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Recovery of Pantothenic Acid Incomplete enzymatic hydrolysis.- Ensure optimal enzyme concentrations, pH, and temperature as specified in the protocol.[12]- Increase incubation time.[6]- Use a combination of alkaline phosphatase and pantetheinase for complete CoA breakdown.[4][5]- For complex matrices, consider pre-treatment with proteases or amylases.[6]
Degradation of pantothenic acid.- Pantothenic acid is unstable at acidic and alkaline pH and elevated temperatures.[5] Ensure pH is maintained within the optimal range for the enzymes and avoid excessive heat treatment.
Inefficient extraction from the sample matrix.- Optimize the homogenization and extraction steps to ensure complete disruption of the sample matrix.[8]- Use appropriate extraction solvents.
High Variability in Results Inconsistent enzyme activity.- Prepare fresh enzyme solutions for each batch of experiments.- Ensure proper storage of enzyme stocks according to the manufacturer's instructions.- Verify the specific activity of the enzyme lot.
Matrix interference.- For complex samples like dairy products, protein precipitation may be necessary prior to analysis.[8]- Utilize analytical methods with higher selectivity, such as LC-MS/MS, to minimize matrix effects.[9]
Inconsistent sample preparation.- Ensure uniform homogenization and representative subsampling of the material.
Enzyme Inhibition Presence of inhibitors in the sample.- Dilute the sample extract to reduce the concentration of inhibitors.- Perform a dialysis or desalting step on the sample extract prior to enzymatic treatment.
Incorrect buffer composition.- Ensure the buffer composition and ionic strength are optimal for the specific enzymes being used.
Baseline Noise or Interfering Peaks in Chromatography Incomplete sample cleanup.- Incorporate a solid-phase extraction (SPE) step after hydrolysis to remove interfering substances.- Optimize the chromatographic conditions (e.g., mobile phase composition, gradient) to improve separation.
Contamination from enzymes.- Some enzyme preparations may contain endogenous pantothenic acid.[1] Run an enzyme blank (without sample) to assess and correct for any background levels.

Experimental Protocol: Enzymatic Hydrolysis of Bound Pantothenic Acid

This protocol provides a general framework for the enzymatic release of pantothenic acid from food and biological samples. Optimization may be required for specific sample matrices.

1. Materials and Reagents

  • Alkaline Phosphatase

  • Pantetheinase (or a pigeon liver extract containing it)[5]

  • Tris-HCl buffer (or other suitable buffer, pH 8.0)

  • Sample homogenizer

  • Water bath or incubator

  • Centrifuge

  • HPLC or LC-MS/MS system

2. Enzyme Solution Preparation

  • Prepare stock solutions of alkaline phosphatase and pantetheinase in a suitable buffer (e.g., Tris-HCl).

  • The optimal concentration of each enzyme should be determined empirically, but a starting point can be based on the manufacturer's recommendations or literature values.

3. Sample Preparation

  • Homogenize a known weight of the solid sample in an appropriate buffer. For liquid samples, they can often be used directly or after dilution.

  • For high-protein samples, a deproteination step using agents like acetic acid or zinc sulfate (B86663) may be necessary.[7][8]

4. Enzymatic Hydrolysis

  • To the homogenized sample, add the enzyme solutions.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2-24 hours).[6] The optimal time should be determined to ensure complete hydrolysis.

  • After incubation, stop the reaction by heat inactivation (e.g., heating at 100°C for a short period) or by adding a precipitating agent like an acid.[6]

5. Post-Hydrolysis Sample Processing

  • Centrifuge the sample to pellet any precipitates.

  • Filter the supernatant through a suitable filter (e.g., 0.45 µm) before analysis.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.

6. Analysis

  • Analyze the free pantothenic acid in the processed sample using a validated analytical method such as HPLC or LC-MS/MS.[7][8][9]

Recommended Enzyme Conditions for Hydrolysis
EnzymeSourceTypical ConcentrationBufferpHTemperature (°C)Incubation Time (hours)
Alkaline Phosphatase Various1-10 U/mLTris-HCl8.0-10.0372-24
Pantetheinase Pigeon Liver ExtractVariesTris-HCl7.0-8.0372-24
Papain Papaya40 mg/g sample[6]Acetate Buffer6.0-7.03724
Amylase (Diastase) Fungal/Bacterial40 mg/g sample[6]Acetate Buffer5.0-7.03724

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Sample (Food, Tissue, etc.) Homogenization Homogenization in Buffer Sample->Homogenization Deproteination Deproteination (if necessary) Homogenization->Deproteination Add_Enzymes Addition of Enzymes (e.g., Alkaline Phosphatase & Pantetheinase) Deproteination->Add_Enzymes Incubation Incubation (e.g., 37°C, 2-24h) Add_Enzymes->Incubation Reaction_Stop Stop Reaction (Heat or Acid) Incubation->Reaction_Stop Centrifugation Centrifugation Reaction_Stop->Centrifugation Filtration Filtration Centrifugation->Filtration SPE Solid-Phase Extraction (Optional) Filtration->SPE Analysis Quantification (HPLC, LC-MS/MS) SPE->Analysis

Caption: Experimental workflow for enzymatic release and analysis of pantothenic acid.

Pantothenic_Acid_Metabolism cluster_ingestion Dietary Intake & Digestion cluster_absorption Absorption & Cellular Uptake cluster_activation Biosynthesis of Coenzyme A cluster_function Biological Function Dietary_CoA Dietary Bound Forms (Coenzyme A, Acyl Carrier Protein) Hydrolysis Intestinal Hydrolysis (Pyrophosphatase, Phosphatase, Pantetheinase) Dietary_CoA->Hydrolysis Digestion Free_PA Free Pantothenic Acid Hydrolysis->Free_PA Absorption Intestinal Absorption Free_PA->Absorption PANK Phosphorylation (Pantothenate Kinase - PANK) Absorption->PANK Phospho_PA 4'-Phosphopantothenate PANK->Phospho_PA Intermediate_Steps Intermediate Enzymatic Steps Phospho_PA->Intermediate_Steps CoA Coenzyme A (Biologically Active Form) Intermediate_Steps->CoA Metabolic_Reactions Metabolic Reactions (Fatty Acid, Carbohydrate, Protein Metabolism) CoA->Metabolic_Reactions

Caption: Overview of pantothenic acid metabolism from dietary intake to active coenzyme A.

References

Troubleshooting low yields in the microbial production of D-pantothenic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the microbial production of D-pantothenic acid. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound yield unexpectedly low?

Low yields in this compound fermentation can stem from several factors, ranging from suboptimal media composition to inhibitory byproduct accumulation. Key areas to investigate include:

  • Inadequate Precursor Supply: The biosynthesis of this compound is highly dependent on the availability of its precursors, primarily β-alanine and pantoate (derived from α-ketoisovalerate). Insufficient concentrations of these precursors in the fermentation medium can directly limit the final product titer.[1][2]

  • Suboptimal Fermentation Conditions: Parameters such as pH, temperature, and dissolved oxygen levels play a crucial role in both microbial growth and enzyme activity. Deviations from the optimal ranges for your specific production strain can significantly hamper yield.[3][4][5]

  • Inhibitory Byproduct Formation: The accumulation of metabolic byproducts, such as acetate (B1210297), can inhibit cell growth and enzymatic activity, thereby reducing the productivity of the fermentation process.[1][6][7]

  • Genetic Instability of the Production Strain: Engineered microbial strains can sometimes lose their enhanced production capabilities over successive generations. It is crucial to ensure the genetic stability of the production strain.

  • Contamination: The presence of contaminating microorganisms can compete for nutrients and produce inhibitory substances, leading to a decrease in the yield of the desired product.[8]

2. How can I optimize the media composition to improve my yield?

Optimizing the fermentation medium is a critical step in enhancing this compound production. A systematic approach is recommended:

  • Precursor Concentration: The concentrations of glucose (as the primary carbon source) and β-alanine are particularly significant.[1] A study optimizing these factors found that optimal concentrations of glucose at 56.0 g/L and β-alanine at 2.25 g/L, along with (NH4)2SO4 at 11.8 g/L, increased the this compound titer from 3.2 g/L to 6.73 g/L in shake flask fermentation.[1]

  • Nitrogen Source: The type and concentration of the nitrogen source can influence both cell growth and product formation. Ammonium sulfate (B86663) ((NH4)2SO4) has been identified as a key factor affecting this compound biosynthesis.[1]

  • Trace Elements and Vitamins: While often required in small amounts, trace elements and vitamins are essential for optimal enzyme function and overall cell health. Their absence can become a limiting factor in high-density cultures.

A common strategy for media optimization is the "one-factor-at-a-time" (OFAT) approach, where each component's concentration is varied while others are kept constant to determine its individual effect on yield.[2]

3. My fermentation is producing a high concentration of acetate. How can I mitigate this?

Acetate accumulation is a common problem in E. coli fermentations, especially under high glucose conditions, and it can inhibit cell growth and product formation.[9] Strategies to reduce acetate formation include:

  • Fed-Batch Fermentation: Implementing a fed-batch strategy where glucose is fed at a controlled rate can prevent its accumulation to high concentrations, thereby reducing overflow metabolism and acetate production. In one study, a fed-batch approach reduced acetate accumulation from 29.79 g/L to 8.55 g/L.[1]

  • Process Control: Maintaining optimal dissolved oxygen levels is crucial. Insufficient oxygen can lead to a shift towards fermentative metabolism and increased acetate production.

  • Strain Engineering: Modifying the genetic makeup of the production strain to redirect carbon flux away from acetate production pathways can be an effective long-term solution.

4. What are the optimal pH and temperature for this compound production?

The optimal pH and temperature are highly dependent on the specific microbial strain being used. However, general guidelines exist:

  • pH: Most microbial fermentations for organic acid production have an optimal pH range. For many bacteria, this is often near neutral pH. However, as organic acids are produced, the pH of the medium will naturally decrease, which can inhibit further production.[10][11] Therefore, pH control, often through the addition of a neutralizing agent like sterile aqueous ammonia, is critical for maintaining high productivity.[1] A constant pH of 6.8 has been used effectively in fed-batch fermentations.[1]

  • Temperature: Temperature affects the growth rate of the microorganism and the activity of the enzymes in the biosynthetic pathway. For E. coli, a common production host, fermentation temperatures are often maintained around 30°C to 37°C.[1][12] It's important to determine the optimal temperature for your specific strain experimentally.

5. How do I accurately measure the concentration of this compound in my fermentation broth?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying this compound and other organic acids in fermentation broth.[13][14][15] The basic principle involves separating the components of a sample based on their interaction with a stationary phase (the column) and a mobile phase. The concentration is then determined by comparing the peak area of the sample to that of a known standard. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Impact of Media Optimization on this compound Titer

Component OptimizedInitial ConcentrationOptimized ConcentrationInitial D-PA Titer (g/L)Optimized D-PA Titer (g/L)Fold IncreaseReference
Glucose, β-alanine, (NH4)2SO4Varies56.0 g/L, 2.25 g/L, 11.8 g/L3.26.732.1[1]

Table 2: Comparison of this compound Production in Different Engineered E. coli Strains

StrainKey Genetic ModificationsFermentation MethodD-PA Titer (g/L)Reference
DPA-9/pTrc99a-panBC(C.G)Overexpression of panB and panC from C. glutamicumFed-batch28.45[16]
Engineered E. coli W3110Isoleucine feeding strategyFed-batch31.6[1]
DPA02/pT-ppnkDeletion of aceF and mdh, overexpression of ppnkFed-batch with betaine68.3[17]
DPAN19/trc-ilvCV412ABlocked organic acid pathway, boosted pyruvate (B1213749) biosynthesis, etc.Fed-batch62.82[18]

Experimental Protocols

Protocol 1: HPLC Quantification of this compound in Fermentation Broth

This protocol provides a general method for the quantification of this compound. It may require optimization based on the specific HPLC system and column used.

1. Sample Preparation: a. Withdraw a sample of the fermentation broth. b. Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes). c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. d. Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) adjusted to an acidic pH with phosphoric acid) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation.[13]
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature, for example, 30°C.
  • Detection: UV detector set at a wavelength of approximately 205-214 nm.[13]
  • Injection Volume: 10-20 µL.

3. Standard Curve Preparation: a. Prepare a stock solution of this compound standard of known concentration in the mobile phase. b. Perform a series of dilutions of the stock solution to create a set of standards with concentrations spanning the expected range of the samples. c. Inject each standard into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration.

4. Quantification: a. Inject the prepared samples into the HPLC system. b. Determine the peak area corresponding to this compound. c. Calculate the concentration of this compound in the samples using the equation of the standard curve. Remember to account for any dilution factors.

Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol outlines a systematic approach to optimizing the concentration of a single media component.

1. Baseline Experiment: a. Prepare the standard fermentation medium. b. Run the fermentation under standard conditions and measure the this compound yield. This will serve as the control.

2. Variable Component Selection: a. Choose one media component to optimize (e.g., glucose, β-alanine, (NH4)2SO4).

3. Concentration Range: a. Set up a series of fermentations where the concentration of the selected component is varied above and below the baseline concentration, while all other media components and fermentation conditions are kept constant.

4. Fermentation and Analysis: a. Inoculate all flasks with the same amount of a consistent seed culture. b. Run the fermentations for a fixed period. c. At the end of the fermentation, measure the this compound concentration in each flask using the HPLC protocol described above.

5. Data Analysis: a. Plot the this compound yield against the concentration of the varied component. b. The concentration that results in the highest yield is the optimum for that component under these conditions.

6. Iteration: a. Repeat steps 2-5 for each key media component you wish to optimize. Once the optimum for one component is found, it should be used in the baseline medium for the optimization of the next component.

Visualizations

This compound Biosynthesis Pathway Pyruvate Pyruvate alpha-Ketoisovalerate alpha-Ketoisovalerate Pyruvate->alpha-Ketoisovalerate ilvBN, ilvC, ilvD Pantoate Pantoate alpha-Ketoisovalerate->Pantoate panB, panE This compound This compound Pantoate->this compound Aspartate Aspartate beta-Alanine beta-Alanine Aspartate->beta-Alanine panD beta-Alanine->this compound panC

Caption: Simplified biosynthesis pathway of this compound in E. coli.

Caption: A logical workflow for troubleshooting low yields in this compound fermentation.

References

Refinement of pantothenic acid-free diets for nutritional studies in rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing pantothenic acid-free diets in nutritional studies with rodents.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a pantothenic acid-free diet in rodent studies?

A pantothenic acid (Vitamin B5)-free diet is used to induce a nutritional deficiency, allowing researchers to study the vitamin's role in various physiological and metabolic processes. Pantothenic acid is a precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions, including the Krebs cycle and fatty acid metabolism.[1][2][3] By inducing a deficiency, scientists can investigate the pathological consequences of disrupted CoA metabolism.

Q2: What are the typical signs of pantothenic acid deficiency in rodents?

Researchers can expect to observe a range of clinical signs in rodents fed a pantothenic acid-free diet. These symptoms often appear progressively. Common signs include:

  • Decreased body weight and growth retardation.[4][5][[“]]

  • Poor grooming and rough hair coat.[4][5]

  • Graying of fur (achromotrichia).[4][7]

  • Skin lesions and dermatitis.[2][7]

  • Neuromuscular disturbances, such as an abnormal gait, hind limb dragging, and a low-lying pelvis.[4][5]

  • In male rodents, azoospermia (absence of mature sperm) can occur.[4][5]

  • Damage to the adrenal glands has been reported in rats.[7]

Q3: How long does it take for deficiency symptoms to appear?

The onset of deficiency symptoms can vary depending on the rodent species, strain, age, and the specific diet formulation. However, noticeable effects such as reduced growth can become apparent within a few weeks. More severe neurological signs may take longer to develop, with studies noting movement disorders appearing around 18 weeks in mice on a 0 mg/kg pantothenic acid diet.[5]

Q4: Are the effects of a pantothenic acid-free diet reversible?

Yes, many of the symptoms induced by a pantothenic acid-deficient diet are reversible. Studies have shown that reintroducing pantothenic acid into the diet can lead to the recovery of general health, weight gain, improved grooming, reversal of movement disorders, and the reappearance of mature sperm.[4][5]

Troubleshooting Guide

Issue 1: Rodents are exhibiting excessive weight loss and high mortality.

  • Possible Cause: The complete absence of pantothenic acid can lead to severe metabolic dysfunction and rapid health decline. Pank2 mutant mice on a pantothenic acid-deficient diet have been noted to die precipitously.[4][5]

  • Troubleshooting Steps:

    • Monitor animal health closely: Implement a rigorous monitoring schedule to assess animal well-being, including daily body weight measurements and clinical scoring.

    • Consider an intermediate-level diet: If the goal is to study a less severe deficiency, consider using a diet with a very low, but not completely absent, level of pantothenic acid (e.g., 2 mg/kg).[5] This can produce an intermediate phenotype.

    • Define humane endpoints: Establish clear criteria for humane endpoints to prevent unnecessary animal suffering.

Issue 2: Control group animals are showing signs of mild deficiency.

  • Possible Cause: Standard chow diets can have variable nutrient content.[8] Contamination or improper formulation of the control diet might lead to insufficient pantothenic acid levels.

  • Troubleshooting Steps:

    • Use a purified control diet: Employ a purified control diet with a known, standardized amount of calcium pantothenate (e.g., AIN-93G). The estimated requirement for pantothenic acid is approximately 9.1 mg/kg of diet.[5]

    • Verify diet composition: Have the diet composition independently analyzed to confirm the levels of pantothenic acid and other key nutrients.

    • Proper diet storage: Store diets in a cool, dry place to prevent nutrient degradation.

Issue 3: Variability in the onset and severity of deficiency symptoms.

  • Possible Cause: Biological variability between individual animals, as well as differences in gut microbiota, can influence the response to a deficient diet.

  • Troubleshooting Steps:

    • Increase sample size: A larger cohort of animals can help to account for individual variations.

    • Use genetically homogenous strains: Employ inbred strains of rodents to minimize genetic variability.

    • Acclimatize animals: Allow for a sufficient acclimatization period on a standard diet before introducing the experimental diets to ensure all animals start from a similar baseline.

Data Presentation

Table 1: Example Composition of a Pantothenic Acid-Free Diet vs. a Control Diet.

IngredientControl Diet (g/kg)Pantothenic Acid-Free Diet (g/kg)
Casein (Vitamin-Free)200200
Corn Starch529.5529.5
Sucrose100100
Soybean Oil7070
Fiber5050
Mineral Mix (AIN-93G)3535
Vitamin Mix (AIN-93-VX)1010*
L-Cystine33
Choline Bitartrate2.52.5
Calcium Pantothenate 0.016 0

*Vitamin mix is prepared without calcium pantothenate for the deficient diet.

Table 2: Timeline of Expected Deficiency Symptoms in Mice.

Time on Deficient DietExpected Observations
Weeks 1-4 Initial decrease in growth rate compared to controls.
Weeks 5-10 Noticeable reduction in body weight (approx. 25% less than controls).[5] Poor grooming and patches of discolored fur may appear.[4][5]
Weeks 11-18 Development of a movement disorder, including abnormal gait and hind limb dragging.[5] Azoospermia may be present in males.[5]
Beyond 18 Weeks More severe neurological symptoms may manifest.

Experimental Protocols

Protocol 1: Induction of Pantothenic Acid Deficiency in Mice

  • Animal Model: Use 4-week-old male mice of an inbred strain (e.g., C57BL/6J).[5]

  • Acclimatization: House animals in a controlled environment (24°C, 12-hour light/dark cycle) and provide a standard chow diet and water ad libitum for one week.[5]

  • Dietary Groups:

    • Control Group: Feed a purified diet containing a standard amount of calcium pantothenate (e.g., 20.8 mg/kg).[5]

    • Deficient Group: Feed a purified diet that is identical to the control diet but completely lacks pantothenic acid (0 mg/kg).[5]

  • Monitoring:

    • Record body weight weekly.

    • Perform daily visual health checks, noting changes in fur, skin, and posture.

    • At predetermined intervals (e.g., every 4 weeks), conduct detailed behavioral assessments to evaluate motor function.

  • Data Collection: At the end of the study period, collect blood and tissue samples for biochemical analysis (e.g., measuring plasma pantothenic acid levels, assessing Coenzyme A levels in tissues).

Mandatory Visualizations

Signaling Pathways and Workflows

Pantothenic_Acid_to_CoA cluster_workflow Coenzyme A Biosynthesis Pathway PA Pantothenic Acid (Vitamin B5) PANK Pantothenate Kinase (PANK) PA->PANK PP 4'-Phospho- pantothenic Acid PANK->PP ATP -> ADP PPCS PPCS PP->PPCS PPC 4'-Phospho- pantothenoylcysteine PPCS->PPC + Cysteine PPCDC PPCDC PPC->PPCDC PPant 4'-Phospho- pantetheine PPCDC->PPant COASY COASY PPant->COASY dCoA Dephospho-CoA COASY->dCoA + ATP COASY2 COASY dCoA->COASY2 CoA Coenzyme A COASY2->CoA + ATP

Caption: Biosynthesis pathway of Coenzyme A from Pantothenic Acid.

Experimental_Workflow cluster_setup Experimental Setup cluster_diet Dietary Intervention cluster_monitoring Monitoring Phase (Weekly) cluster_analysis Endpoint Analysis start Start: 4-week-old Mice acclimate Acclimatization (1 week, standard diet) start->acclimate grouping Randomize into Groups acclimate->grouping control_diet Control Diet (with Pantothenic Acid) grouping->control_diet deficient_diet Deficient Diet (0 mg/kg Pantothenic Acid) grouping->deficient_diet monitor_weight Record Body Weight control_diet->monitor_weight monitor_health Clinical Observation (Fur, Skin, Behavior) control_diet->monitor_health deficient_diet->monitor_weight deficient_diet->monitor_health endpoint Endpoint Reached (e.g., 18 weeks) monitor_weight->endpoint monitor_health->endpoint analysis Behavioral Testing Biochemical Analysis Histopathology endpoint->analysis

Caption: General workflow for a rodent pantothenic acid deficiency study.

References

Addressing variability in microbiological assays for D-pantothenic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the microbiological assay of D-pantothenic acid. The information is intended for researchers, scientists, and drug development professionals to help address variability and common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Assay Issues

Q1: What is the principle of the microbiological assay for this compound?

The microbiological assay for this compound relies on the growth of the bacterium Lactobacillus plantarum (ATCC 8014), which requires pantothenic acid for its proliferation.[1][2][3][4] The assay medium contains all the necessary nutrients for bacterial growth except for pantothenic acid.[3][5][6] When a sample containing pantothenic acid is added, the bacteria will grow, and the extent of this growth is proportional to the concentration of pantothenic acid in the sample.[1][7] This growth can be measured by turbidimetry (optical density) or by titrating the lactic acid produced by the bacteria.[1][3] By comparing the growth response of the sample to that of a known standard, the concentration of pantothenic acid in the sample can be determined.[1][7]

Q2: My standard curve is not linear or has a poor correlation coefficient. What are the possible causes?

An unreliable standard curve can result from several factors:

  • Incorrect Standard Preparation: Errors in the dilution of the calcium pantothenate stock solution can lead to inaccurate standard concentrations.[1][3][5] Ensure fresh and accurate preparation of the standard solutions for each assay.[8]

  • Contamination: Microbial contamination can lead to unexpected growth in the standard tubes, affecting the linearity of the curve.

  • Suboptimal Inoculum: An old or improperly prepared inoculum of Lactobacillus plantarum can result in inconsistent growth.[3][5] It is recommended to use a fresh stock culture weekly.[3][5]

  • Inconsistent Incubation Conditions: Variations in temperature and incubation time can affect bacterial growth rates.[3][6]

  • Glassware Contamination: Residual detergents or other chemicals on glassware can inhibit bacterial growth.[3][5][8] It is crucial to use scrupulously clean glassware, which can be achieved by heating at 250°C for at least one hour.[3][5][8]

Troubleshooting Growth-Related Problems

Q3: I am observing no growth or very low growth in all my tubes, including the standards.

This issue often points to a fundamental problem with the assay components or procedure:

  • Inactive Inoculum: The Lactobacillus plantarum culture may have lost its viability. Prepare a fresh inoculum from a new stock culture.[3][5]

  • Incorrect Media Preparation: The assay medium may have been prepared incorrectly, for instance, by overheating during sterilization which can degrade essential components, or by having an incorrect pH.[1][3]

  • Inhibitory Substances: The presence of inhibitory substances in the water or reagents used for media preparation can suppress bacterial growth.

  • Incorrect Incubation Temperature: Ensure the incubator is set to the optimal temperature for Lactobacillus plantarum growth, which is typically 35-37°C.[1][3][5]

Q4: I am seeing growth in my negative control tubes (blanks). What could be the cause?

Growth in the negative control tubes indicates contamination:

  • Contaminated Media or Reagents: The assay medium, water, or other reagents may be contaminated with pantothenic acid or other microorganisms.

  • Contaminated Inoculum: The Lactobacillus plantarum culture itself might be contaminated with other microorganisms that do not require pantothenic acid for growth.

  • Poor Aseptic Technique: Contamination can be introduced during the inoculation or sample addition steps. Review and ensure strict aseptic techniques are followed.

Variability and Reproducibility

Q5: I am observing high variability between my replicate tubes. How can I improve the precision of my assay?

High variability between replicates can be addressed by focusing on consistency in your technique:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, and inoculum can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.

  • Inhomogeneous Inoculum: Ensure the inoculum is well-mixed before dispensing into the assay tubes to ensure a uniform cell suspension.

  • Non-uniform Incubation: Uneven temperature distribution within the incubator can cause tubes to have different growth rates. Ensure proper air circulation in the incubator.

  • Inconsistent Turbidity Measurement: If using a turbidimetric method, ensure that the tubes are clean and free of scratches before reading the optical density. Mix the contents of the tubes well before measurement.

Quantitative Data on Assay Variability

The precision of an assay is often expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. Lower CV values indicate higher precision. The table below summarizes typical variability observed in microbiological assays and a comparative method.

ParameterMicrobiological AssayUPLC-MS/MS Method
Intra-Assay Variability (%CV) < 10%[9][10]1.1% (RSDr)[11][12]
Inter-Assay Variability (%CV) < 15%[9][10]2.5% - 6.0% (RSD intermediate reproducibility)[11][12]

RSDr: Relative Standard Deviation of repeatability

Experimental Protocol: Microbiological Assay of this compound

This protocol is a generalized procedure based on common practices.[1][3][5]

1. Preparation of Media and Reagents

  • Assay Medium: Prepare the Pantothenate Assay Medium according to the manufacturer's instructions. This medium is free from pantothenic acid but contains all other necessary nutrients for the growth of Lactobacillus plantarum.[3][5]

  • Stock Culture Medium: Prepare Lactobacilli Agar AOAC for maintaining the stock culture of Lactobacillus plantarum.[3][5]

  • Standard Stock Solution: Prepare a stock solution of Calcium D-pantothenate of a known concentration (e.g., 1 mg/mL in deionized water).[1] From this, prepare a working standard solution (e.g., 20 ng/mL).[1]

2. Preparation of Inoculum

  • Maintain a stock culture of Lactobacillus plantarum ATCC 8014 on Lactobacilli Agar AOAC slants.[3][5]

  • Transfer a loopful of the stock culture to a tube containing sterile inoculum medium (Pantothenate Assay Medium supplemented with a low level of pantothenic acid).

  • Incubate at 35-37°C for 18-24 hours.[3][5]

  • Centrifuge the culture, wash the cells with sterile saline solution, and resuspend in saline to achieve a specific turbidity (e.g., 40-45% transmittance at 660 nm).[3][5]

3. Assay Procedure

  • Standard Curve: Prepare a series of tubes with increasing concentrations of the pantothenic acid standard (e.g., 0 to 100 ng per tube).[1]

  • Sample Preparation: If the vitamin is in a bound form, it must be released through enzymatic hydrolysis.[1] Dilute the samples to an expected concentration that falls within the range of the standard curve.

  • Assay Setup: To each tube (standards and samples), add a defined volume of the prepared assay medium.

  • Sterilization: Autoclave the tubes at 121°C for a short period (e.g., 10 minutes).[3][5]

  • Inoculation: After cooling, inoculate each tube (except for the uninoculated blanks) with one drop of the prepared inoculum.

  • Incubation: Incubate all tubes at 35-37°C for 18-24 hours.[3][5]

4. Measurement of Growth

  • Turbidimetric Method: Measure the optical density (turbidity) of the bacterial growth in each tube using a spectrophotometer at a wavelength of 610-630 nm or 540-550 nm.[7]

  • Titrimetric Method: After 72 hours of incubation, titrate the lactic acid produced in each tube with a standardized sodium hydroxide (B78521) solution.[3]

5. Calculation

  • Plot a standard curve of the response (turbidity or titration volume) versus the concentration of pantothenic acid.

  • Determine the concentration of pantothenic acid in the samples by interpolating their response from the standard curve.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_media Prepare Assay Medium & Reagents add_media Add Assay Medium prep_media->add_media prep_inoculum Prepare Inoculum (L. plantarum) inoculate Inoculate with L. plantarum prep_inoculum->inoculate setup_tubes Set up Standard & Sample Tubes setup_tubes->add_media Add standards & samples sterilize Sterilize Tubes add_media->sterilize sterilize->inoculate incubate Incubate (35-37°C, 18-24h) inoculate->incubate measure_growth Measure Growth (Turbidimetry/Titrimetry) incubate->measure_growth plot_curve Plot Standard Curve measure_growth->plot_curve Standard data calculate Calculate Sample Concentration measure_growth->calculate Sample data plot_curve->calculate

Caption: Workflow for the microbiological assay of this compound.

Troubleshooting_Tree cluster_growth Growth Issues cluster_variability Data Quality Issues start Assay Problem Encountered no_growth No/Low Growth in All Tubes start->no_growth growth_in_blank Growth in Negative Control start->growth_in_blank high_variability High Variability in Replicates start->high_variability bad_curve Poor Standard Curve start->bad_curve sol_inoculum Check Inoculum Viability & Preparation no_growth->sol_inoculum Possible Cause sol_media Verify Media Preparation & pH no_growth->sol_media Possible Cause sol_contamination Review Aseptic Technique & Reagent Purity growth_in_blank->sol_contamination Primary Cause sol_pipetting Check Pipette Calibration & Technique high_variability->sol_pipetting Possible Cause sol_incubation Ensure Uniform Incubation Conditions high_variability->sol_incubation Possible Cause bad_curve->sol_pipetting Possible Cause sol_standards Verify Standard Preparation & Dilutions bad_curve->sol_standards Possible Cause

Caption: Troubleshooting decision tree for common assay problems.

References

Technical Support Center: Chromatographic Resolution of Pantothenic Acid Vitamers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of pantothenic acid and its vitamers.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of pantothenic acid vitamers, providing potential causes and solutions in a user-friendly question-and-answer format.

Question 1: Why am I observing poor resolution between pantothenic acid and other vitamers like panthenol?

Answer:

Poor resolution between pantothenic acid and other vitamers can stem from several factors related to your chromatographic method. Here are some common causes and potential solutions:

  • Inappropriate Stationary Phase: The choice of the column's stationary phase is critical for achieving good separation. Pantothenic acid is a polar, acidic compound, while panthenol is a more neutral, slightly less polar alcohol.

    • Solution: For reversed-phase (RP) chromatography, a standard C18 column may not provide sufficient retention and selectivity for these polar compounds. Consider using a polar-embedded or polar-endcapped C18 column, or an Aqueous C18 (AQ-type) column, which are designed for better retention of polar analytes in highly aqueous mobile phases. For very polar vitamers, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.

  • Suboptimal Mobile Phase Composition: The composition of your mobile phase, including the organic modifier, buffer type, and pH, plays a significant role in resolution.

    • Solution:

      • Organic Modifier: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) will generally increase the retention of all analytes, which can sometimes improve resolution.

      • pH: The pH of the mobile phase affects the ionization state of pantothenic acid. At a pH below its pKa (~4.7), it will be in its neutral, more retained form. Adjusting the pH can alter the selectivity between pantothenic acid and the neutral panthenol. A mobile phase pH of around 2.5-3.5 is often a good starting point for separating acidic and neutral compounds.[1]

      • Buffer Concentration: A sufficient buffer concentration (typically 10-50 mM) is necessary to control the pH and minimize secondary interactions with the stationary phase that can lead to poor peak shape and resolution.

  • Inadequate Method Parameters: Other factors like flow rate, temperature, and gradient slope can also impact resolution.

    • Solution:

      • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

      • Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.

      • Gradient Elution: If using a gradient, a shallower gradient (slower increase in organic modifier concentration) can often improve the separation of closely eluting peaks.

Question 2: My pantothenic acid peak is tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing for acidic compounds like pantothenic acid is a common issue in reversed-phase chromatography and is often caused by unwanted secondary interactions with the stationary phase.

  • Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based stationary phases are acidic and can interact with the carboxyl group of pantothenic acid, leading to peak tailing.

    • Solution:

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions.

      • Use of End-capped Columns: Modern, high-purity, end-capped columns have a lower concentration of accessible silanol groups, which significantly reduces peak tailing for acidic and basic compounds.

      • Mobile Phase Additives: Adding a small amount of a competing acid, like trifluoroacetic acid (TFA) at 0.1%, can help to mask the active silanol sites. However, be aware that TFA can suppress ionization in mass spectrometry. Formic acid is a more MS-friendly alternative.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Try reducing the concentration of your sample or the injection volume.

  • Column Contamination: Accumulation of matrix components from your samples on the column can create active sites that cause peak tailing.

    • Solution: Use a guard column to protect your analytical column. If the column is already contaminated, try flushing it with a strong solvent.

Question 3: I am having trouble with the simultaneous separation of multiple pantothenic acid vitamers (pantothenic acid, panthenol, pantetheine, phosphopantetheine, and Coenzyme A). What is the best approach?

Answer:

The simultaneous analysis of this diverse group of compounds is challenging due to their wide range of polarities and chemical properties. A single isocratic run on a standard C18 column is unlikely to resolve all of them effectively.

  • Method of Choice: A gradient elution with a mass spectrometry (MS) detector is the most suitable approach for this type of analysis. LC-MS/MS provides the necessary selectivity and sensitivity to detect and quantify each vitamer, even if they are not perfectly separated chromatographically.[2][3][4]

  • Stationary Phase Selection:

    • A mixed-mode column that combines reversed-phase and ion-exchange or HILIC properties can be very effective for separating compounds with different polarities and charge states.

    • For a purely reversed-phase approach, a gradient elution starting with a highly aqueous mobile phase on a polar-modified C18 column is a good starting point.

  • Mobile Phase Optimization:

    • A gradient from a low to a high percentage of organic solvent will be necessary to elute all compounds, from the very polar phosphopantetheine to the more retained Coenzyme A.

    • The use of an ion-pairing agent in the mobile phase can improve the retention and peak shape of the phosphorylated and acidic vitamers on a reversed-phase column. However, these are often not compatible with MS. A volatile buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is a better choice for LC-MS applications.

  • Sample Preparation:

    • For the analysis of total pantothenic acid, an enzymatic hydrolysis step is required to release pantothenic acid from Coenzyme A and phosphopantetheine.[5] This involves treating the sample with enzymes like alkaline phosphatase and pantetheinase.

Question 4: How can I minimize matrix effects when analyzing pantothenic acid vitamers in complex samples like plasma or food?

Answer:

Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a significant challenge with complex samples.

  • Effective Sample Preparation: The key to minimizing matrix effects is a thorough sample preparation procedure.

    • Protein Precipitation (PPT): A simple and common method for plasma or serum samples. However, it may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and concentrating the analytes. Different SPE sorbents (reversed-phase, ion-exchange, mixed-mode) can be chosen based on the properties of the vitamers.

  • Chromatographic Separation: Good chromatographic separation of the analytes from the bulk of the matrix components that co-elute can significantly reduce matrix effects.

  • Use of an Internal Standard: A stable isotope-labeled internal standard for each analyte is the gold standard for compensating for matrix effects and improving the accuracy and precision of the quantification.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.

Quantitative Data Summary

The following tables provide a summary of typical chromatographic conditions and performance data for the analysis of pantothenic acid and its vitamers.

Table 1: Example HPLC-UV Conditions for Pantothenic Acid and Panthenol

ParameterConditionReference
Column C18, 5 µm, 4.6 x 250 mm[1]
Mobile Phase Acetonitrile:Potassium Dihydrogen Phosphate (B84403) (pH 2.5)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 210 nm[6][7]
Retention Time (Pantothenic Acid) ~5.3 min[1]
Retention Time (Internal Standard) ~6.5 min (Ampicillin)[1]

Table 2: Example LC-MS/MS Parameters for the Simultaneous Analysis of CoA and its Precursors

ParameterConditionReference
Column Reversed-phase C18[4]
Mobile Phase A 5 mM Ammonium Acetate in Water[8]
Mobile Phase B Acetonitrile[8]
Gradient 5.2% B to 100% B[8]
Detection ESI-MS/MS in positive ion mode[9]
LODs nM to sub-nM range[4]

Experimental Protocols

Protocol 1: General Method for the Analysis of Pantothenic Acid in Multivitamin Tablets by HPLC-UV

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to about 5 mg of calcium pantothenate into a volumetric flask.

    • Add a suitable dissolution solvent (e.g., a phosphate buffer solution) and sonicate to ensure complete dissolution.[7]

    • Dilute to volume with the dissolution solvent.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Use a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Set the mobile phase to a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in an isocratic elution.[10]

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at a constant value (e.g., 25 °C).

    • Set the UV detector to 210 nm.[6][7]

  • Quantification:

    • Prepare a series of calibration standards of pantothenic acid.

    • Inject the standards and the sample solution.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of pantothenic acid in the sample from the calibration curve.

Protocol 2: Sample Preparation and Enzymatic Hydrolysis for the Analysis of Total Pantothenic Acid in Food Samples by LC-MS/MS

  • Sample Extraction:

    • Homogenize the food sample.

    • For high-protein foods, add water and extract by homogenization. Then, add a protein precipitating agent like zinc sulfate (B86663) solution, centrifuge, and filter the supernatant.[10]

    • For low-protein foods, extract with a dilute acid solution (e.g., 1% formic acid), homogenize, centrifuge, and filter the supernatant.[10]

  • Enzymatic Hydrolysis:

    • To an aliquot of the sample extract, add a buffer solution (e.g., Tris-HCl, pH 8.1).

    • Add a solution of alkaline phosphatase and a source of pantetheinase (e.g., pigeon liver extract).[5]

    • Incubate the mixture to allow for the complete hydrolysis of Coenzyme A and its precursors to pantothenic acid.

  • Clean-up:

    • After hydrolysis, the sample may require further clean-up by SPE to remove enzymatic proteins and other interferences before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the final extract using a suitable LC-MS/MS method with a gradient elution on a reversed-phase column.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Resolution Observed check_column Is the column appropriate for polar analytes? start->check_column change_column Action: Switch to a polar-embedded, AQ-type, or HILIC column. check_column->change_column No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase adjust_ph Action: Adjust mobile phase pH to 2.5-3.5. check_mobile_phase->adjust_ph No adjust_organic Action: Decrease organic solvent percentage. check_mobile_phase->adjust_organic Partially check_gradient Is the gradient slope optimal? check_mobile_phase->check_gradient Yes adjust_ph->check_gradient adjust_organic->check_gradient adjust_gradient Action: Use a shallower gradient. check_gradient->adjust_gradient No end Resolution Improved check_gradient->end Yes adjust_gradient->end

Caption: Troubleshooting workflow for poor peak resolution.

CoenzymeA_Biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK Phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK

References

Minimizing the degradation of D-pantothenic acid during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of D-pantothenic acid (Vitamin B5) during sample storage and preparation.

Frequently Asked Questions (FAQs)

General Stability

1. What are the main factors that cause this compound degradation?

This compound degradation is primarily influenced by pH, temperature, and light.[1][2] In aqueous solutions, hydrolysis is a major degradation pathway, which is significantly affected by pH and temperature.[2][3]

2. What are the primary degradation products of this compound?

The main degradation products of this compound are β-alanine and pantoic acid, formed through hydrolysis.[4] Under acidic conditions, pantoic acid can further undergo intramolecular esterification to form pantolactone.[1]

3. How does pH affect the stability of this compound in aqueous solutions?

This compound is most stable in a slightly acidic to neutral pH range. In strongly acidic or alkaline solutions, the rate of degradation increases significantly.[2] For instance, in one study, up to 40% of the initial amount of the acid was degraded within an hour in acidic or alkaline pH domains.[2]

4. What is the impact of temperature on this compound stability?

Higher temperatures accelerate the degradation of this compound.[1][5] The degradation follows first-order kinetics, and the rate increases with temperature.[5][6] Food processing methods like boiling, canning, and freezing can lead to significant losses of pantothenic acid.[7][8][9][10]

5. Is this compound sensitive to light?

Yes, this compound can be sensitive to light, particularly UV light.[11][12] Therefore, it is recommended to store solutions protected from light.[12]

Sample Storage

6. What are the optimal conditions for storing solid this compound (or its salts like calcium pantothenate)?

Solid this compound or its salts should be stored in a cool, dry, and dark place in a tightly sealed container to protect from moisture and light.[1][12] When stored at -20°C, it can be stable for at least four years.[13]

7. How should I store stock solutions of this compound?

Aqueous stock solutions of this compound should be stored at low temperatures. For short-term storage, refrigeration (2-8°C) is suitable, while for long-term storage, freezing at -20°C or -80°C is recommended.[1][14] It is also advisable to protect the solutions from light. Storing aqueous solutions for more than one day is not recommended.[13]

8. For how long can I store aqueous solutions of this compound at different temperatures?

At -80°C, stock solutions can be stored for up to 6 months, and at -20°C, for up to 1 month.[14] It is best to prepare fresh working solutions daily.[14]

9. I need to store biological samples (plasma, urine, tissues) for future pantothenic acid analysis. What is the recommended procedure?

For biological samples, it is crucial to freeze them as soon as possible after collection to minimize enzymatic and chemical degradation. Storage at -80°C is the preferred method for long-term stability.

Sample Preparation

10. My samples contain bound forms of pantothenic acid (e.g., Coenzyme A). How do I liberate the free form for analysis?

To measure total pantothenic acid, bound forms must be hydrolyzed. This is typically achieved through enzymatic hydrolysis using a mixture of alkaline phosphatase and pantetheinase.[4][15][16]

11. I am working with high-protein samples (e.g., milk powder, plasma). What is the best way to prepare them for analysis to avoid interference?

For high-protein samples, a protein precipitation step is necessary. This can be done using agents like zinc sulfate (B86663) or by acidic precipitation.[17][18]

12. What are the recommended extraction methods for low-protein food matrices?

For low-protein foods, a direct extraction with a dilute acid solution, such as 1% formic acid, is often sufficient.[17][18]

13. I am observing unexpected peaks in my chromatogram after sample preparation. What could be the cause?

Unexpected peaks could be due to degradation products like pantolactone, impurities from the sample matrix, or interactions with excipients in a formulation.[1] Conducting a forced degradation study can help identify potential degradation products.[1]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low recovery of this compound Incomplete extraction from the sample matrix. Degradation during sample preparation (e.g., high temperature, extreme pH). Incomplete enzymatic hydrolysis of bound forms.Optimize extraction solvent and procedure. Maintain low temperatures and a neutral pH during preparation. Ensure the activity of the enzymes used for hydrolysis and optimize incubation time.
High variability in analytical results Inconsistent sample preparation. Instability of the analyte in the prepared sample. Microbial contamination.Standardize all sample preparation steps. Analyze samples immediately after preparation or store them appropriately (frozen, protected from light). Use sterile techniques and solutions to prevent microbial growth.[1]
Suspected microbial contamination Non-sterile solutions or equipment. Improper storage of solutions.Prepare solutions with sterile water and filter-sterilize.[1] Store solutions at temperatures that inhibit microbial growth (e.g., ≤ -20°C).[1]

Data Presentation

Table 1: Effect of pH on this compound Degradation Rate in Aqueous Solutions

pHRelative StabilityDegradation ProductsReference
< 4Lowβ-alanine, Pantoic acid, Pantolactone[1][2]
4 - 7HighMinimal degradation[2]
> 7Lowβ-alanine, Pantoic acid[2]

Table 2: Effect of Temperature on this compound Stability

TemperatureConditionImpact on StabilityReference
60-140°CAqueous solutionFirst-order degradation kinetics observed[5]
90-120°CAverrhoa bilimbi fruit extractDegradation follows first-order kinetics[6]
BoilingFood processingCan reduce content by up to 67%[19]
Canning/FreezingFood processingCan cause significant losses[7][8][9]

Table 3: Recommended Storage Conditions for this compound and Samples

MaterialStorage ConditionDurationReference
Solid this compound/saltCool, dry, dark, tightly sealed≥ 4 years at -20°C[1][12][13]
Aqueous Stock Solution-20°C, protected from light1 month[14]
Aqueous Stock Solution-80°C, protected from light6 months[14]
Biological Samples-80°CLong-term

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure to identify potential degradation products of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like water or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Store the stock solution at 60°C for 7 days.[1]

    • Photodegradation: Expose the stock solution to a light source providing both UV and visible light.[1]

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC, LC-MS/MS) to identify and quantify the degradation products.

Protocol 2: Sample Preparation for Total Pantothenic Acid Analysis in Food Matrices (Enzymatic Hydrolysis)

This protocol is for liberating pantothenic acid from its bound forms in food samples.

  • Sample Homogenization: Homogenize 1-5 g of the food sample.

  • Initial Hydrolysis (for some matrices): For certain food matrices like cereals and meats, an initial hydrolysis in Tris-HCl buffer at 121°C may be required.[16]

  • Enzymatic Digestion:

    • To an aliquot of the sample extract, add an internal standard.

    • Add a buffer solution (e.g., Tris-HCl).

    • Add alkaline phosphatase and a source of pantetheinase (e.g., pigeon liver extract).[16][17]

    • Incubate the mixture at 37°C for at least 8 hours.[16]

  • Termination of Reaction: Stop the enzymatic reaction by heating.

  • Cleanup: Centrifuge and filter the sample before analysis.

Protocol 3: Sample Preparation of High-Protein Samples for HPLC or LC-MS/MS Analysis
  • Sample Weighing and Dilution: Accurately weigh the sample and dissolve/homogenize it in water.

  • Protein Precipitation: Add a precipitating agent, such as a 15% zinc sulfate solution, mix well, and centrifuge.[17][18]

  • Filtration: Filter the supernatant through a 0.22 µm filter before injection into the analytical system.[17]

Protocol 4: Sample Preparation of Low-Protein Samples for HPLC or LC-MS/MS Analysis
  • Sample Weighing and Extraction: Weigh the homogenized sample and add a 1% formic acid solution.[17][18]

  • Homogenization and Centrifugation: Homogenize the mixture and then centrifuge to separate the solid and liquid phases.

  • Filtration: Filter the supernatant through a 0.22 µm filter prior to analysis.[17]

Visualizations

DPA This compound Hydrolysis Hydrolysis (Acidic/Alkaline pH, High Temp) DPA->Hydrolysis PantoicAcid Pantoic Acid Hydrolysis->PantoicAcid BetaAlanine β-Alanine Hydrolysis->BetaAlanine IntramolecularEsterification Intramolecular Esterification (Acidic pH) PantoicAcid->IntramolecularEsterification Pantolactone Pantolactone IntramolecularEsterification->Pantolactone

Caption: Key degradation pathways of this compound.

Start Start: Sample containing bound and free this compound Homogenization 1. Sample Homogenization Start->Homogenization EnzymaticHydrolysis 2. Enzymatic Hydrolysis (Alkaline Phosphatase & Pantetheinase) Homogenization->EnzymaticHydrolysis ProteinPrecipitation 3. Protein Precipitation (if necessary) EnzymaticHydrolysis->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation Filtration 5. Filtration (0.22 µm) Centrifugation->Filtration Analysis 6. Analysis by HPLC or LC-MS/MS Filtration->Analysis

Caption: General workflow for total this compound analysis.

LowRecovery Problem: Low Recovery of This compound CheckExtraction Is extraction complete? LowRecovery->CheckExtraction CheckDegradation Is there degradation during preparation? CheckExtraction->CheckDegradation Yes OptimizeExtraction Action: Optimize extraction solvent/procedure CheckExtraction->OptimizeExtraction No CheckHydrolysis Is enzymatic hydrolysis complete? CheckDegradation->CheckHydrolysis No ControlConditions Action: Control temperature and pH CheckDegradation->ControlConditions Yes VerifyEnzymeActivity Action: Verify enzyme activity and incubation time CheckHydrolysis->VerifyEnzymeActivity No

Caption: Troubleshooting logic for low this compound recovery.

References

Optimizing fermentation parameters for enhanced D-pantothenic acid production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation parameters for enhanced D-pantothenic acid production in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for this compound biosynthesis in E. coli?

A1: The primary precursors for this compound (D-PA) synthesis in E. coli are β-alanine and D-pantoate. The biosynthesis of D-pantoate starts from α-ketoisovalerate, an intermediate in the L-valine biosynthesis pathway. β-alanine is synthesized from L-aspartate. The final condensation of D-pantoate and β-alanine is catalyzed by pantothenate synthetase to form this compound.[1][2]

Q2: What are the typical fermentation strategies employed to enhance D-PA production?

A2: Fed-batch cultivation is a commonly used and effective strategy to achieve high-level D-PA production.[3][4][5] This method allows for controlled feeding of nutrients, such as glucose, to maintain optimal conditions for cell growth and product formation while avoiding the accumulation of inhibitory byproducts like acetate (B1210297).[5] Other strategies include optimizing the initial medium composition and implementing specific feeding strategies for precursors or other beneficial supplements like isoleucine.[6]

Q3: Why is isoleucine supplementation beneficial for D-PA production in some engineered E. coli strains?

A3: For certain auxotrophic E. coli strains, a limited feed of isoleucine has been shown to significantly promote D-PA production. This strategy can help to decrease the accumulation of acetic acid, a common inhibitory byproduct in high-density E. coli fermentations.[3][5] By controlling the growth rate through limited isoleucine feeding, more carbon flux can be directed towards the D-PA synthesis pathway.

Q4: What is the role of dissolved oxygen (DO) in D-PA fermentation?

A4: Dissolved oxygen is a critical parameter in aerobic fermentation. Maintaining an optimal DO level is essential for cell growth and metabolism. A DO-feedback feeding strategy, where the nutrient feed rate is controlled based on the DO concentration, has been shown to significantly improve D-PA titer and productivity.[7][8] Insufficient oxygen can lead to the formation of inhibitory byproducts, while excessive aeration can be energy-intensive and may cause shear stress on the cells.

Troubleshooting Guide

Problem 1: Low this compound yield despite using an engineered strain.

Possible Cause Suggested Solution
Suboptimal Media Composition The concentration of key media components such as glucose, β-alanine, and ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) significantly impacts D-PA biosynthesis.[6] Optimize the concentrations of these components using statistical methods like Plackett-Burman design and response surface methodology.[6]
Inhibitory Byproduct Accumulation High concentrations of byproducts, particularly acetate, can inhibit cell growth and D-PA production.[6] Implement a fed-batch strategy to maintain a low glucose concentration, which can reduce acetate formation.[5] For auxotrophic strains, an isoleucine-limited feeding strategy can also decrease acetate accumulation.[5][6]
Precursor Limitation Insufficient supply of the precursors β-alanine or D-pantoate will limit D-PA synthesis. Ensure adequate supplementation of β-alanine in the medium, as its exogenous addition is often necessary for high-yield production.[6] Metabolic engineering strategies to enhance the endogenous synthesis of both precursors can also be employed.[1]
Suboptimal Fermentation Conditions (pH, Temperature) Deviation from optimal pH and temperature can negatively affect enzyme activity and overall cell metabolism. The optimal pH for pantothenate synthetase in E. coli is around 9.0, though the optimal fermentation pH is typically maintained around 6.8-7.0 for overall process stability.[6] The fermentation temperature is generally maintained around 30-37°C.[6]

Problem 2: Significant acetate accumulation during fermentation.

Possible Cause Suggested Solution
High Glucose Concentration Excess glucose in the presence of oxygen often leads to overflow metabolism and acetate production.[5]
Employ a glucose-limiting fed-batch strategy. Maintain the glucose concentration at a low level (e.g., < 5 g/L) to prevent overflow metabolism.[4][5]
Oxygen Limitation Insufficient dissolved oxygen can trigger anaerobic pathways, leading to the formation of acetate and other fermentation byproducts.
Optimize the aeration and agitation rates to ensure sufficient oxygen supply. A dissolved oxygen (DO)-feedback feeding control strategy can be effective.[7][8]
High Cell Growth Rate A very high specific growth rate can also lead to acetate formation.
For auxotrophic strains, limiting a required nutrient like isoleucine can control the growth rate and reduce acetate accumulation.[5][6]

Data Presentation

Table 1: Effect of Fermentation Strategy on this compound Production

Fermentation StrategyStrainD-PA Titer (g/L)ProductivityReference
Batch CultureEngineered E. coli--[3][4]
Glucose Control Fed-Batch (5 g/L)Engineered E. coli24.34.09 times that of batch culture[3][4][5]
Isoleucine-Limited Fed-BatchRecombinant E. coli W311031.613.2 g/L·d[6]
Isoleucine Feeding with Multistage Glucose SupplyEngineered E. coli39.1-[3][5]
DO-Feedback Feeding with Betaine SupplementationEngineered E. coli68.30.794 g/L·h[7][8]
Metabolic Engineering and Fed-BatchEngineered E. coli62.820.60 g/L/h[1]

Table 2: Optimization of Media Components for this compound Production in Shake Flasks

ComponentInitial ConcentrationOptimized ConcentrationResulting D-PA Titer (g/L)Reference
Glucose-56.0 g/L6.73[6]
β-alanine-2.25 g/L6.73[6]
(NH₄)₂SO₄-11.8 g/L6.73[6]
Initial D-PA titer before optimization was 3.2 g/L.[6]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production

This protocol is a generalized procedure based on common practices in the cited literature.[1][6]

  • Seed Culture Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • Incubate at 37°C with shaking at 180-200 rpm for 12 hours.

    • Transfer the seed culture to a larger volume of LB medium (e.g., 100 mL in a 500 mL flask) and incubate under the same conditions for another 10-12 hours to obtain the secondary seed culture.

  • Bioreactor Setup and Inoculation:

    • Prepare the fermentation medium in a 5 L bioreactor. A typical medium contains glucose, (NH₄)₂SO₄, yeast extract, KH₂PO₄, MgSO₄, and a trace metal solution.[1]

    • Sterilize the bioreactor and medium.

    • Inoculate the bioreactor with the secondary seed culture (typically 5-10% v/v).

  • Fermentation Conditions:

    • Maintain the temperature at 30°C.

    • Control the pH at 6.8-7.0 by automatic addition of a base (e.g., aqueous ammonia).

    • Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.

  • Fed-Batch Strategy:

    • After the initial glucose is depleted (as indicated by a sharp increase in DO), start the feeding of a concentrated glucose solution.

    • The feeding rate can be controlled to maintain a low residual glucose concentration or based on a DO-stat method.

    • If using an auxotrophic strain, co-feed a solution of the required amino acid (e.g., isoleucine) at a limiting rate.

  • Induction (if applicable):

    • If using an inducible promoter, add the inducer (e.g., IPTG) when the cell density reaches a certain level (e.g., OD₆₀₀ of 10-20).

  • Sampling and Analysis:

    • Collect samples periodically to measure cell density (OD₆₀₀), residual glucose, and this compound concentration.

Protocol 2: Quantification of this compound by HPLC

This protocol is based on a reported HPLC method for D-PA analysis.[6]

  • Sample Preparation:

    • Collect 1-2 mL of fermentation broth.

    • Centrifuge at 12,000 rpm for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with mobile phase if the D-PA concentration is expected to be high.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of water, acetonitrile, and phosphoric acid (e.g., 949:50:1 v/v/v).

    • Flow Rate: 0.9 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 200 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the concentration of D-PA in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

D_Pantothenic_Acid_Pathway Pyruvate Pyruvate alpha_Ketoisovalerate alpha_Ketoisovalerate Pyruvate->alpha_Ketoisovalerate L_Aspartate L_Aspartate beta_Alanine beta_Alanine L_Aspartate->beta_Alanine panD Ketopantoate Ketopantoate alpha_Ketoisovalerate->Ketopantoate panB D_Pantoate D_Pantoate Ketopantoate->D_Pantoate panE D_Pantothenic_Acid D_Pantothenic_Acid D_Pantoate->D_Pantothenic_Acid panC_node beta_Alanine->D_Pantothenic_Acid panB panB panE panE panD panD panC panC panC_node->D_Pantothenic_Acid panC

Caption: this compound Biosynthesis Pathway in E. coli.

Fermentation_Workflow Strain_Selection Strain Selection (Engineered E. coli) Seed_Culture Seed Culture Preparation Strain_Selection->Seed_Culture Inoculation Inoculation Seed_Culture->Inoculation Fermentation Bioreactor Fermentation Optimization Parameter Optimization Fermentation->Optimization Harvesting Harvesting Fermentation->Harvesting Fed_Batch Fed-Batch Strategy Optimization->Fed_Batch Control pH, Temp, DO Control Optimization->Control Downstream Downstream Processing Analysis Product Analysis (HPLC) Downstream->Analysis Media_Prep Media Preparation Media_Prep->Seed_Culture Media_Prep->Fermentation Inoculation->Fermentation Fed_Batch->Fermentation Control->Fermentation Harvesting->Downstream Harvesting->Analysis

Caption: General Experimental Workflow for D-PA Production.

References

Validation & Comparative

Validating D-Pantothenic Acid's Impact on Target Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-pantothenic acid's effect on target gene expression, validated by quantitative real-time PCR (qPCR). We present supporting experimental data, detailed protocols, and explore alternative modulators of key target genes.

This compound, also known as vitamin B5, is a fundamental precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and metabolism of proteins, carbohydrates, and fats.[1][2] Recent studies have illuminated its role in modulating gene expression, offering potential therapeutic applications. This guide delves into the validation of these effects using the gold-standard qPCR technique and compares its performance with other known modulators of target gene expression.

Comparative Analysis of Target Gene Expression

This compound and its alcohol analog, panthenol, have been shown to regulate the expression of several genes involved in inflammation and cellular defense.[3] This section compares the effect of this compound on two key target genes, Heme Oxygenase-1 (HMOX-1) and Interleukin-6 (IL-6), with other known regulatory compounds. The data presented is a synthesis from multiple studies, and direct quantitative comparison should be approached with caution due to variations in experimental conditions.

Heme Oxygenase-1 (HMOX-1) Expression

HMOX-1 is a critical enzyme in heme catabolism, exhibiting antioxidant and anti-inflammatory properties. Its induction is a key cellular defense mechanism against oxidative stress.

CompoundCell TypeConcentrationFold Change in HMOX-1 mRNA (relative to control)Reference
This compound Human Dermal FibroblastsNot SpecifiedUpregulation confirmed by qPCR[3]
ArseniteHaCaT cells25 µM~12-fold[4]
HeminNot SpecifiedNot Specified~5-fold greater than MG132[4]
MG132Not SpecifiedNot SpecifiedSignificant induction[4]

Note: The study on this compound confirmed upregulation but did not provide specific fold-change values in the available abstract.

Interleukin-6 (IL-6) Expression

IL-6 is a pleiotropic cytokine with a central role in inflammation and immune responses. Its expression is tightly regulated and can be influenced by various stimuli.

Compound/ConditionTissue/Cell TypeConditionFold Change in IL-6 mRNA (relative to control)Reference
This compound Human Dermal FibroblastsNot SpecifiedUpregulation confirmed by qPCR[3]
Exercise (Control)Adipose TissuePost-exercise~6.5-fold[5]
Exercise + CarbohydrateAdipose TissuePost-exercise~2.0-fold[5]
Multispecies ProbioticPeripheral Blood4-week intake in MDD patientsDecreased expression[2]
Cortisol (1000 nM)SGHPL-4 cellsContinuous exposureSignificant increase[6]

Experimental Protocols

Accurate and reproducible quantification of gene expression is paramount. Below are detailed methodologies for the key experiments involved in validating the effect of this compound.

Cell Culture and Treatment
  • Cell Line: Human Dermal Fibroblasts (or other relevant cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: 37°C, 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound at the desired concentration or a vehicle control (e.g., sterile phosphate-buffered saline). Cells are incubated for a predetermined time period (e.g., 24 hours) before RNA extraction.

RNA Extraction and Reverse Transcription

Total RNA is extracted from cultured cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).

First-strand cDNA synthesis is performed using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems). Typically, 1 µg of total RNA is reverse transcribed in a 20 µL reaction volume.

Quantitative Real-Time PCR (qPCR)

qPCR is performed to quantify the relative expression levels of the target genes (e.g., HMOX-1, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Reaction Mixture (per well):

    • 10 µL SYBR Green Master Mix (2x)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted)

    • 6 µL Nuclease-free water

  • Thermal Cycling Conditions (example):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis

Data Analysis

The relative gene expression is calculated using the 2-ΔΔCt method.[7]

  • Calculate ΔCt: For each sample, subtract the Ct value of the housekeeping gene from the Ct value of the target gene (ΔCt = Cttarget - Cthousekeeping).

  • Calculate ΔΔCt: Subtract the average ΔCt of the control group from the ΔCt of each treated sample (ΔΔCt = ΔCttreated - ΔCtcontrol_avg).

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

D_Pantothenic_Acid_to_CoA_Pathway D_PA This compound PANK Pantothenate Kinase (PANK) D_PA->PANK Phospho_PA 4'-Phosphopantothenate PANK->Phospho_PA PPCS PPCS Phospho_PA->PPCS Phospho_PC 4'-Phospho-N- pantothenoylcysteine PPCS->Phospho_PC PPCDC PPCDC Phospho_PC->PPCDC Phospho_P 4'-Phosphopantetheine PPCDC->Phospho_P PPAT PPAT Phospho_P->PPAT Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK DPCK Dephospho_CoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA

Caption: Biosynthesis of Coenzyme A from this compound.

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qPCR qPCR cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Reaction qPCR Reaction Setup cDNA_Synthesis->qPCR_Reaction Amplification Amplification & Data Collection qPCR_Reaction->Amplification Data_Analysis Relative Quantification (2^-ΔΔCt Method) Amplification->Data_Analysis

Caption: Experimental workflow for qPCR-based gene expression analysis.

Gene_Regulation_Overview cluster_stimuli Stimuli cluster_signaling Cellular Signaling cluster_transcription Transcription cluster_genes Target Genes D_PA This compound Signaling Intracellular Signaling Pathways D_PA->Signaling Alternatives Alternative Compounds (e.g., Probiotics, Arsenite) Alternatives->Signaling TF_Activation Transcription Factor Activation/Repression Signaling->TF_Activation HMOX1 HMOX-1 TF_Activation->HMOX1 IL6 IL-6 TF_Activation->IL6

Caption: Overview of gene expression regulation by various stimuli.

References

Comparative In Vitro Analysis of D-Pantothenic Acid and Panthenol on Skin Fibroblast Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of D-Pantothenic Acid and Panthenol in stimulating dermal fibroblast proliferation, supported by in vitro experimental data.

This guide provides a comprehensive comparison of the in vitro effects of this compound and its provitamin, panthenol, on the proliferation of human dermal fibroblasts. Both compounds are widely recognized for their beneficial roles in wound healing and tissue regeneration.[1][2] Panthenol is readily absorbed by the skin and is enzymatically converted to pantothenic acid, which is an essential component of Coenzyme A, a critical cofactor in numerous metabolic reactions vital for cellular repair and regeneration.[1][2] This guide summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and panthenol on the proliferation and migration of human dermal fibroblasts as reported in various in vitro studies. It is important to note that experimental conditions, such as cell types, concentrations, and assay methods, can vary between studies, potentially influencing the results.

CompoundCell TypeConcentrationAssayKey FindingsCitation
Calcium D-Pantothenate Human Dermal Fibroblasts100 µg/mLCell Counting & Migration Assay- Final cell densities were 1.2 to 1.6-fold higher than in control cultures.- Number of migrating cells increased from 32 ± 7 cells/mm to 76 ± 2 cells/mm.- Mean migration speed increased from 10.5 µm/hour to 15 µm/hour.[3][4]
Calcium D-Pantothenate Human Dermal Fibroblasts20 µg/mLStandardized Scratch Test- Strong stimulatory effect on the proliferation of cultivated dermal fibroblasts.[5]
Calcium D-Pantothenate Human Dermal Fibroblasts20 µg/mL & 40 µg/mLCell Counting- Higher cell counts in treated samples compared to untreated controls after 16 hours.[6]
D-Panthenol Human Dermal Papilla Cells (hDPCs)2.5 mMCCK-8 Assay- Approximately 30% maximal growth increment.[7]
D-Panthenol Human Outer Root Sheath Cells (hORSCs)0.15 mM - 0.3 mMCCK-8 Assay- 15% - 20% increase in cell proliferation.[7]

Molecular Mechanisms and Signaling Pathways

Both this compound and panthenol have been shown to modulate the expression of genes crucial for the wound healing process.[1][5] Studies have indicated that pantothenic acid can influence the expression of genes involved in inflammation and cell growth, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Heme Oxygenase-1 (HMOX-1).[1][5] Furthermore, D-Panthenol has been demonstrated to upregulate the expression of Vascular Endothelial Growth Factor (VEGF), which plays a significant role in promoting fibroblast proliferation through the PLCγ/PKC/Ras/MAPK signaling cascade.[7]

VEGF_Signaling_Pathway cluster_cell Fibroblast Cell Membrane cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Ras Ras PKC->Ras MAPK_cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_cascade Gene_Expression Gene Expression (Proliferation Genes) MAPK_cascade->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture Human Dermal Fibroblasts Seed Seed Cells into Multi-well Plates Culture->Seed Add_Compounds Add this compound or Panthenol Seed->Add_Compounds Control Add Vehicle Control Seed->Control Incubate Incubate for Defined Period Add_Compounds->Incubate Control->Incubate Proliferation_Assay Proliferation Assay (e.g., Cell Counting) Incubate->Proliferation_Assay Migration_Assay Migration Assay (e.g., Scratch Test) Incubate->Migration_Assay Quantify Quantify Cell Number or Wound Closure Proliferation_Assay->Quantify Migration_Assay->Quantify Compare Compare Treated vs. Control Groups Quantify->Compare

References

A Comparative Analysis of the Bioactivity of Different Pantothenic Acid Vitamers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of key pantothenic acid vitamers: pantothenic acid (vitamin B5), panthenol (provitamin B5), and pantethine (B1678406). The information presented is supported by experimental data to aid in research and development decisions.

Introduction to Pantothenic Acid and its Vitamers

Pantothenic acid, or vitamin B5, is a water-soluble vitamin essential for all forms of life.[1] It serves as the precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions, including the synthesis and degradation of carbohydrates, lipids, and proteins.[2][3] While pantothenic acid is the primary dietary form, other related compounds, known as vitamers, also exhibit biological activity. This guide focuses on a comparative analysis of pantothenic acid, its alcohol analog panthenol, and its dimeric derivative pantethine.

Comparative Bioactivity and Metabolic Fate

The bioactivity of these vitamers is largely determined by their absorption, metabolic conversion to CoA, and their distinct physiological effects.

Pantothenic Acid (Vitamin B5): The foundational vitamer, pantothenic acid, is readily available in a wide variety of foods.[1] In food, it is often present as CoA or phosphopantetheine, which are hydrolyzed in the intestine to pantothenic acid before absorption.[3] Animal-sourced foods generally provide more bioavailable pantothenic acid (around 80%) compared to plant-based sources.[4]

Panthenol (Provitamin B5): This alcohol analog of pantothenic acid is a common ingredient in topical applications for skin and hair health due to its moisturizing properties.[5] Upon absorption, whether oral or topical, panthenol is efficiently converted into pantothenic acid.[6][7] Some studies suggest that panthenol may have a higher bioavailability than the calcium pantothenate salt form.[6]

Pantethine: A dimeric form of pantetheine, pantethine is considered a more biologically active form of vitamin B5.[8] It is a direct precursor to CoA and also gives rise to cysteamine, a metabolite with distinct biological activities.[9][10] Notably, pantethine has demonstrated lipid-lowering effects that are not observed with pantothenic acid supplementation.[5]

Quantitative Comparison of Bioactivity

The following tables summarize the available quantitative data on the bioactivity of the different pantothenic acid vitamers.

Table 1: Comparative Effects on Lipid Metabolism

VitamerEffect on Total CholesterolEffect on LDL CholesterolEffect on TriglyceridesDosage and Duration
Pantothenic Acid No significant effect reported[5]No significant effect reportedNo significant effect reportedN/A
Pantethine 10-15% reduction[9]15-20% reduction[9]Up to 32.9% reduction after 4 months[11]600-900 mg/day[9][11]

Table 2: Bioavailability and Conversion

VitamerPrimary Form in Diet/SupplementsAbsorption and ConversionBioavailability
Pantothenic Acid Pantothenic acid, Calcium PantothenateAbsorbed as pantothenic acid after hydrolysis of dietary CoA/phosphopantetheine.[3]~40-61% from food.[12] Higher in animal-sourced foods (~80%).[4]
Panthenol D-Panthenol, DL-PanthenolReadily absorbed and oxidized to pantothenic acid in cells.[6]Orally administered panthenol leads to higher urinary excretion of pantothenic acid compared to calcium pantothenate, suggesting greater absorption.[6]
Pantethine PantethineHydrolyzed to pantothenic acid and cysteamine.[3]Readily absorbed and metabolized.[3]

Signaling Pathways and Mechanisms of Action

The bioactivity of these vitamers is underpinned by their roles in distinct cellular pathways.

Coenzyme A Biosynthesis

All three vitamers ultimately contribute to the cellular pool of CoA. The canonical pathway begins with the phosphorylation of pantothenic acid. Pantethine can enter this pathway after its conversion to pantothenic acid, but it is also a more direct precursor to CoA.

CoA_Synthesis cluster_vitamers Vitamers cluster_pathway Coenzyme A Biosynthesis Pathway Pantothenic_Acid Pantothenic Acid Phosphopantothenate 4'-Phosphopantothenate Pantothenic_Acid->Phosphopantothenate Pantothenate Kinase (PanK) Panthenol Panthenol Panthenol->Pantothenic_Acid Oxidation Pantethine Pantethine Pantethine->Pantothenic_Acid Hydrolysis Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK

Caption: The metabolic conversion of pantothenic acid vitamers to Coenzyme A.

Pantethine's Mechanism in Lipid Metabolism

Pantethine's unique lipid-lowering effects are attributed to its metabolic breakdown product, cysteamine. Cystamine (B1669676) is thought to inhibit key enzymes in lipid synthesis, namely HMG-CoA reductase and acetyl-CoA carboxylase.[9][10]

Pantethine_Lipid_Metabolism Pantethine Pantethine Cysteamine Cysteamine Pantethine->Cysteamine Metabolism HMG_CoA_Reductase HMG-CoA Reductase Cysteamine->HMG_CoA_Reductase Inhibits Acetyl_CoA_Carboxylase Acetyl-CoA Carboxylase Cysteamine->Acetyl_CoA_Carboxylase Inhibits Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA_Carboxylase->Fatty_Acid_Synthesis

References

Assessing the reproducibility of research findings on D-pantothenic acid and wound healing

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the reproducibility of research findings on the efficacy of D-pantothenic acid and its derivatives in accelerating the wound healing process.

This guide provides a comprehensive comparison of key research findings on the role of this compound (Vitamin B5) and its derivatives, such as dexpanthenol, in wound healing. Aimed at researchers, scientists, and drug development professionals, this document synthesizes quantitative data from various studies, details experimental protocols, and visualizes the proposed mechanisms of action to critically assess the reproducibility of the reported outcomes.

I. Comparative Analysis of In Vitro Studies

In vitro studies have been instrumental in elucidating the cellular mechanisms by which this compound influences wound healing. A recurring theme in the literature is the vitamin's positive effect on fibroblast activity, a critical component of tissue regeneration. The following table summarizes quantitative data from key studies that have investigated these effects.

StudyCell TypeTreatmentConcentrationKey Quantitative Findings
Wiederholt et al. (2009)[1][2]Human Dermal FibroblastsCalcium D-pantothenate100 µg/mL- Number of migrated cells increased from 32 ± 7 cells/mm to 76 ± 2 cells/mm.[2]- Mean migration distance per cell increased from 0.23 ± 0.05 mm to 0.33 ± 0.02 mm.[2]- Mean migration speed increased from 10.5 µm/hour to 15 µm/hour.[2]- Final cell densities were 1.2 to 1.6-fold higher.[2]

Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

The "scratch" assay is a widely used method to study cell migration in vitro, mimicking the process of wound closure. The protocol, as described in the reviewed literature, generally follows these steps:

G cluster_protocol Experimental Workflow: In Vitro Scratch Assay A 1. Cell Culture: Human dermal fibroblasts are cultured to confluence in a multi-well plate. B 2. 'Wound' Creation: A sterile pipette tip is used to create a 'scratch' or cell-free gap in the monolayer. A->B C 3. Treatment: The cells are washed to remove debris and then incubated with culture medium containing Calcium D-pantothenate at varying concentrations. B->C D 4. Imaging: The 'wounded' area is photographed at regular intervals (e.g., 0, 24, 48 hours). C->D E 5. Data Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time. D->E

Experimental Workflow: In Vitro Scratch Assay

II. Insights from In Vivo and Clinical Investigations

While in vitro studies provide a foundational understanding, in vivo and clinical trials are crucial for assessing the practical efficacy of this compound in a complex biological system. Animal models and human studies have explored both topical and systemic applications.

A double-blind, prospective, and randomized trial investigated the effects of a 21-day supplementation with 1.0 g of ascorbic acid and 0.2 g of pantothenic acid on human skin wound healing.[3] While the study did not document a major overall improvement in the wound healing process, it did note significant variations in trace element concentrations within the skin and scars of the supplemented group, which correlated with the mechanical properties of the scars.[3]

Another study using a three-dimensional skin model with laser-induced wounds found that a 5% dexpanthenol-containing emulsion resulted in better wound healing compared to controls.[4] After three days, wound closure was more advanced in the presence of pantothenate, and by day five, the wounds were almost completely re-epithelialized, whereas lesions were still visible in the control group.[4]

III. Proposed Signaling Pathways and Mechanisms of Action

The beneficial effects of this compound on wound healing are attributed to its multifaceted role in cellular processes. As a precursor to Coenzyme A, it is integral to numerous metabolic reactions. The proposed mechanisms include the stimulation of fibroblast proliferation and migration, modulation of gene expression related to inflammation and cell growth, and enhancement of protein synthesis.[[“]][[“]]

Dexpanthenol, the alcohol analog of pantothenic acid, is enzymatically converted to pantothenic acid in the body.[7] It has been shown to upregulate the expression of genes critical for the healing process, such as those for interleukins (IL-6, IL-8) and heme oxygenase-1 (HMOX-1), which contribute to a balanced immune response and protection against oxidative stress.[[“]][[“]][7]

The following diagram illustrates the proposed signaling pathway through which this compound and its derivatives are thought to promote wound healing.

G cluster_pathway Proposed Signaling Pathway of this compound in Wound Healing Dexpanthenol Dexpanthenol Pantothenic_Acid This compound (Vitamin B5) Dexpanthenol->Pantothenic_Acid Enzymatic Conversion CoA Coenzyme A Pantothenic_Acid->CoA Gene_Expression Modulation of Gene Expression (e.g., IL-6, IL-8, HMOX-1) Pantothenic_Acid->Gene_Expression Fibroblast Fibroblast CoA->Fibroblast Proliferation Increased Proliferation Fibroblast->Proliferation Migration Increased Migration Fibroblast->Migration Protein_Synthesis Enhanced Protein Synthesis Fibroblast->Protein_Synthesis Wound_Healing Accelerated Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing Protein_Synthesis->Wound_Healing Inflammation Modulated Inflammation Gene_Expression->Inflammation Oxidative_Stress Reduced Oxidative Stress Gene_Expression->Oxidative_Stress Inflammation->Wound_Healing Oxidative_Stress->Wound_Healing

Proposed Signaling Pathway of this compound

IV. Assessment of Reproducibility and Future Directions

The available evidence from in vitro studies consistently demonstrates a positive effect of this compound on fibroblast proliferation and migration, key events in wound healing.[1][2][[“]][[“]] The quantitative data, particularly from studies like Wiederholt et al. (2009), provide a solid baseline for reproducibility.

However, the translation of these cellular effects into significant clinical benefits in human studies appears more nuanced.[3][[“]] While some studies report accelerated re-epithelialization and improved skin barrier function with topical dexpanthenol, others, particularly those involving oral supplementation, have not consistently documented major improvements in overall wound healing.[3][[“]] This discrepancy highlights the complexity of the wound healing process in vivo and suggests that factors such as the mode of administration, dosage, and the specific type of wound may influence the outcomes.

To enhance the reproducibility and clinical translation of these findings, future research should focus on:

  • Standardized Protocols: The adoption of standardized and well-controlled experimental designs, particularly in clinical trials, is crucial.[9]

  • Dose-Response Studies: More comprehensive studies are needed to determine the optimal concentrations and delivery methods for this compound in different wound types.

  • Mechanistic Clarity: Further investigation into the specific molecular targets and signaling pathways modulated by this compound will provide a more complete picture of its mechanism of action.

References

Cross-validation of HPLC and microbiological assay for D-pantothenic acid quantification in food matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Vitamin B5 Determination.

The accurate quantification of D-pantothenic acid (vitamin B5) in food matrices is crucial for nutritional labeling, quality control, and research. Two primary analytical techniques are widely employed for this purpose: High-Performance Liquid Chromatography (HPLC) and the traditional microbiological assay. This guide provides a comprehensive cross-validation of these methods, presenting their experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Methodology Comparison: HPLC vs. Microbiological Assay

High-Performance Liquid Chromatography, often coupled with mass spectrometry (LC-MS/MS), offers a highly specific and rapid method for quantifying pantothenic acid.[1][2] In contrast, the microbiological assay is a more traditional method that relies on the growth of microorganisms, which is dependent on the concentration of the vitamin.

A novel ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been shown to provide reliable results for free pantothenic acid in a variety of fortified foods, including infant formulas, cereals, and beverages.[1][2][3] This method demonstrates a strong correlation with the AOAC Official Method 992.07, a standard microbiological assay.[1][2][3] For fortified food products, the analysis of free pantothenic acid has been found to give a good estimation of the total pantothenic acid content.[1][2][3]

Studies comparing a stable isotope dilution assay (SIDA) with LC-MS/MS to a microbiological assay (MA) have revealed good agreement for plant-derived food samples.[4] However, for products of animal origin, the microbiological assay tended to yield higher concentrations of pantothenic acid.[4] This suggests that the microbial enzymes in the assay may be more effective at liberating bound forms of the vitamin than the enzymatic treatments used in the SIDA method.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A simple and reliable HPLC method has been developed for the determination of free pantothenic acid in food.[5] The sample preparation varies slightly depending on the protein content of the food matrix.

  • Sample Preparation (High-Protein Foods):

    • Homogenize 2g of the sample with 20 mL of water.

    • Add 1 mL of 15% zinc sulfate (B86663) solution to precipitate proteins.

    • Mix thoroughly and centrifuge.

    • Filter the supernatant to obtain the test solution.[5]

  • Sample Preparation (Low-Protein Foods):

    • Homogenize 2g of the sample with 20 mL of 1% formic acid solution.

    • Centrifuge the mixture.

    • Filter the supernatant to obtain the test solution.[5]

  • Chromatographic Conditions:

For enhanced specificity and sensitivity, LC-MS/MS can be employed.

  • LC-MS/MS Conditions:

    • Column: L-column2 ODS[5]

    • Mobile Phase: A mixture of 5 mmol/L ammonium (B1175870) formate (B1220265) (containing 0.01% formic acid) and methanol (B129727) (85:15)[5]

    • Detection: Multiple Reaction Monitoring (MRM)[5]

    • Internal Standard: The use of a stable isotope-labeled internal standard such as [13C6, 15N2]-pantothenic acid is recommended to ensure accuracy and precision.[1][2]

Microbiological Assay

The microbiological assay for pantothenic acid typically utilizes the microorganism Lactobacillus plantarum, which requires the vitamin for growth. The extent of bacterial growth is proportional to the amount of pantothenic acid present in the sample.

  • Sample Preparation:

    • If the vitamin is in a bound form, it must be released through enzymatic hydrolysis.[6]

    • Homogenize 1g of the sample in 80 mL of acetate (B1210297) buffer solution.[6]

    • Add 40 mg of papain and 40 mg of amylase.[6]

    • Incubate at 37°C for approximately 24 hours.[6]

    • Heat the substrate at 100°C for 30 minutes to stop the enzymatic reaction.[6]

  • Assay Procedure:

    • A basal medium containing all necessary growth nutrients except for pantothenic acid is prepared.

    • Prepare a series of tubes with increasing concentrations of a known pantothenic acid standard to create a standard curve.

    • Add prepared sample extracts to a separate set of tubes.

    • Inoculate all tubes (except for sterile controls) with a culture of Lactobacillus plantarum.

    • Incubate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24 hours).[6]

    • Measure the turbidity of the resulting growth, typically using a spectrophotometer.

    • The pantothenic acid concentration in the sample is determined by comparing its turbidity to the standard curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of the HPLC/UPLC-MS/MS methods as reported in the literature.

Table 1: Performance Characteristics of a UPLC-MS/MS Method

ParameterValueReference
Linearity (r²)0.9998[1][2]
Calibration Range0.08 - 1.2 µg/mL[1][2]
Average Recovery95 - 106%[1][2]
Relative Standard Deviation (Repeatability)1.1%[1][2]
Intermediate Reproducibility2.5 - 6.0%[1][2]

Table 2: Performance of an HPLC Method for Free Pantothenic Acid

ParameterValueReference
Recovery in Milk Powder and Nutritional Foods> 88%[5]
Correlation between HPLC and LC-MS/MSHigh[5]

Table 3: Comparison of HPLC and Microbiological Assay for Calcium Pantothenate

ParameterFindingReference
Paired t-test at 95% confidence levelNo significant difference between the two methods[7][8]
Standard Addition Recoveries (HPLC)> 98.96%[7]
Relative Standard Deviations (Inter-day, HPLC)0.1 - 0.9%[7]
Relative Standard Deviations (Intra-day, HPLC)0.1 - 0.7%[7]

Visualizing the Methodologies

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}

subgraph "cluster_Micro" { label="Microbiological Assay Workflow"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

} }

Caption: General experimental workflows for HPLC/UPLC-MS/MS and Microbiological Assay.

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subgraph "cluster_methods" { label="Analytical Methods"; bgcolor="#F1F3F4"; hplc [label="HPLC / UPLC-MS/MS\nQuantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; microbio [label="Microbiological Assay\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

food_sample [label="Identical Food\nMatrix Samples", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; results [label="Quantitative Results\n(e.g., mg/100g)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; comparison [label="Statistical Comparison\n(e.g., Correlation, Paired t-test)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1.5]; conclusion [label="Conclusion on Method\nEquivalence/Difference", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

food_sample -> hplc; food_sample -> microbio; hplc -> results [arrowhead=none]; microbio -> results; results -> comparison; comparison -> conclusion; }

Caption: Logical flow of the cross-validation process between the two analytical methods.

References

A Comparative Guide to the Cellular Metabolic Profiles Induced by D-Pantothenic Acid and Other B Vitamins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic impact of D-pantothenic acid (Vitamin B5) against other essential B vitamins. By examining their distinct roles as cofactors and precursors in fundamental cellular processes, this document aims to elucidate their differential effects on cellular metabolism, supported by established experimental data and protocols.

Introduction: The B Vitamin Complex in Cellular Metabolism

The B vitamins are a group of eight water-soluble vitamins essential for a myriad of physiological functions, primarily acting as coenzymes in metabolic pathways.[1][2] While they often work in concert, each B vitamin has a unique and critical role. This guide focuses on the comparative metabolic effects of this compound, the precursor to Coenzyme A (CoA), and contrasts its influence with that of other key B vitamins such as Thiamine (B1217682) (B1), Riboflavin (B2), Niacin (B3), Pyridoxine (B6), Folate (B9), and Cobalamin (B12). Understanding these differences is paramount for research in nutrition, disease pathology, and drug development.

Core Metabolic Functions: this compound vs. Other B Vitamins

This compound (Vitamin B5): The Gateway to Acyl-Group Transfer

This compound's primary metabolic significance stems from its role as the exclusive precursor for the biosynthesis of Coenzyme A (CoA) and the prosthetic group of Acyl Carrier Protein (ACP).[3][4][5]

  • Coenzyme A (CoA): This ubiquitous coenzyme is a critical hub in cellular metabolism, participating in over 70 enzymatic pathways.[4][6] Its most notable function is the transfer of acyl groups, particularly as acetyl-CoA. Acetyl-CoA is the entry point for two-carbon units into the tricarboxylic acid (TCA) cycle for energy production and is a fundamental building block for the synthesis of fatty acids, cholesterol, steroid hormones, and neurotransmitters like acetylcholine.[6][7][8]

  • Acyl Carrier Protein (ACP): ACP is an essential component of the fatty acid synthase complex, required for the elongation of fatty acid chains.[3][4]

Therefore, the metabolic influence of pantothenic acid is central to the integration of carbohydrate, lipid, and protein metabolism.[3]

Other B Vitamins: Specialized Roles in Core Pathways

While pantothenic acid governs acyl-group transfer, other B vitamins serve as cofactors in different, yet equally vital, metabolic domains.

  • Thiamine (B1): As thiamine pyrophosphate (TPP), it is indispensable for carbohydrate metabolism, acting as a cofactor for enzymes like pyruvate (B1213749) dehydrogenase (linking glycolysis to the TCA cycle) and transketolase in the pentose (B10789219) phosphate (B84403) pathway.[2][9][10]

  • Riboflavin (B2): It is the precursor to flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN), which are critical coenzymes for a vast number of redox reactions, including those in the electron transport chain, β-oxidation of fatty acids, and the TCA cycle.[2][9][11]

  • Niacin (B3): As nicotinamide (B372718) adenine dinucleotide (NAD+) and its phosphorylated form (NADP+), niacin is a key component of cellular redox reactions. NAD+ is a crucial oxidizing agent in glycolysis and the TCA cycle, while NADP+ is essential for reductive biosynthesis pathways, including fatty acid and steroid synthesis.[9][12]

  • Pyridoxine (B6): In its active form, pyridoxal (B1214274) 5'-phosphate (PLP), Vitamin B6 is a versatile cofactor primarily involved in amino acid metabolism, facilitating transamination, decarboxylation, and transsulfuration reactions.[9][13] It also plays a role in one-carbon metabolism.[14]

  • Folate (B9) and Cobalamin (B12): These vitamins are central to one-carbon metabolism .[14][15][16] They work together in pathways that synthesize nucleotides (purines and thymidylate) for DNA and RNA production and regenerate methionine for methylation reactions, which are vital for epigenetic regulation and biosynthesis.[1][16]

Data Presentation: Comparative Metabolic Impact

The following tables summarize the primary metabolic roles and the anticipated impact on key metabolite levels when cells are supplemented with a specific B vitamin, assuming all other nutrients are replete.

Table 1: Primary Metabolic Pathways Influenced by B Vitamins

VitaminActive Coenzyme Form(s)Primary Metabolic Pathways InfluencedKey Cellular Functions
This compound (B5) Coenzyme A (CoA), Acyl Carrier Protein (ACP)TCA Cycle, Fatty Acid Synthesis & Oxidation, Steroid/Cholesterol Synthesis, Acetylation ReactionsAcyl group transfer, Energy production, Lipid biosynthesis, Gene expression regulation[3][4][6][7]
Thiamine (B1) Thiamine Pyrophosphate (TPP)Carbohydrate Metabolism (Glycolysis, TCA Cycle), Pentose Phosphate PathwayOxidative decarboxylation, Carbon-unit transfer[2][9]
Riboflavin (B2) Flavin Adenine Dinucleotide (FAD), Flavin Mononucleotide (FMN)Electron Transport Chain, Fatty Acid Oxidation, TCA Cycle, Niacin SynthesisRedox reactions, Energy production[9][11]
Niacin (B3) Nicotinamide Adenine Dinucleotide (NAD+, NADP+)Glycolysis, TCA Cycle, Fatty Acid Synthesis & Oxidation, Pentose Phosphate PathwayRedox reactions, Energy production, Reductive biosynthesis[9][12]
Pyridoxine (B6) Pyridoxal 5'-Phosphate (PLP)Amino Acid Metabolism (Transamination, Decarboxylation), One-Carbon Metabolism, GlycogenolysisAmino acid interconversion, Neurotransmitter synthesis[9][13][14]
Folate (B9) Tetrahydrofolate (THF) derivativesOne-Carbon Metabolism, Nucleotide Synthesis (Purines, Thymidylate), Amino Acid MetabolismOne-carbon unit transfer, DNA/RNA synthesis, Methylation[13][15][16]
Cobalamin (B12) Methylcobalamin, AdenosylcobalaminOne-Carbon Metabolism, Propionate CatabolismMethionine synthesis, Isomerization reactions, DNA synthesis[13][16][17]

Table 2: Predicted Changes in Key Metabolite Pools Following Vitamin Supplementation

Vitamin SupplementedPredicted Increase in Metabolite PoolsPredicted Decrease in Metabolite PoolsRationale
This compound (B5) Acetyl-CoA, Malonyl-CoA, TCA Cycle Intermediates (e.g., Citrate), Fatty Acids, CholesterolFree Fatty Acids (due to increased oxidation)Increased CoA synthesis boosts pathways dependent on acyl-group transfer.[3][7]
Thiamine (B1) Acetyl-CoA, Ribose-5-PhosphatePyruvate, Alpha-ketoglutarateEnhanced activity of TPP-dependent enzymes in carbohydrate metabolism.[2]
Riboflavin (B2) / Niacin (B3) ATP, NAD(P)H/FADH2 ratio (transiently)Lactate (under aerobic conditions)Increased capacity for redox reactions drives oxidative phosphorylation.[2][11]
Pyridoxine (B6) Non-essential amino acids, Neurotransmitters (e.g., GABA, Serotonin)Essential amino acids (substrate), HomocysteineIncreased flux through PLP-dependent amino acid transamination and synthesis pathways.[14]
Folate (B9) / Cobalamin (B12) dTMP, Purines, S-Adenosylmethionine (SAM)Homocysteine, Uracil (in DNA)Enhanced one-carbon metabolism drives nucleotide synthesis and methylation cycles.[15][16]

Experimental Protocols

A robust comparative metabolomics study requires meticulous attention to experimental design and execution. The following section outlines a standard workflow for analyzing the metabolic profiles of cultured cells treated with different B vitamins.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., HepG2 for liver metabolism, SH-SY5Y for neuronal metabolism).

  • Culture Conditions: Culture cells in a standard growth medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Experimental Seeding: Seed cells in 6-well plates to achieve approximately 80% confluency at the time of harvest. Prepare a minimum of 4-6 biological replicates for each condition.

  • Treatment: Replace the standard medium with a custom B vitamin-deficient medium supplemented with a defined concentration of the target vitamin (e.g., 5 mg/L this compound) or a control B-vitamin mixture. Incubate for a predetermined period (e.g., 24-48 hours) to allow for metabolic changes.

Metabolite Quenching and Extraction

This protocol is optimized for adherent mammalian cells and aims to rapidly halt metabolic activity and efficiently extract polar metabolites.[18][19]

  • Preparation: Pre-chill all necessary solutions and equipment. Prepare an 80% methanol (B129727)/water (v/v) extraction solution and keep it at -80°C.

  • Quenching: Place the 6-well plate on dry ice or a cold block. Quickly aspirate the culture medium.

  • Washing: Immediately wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution to remove any remaining medium components. Aspirate the wash buffer completely. This step is critical to avoid salt contamination in the final sample.

  • Metabolism Arrest: Add 1 mL of the pre-chilled (-80°C) 80% methanol extraction solution to each well. Alternatively, for the most rapid quenching, snap-freeze the cell monolayer with liquid nitrogen before adding the cold methanol.[20][21]

  • Cell Lysis and Harvesting: Place the plate on a rocker in a cold room (4°C) for 10-15 minutes to ensure cell lysis. Scrape the cells thoroughly using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[22]

  • Protein and Debris Removal: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new, labeled tube.

  • Sample Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Dried samples can be stored at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50-100 µL of a water:acetonitrile mixture) compatible with the chromatography method.

  • Chromatography: Separate metabolites using Hydrophilic Interaction Liquid Chromatography (HILIC) for polar compounds on a UPLC system.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Acquisition: Collect full scan MS data and data-dependent MS/MS fragmentation data for metabolite identification.

Data Analysis and Interpretation
  • Data Preprocessing: Use software like XCMS or MetaboAnalyst to perform peak detection, alignment, and integration from the raw LC-MS data.[23][24][25]

  • Normalization: Normalize the data to an internal standard or by total ion current to correct for technical variations between samples.

  • Statistical Analysis: Employ univariate (e.g., t-tests, ANOVA) and multivariate statistical methods (e.g., Principal Component Analysis [PCA], Partial Least Squares-Discriminant Analysis [PLS-DA]) to identify metabolites that are significantly different between treatment groups.[23][26]

  • Metabolite Identification: Identify significant metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns against spectral databases (e.g., HMDB, METLIN).[27]

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the significantly altered metabolites onto biochemical pathways to interpret the biological consequences of the vitamin treatments.[25]

Mandatory Visualizations

Signaling and Metabolic Pathways

CoA_Biosynthesis Pantothenate This compound (Vitamin B5) PANK PANK (Pantothenate Kinase) Pantothenate->PANK PhosphoPan 4'-Phospho- pantothenate PPCS PPCS PhosphoPan->PPCS PhosphoPanCys 4'-Phosphopantothenoyl- cysteine PPCDC PPCDC PhosphoPanCys->PPCDC PhosphoPantetheine 4'-Phospho- pantetheine PPAT PPAT PhosphoPantetheine->PPAT DephosphoCoA Dephospho-CoA DPCK DPCK DephosphoCoA->DPCK CoA Coenzyme A PANK->PhosphoPan ADP1 ADP PANK->ADP1 PPCS->PhosphoPanCys ADP2 ADP PPCS->ADP2 PPCDC->PhosphoPantetheine CO2 CO2 PPCDC->CO2 PPAT->DephosphoCoA PPi PPi PPAT->PPi DPCK->CoA ADP3 ADP DPCK->ADP3 ATP1 ATP ATP1->PANK ATP2 ATP ATP2->PPCS Cysteine Cysteine Cysteine->PPCS ATP3 ATP ATP3->PPAT ATP4 ATP ATP4->DPCK

Caption: Biosynthesis pathway of Coenzyme A from this compound.

Central_Metabolism_BVitamins cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_fatty_acid Fatty Acid Metabolism cluster_one_carbon One-Carbon Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Complex Citrate Citrate AcetylCoA->Citrate Multiple Steps MalonylCoA MalonylCoA AcetylCoA->MalonylCoA AlphaKG AlphaKG Citrate->AlphaKG Multiple Steps SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA Oxaloacetate Oxaloacetate SuccinylCoA->Oxaloacetate Oxaloacetate->Citrate FattyAcids Fatty Acids FattyAcids->AcetylCoA β-Oxidation MalonylCoA->FattyAcids Serine Serine Glycine Glycine Serine->Glycine THF THF Serine->THF dUMP dUMP THF->dUMP Met Methionine SAM SAM Met->SAM dTMP dTMP dUMP->dTMP Homocysteine Homocysteine Homocysteine->Met B1 B1 (TPP) B1->Pyruvate B2_B3 B2 (FAD) B3 (NAD+) B2_B3->Pyruvate B2_B3->AlphaKG B2_B3->FattyAcids B5 B5 (CoA) B5->AcetylCoA B5->SuccinylCoA B5->MalonylCoA B6 B6 (PLP) B6->Serine B6->Homocysteine B9_B12 B9 (THF) B12 (Me-Cbl) B9_B12->THF B9_B12->Homocysteine

Caption: Central roles of B vitamins in core metabolic pathways.

Experimental and Logical Workflows

Metabolomics_Workflow start Cell Culture & Vitamin Treatment quench Metabolic Quenching & Cell Harvesting start->quench extract Metabolite Extraction (e.g., 80% Methanol) quench->extract dry Sample Drying extract->dry analyze LC-MS/MS Analysis dry->analyze process Data Preprocessing (Peak Picking, Alignment) analyze->process stats Statistical Analysis (PCA, PLS-DA, ANOVA) process->stats identify Metabolite Identification (Database Matching) stats->identify interpret Pathway Analysis & Biological Interpretation identify->interpret

Caption: Experimental workflow for comparative cellular metabolomics.

References

A Researcher's Guide to Validating Anti-D-Pantothenic Acid Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, the accurate detection of D-pantothenic acid (Vitamin B5) is crucial for a variety of applications, from nutritional analysis to metabolic studies. Immunoassays, powered by specific antibodies, offer a rapid and sensitive method for this purpose. However, the reliability of these assays hinges entirely on the specificity of the antibody used. This guide provides a comparative framework for validating the specificity of anti-D-pantothenic acid antibodies, complete with experimental protocols and illustrative data.

Assessing Specificity through Competitive ELISA

The gold standard for determining the specificity of an antibody against a small molecule like this compound is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). This technique measures the antibody's ability to distinguish between this compound and structurally similar molecules.

Comparative Specificity of Anti-D-Pantothenic Acid Antibodies (Illustrative Data)

To provide a clear comparison, the following table summarizes hypothetical cross-reactivity data for three distinct anti-D-pantothenic acid antibodies. This data illustrates how different antibodies can vary in their specificity, a critical consideration when selecting a reagent for your research.

CompoundAntibody A (Monoclonal)Antibody B (Polyclonal)Antibody C (Monoclonal)
This compound 100% 100% 100%
Panthenol15%35%8%
Pantoyl lactone5%12%2%
β-Alanine<0.1%1.5%<0.1%
Hopantenic acid2%8%0.5%
Coenzyme A<0.1%0.5%<0.1%

Note: The data presented in this table is for illustrative purposes only and does not represent the actual performance of any specific commercially available antibody. Researchers should always generate their own validation data.

Experimental Protocol: Competitive ELISA for this compound

This protocol outlines the steps to determine the cross-reactivity of an anti-D-pantothenic acid antibody.

Materials:

  • 96-well microtiter plates

  • Anti-D-pantothenic acid antibody (primary antibody)

  • This compound standard

  • Potential cross-reactants (e.g., Panthenol, Pantoyl lactone, β-Alanine, Hopantenic acid, Coenzyme A)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • HRP-conjugated secondary antibody (specific to the primary antibody species)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare a series of dilutions for the this compound standard and each potential cross-reactant.

    • In separate tubes, mix a fixed concentration of the primary antibody with each dilution of the standard or cross-reactant. Incubate for 1 hour at room temperature.

  • Incubation: Add the antibody-analyte mixtures to the coated wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of this compound.

    • Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: (IC50 of this compound / IC50 of Cross-Reactant) x 100%

Competitive_ELISA_Workflow cluster_plate 96-Well Plate cluster_solution In Solution Coat_Antigen 1. Coat Plate with This compound-BSA Conjugate Block 2. Block with BSA Coat_Antigen->Block Add_Sample 4. Add Antibody + Standard/Sample Mixture Block->Add_Sample Add_Secondary 5. Add HRP-conjugated Secondary Antibody Add_Sample->Add_Secondary Add_Substrate 6. Add TMB Substrate Add_Secondary->Add_Substrate Read_Plate 7. Read Absorbance Add_Substrate->Read_Plate Prepare_Standards 3a. Prepare this compound Standards & Cross-Reactants Mix 3b. Mix Antibody with Standard or Cross-Reactant Prepare_Standards->Mix Mix->Add_Sample

Competitive ELISA Workflow for Specificity Testing.

Alternative Validation Methods

While competitive ELISA is the primary method for specificity testing of antibodies against small molecules, other techniques can provide supporting evidence.

Western Blotting with Peptide Blocking:

Although this compound itself cannot be run on a gel, this technique is useful for confirming that the antibody recognizes the pantothenic acid molecule when it is part of a protein conjugate (the immunogen).

  • Procedure: A Western blot is performed on the this compound-carrier protein conjugate. To confirm specificity, a parallel experiment is conducted where the primary antibody is pre-incubated with a high concentration of free this compound.

  • Expected Outcome: The binding of the antibody to the protein conjugate on the membrane should be significantly reduced or eliminated in the presence of the free this compound "block," demonstrating that the antibody's binding site is specific to the pantothenic acid moiety.

The Role of this compound in Coenzyme A Biosynthesis

Understanding the biological context of this compound is essential for appreciating the importance of specific detection. This compound is a vital precursor for the synthesis of Coenzyme A (CoA), a fundamental molecule in cellular metabolism.

CoA_Biosynthesis D_Pantothenic_Acid This compound Phosphopantothenate 4'-Phosphopantothenate D_Pantothenic_Acid->Phosphopantothenate Pantothenate Kinase Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA CoA Coenzyme A Dephospho_CoA->CoA

Simplified Coenzyme A Biosynthesis Pathway.

Conclusion

The validation of antibody specificity is a critical, non-negotiable step in ensuring the accuracy and reproducibility of immunoassays for this compound. As the illustrative data shows, not all antibodies are created equal, and a thorough assessment of cross-reactivity against structurally related molecules is paramount. By employing rigorous validation protocols, such as the competitive ELISA detailed here, researchers can have confidence in their results and contribute to the generation of reliable and high-quality scientific data.

A Head-to-Head Comparison of D-Pantothenic Acid and Pantethine on Lipid Metabolism in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of D-pantothenic acid (a form of vitamin B5) and its derivative, pantethine (B1678406), on lipid metabolism in hepatocytes. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the distinct roles and mechanisms of these two compounds in hepatic lipid regulation.

Executive Summary

This compound is an essential precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[1] In contrast, pantethine, a dimeric form of pantetheine, serves as a more direct precursor to CoA and has demonstrated additional therapeutic properties, particularly in the regulation of lipid metabolism.[2] Experimental evidence suggests that pantethine actively modulates lipid metabolism by inhibiting key enzymes in cholesterol and fatty acid synthesis, a property not typically observed with this compound supplementation alone. While this compound is crucial for maintaining normal lipid metabolism, pantethine exhibits a more pronounced and direct lipid-lowering effect in hepatocytes.

Comparative Data on Hepatocyte Lipid Metabolism

The following tables summarize quantitative data from studies investigating the effects of this compound and pantethine on key parameters of lipid metabolism in hepatocytes. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are collated from different experiments.

Table 1: Effect on Cholesterol Synthesis in Isolated Rat Hepatocytes

CompoundConcentrationPrecursorIncubation Time% Inhibition of Cholesterol SynthesisReference
PantethineNot Specified[2-14C]acetate60 min77% (of total lipid radioactivity)[3]
Pantethine1 mM (in presence of 0.5 mM mevalonolactone)[2-14C]mevalonolactone-Potentiated the decrease in mevalonate (B85504) incorporation into cholesterol[4]
This compound---Data not available from direct comparative studies-

Table 2: Effect on Fatty Acid Synthesis in Isolated Rat Hepatocytes

CompoundConcentrationPrecursorIncubation Time% Inhibition of Fatty Acid SynthesisReference
PantethineNot Specified[2-14C]acetate60 min77% (of total lipid radioactivity)[3]
This compound---Data not available from direct comparative studies-

Table 3: Effect on Key Enzymes in Lipid Metabolism

CompoundTarget EnzymeCell/System TypeEffectReference
PantethineHMG-CoA ReductaseIsolated Rat HepatocytesDecreased the relative amounts of the active forms of the enzyme to about half compared to controls.[4]
PantethineAcetyl-CoA CarboxylaseHepatocytesInhibition (mediated by its catabolic product, cystamine)[4]
This compound--No direct inhibitory effects reported-

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and pantethine on hepatic lipid metabolism can be attributed to their distinct entry points into the Coenzyme A biosynthetic pathway and the direct inhibitory actions of pantethine on key metabolic enzymes.

Coenzyme A Biosynthesis

This compound is the initial substrate for the canonical CoA synthesis pathway, requiring several enzymatic steps. Pantethine, being structurally closer to CoA, can enter the pathway at a later stage, bypassing some of the initial enzymatic reactions and leading to a more efficient increase in intracellular CoA levels.

cluster_Canonical Canonical Pathway cluster_Salvage Salvage Pathway PA This compound PPA 4'-Phospho- pantothenic Acid PA->PPA PANK PPC 4'-Phospho- pantothenoyl-cysteine PPA->PPC PPCS PP 4'-Phospho- pantetheine PPC->PP PPCDC dCoA Dephospho-CoA PP->dCoA PPAT Pantethine Pantethine Pantetheine Pantetheine Pantethine->Pantetheine Pantetheinase Pantetheine->PP Pantetheine Kinase CoA Coenzyme A dCoA->CoA DPCK

Coenzyme A Biosynthesis Pathways
Regulation of Lipid Synthesis

Pantethine has been shown to directly inhibit HMG-CoA reductase and acetyl-CoA carboxylase, the rate-limiting enzymes in cholesterol and fatty acid synthesis, respectively.[5][6] This direct inhibition is a key differentiator from this compound, which primarily influences lipid metabolism through its role as a CoA precursor.

cluster_Inputs Inputs cluster_CoA CoA Synthesis cluster_Pathways Lipid Synthesis Pathways Pantethine Pantethine CoA Coenzyme A Pantethine->CoA MalonylCoA Malonyl-CoA Pantethine->MalonylCoA Inhibits HMGCoA HMG-CoA Pantethine->HMGCoA Inhibits PA This compound PA->CoA AcetylCoA Acetyl-CoA CoA->AcetylCoA AcetylCoA->MalonylCoA ACC AcetylCoA->HMGCoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR Cholesterol Cholesterol Mevalonate->Cholesterol

Pantethine's Direct Inhibition of Lipid Synthesis

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and pantethine on hepatocyte lipid metabolism.

Isolation and Primary Culture of Rat Hepatocytes

This protocol is adapted from established methods for obtaining viable hepatocytes for in vitro studies.[7][8][9][10][11]

Materials:

  • Male Wistar rats (200-300g)

  • Anesthetic (e.g., isoflurane)

  • Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution with EDTA)

  • Perfusion Buffer II (e.g., Williams' Medium E with Collagenase IV)

  • William's Complete Medium (supplemented with fetal bovine serum, penicillin/streptomycin, and insulin)

  • Percoll solution

  • Sterile surgical instruments

  • Peristaltic pump and perfusion setup

Procedure:

  • Anesthetize the rat and perform a laparotomy to expose the portal vein.

  • Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at a flow rate of 10-15 mL/min for 10 minutes to clear the liver of blood.

  • Switch to Perfusion Buffer II and continue perfusion for 10-15 minutes until the liver becomes soft and digested.

  • Excise the liver and transfer it to a sterile dish containing William's Complete Medium.

  • Gently mince the liver to release the hepatocytes.

  • Filter the cell suspension through a 100 µm nylon mesh.

  • Purify the hepatocytes by Percoll gradient centrifugation to separate viable from non-viable cells.

  • Wash the purified hepatocytes with William's Complete Medium and determine cell viability using Trypan Blue exclusion.

  • Plate the hepatocytes at a desired density on collagen-coated culture plates and incubate at 37°C in a humidified atmosphere with 5% CO2.

Assay for Cholesterol and Fatty Acid Synthesis using [2-14C]acetate Incorporation

This method measures the de novo synthesis of cholesterol and fatty acids by quantifying the incorporation of radiolabeled acetate.[3][12]

Materials:

  • Isolated primary rat hepatocytes

  • William's Complete Medium

  • [2-14C]acetate

  • This compound or pantethine

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter and scintillation fluid

Procedure:

  • Culture isolated hepatocytes to the desired confluency.

  • Pre-incubate the cells with either this compound or pantethine at various concentrations for a specified time.

  • Add [2-14C]acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours).

  • Terminate the incubation by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract the total lipids from the cells using a chloroform:methanol solvent system.

  • Separate the lipid classes (cholesterol, fatty acids, triglycerides) using TLC.

  • Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Normalize the radioactivity to the total protein content of the cell lysate.

Start Culture Hepatocytes PreIncubate Pre-incubate with This compound or Pantethine Start->PreIncubate AddTracer Add [2-14C]acetate PreIncubate->AddTracer Incubate Incubate AddTracer->Incubate Wash Wash with PBS Incubate->Wash Extract Extract Lipids Wash->Extract Separate Separate Lipids (TLC) Extract->Separate Quantify Quantify Radioactivity Separate->Quantify Normalize Normalize to Protein Content Quantify->Normalize

Workflow for Radiolabeled Acetate Incorporation Assay
HMG-CoA Reductase Activity Assay

This assay measures the activity of the rate-limiting enzyme in cholesterol synthesis by monitoring the oxidation of NADPH.[13][14][15][16][17]

Materials:

  • Hepatocyte microsomes (prepared from cultured hepatocytes)

  • Assay buffer (containing potassium phosphate, EDTA, and DTT)

  • NADPH

  • HMG-CoA

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare hepatocyte microsomes by differential centrifugation of cell homogenates.

  • In a cuvette, combine the assay buffer, NADPH, and the microsomal preparation.

  • Initiate the reaction by adding HMG-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time at 37°C.

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

  • The enzyme activity is proportional to the rate of decrease in absorbance.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This coupled enzyme assay measures the activity of the rate-limiting enzyme in fatty acid synthesis.[18][19][20][21][22]

Materials:

  • Isolated hepatocytes

  • Digitonin for cell permeabilization

  • Assay mixture (containing buffer, ATP, MgCl2, acetyl-CoA, and [14C]bicarbonate)

  • Fatty acid synthase and NADPH (for coupled assay)

  • Scintillation counter and scintillation fluid

Procedure:

  • Permeabilize the isolated hepatocytes with an optimal concentration of digitonin.

  • Add the permeabilized cells to the assay mixture.

  • In the coupled assay, the malonyl-CoA produced by ACC is immediately converted to fatty acids by the added fatty acid synthase and NADPH.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding acid.

  • Separate the radiolabeled fatty acids from the unreacted [14C]bicarbonate.

  • Quantify the radioactivity in the fatty acid fraction using a scintillation counter.

Conclusion

The available evidence strongly indicates that this compound and pantethine have distinct effects on lipid metabolism in hepatocytes. This compound is fundamental for maintaining the necessary pool of Coenzyme A for normal metabolic function. Pantethine, in addition to being a more direct precursor to CoA, exhibits direct inhibitory effects on key enzymes involved in cholesterol and fatty acid synthesis.[2][5] This dual mechanism of action makes pantethine a more potent modulator of hepatic lipid metabolism compared to this compound. For researchers and drug development professionals, these findings suggest that pantethine and its derivatives may hold greater therapeutic potential for managing dyslipidemia and related metabolic disorders. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their effects and to explore their potential synergistic actions.

References

Reproducibility of Pantothenic Acid Deficiency on Animal Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the behavioral and physiological effects of pantothenic acid (Vitamin B5) deficiency in various animal models, with a focus on the reproducibility of these effects. The information is intended for researchers, scientists, and drug development professionals.

Pantothenic acid is a crucial nutrient for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including energy metabolism and the synthesis of neurotransmitters.[1] Deficiency in this vitamin has been shown to induce a range of abnormalities in animals, from growth retardation to specific neurological and behavioral changes.[2][3][4]

Comparative Analysis of Behavioral and Physiological Effects

The following tables summarize the key findings from studies on pantothenic acid deficiency in different animal models, providing a platform for comparing the reproducibility of the observed effects.

Table 1: Effects of Pantothenic Acid Deficiency on General Health and Behavior

Animal ModelKey Behavioral/Physical EffectsReference
Mice (Wild-type and Pank2 mutant) Poor grooming, greying of fur, decreased body weight, movement disorder with low-lying pelvis and slow steps, dragging rear limbs, and unnatural postures indicative of dystonia.[2][5]Kuo et al., 2007[2][5]
Rats Decreased body weight gain, reduced sperm motility, decreased plasma testosterone (B1683101) and corticosterone.[6]Yamamoto et al., 2009[6]
Ducks (Pekin) Growth retardation, poor feathering, high mortality, exudate on eyelids.[3][4]Wen et al., 2021[3][4]
Cats Growth depression, skin lesions, diarrhea, loss of hair.[4]Various studies cited in Wen et al., 2021[4]
Pigs Growth depression, skin lesions, diarrhea, loss of hair.[4]Various studies cited in Wen et al., 2021[4]

Table 2: Quantitative Physiological Effects of Pantothenic Acid Deficiency

Animal ModelParameterObservationReference
Rats Body Weight GainDecreased from 5 weeks of age in deficient group compared to control.[6]Yamamoto et al., 2009[6]
Sperm MotilitySeveral parameters significantly reduced in the deficient group.[6]Yamamoto et al., 2009[6]
Plasma TestosteroneSignificantly lower in the deficient group.[6]Yamamoto et al., 2009[6]
Plasma CorticosteroneSignificantly lower in the deficient group.[6]Yamamoto et al., 2009[6]
Ducks (Pekin) Plasma Pantothenic AcidDecreased by 85% in the deficient group.[3]Wen et al., 2021[3]
Plasma Alkaline PhosphataseDecreased by approximately 70% in the deficient group.[3]Wen et al., 2021[3]
Plasma GlucoseDeclined in the deficient group.[3]Wen et al., 2021[3]
Plasma InsulinDeclined in the deficient group.[3]Wen et al., 2021[3]
Plasma MalondialdehydeIncreased in the deficient group.[3]Wen et al., 2021[3]
Plasma Total Superoxide DismutaseDecreased in the deficient group.[3]Wen et al., 2021[3]

Experimental Protocols

The following section details the methodologies used in key studies to induce and assess the effects of pantothenic acid deficiency.

Induction of Pantothenic Acid Deficiency in Mice

A study by Kuo et al. (2007) successfully induced a movement disorder in mice, providing a phenocopy for Pantothenate Kinase-Associated Neurodegeneration (PKAN).[2]

  • Animal Model: Wild-type and Pank2 mutant mice.[2]

  • Diet: A custom pantothenic acid-deficient diet was fed to the experimental groups, while control groups received a diet with adequate pantothenic acid.[2]

  • Duration: Animals were monitored over time for the development of deficiency symptoms.[2]

  • Key Findings: The deficient diet led to poor grooming, fur discoloration, decreased body weight, and a distinct movement disorder in wild-type mice.[2][5] The effects were reversible upon restoration of dietary pantothenic acid.[2][5]

Induction of Pantothenic Acid Deficiency in Rats

Yamamoto et al. (2009) investigated the effects of pantothenic acid deficiency on testicular function in male rats.[6]

  • Animal Model: Male rats, 3 weeks of age.[6]

  • Diet: A pantothenic acid-free diet was provided to the experimental group, while the control group received a diet containing 0.0016% pantothenic acid.[6]

  • Duration: The diets were administered for 7 weeks.[6]

  • Key Findings: The deficient diet resulted in decreased body weight gain and significant reductions in sperm motility and plasma testosterone levels.[6]

Visualizations

The following diagrams illustrate the experimental workflow for studying pantothenic acid deficiency and the central role of pantothenic acid in the Coenzyme A synthesis pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Deficiency Induction cluster_assessment Assessment A Animal Model Selection (e.g., Mice, Rats) B Diet Formulation (Control vs. Deficient) A->B Assign to groups C Feeding Period (Specified Duration) B->C D Behavioral Monitoring (e.g., Grooming, Movement) C->D E Physiological Measurements (e.g., Body Weight, Blood Samples) C->E F Post-mortem Analysis (e.g., Organ Weights, Histology) E->F

Caption: Experimental workflow for studying pantothenic acid deficiency.

Pantothenic_Acid_Pathway PA Pantothenic Acid (Vitamin B5) PANK Pantothenate Kinase (PANK) PA->PANK Phosphorylation PPO Phosphopantothenoylcysteine PANK->PPO PPAT Phosphopantetheine adenylyltransferase PPO->PPAT DPCK Dephospho-CoA kinase PPAT->DPCK CoA Coenzyme A (CoA) DPCK->CoA Metabolism Cellular Metabolism (e.g., TCA Cycle, Fatty Acid Synthesis) CoA->Metabolism Essential Cofactor

Caption: Simplified Coenzyme A biosynthesis pathway.

Conclusion

The behavioral and physiological effects of pantothenic acid deficiency are reproducible across different animal models, although the specific manifestations can vary. In rodents, deficiency consistently leads to reduced growth, grooming deficits, and reproductive issues.[2][6] The mouse model developed by Kuo et al. (2007) is particularly noteworthy for its successful recapitulation of a movement disorder relevant to human neurodegenerative disease.[2][5] The consistent findings of growth retardation and other physical symptoms in a variety of animals, including ducks, cats, and pigs, further underscore the fundamental role of pantothenic acid in animal physiology.[3][4] The reproducibility of these effects makes pantothenic acid deficiency a valuable model for studying the metabolic basis of neurological and physiological disorders.

References

A Comparative Analysis of D-Pantothenic Acid's Function Across Diverse Microbial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-pantothenic acid, also known as Vitamin B5, is a fundamental micronutrient for most living organisms, serving as the essential precursor for the biosynthesis of Coenzyme A (CoA). CoA is a critical cofactor involved in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of various biomolecules.[1][2][3] While the central role of this compound in CoA synthesis is conserved, the strategies for its acquisition and the regulation of its metabolic pathway exhibit significant diversity across different microbial species.[4][5] This guide provides a comparative overview of this compound's role in various microbes, supported by experimental data and detailed methodologies.

Comparative Data on this compound Metabolism

The ability of microorganisms to synthesize this compound de novo or the necessity to acquire it from the environment is a key differentiating factor. This, in turn, influences their growth requirements and potential susceptibility to antimicrobial agents targeting this pathway.[1][6] The subsequent conversion of pantothenate to CoA is also subject to species-specific enzymatic and regulatory differences.

Table 1: Comparison of this compound Biosynthesis and Transport in Select Microbial Species

Microbial Species De Novo Biosynthesis Pathway Known Transporter Systems References
Escherichia coliPresent (panB, panC, panD genes)PanF (sodium-dependent permease)[1][4][7]
Salmonella typhimuriumPresent (panB, panC genes)Similar to E. coli (PanF-like)[1][7]
Staphylococcus aureusPresentPutative transporters, less characterized[6][8]
Lactobacillus speciesAbsentRequired, specific transporters likely present[4][9]
Streptococcus pneumoniaeAbsentRequired, specific transporters likely present[1]
Bacillus subtilisPresentInefficient uptake demonstrated[1]
Mycobacterium tuberculosisPresentEssential for growth[1]
Saccharomyces cerevisiaePresent-[2]

Table 2: Comparison of Pantothenate Kinase (PanK) Types and Regulation in Select Microbial Species

Microbial Species Pantothenate Kinase (PanK) Type Regulation by CoA/Acetyl-CoA References
Escherichia coliType I (CoaA)Feedback inhibition by CoA[5][10][11]
Staphylococcus aureusType IILess sensitive to feedback inhibition by CoA[5][8][10]
Pseudomonas aeruginosaType III (CoaX)Generally insensitive to CoA feedback inhibition[12]
Eukaryotes (e.g., S. cerevisiae)Type II (PanK)Feedback inhibition by CoA and Acetyl-CoA[10][13]

Signaling Pathways and Experimental Workflows

Coenzyme A Biosynthesis Pathway

The conversion of this compound to Coenzyme A is a five-step enzymatic pathway that is largely conserved across bacteria and eukaryotes.[3][14] The initial and often rate-limiting step is the phosphorylation of pantothenate by pantothenate kinase (PanK).[10][15]

CoA_Biosynthesis cluster_0 Coenzyme A Biosynthesis cluster_1 Inputs Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate PanK (CoaA) 4'-Phospho-N-pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine 4'-Phosphopantothenate->4'-Phospho-N-pantothenoylcysteine PPCS (CoaB) 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phospho-N-pantothenoylcysteine->4'-Phosphopantetheine PPCDC (CoaC) Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT (CoaD) Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK (CoaE) ATP_PanK ATP ATP_PanK->4'-Phosphopantothenate Cysteine Cysteine Cysteine->4'-Phospho-N-pantothenoylcysteine ATP_PPCS ATP ATP_PPCS->4'-Phospho-N-pantothenoylcysteine ATP_DPCK ATP ATP_DPCK->Coenzyme A

Figure 1: The conserved five-step Coenzyme A biosynthesis pathway.
Experimental Workflow: Microbiological Assay for this compound Quantification

A common method to determine the concentration of this compound in a sample is through a microbiological assay, often utilizing a bacterial strain that is auxotrophic for pantothenate, such as Lactobacillus plantarum.[16][17][18] The growth of this organism is directly proportional to the amount of pantothenic acid present in the medium.

Microbiological_Assay_Workflow Start Start Sample_Prep Sample Preparation (Extraction/Dilution) Start->Sample_Prep Standard_Prep Preparation of Pantothenic Acid Standards Start->Standard_Prep Assay_Setup Inoculate Assay Medium with L. plantarum and add Sample/Standards Sample_Prep->Assay_Setup Standard_Prep->Assay_Setup Incubation Incubate at 37°C for 24-48h Assay_Setup->Incubation Measurement Measure Turbidity (OD600) or Acid Production Incubation->Measurement Data_Analysis Generate Standard Curve and Calculate Sample Concentration Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the microbiological assay of this compound.

Experimental Protocols

Microbiological Assay for this compound

This protocol is a generalized procedure for the quantification of this compound using Lactobacillus plantarum ATCC 8014, an organism that requires an external source of pantothenic acid for growth.[16][17]

Materials:

  • Lactobacillus plantarum ATCC 8014

  • Pantothenic Acid Assay Medium (commercially available or prepared in-house)

  • Standard D-Calcium Pantothenate solution

  • Sterile saline solution (0.9% NaCl)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture L. plantarum in a suitable broth (e.g., Micro-Inoculum Broth or the assay medium supplemented with a known, non-limiting amount of pantothenic acid) for 18-24 hours at 37°C. Harvest the cells by centrifugation, wash twice with sterile saline, and resuspend in saline to a standardized optical density (e.g., OD600 of 0.5).[16]

  • Standard Curve Preparation: Prepare a series of dilutions of the standard D-Calcium Pantothenate solution in deionized water to create a range of known concentrations (e.g., 0 to 100 ng/mL).

  • Sample Preparation: Extract pantothenic acid from the test sample. This may involve enzymatic digestion (e.g., with pantetheinase and phosphatase) for bound forms or simple aqueous extraction for free forms.[19] Dilute the extract to fall within the range of the standard curve.

  • Assay Setup: In sterile test tubes or a microplate, add a defined volume of the Pantothenic Acid Assay Medium. Add the prepared standards and sample extracts to their respective tubes/wells. Add a standardized volume of the prepared L. plantarum inoculum to all tubes/wells except for the sterile controls.

  • Incubation: Incubate the tubes/plate at 37°C for 24 to 72 hours, or until sufficient growth has occurred.

  • Measurement: Measure the turbidity of each tube/well using a spectrophotometer at a wavelength of 546-600 nm.[16][17]

  • Data Analysis: Create a standard curve by plotting the absorbance values against the known concentrations of the pantothenate standards. Determine the concentration of pantothenic acid in the samples by interpolating their absorbance values on the standard curve.

Pantothenate Kinase (PanK) Activity Assay

This assay measures the activity of PanK by coupling the production of ADP to the oxidation of NADH through the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions.[6] The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PanK activity.

Materials:

  • Purified PanK enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl)

  • This compound

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, this compound, ATP, PEP, NADH, PK, and LDH.

  • Initiate Reaction: Start the reaction by adding the purified PanK enzyme to the cuvette.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate Activity: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of PanK activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute under the specified conditions.

This comparative guide highlights the nuanced yet critical variations in this compound metabolism across different microbial species. Understanding these differences is paramount for researchers in microbiology and for professionals in drug development seeking to exploit these pathways for novel antimicrobial strategies. The provided experimental protocols offer a foundation for further investigation into this essential vitamin's role in the microbial world.

References

A Comparative Guide to the Validation of Analytical Methods for D-Pantothenic Acid Utilizing Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of D-pantothenic acid (Vitamin B5), a critical nutrient in pharmaceutical formulations and food products. The validation of these methods, benchmarked against Certified Reference Materials (CRMs), is paramount for ensuring data accuracy, reliability, and regulatory compliance. This document outlines the performance characteristics of two predominant techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for validation, outlining key parameters that must be evaluated.[1][2] These parameters include accuracy, precision, specificity, linearity, range, and robustness. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1][2]

Certified Reference Materials (CRMs) are fundamental in method validation, providing a known concentration of the analyte that serves as a benchmark for assessing the accuracy of a method. For this compound, CRMs are typically available as Calcium D-pantothenate.[3][4][5] Isotopically labeled internal standards, such as [¹³C₆, ¹⁵N₂]-pantothenic acid, are also crucial, particularly for LC-MS/MS, to correct for variability during sample preparation and analysis.[6]

Comparative Analysis of Analytical Methods

The two most common analytical techniques for the determination of this compound are HPLC-UV and LC-MS/MS. While both are powerful, they offer different advantages in terms of sensitivity, selectivity, and complexity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and cost-effective technique widely used for routine quality control.[7] However, this compound lacks a strong chromophore, leading to detection at low UV wavelengths (typically 200-210 nm), which can be susceptible to interference from other components in the sample matrix.[7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[7] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can effectively minimize matrix effects and provide unambiguous identification and quantification, even at trace levels.[7] This makes it particularly suitable for complex matrices such as food and biological samples.

The following table summarizes the performance characteristics of representative validated HPLC-UV and LC-MS/MS methods for the analysis of this compound.

Data Presentation: Performance Characteristics of Validated Methods

Parameter HPLC-UV Method LC-MS/MS Method Microbiological Assay (for comparison)
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.9998Not Applicable
Range 0.02 - 0.10 mg/mL0.08 - 1.2 µg/mLVaries
Accuracy (% Recovery) 98.7 - 99.8%95 - 106%Varies
Precision (Repeatability, %RSD) 0.3 - 2.0%1.1%High variability
Precision (Intermediate Precision, %RSD) Not always reported2.5 - 6.0%High variability
Limit of Detection (LOD) ~50 ng/mL800 pgVaries
Selectivity Moderate, potential for interferenceHigh, based on specific ion transitionsCan be affected by other compounds
Analysis Time SlowerFasterVery slow (days)

Data synthesized from multiple sources.[8][9][10][11][12]

Experimental Protocols

Detailed methodologies for the validation of an analytical method for this compound are provided below. These protocols are based on common practices and published methods.

Protocol 1: HPLC-UV Method for this compound in Pharmaceutical Preparations

1. Sample Preparation:

  • Accurately weigh and transfer a portion of powdered multivitamin tablets or raw material equivalent to a target concentration of this compound into a volumetric flask.
  • Add a suitable extraction solvent (e.g., phosphate (B84403) buffer) and sonicate to dissolve the analyte.[13]
  • Dilute to volume with the extraction solvent, mix well, and filter through a 0.45 µm filter.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic mixture of a buffer (e.g., 0.25 M sodium phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile) (97:3 v/v).[11]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 205 nm.[11]
  • Injection Volume: 20 µL.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of Calcium D-pantothenate CRM in the mobile phase over a concentration range of 0.02 to 0.10 mg/mL.[11] Plot the peak area against concentration and perform a linear regression analysis.
  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Calcium D-pantothenate CRM at three different concentration levels.
  • Precision: Assess repeatability by analyzing six replicate samples of a multivitamin preparation. Evaluate intermediate precision by performing the analysis on different days with different analysts.

Protocol 2: LC-MS/MS Method for this compound in Fortified Foods

1. Sample Preparation:

  • For high-protein foods, homogenize 2 g of the sample with 20 mL of water. Add 1 mL of 15% zinc sulfate (B86663) solution to precipitate proteins, centrifuge, and filter the supernatant.[8][9]
  • For low-protein foods, extract 2 g of the sample with 20 mL of 1% formic acid solution, centrifuge, and filter the supernatant.[8][9]
  • Add an internal standard (e.g., [¹³C₆, ¹⁵N₂]-pantothenic acid) to all samples and standards.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., L-column2 ODS).[8][9]
  • Mobile Phase: A gradient of 5 mmol/L ammonium (B1175870) formate (B1220265) (containing 0.01% formic acid) and methanol.[8][9]
  • Flow Rate: 0.2 mL/min.
  • Ionization: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the transition for this compound (e.g., m/z 220.1 → 90.1) and the internal standard.

3. Validation Parameters:

  • Linearity: Prepare calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the CRM over a range of 0.08 to 1.2 µg/mL.[12]
  • Accuracy: Determine recovery by analyzing a variety of fortified food matrices spiked with known concentrations of the CRM.
  • Precision: Evaluate repeatability and intermediate precision by analyzing spiked food samples in multiple replicates on different days.

Mandatory Visualization

The following diagrams illustrate the key workflows in the validation of a new analytical method for this compound.

analytical_method_validation_workflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation dev Develop Analytical Method (HPLC-UV or LC-MS/MS) protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) dev->protocol specificity Specificity protocol->specificity crm Procure Certified Reference Material (CRM) crm->protocol linearity Linearity & Range specificity->linearity accuracy Accuracy (using CRM) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report sops Standard Operating Procedures (SOPs) report->sops routine Routine Analysis sops->routine

Caption: Workflow for the validation of a new analytical method.

crm_usage_in_validation cluster_validation Validation Parameters crm Certified Reference Material (this compound) linearity Linearity (Calibration Curve) crm->linearity Standard Solutions accuracy Accuracy (% Recovery) crm->accuracy Spiking Samples specificity Specificity (Peak Identification) crm->specificity Reference Peak loq Limit of Quantitation (LOQ) crm->loq Low Concentration Standard

Caption: Role of CRM in method validation parameters.

References

D-Pantothenic Acid and its Synthetic Analogs: A Comparative Guide to Efficacy in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-pantothenic acid, also known as vitamin B5, is a fundamental precursor in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. The enzymes involved in the CoA biosynthetic pathway, particularly pantothenate kinase (PanK), have emerged as promising targets for the development of novel antimicrobial agents. This guide provides a comparative analysis of the efficacy of this compound and its synthetic analogs in enzymatic reactions, with a focus on their interaction with pantothenate kinase. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development efforts.

Quantitative Comparison of Efficacy

The following table summarizes the kinetic parameters of this compound and several of its synthetic analogs against pantothenate kinase from various organisms. This data allows for a direct comparison of their potency and affinity for the enzyme.

CompoundEnzyme SourceKm (μM)Ki (μM)IC50 (μM)Reference
This compound Plasmodium falciparum PanK0.28 ± 0.03--[1]
Staphylococcus aureus PanK (Type II)---[2]
Escherichia coli PanK (Type I)---[2]
Human PanK314 ± 0.1--[3]
Pantothenol Staphylococcus aureus PanK (Type II)--1.68 (mM)[2]
Escherichia coli PanK (Type I)--6.06 (mM)[2]
Compound 1 Plasmodium falciparum PanK-0.46 ± 0.040.3[1]
Compound 3 Plasmodium falciparum PanK-0.37 ± 0.05-[1]
Compound 6 Plasmodium falciparum PanK-0.51 ± 0.21-[1]
CJ-15,801 Staphylococcus aureus--MIC: 6.25-50 (µg/mL)[4]
PANKi Human PanK1β--0.070[5]
Human PanK2--0.092[5]
Human PanK3--0.025[5]
PZ-2724 Human PanK3--1.1[6]

Note: Km represents the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for the substrate. Ki is the inhibition constant, signifying the concentration of inhibitor required to produce half-maximum inhibition. IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Experimental Protocols

Pantothenate Kinase (PanK) Activity Assay (Radiometric Method)

This assay measures the activity of PanK by quantifying the phosphorylation of radiolabeled this compound.

Materials:

  • Purified PanK enzyme

  • [14C]-D-pantothenic acid (radiolabeled substrate)

  • ATP (co-substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 5 mM DTT)

  • Inhibitor compounds (synthetic analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and [14C]-D-pantothenic acid.

  • To test for inhibition, add the synthetic analog at various concentrations to the reaction mixture. A control reaction without the inhibitor should be included.

  • Initiate the enzymatic reaction by adding the purified PanK enzyme.

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto the phosphocellulose paper. The phosphorylated product will bind to the paper, while the unreacted [14C]-D-pantothenic acid will not.

  • Wash the phosphocellulose paper with the wash buffer to remove any unbound radioactivity.

  • Dry the paper and place it in a scintillation vial with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PanK activity.

  • Calculate the percentage of inhibition for each concentration of the synthetic analog and determine the IC50 value. For Ki determination, the assay is performed at varying concentrations of both the substrate and the inhibitor.

Synthesis of N-Substituted Pantothenamides (General Protocol)

This protocol outlines a general method for the synthesis of N-substituted pantothenamide analogs.

Materials:

  • D-pantolactone

  • Desired primary or secondary amine

  • Coupling agent (e.g., EDC, DCC)

  • Solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine, DIPEA)

Procedure:

  • Dissolve D-pantolactone and the desired amine in an appropriate solvent.

  • Add the coupling agent and a base to the reaction mixture.

  • Stir the reaction at room temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.

  • Purify the crude product using column chromatography to obtain the pure N-substituted pantothenamide.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CoA biosynthesis pathway and a typical experimental workflow for evaluating PanK inhibitors.

CoA_Biosynthesis This compound This compound 4'-Phosphopantothenic Acid 4'-Phosphopantothenic Acid This compound->4'-Phosphopantothenic Acid PanK (Pantothenate Kinase) ATP -> ADP 4'-Phospho-N-pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine 4'-Phosphopantothenic Acid->4'-Phospho-N-pantothenoylcysteine PPCS CTP, Cysteine -> CMP, PPi 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phospho-N-pantothenoylcysteine->4'-Phosphopantetheine PPCDC -> CO2 Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT ATP -> PPi Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK ATP -> ADP

Caption: Coenzyme A Biosynthesis Pathway.

PanK_Inhibitor_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays Analog Synthesis Analog Synthesis PanK Assay PanK Assay Analog Synthesis->PanK Assay Kinetic Analysis Kinetic Analysis PanK Assay->Kinetic Analysis Determine IC50, Ki Antimicrobial Assay Antimicrobial Assay Kinetic Analysis->Antimicrobial Assay Lead Compounds MIC Determination MIC Determination Antimicrobial Assay->MIC Determination

Caption: Experimental Workflow for PanK Inhibitor Evaluation.

References

A Comparative Guide to D-Pantothenic Acid Quantification in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-pantothenic acid (Vitamin B5) is paramount for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in selecting the most appropriate technique for specific applications.

This publication delves into the methodologies of three principal techniques for this compound quantification: the traditional Microbiological Assay, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and the more modern Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method's performance is scrutinized based on key validation parameters to provide a clear and concise comparison.

Data Presentation: A Side-by-Side Look at Performance

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative data for the microbiological assay, HPLC-UV, and LC-MS/MS methods for this compound quantification, drawing from various validation and inter-laboratory studies.

Performance ParameterMicrobiological Assay (AOAC 992.07)HPLC-UVLC-MS/MS (AOAC 2012.16)
Linearity Range Typically 0.01 - 0.04 µg/mL5 - 25 µg/mL[1]0.08 - 1.2 µg/mL[2]
Accuracy (Recovery) Mean recovery = 4.80 mg/L in infant formula[3]89 - 98%[4]95 - 106%[2]
Precision (Repeatability, RSDr) 4.59%[5]1.17 - 3.20%[4]1.1%[2]
Precision (Reproducibility, RSDR) 10.23%[5]Not widely reported in comparative studies2.5 - 6.0%[2]
Limit of Detection (LOD) Method dependent, generally sensitive0.09 µg/mL[1]Not explicitly stated in AOAC 2012.16, but high sensitivity is a key feature.
Limit of Quantification (LOQ) Method dependent0.3 µg/mL[1]Not explicitly stated in AOAC 2012.16.

Experimental Protocols: A Closer Look at the Methodologies

Detailed and standardized experimental protocols are critical for reproducible and reliable results. Below are outlines of the methodologies for the key experiments cited.

Microbiological Assay (Based on AOAC Official Method 992.07)

The microbiological assay remains a widely used method for determining the biological activity of pantothenic acid.[6] It relies on the growth response of the microorganism Lactobacillus plantarum, which is proportional to the amount of pantothenic acid in the sample.

Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain 50-100 µg of total pantothenates.[3]

  • For bound forms of pantothenic acid, enzymatic hydrolysis is performed to release the free form. This typically involves treatment with enzymes like alkaline phosphatase and pigeon liver enzyme.

  • The pH of the sample solution is adjusted, and it is diluted to a concentration that falls within the linear range of the assay.[3]

Assay Procedure:

  • A basal medium, containing all necessary nutrients for the growth of Lactobacillus plantarum except for pantothenic acid, is prepared.

  • A series of tubes is prepared with increasing concentrations of a pantothenic acid standard.

  • The prepared sample extracts are added to another set of tubes.

  • All tubes are inoculated with a standardized culture of Lactobacillus plantarum.

  • The tubes are incubated at a controlled temperature until sufficient growth is observed.

  • The growth of the microorganism is measured turbidimetrically (by measuring the absorbance of the cell suspension).

  • The concentration of pantothenic acid in the sample is determined by comparing its growth response to the standard curve.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV offers a more rapid and specific alternative to the microbiological assay.

Sample Preparation:

  • For solid samples, an extraction step is performed, often using a phosphate (B84403) buffer and sonication.[7]

  • Deproteination of the sample is crucial to prevent interference and column clogging. This can be achieved by adding acetic acid and sodium acetate (B1210297) solutions, followed by centrifugation and filtration.[4]

Chromatographic Conditions:

  • Column: A C18 or a C8 reversed-phase column is commonly used.[4][8]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer and a small percentage of an organic solvent like acetonitrile (B52724) is typical.[4]

  • Detection: The column effluent is monitored by a UV detector at a low wavelength, typically around 210 nm.[7]

Quantification:

  • A calibration curve is generated by injecting standard solutions of known pantothenic acid concentrations.

  • The concentration of pantothenic acid in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) (Based on AOAC Official Method 2012.16)

LC-MS/MS is a highly sensitive and specific method that has become the gold standard for many analytical applications, including the quantification of vitamins.[9]

Sample Preparation:

  • A simple buffer extraction is typically employed.[9]

  • An isotopically labeled internal standard, such as [13C6, 15N2]-pantothenic acid, is added to the sample to correct for matrix effects and variations in instrument response.[2]

  • The extract is then filtered before injection into the LC-MS/MS system.[9]

LC-MS/MS Conditions:

  • Liquid Chromatography: Ultra-performance liquid chromatography (UPLC) is often used for fast and efficient separation.[2]

  • Ionization: Positive electrospray ionization (ESI) is a common technique for ionizing pantothenic acid.[2]

  • Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • The concentration of pantothenic acid in the sample is calculated from its peak area ratio using the calibration curve.

Visualizing the Workflow: A Comparative Overview

To better understand the practical application of these methods, the following diagram illustrates a generalized experimental workflow for the inter-laboratory comparison of this compound quantification methods.

G cluster_sample Sample Reception & Homogenization cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample Receive and Homogenize Test Material Enzymatic_Hydrolysis Enzymatic Hydrolysis (for bound forms) Sample->Enzymatic_Hydrolysis If necessary Extraction Extraction Enzymatic_Hydrolysis->Extraction Deproteination Deproteination/ Filtration Extraction->Deproteination Microbio_Assay Microbiological Assay (AOAC 992.07) Deproteination->Microbio_Assay HPLC_UV HPLC-UV Deproteination->HPLC_UV LC_MSMS LC-MS/MS (AOAC 2012.16) Deproteination->LC_MSMS Quantification Quantification against Standard Curve Microbio_Assay->Quantification HPLC_UV->Quantification LC_MSMS->Quantification Data_Comparison Inter-laboratory Data Comparison Quantification->Data_Comparison Performance_Eval Performance Evaluation (Accuracy, Precision, etc.) Data_Comparison->Performance_Eval

Caption: Generalized workflow for the comparison of this compound quantification methods.

References

Validating the Role of D-Pantothenic Acid in Wnt/β-catenin Signaling: A Comparative Guide Using Genetic and Pharmacological Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Comparison of Genetic Knockout and Pharmacological Inhibition Models for Validating the Role of D-Pantothenic Acid in the Wnt/β-catenin Signaling Pathway.

This guide provides an objective comparison of two primary experimental approaches for validating the role of this compound, a precursor to Coenzyme A (CoA), in the Wnt/β-catenin signaling pathway: genetic knockout of Pantothenate Kinase 1 (Pank1) and pharmacological inhibition of pantothenate kinase. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic regulation of signaling pathways.

This compound, or vitamin B5, is the essential precursor for the biosynthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways.[1][2] Recent evidence suggests a role for the pantothenate kinase (PANK) enzyme family, which catalyzes the first and rate-limiting step in CoA biosynthesis, in regulating the Wnt/β-catenin signaling cascade.[2][3] PANK1, in particular, has been identified as a negative regulator of this pathway, which is crucial in embryonic development and whose dysregulation is implicated in various cancers.[3][4] This guide compares the use of Pank1 genetic knockout models with pharmacological inhibition of PANK to investigate this connection, providing supporting experimental data and detailed methodologies.

Comparative Analysis: Genetic Knockout vs. Pharmacological Inhibition

To validate the role of this compound-derived CoA in the Wnt/β-catenin pathway, researchers can employ either genetic models that ablate the key enzyme Pank1 or use small molecule inhibitors to block its function. Each approach offers distinct advantages and limitations.

FeatureGenetic Knockout (Pank1-/-)Pharmacological Inhibition (e.g., Hopantenate)
Specificity Highly specific to the Pank1 gene. Can be made tissue-specific and inducible.[5]May have off-target effects on other kinases or cellular processes.[6]
Timeframe Investigates long-term, developmental consequences of gene loss.[7]Allows for acute, temporally controlled inhibition of enzyme activity.[6]
Compensation May induce compensatory mechanisms by other Pank isoforms (Pank2, Pank3).[7][8]Acute treatment is less likely to trigger long-term compensatory changes.[6]
Reversibility Generally irreversible (constitutive knockouts).Reversible upon withdrawal of the inhibitor.
In Vivo Application Well-established for in vivo studies in mouse models.[7][8]Requires assessment of pharmacokinetics and potential toxicity.[9]

Data Presentation: Comparative Effects on the Wnt/β-catenin Pathway

The following tables summarize the expected quantitative outcomes from studies utilizing Pank1 genetic knockout and pharmacological inhibition to probe the Wnt/β-catenin signaling pathway.

Table 1: Effect on Coenzyme A and Key Metabolite Levels

ParameterWild-Type ControlPank1 KnockoutControl (Vehicle)Pharmacological Inhibition (Hopantenate)
Liver Total CoA (nmol/g) ~120[3]↓ (~70)[3]~115[3]↓ (~30)[3]
Liver Acetyl-CoA (nmol/g) ~25[7]↓ (Modest Decrease)[7]~25↓ (Significant Decrease)
Long-chain Acyl-CoAs Baseline↑ (Accumulation)[7]Baseline↑ (Accumulation)[10]

Table 2: Effect on Wnt/β-catenin Signaling Pathway Protein Expression (Western Blot)

ProteinWild-Type ControlPank1 KnockdownControl (Vehicle)Pharmacological Inhibition (Expected)
PANK1 +++-++++++
β-catenin ++++[3]++++
c-Myc ++++[3]++++
Cyclin D1 ++++[3]++++
Phospho-β-catenin (Ser33/37/Thr41) ++-[3]++-
(Data for Pank1 knockdown is derived from studies in hepatocellular carcinoma cell lines and presented as relative changes.)

Signaling and Experimental Workflow Diagrams

Wnt/β-catenin Signaling Pathway and the Role of PANK1

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5/6 LRP5/6 Frizzled->LRP5/6 Activates Dishevelled Dishevelled Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF/LEF TCF/LEF beta_catenin->TCF/LEF Translocates and binds PANK1 PANK1 PANK1->Destruction_Complex Supports activity of CK1α CoA Coenzyme A PANK1->CoA Synthesizes D_Pantothenic_Acid This compound D_Pantothenic_Acid->PANK1 Substrate Target_Genes Target Genes (c-Myc, Cyclin D1) TCF/LEF->Target_Genes Activates transcription

Caption: Wnt/β-catenin signaling pathway and the proposed role of PANK1.

Experimental Workflow: Genetic Knockout Model

Knockout_Workflow cluster_generation Mouse Model Generation cluster_analysis Analysis ES_Cells Embryonic Stem (ES) Cells Homologous_Recombination Homologous Recombination ES_Cells->Homologous_Recombination Targeting_Vector Pank1 Targeting Vector Targeting_Vector->ES_Cells Blastocyst_Injection Blastocyst Injection Homologous_Recombination->Blastocyst_Injection Chimeric_Mice Chimeric Mice Blastocyst_Injection->Chimeric_Mice Breeding Breeding to generate Pank1-/- mice Chimeric_Mice->Breeding Tissue_Harvest Tissue Harvest (Liver, Brain) Breeding->Tissue_Harvest Western_Blot Western Blot Tissue_Harvest->Western_Blot HPLC HPLC for CoA levels Tissue_Harvest->HPLC LC_MS LC-MS for Metabolomics Tissue_Harvest->LC_MS Inhibition_Workflow cluster_treatment Treatment Protocol cluster_analysis Analysis WT_Mice Wild-Type Mice Hopantenate_Admin Hopantenate Administration (e.g., oral gavage) WT_Mice->Hopantenate_Admin Vehicle_Admin Vehicle Administration WT_Mice->Vehicle_Admin Tissue_Harvest Tissue Harvest (Liver, Brain) Hopantenate_Admin->Tissue_Harvest Vehicle_Admin->Tissue_Harvest Western_Blot Western Blot Tissue_Harvest->Western_Blot HPLC HPLC for CoA levels Tissue_Harvest->HPLC LC_MS LC-MS for Metabolomics Tissue_Harvest->LC_MS

References

A Comparative In Vitro Analysis of the Metabolic Fates of D-Pantothenic Acid and L-Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro metabolic fates of the stereoisomers of pantothenic acid: the biologically active D-pantothenic acid (Vitamin B5) and its enantiomer, L-pantothenic acid. Understanding the distinct metabolic pathways of these isomers is crucial for research in cellular metabolism, drug development, and nutritional science. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the metabolic processes.

Executive Summary

In vitro studies conclusively demonstrate that only the D-isomer of pantothenic acid is biologically active and serves as the essential precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1] L-pantothenic acid, in contrast, is biologically inactive and does not participate in the CoA biosynthetic pathway. The metabolic disparity between the two isomers begins at the initial step of cellular uptake and is further solidified by the high substrate specificity of the key enzyme, pantothenate kinase.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in the in vitro metabolic fate of this compound and L-pantothenic acid.

ParameterThis compoundL-Pantothenic AcidReferences
Biological Activity Biologically active precursor of Coenzyme A (CoA).Biologically inactive.[1]
Cellular Uptake Actively transported into cells via the Sodium-Dependent Multivitamin Transporter (SMVT).Not a recognized substrate for SMVT; cellular uptake is not carrier-mediated and is likely minimal.[2]
Metabolic Pathway Undergoes a five-step enzymatic conversion to Coenzyme A.Does not enter the Coenzyme A biosynthetic pathway.[1]
Key Enzyme Interaction Serves as the specific substrate for pantothenate kinase (PanK), the first and rate-limiting enzyme in CoA synthesis.Not a substrate for pantothenate kinase.[3][4]
Metabolic Products 4'-phosphopantothenate, Coenzyme A, and other intermediates of the CoA pathway.No known metabolic products in mammalian cells.
Reported Cellular Effects Essential for numerous metabolic processes including the Krebs cycle, fatty acid metabolism, and synthesis of various vital molecules.No significant metabolic effects reported.[1]

Visualizing the Metabolic Divide: D- vs. L-Pantothenic Acid

The stark contrast in the metabolic pathways of D- and L-pantothenic acid is illustrated in the following diagrams.

cluster_D This compound Metabolism cluster_L L-Pantothenic Acid Metabolism D_PA This compound SMVT SMVT Transporter D_PA->SMVT Active Transport Cell_D Intracellular Space SMVT->Cell_D PanK Pantothenate Kinase (PanK) Cell_D->PanK Substrate PPA 4'-Phosphopantothenate PanK->PPA Phosphorylation CoA_Pathway Further steps in CoA Biosynthesis PPA->CoA_Pathway CoA Coenzyme A CoA_Pathway->CoA L_PA L-Pantothenic Acid No_Uptake No significant cellular uptake L_PA->No_Uptake Inactive Biologically Inactive No_Uptake->Inactive

Comparative metabolic pathways of D- and L-pantothenic acid.

Experimental Protocols

The following outlines a generalized experimental workflow to comparatively analyze the metabolic fate of D- and L-pantothenic acid in vitro.

G cluster_workflow Experimental Workflow A Cell Culture (e.g., Human Hepatocytes, Keratinocytes) B Incubation with Radiolabeled Substrates ([14C]-D-Pantothenic Acid vs. [14C]-L-Pantothenic Acid) A->B C Cell Lysis and Fractionation (Cytosolic and Mitochondrial Fractions) B->C D Analysis of Cellular Uptake (Scintillation Counting of Cell Lysates) C->D E Analysis of Metabolic Products (HPLC, Mass Spectrometry) C->E F Enzyme Activity Assay (e.g., Pantothenate Kinase Assay) C->F G Data Analysis and Comparison D->G E->G F->G

Workflow for in vitro comparison of D- and L-pantothenic acid metabolism.

Key Experimental Methodologies

1. Cellular Uptake Assay:

  • Objective: To quantify the uptake of D- and L-pantothenic acid into cultured cells.

  • Method:

    • Culture a suitable cell line (e.g., HepG2 human hepatocytes) to confluence in multi-well plates.

    • Incubate the cells with radiolabeled this compound (e.g., [¹⁴C]-D-pantothenate) or L-pantothenic acid at various concentrations and time points.

    • After incubation, wash the cells with ice-cold buffer to remove extracellular substrate.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • To confirm the involvement of the Sodium-Dependent Multivitamin Transporter (SMVT), conduct competition assays with known SMVT substrates (e.g., biotin) or in sodium-free buffer.[2]

2. Analysis of Metabolic Conversion:

  • Objective: To identify and quantify the metabolic products of D- and L-pantothenic acid.

  • Method:

    • Following incubation with radiolabeled substrates as described above, lyse the cells.

    • Separate the intracellular metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

    • Identify and quantify the peaks corresponding to pantothenic acid, 4'-phosphopantothenate, and other CoA intermediates by comparing with known standards.

    • Mass spectrometry can be used for further structural confirmation of the metabolites.

3. Pantothenate Kinase (PanK) Activity Assay:

  • Objective: To determine if D- and L-pantothenic acid serve as substrates for pantothenate kinase.

  • Method:

    • Prepare cell lysates from a relevant cell line or use purified recombinant PanK enzyme.

    • Set up a reaction mixture containing the cell lysate or purified enzyme, ATP, magnesium ions, and either D- or L-pantothenic acid as the substrate.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction and measure the amount of ADP produced, which is stoichiometric to the amount of phosphorylated pantothenate. This can be done using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase assay) that links ADP production to a change in absorbance.

    • Alternatively, use radiolabeled ATP ([γ-³²P]ATP) and measure the incorporation of the radiolabel into pantothenate.

The Decisive Role of Pantothenate Kinase

The first step in the conversion of pantothenic acid to CoA is its phosphorylation by the enzyme pantothenate kinase (PanK).[1][5][6][7] This enzyme exhibits a high degree of stereospecificity, exclusively recognizing and phosphorylating this compound. L-pantothenic acid is not a substrate for PanK, effectively blocking its entry into the CoA biosynthetic pathway. This enzymatic selectivity is the primary reason for the biological inactivity of the L-isomer.

D_PA This compound PanK Pantothenate Kinase (Active Site) D_PA->PanK Specific Substrate L_PA L-Pantothenic Acid L_PA->PanK Not a Substrate PPA 4'-Phosphopantothenate PanK->PPA Phosphorylation No_Reaction No Reaction PanK->No_Reaction

Substrate specificity of Pantothenate Kinase.

Conclusion

The in vitro metabolic fates of this compound and L-pantothenic acid are fundamentally different. This compound is actively transported into cells and readily enters the Coenzyme A biosynthetic pathway, beginning with its specific phosphorylation by pantothenate kinase. In contrast, L-pantothenic acid is not recognized by the cellular transport machinery or the key metabolic enzymes, rendering it biologically inert. This clear distinction is critical for researchers in various fields and underscores the importance of stereochemistry in biological systems. Any research or application involving pantothenic acid must exclusively consider the D-isomer to ensure biological relevance and efficacy.

References

Safety Operating Guide

D-pantothenic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of D-pantothenic acid is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a water-soluble B vitamin found in all living cells, it is generally considered to have low toxicity; however, like all laboratory chemicals, it must be handled and disposed of with care.[1] This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is essential to adhere to standard laboratory safety practices. Proper handling minimizes exposure risks and prevents accidental spills.

Personal Protective Equipment (PPE): When handling this compound for disposal, all personnel must wear appropriate protective equipment:

  • Eye Protection: Wear safety goggles or glasses that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[2][3]

  • Hand Protection: Use chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the chemical.[2][4]

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a government-approved respirator.[5]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[3][4]

Handling and Storage of Waste:

  • Avoid generating dust when handling the solid form.[6][7]

  • Avoid all personal contact, including inhalation and ingestion.[6]

  • Work in a well-ventilated area, preferably under a fume hood.[6][8]

  • Store waste this compound in clearly labeled, tightly sealed containers in a cool, dry, and well-ventilated location pending disposal.[2][3][4] Note that the substance is very hygroscopic (readily absorbs moisture from the air).[5][8]

Step-by-Step Disposal Procedures

The recommended method for disposing of this compound is through a licensed professional waste disposal service. Discharging this chemical into sanitary sewers or drains is not recommended as a primary disposal method.[2][4][6]

Procedure 1: Professional Waste Disposal (Primary Method)

  • Contact a Licensed Service: The most appropriate method of disposal is to contact a licensed professional waste disposal service to handle the material.[5] You may also offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Follow Service Instructions: Adhere to the specific packaging and labeling requirements provided by the disposal company.

  • Recommended Treatments: The professional service will likely use one of the following methods:

    • Chemical Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5][6]

    • Licensed Landfill: Alternatively, the waste may be disposed of by burial in a licensed landfill.[6]

  • Regulatory Compliance: Always observe all federal, state, and local environmental regulations throughout the disposal process.[5]

Experimental Protocol: Spill Cleanup

Accidental spills must be managed immediately to ensure safety. The cleanup residue is considered chemical waste and must be disposed of according to the procedures outlined above.

Methodology for Spill Response:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. Evacuate non-essential personnel from the immediate vicinity.[4][5]

  • Don PPE: Before approaching the spill, put on all required personal protective equipment as described above.

  • Contain the Spill:

    • For Solid (Dry) Spills: Carefully sweep up the material, avoiding dust generation.[2][7] Use dry clean-up procedures.[6]

    • For Liquid Spills/Solutions: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomite.[4][5]

  • Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, closed, and clearly labeled container for disposal.[2][5][6]

  • Decontaminate the Area: Once the material is collected, wash the spill site thoroughly with water and decontaminate surfaces and equipment.[4][5] Prevent runoff from entering drains.[6]

  • Dispose of Waste: The sealed container with the spill residue should be disposed of through your institution's chemical waste program or a licensed disposal service.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its common salt form, which is relevant for safety and handling assessments.

PropertyValueSource(s)
Acute Oral Toxicity (LD50) >10,000 mg/kg (Rat & Mouse, for Calcium Pantothenate)[1]
1443 mg/kg (Mouse, for this compound)[5]
Physical State Solid, White Appearance[3]
pH 7.2 - 8.0 (for a 5% aqueous solution of the calcium salt)[3]
Melting Point ~195 °C / 383 °F (for the calcium salt)[3]
Solubility Soluble in water[3]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Path cluster_spill Emergency Spill Response A Identify this compound Waste (Unused, Contaminated, Spilled) B Consult Safety Data Sheet (SDS) & Local EHS Regulations A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate from Other Chemical Waste Streams C->D E Select Primary Disposal Method: Licensed Professional Service D->E F Package Waste in a Labeled, Sealed Container E->F G Store Securely for Pickup F->G H Arrange for Collection by Waste Disposal Service G->H I Final Disposal via Incineration or Licensed Landfill H->I J Spill Occurs K Contain & Absorb Spill (e.g., with sand/vermiculite) J->K L Collect Residue into Waste Container K->L L->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling D-pantothenic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of D-pantothenic acid, tailored for laboratory and research professionals. Following these procedures will minimize risks and ensure a safe working environment.

Personal Protective Equipment (PPE)

While this compound and its common salts are generally not classified as hazardous substances, some safety data sheets indicate potential for skin, eye, and respiratory irritation.[1][2] Therefore, adherence to standard laboratory safety protocols and the use of appropriate PPE is essential.

Protection Type Equipment Purpose
Eye/Face Protection Safety glasses with side shields or chemical safety gogglesTo prevent eye contact with dust or splashes.[2][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and lab coat or long-sleeved clothingTo avoid direct skin contact.[2][3][6] Gloves should be inspected before use and disposed of properly after handling.[3]
Respiratory Protection Generally not required with adequate ventilation. A NIOSH-approved N95 or P1 dust mask is recommended if dust is generated and ventilation is insufficient.[3][4][6]To prevent inhalation of airborne particles.[2][3]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of personnel.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the powdered form to minimize dust generation.[7][8]

  • Avoid Contact: Prevent all personal contact, including inhalation of dust and direct contact with skin and eyes.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][7] Always wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[3][7]

  • Equipment: Use dedicated spatulas and weighing boats for handling the powder.

Storage Protocol: Store this compound according to the following conditions to ensure its stability.

Parameter Recommendation Source
Container Original, tightly sealed, and clearly labeled containers.[3][7][8]
Location A cool, dry, and well-ventilated area.[3][4][7]
Temperature Recommended storage temperatures can vary; consult the specific product's safety data sheet. Some common recommendations are 2-8°C or 4°C.[3][8]
Incompatibilities Store away from incompatible materials such as strong oxidizing agents, and keep separate from foodstuffs.[7]
Protection Protect from physical damage, moisture, direct sunlight, and heat.[3][7][9]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and its containers is necessary to prevent environmental contamination and adhere to regulations.

Waste Disposal Protocol:

  • Classification: Determine if the waste is classified as hazardous according to local, regional, and national regulations.[4]

  • Collection: Collect waste this compound in a suitable, sealed, and clearly labeled container for disposal.[3]

  • Disposal Method:

    • Consult with your institution's environmental health and safety (EHS) department for approved disposal procedures.

    • Options may include incineration in a licensed facility or burial in a designated landfill.[7]

    • Do not allow the product to enter drains or sewage systems.[1]

  • Empty Containers: Decontaminate empty containers before disposal. Observe all label safeguards until the containers are cleaned or destroyed.[7]

Spill Cleanup Protocol: In the event of a spill, follow these steps to safely clean the area.

  • Evacuate and Secure: Alert personnel in the immediate area and ensure the area is well-ventilated.[7]

  • Wear PPE: Before cleaning, don the appropriate PPE as outlined in the table above, including respiratory protection if dust is present.[7]

  • Containment: Prevent the spilled material from entering drains or waterways.[7]

  • Cleanup:

    • For dry spills: Use dry cleanup procedures to avoid generating dust.[7] Gently sweep or vacuum the material and place it into a clean, dry, sealable, and labeled container for disposal.[3][7]

    • For wet spills: Absorb the liquid with an inert material (e.g., sand or diatomite) and place it in a suitable container for disposal.[2][8]

  • Decontamination: Wash the spill area thoroughly with water.[7]

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_disposal Waste & Spill Management prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_vent 2. Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh 3. Weigh/Handle Chemical prep_vent->handle_weigh handle_wash 4. Wash Hands After Use handle_weigh->handle_wash disposal_decision Waste or Spill? handle_weigh->disposal_decision storage 5. Store in Cool, Dry, Sealed Container handle_wash->storage waste_collect Collect in Labeled Waste Container disposal_decision->waste_collect Waste spill_clean Clean Spill Using Dry Methods disposal_decision->spill_clean Spill waste_dispose Dispose via EHS Guidelines waste_collect->waste_dispose spill_dispose Dispose of Cleanup Material as Waste spill_clean->spill_dispose spill_dispose->waste_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.